molecular formula C7H6ClFO B1593018 2-Chloro-1-fluoro-3-methoxybenzene CAS No. 446-60-6

2-Chloro-1-fluoro-3-methoxybenzene

Cat. No.: B1593018
CAS No.: 446-60-6
M. Wt: 160.57 g/mol
InChI Key: HJWRNOKDBGWGMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-fluoro-3-methoxybenzene (CAS 261762-56-5) is a fluorinated anisole derivative with the molecular formula C 7 H 6 ClFO and a molecular weight of 160.57 g/mol . This compound belongs to a class of trisubstituted benzene derivatives where the relative positions of the functional groups are critical . The specific 1,2,3-substitution pattern creates a unique electronic and steric environment, making it a valuable intermediate in advanced organic synthesis. The presence of both a strongly electron-donating methoxy group and a strongly electron-withdrawing fluorine atom on the same aromatic ring results in a finely tuned electronic environment that can be exploited to achieve regioselectivity in further chemical transformations . Compounds with this substitution pattern serve as precursors in the synthesis of more complex molecules, such as methoxylated derivatives of environmental contaminants, via reactions like Suzuki coupling . As a specialized building block, this compound is for research applications and further manufacturing use only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-fluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWRNOKDBGWGMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648639
Record name 2-Chloro-1-fluoro-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446-60-6
Record name 2-Chloro-1-fluoro-3-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-fluoro-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-1-fluoro-3-methoxybenzene CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-1-fluoro-3-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic use of halogenated and methoxy-substituted aromatic compounds is paramount. This compound, also known by its synonym 2-Chloro-3-fluoroanisole, has emerged as a critical building block. Its unique substitution pattern—featuring a chloro, a fluoro, and a methoxy group on the benzene ring—provides a versatile platform for constructing complex molecular architectures. The presence of these distinct functional groups allows for selective and sequential chemical transformations, making it a valuable intermediate in multi-step synthetic pathways. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its practical applications and handling.

The Chemical Abstracts Service (CAS) has assigned the number 446-60-6 to this compound.[1][2]

Core Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development. The properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 446-60-6[1][2]
Molecular Formula C₇H₆ClFO[1][2]
Molecular Weight 160.57 g/mol [1]
IUPAC Name This compoundN/A
Synonyms 2-Chloro-3-fluoroanisole[2]
Appearance Colorless to pale yellow liquid
SMILES COc1c(F)cc(Cl)cc1N/A
InChI Key QASFEHCRPLPGES-UHFFFAOYSA-N

The unique arrangement of the chloro, fluoro, and methoxy groups on the benzene ring dictates its reactivity and potential for selective functionalization. The fluorine and chlorine atoms offer distinct handles for cross-coupling reactions, while the methoxy group influences the electronic properties of the ring and can be a site for further modification.

Synthesis and Reaction Pathways

The synthesis of this compound and related fluoroanisoles often involves multi-step sequences starting from readily available precursors. One common strategy involves the diazotization of a corresponding aniline, followed by a substitution reaction. For instance, a general approach for synthesizing fluoroanisoles from fluoroanilines involves the formation of a diazonium salt, which then undergoes nucleophilic substitution with a methoxy group, followed by reductive removal of the diazonium group.[3]

A more specific synthetic route can be envisioned starting from 2-chloro-3-fluoroaniline. This intermediate can be prepared through the chlorination of 3-fluoronitrobenzene, followed by the reduction of the nitro group.[4] The resulting aniline can then be converted to the target methoxybenzene derivative.

Caption: A plausible synthetic pathway to this compound.

Applications in Drug Discovery and Agrochemical Synthesis

The true value of this compound lies in its application as a versatile intermediate. The distinct electronic environments of the C-Cl and C-F bonds, coupled with the directing effects of the methoxy group, allow for regioselective functionalization, most notably through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. Aryl chlorides, while generally less reactive than bromides or iodides, can be effectively coupled using modern, highly active catalyst systems.[5] The presence of both chloro and fluoro substituents on the benzene ring of this compound opens up possibilities for selective coupling, as the C-Cl bond is typically more reactive towards oxidative addition to a palladium(0) catalyst than the C-F bond.

This selectivity allows for the introduction of an aryl, heteroaryl, or vinyl group at the 2-position, leaving the fluorine atom intact for potential subsequent transformations or as a key pharmacophore in the final molecule. The judicious placement of fluorine in drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and membrane permeability.

Workflow for a Typical Suzuki-Miyaura Coupling

Suzuki_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Substrate, Boronic Acid, Base, Pd Catalyst, Ligand Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat and Stir (e.g., 80-110 °C) Solvent->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup Cool, Dilute, Wash with Water/Brine Monitoring->Workup Reaction Complete Purification Dry and Purify (Column Chromatography) Workup->Purification

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, non-optimized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is based on established methods for sterically hindered or deactivated aryl chlorides and serves as a starting point for optimization.[5][6][7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed toluene

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, potassium phosphate, Palladium(II) acetate, and SPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed toluene and degassed water (e.g., a 10:1 ratio of toluene to water) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when handling this compound and its derivatives.

Hazard Identification and Personal Protective Equipment (PPE)

While specific GHS classifications for this compound are not consistently available across all sources, related compounds such as 2-chloro-1-fluoro-4-methoxybenzene are classified with the following hazards:

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Given these potential hazards, the following PPE and handling guidelines are strongly recommended:

  • Eye Protection: Wear safety goggles with side shields.

  • Hand Protection: Use chemically resistant gloves.

  • Skin and Body Protection: Wear a lab coat or other impervious clothing.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mists.[8][9]

Storage and Stability
  • Storage Conditions: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[8][9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[9]

Conclusion

This compound (CAS No. 446-60-6) is a strategically important building block for synthetic chemists, particularly those in the pharmaceutical and agrochemical sectors. Its unique substitution pattern provides a handle for selective functionalization, enabling the construction of complex molecular targets. A thorough understanding of its properties, synthetic routes, and reactivity, especially in modern cross-coupling reactions, is key to leveraging its full potential. Adherence to strict safety protocols is mandatory for its handling and use in any research or development setting.

References
  • Aaron-chem. (n.d.). 2-chloro-3-(chloromethyl)-1-fluoro-4-methoxybenzene.
  • PubChem. (n.d.). 2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene.
  • PubChem. (n.d.). 2-Chloro-4-fluoroanisole.
  • Journal of Fluorine Chemistry. (1996). A New Preparation of Fluoroanisoles from Fluoroanilines.
  • Synthonix. (n.d.). 2-Chloro-1-fluoro-4-methoxybenzene - [C45600].
  • PubChem. (n.d.). 2-Chloro-6-fluoroanisole.
  • Capot Chemical. (n.d.). 446-60-6 | 2-Chloro-3-fluoroanisole.
  • ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes.
  • Google Patents. (n.d.). CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.
  • Research Journal of Pharmacy and Technology. (2012). Synthesis and Fluorescence Properties of Schiff Bases of 2-chloro-3-formylquinoline.

Sources

The Definitive Guide to the Structural Elucidation of 2-Chloro-1-fluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in the field of drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of chemical research. It is the foundational data upon which all subsequent biological, toxicological, and pharmacological studies are built. This in-depth technical guide provides a comprehensive, field-proven methodology for the structural elucidation of 2-chloro-1-fluoro-3-methoxybenzene (CAS Number: 446-60-6), a substituted aromatic compound with potential applications as a building block in medicinal and materials chemistry.

This guide is designed to move beyond a simple recitation of analytical techniques. Instead, it offers a logical, causality-driven narrative that mirrors the thought process of an analytical scientist. We will explore not just what experiments to perform, but why specific techniques are chosen and how the data from each method synergistically contributes to the final, unambiguous structural assignment. Every protocol described herein is part of a self-validating system, ensuring the highest degree of scientific integrity and trustworthiness.

Proposed Synthesis: A Plausible Route

A one-pot procedure for the synthesis of fluoroanisoles from polyfluoroanilines has been described, which involves the aromatic nucleophilic substitution of a fluorine atom on a benzenediazonium salt with a methoxy group, followed by the reductive removal of the diazonium group.[3] Adapting this, a plausible synthesis of this compound could start from 2-chloro-6-fluoroaniline. Diazotization of the aniline followed by reaction with methanol could lead to the desired product.

Part 1: Foundational Analysis - Mass Spectrometry (MS)

The initial step in the structural elucidation of an unknown compound is often mass spectrometry, as it provides the molecular weight and elemental composition, which are fundamental pieces of the structural puzzle.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the ideal setup. The GC will ensure the purity of the sample entering the mass spectrometer.

  • Ionization: Electron ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns.

  • Analysis: The mass spectrum is recorded, noting the molecular ion peak and the major fragment ions.

Data Interpretation and Causality

The mass spectrum of this compound is expected to exhibit a distinct molecular ion peak. A key feature to look for is the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance. This results in a characteristic M+2 peak with roughly one-third the intensity of the molecular ion peak (M).

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z (mass/charge)Predicted Fragment IonRelative IntensityRationale for Fragmentation
160/162[C₇H₆ClFO]⁺•ModerateMolecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom.
145/147[C₆H₃ClFO]⁺HighLoss of a methyl radical (•CH₃) from the methoxy group, a common fragmentation for anisoles.
117/119[C₅H₃Cl]⁺•ModerateLoss of carbon monoxide (CO) from the [M-CH₃]⁺ ion, characteristic of phenolic-type fragments.
112[C₆H₃FO]⁺ModerateLoss of a chlorine radical (•Cl) from the molecular ion.
82[C₅H₃F]⁺•LowLoss of carbon monoxide (CO) from the [M-Cl]⁺ ion.

The fragmentation pattern provides valuable structural clues. The initial loss of a methyl group is a strong indicator of a methoxy substituent. Subsequent loss of carbon monoxide is characteristic of the resulting phenoxy-like cation.

Part 2: Functional Group Identification - Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: A small amount of the liquid or solid sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Analysis: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Data Interpretation and Causality

The IR spectrum of this compound will be dominated by absorptions characteristic of a substituted aromatic ring and its substituents.

Table 2: Predicted Infrared Spectroscopy Absorptions for this compound

Wavenumber (cm⁻¹)Vibration TypePredicted IntensityRationale
3100-3000C-H stretch (aromatic)Medium-WeakCharacteristic of C-H bonds on the benzene ring.
2950-2850C-H stretch (aliphatic)Medium-WeakCorresponds to the methyl group of the methoxy substituent.
1600-1450C=C stretch (aromatic)Strong-MediumMultiple bands are expected in this region due to the vibrations of the benzene ring.
1250-1200C-O stretch (aryl ether)StrongAsymmetric stretching of the Ar-O-CH₃ bond.
1100-1000C-O stretch (aryl ether)StrongSymmetric stretching of the Ar-O-CH₃ bond.
1200-1100C-F stretchStrongThe exact position is dependent on the substitution pattern.
800-600C-Cl stretchStrongCharacteristic absorption for organochlorine compounds.
900-675C-H bend (out-of-plane)StrongThe pattern of these bands can sometimes indicate the substitution pattern on the benzene ring.

The presence of strong bands in the C-O and C-F stretching regions, along with the characteristic aromatic C=C and C-H vibrations, provides strong evidence for the proposed functional groups.

Part 3: The Blueprint of Connectivity - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information about the chemical environment, connectivity, and spatial relationships of the atoms.

Experimental Protocol: High-Resolution NMR
  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • 2D NMR: COSY, HSQC, and HMBC

¹H NMR: The Proton Environment

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their proximity to neighboring protons.

Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Assignment
~7.1-7.3m1HAr-H
~6.9-7.1m2HAr-H
~3.9s3H-OCH₃

The aromatic region is expected to be complex due to the various couplings between the protons and with the fluorine atom. The methoxy group should appear as a sharp singlet.

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of different carbon environments in the molecule. The coupling between carbon and fluorine (¹³C-¹⁹F coupling) is a key diagnostic feature.

Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)C-F Coupling (J, Hz)Assignment
~155-160Large (¹JCF ≈ 245 Hz)C-F
~145-150C-OCH₃
~130-135C-Cl
~125-130Ar-CH
~115-120Ar-CH
~110-115Ar-CH
~56-OCH₃

The carbon directly attached to the fluorine atom will appear as a doublet with a large coupling constant. The other aromatic carbons will also show smaller couplings to the fluorine.

2D NMR: Connecting the Pieces

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals and confirming the connectivity of the molecule.

  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, helping to trace out the proton network on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for determining the overall connectivity. It shows correlations between protons and carbons that are two or three bonds away. For example, the protons of the methoxy group should show a correlation to the aromatic carbon to which the methoxy group is attached.

Visualizing the Elucidation Workflow

The following diagram illustrates the logical flow of the structure elucidation process, from initial analysis to final confirmation.

structure_elucidation cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Data Integration & Confirmation MS Mass Spectrometry Integration Data Integration and Hypothesis MS->Integration Molecular Formula & Fragmentation IR Infrared Spectroscopy IR->Integration Functional Groups NMR_1D 1D NMR (¹H, ¹³C) NMR_1D->Integration Chemical Environments & Carbon Skeleton NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_2D->Integration Atom Connectivity Structure Final Structure Confirmation Integration->Structure Unambiguous Assignment

Caption: Workflow for the structural elucidation of this compound.

Summary and Conclusion

The structural elucidation of this compound is a systematic process that relies on the integration of data from multiple analytical techniques. Mass spectrometry provides the molecular formula and key fragmentation information. Infrared spectroscopy identifies the functional groups present. Finally, a suite of 1D and 2D NMR experiments reveals the precise connectivity and chemical environment of each atom in the molecule. By following the logical workflow outlined in this guide, researchers can confidently and accurately determine the structure of this and other complex organic molecules, ensuring a solid foundation for further scientific investigation.

References

  • Google Patents.
  • Google Patents.
  • J-STAGE.

Sources

A Technical Guide to the Regioselective Synthesis of 2-Chloro-1-fluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-1-fluoro-3-methoxybenzene is a halogenated anisole derivative whose unique substitution pattern makes it a valuable intermediate for the synthesis of complex organic molecules in the pharmaceutical, agrochemical, and materials science sectors. The precise arrangement of chloro, fluoro, and methoxy groups on the aromatic ring presents a distinct synthetic challenge, requiring a robust and highly regioselective strategy. The presence of three different functional groups, each with its own directing effects and reactivity, necessitates a carefully planned synthetic sequence to avoid the formation of isomeric impurities.

This technical guide provides an in-depth examination of a reliable and efficient synthetic route to this compound. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of the chosen reactions, the causal logic behind key experimental choices, and practical, field-tested insights for successful execution. The primary strategy detailed herein leverages the power of diazonium salt chemistry, a cornerstone of aromatic synthesis, to achieve the desired substitution pattern with high fidelity.

Strategic Approach: Retrosynthetic Analysis

The key to efficiently constructing the target molecule lies in identifying a synthetic pathway that controls the position of each substituent. A retrosynthetic analysis reveals that the target molecule can be accessed from a commercially available, pre-functionalized precursor. The chloro and fluoro groups are often best installed using well-established diazonium salt transformations—namely, the Sandmeyer and Balz-Schiemann reactions, respectively.[1][2][3]

Considering the available starting materials, a two-step sequence beginning with 3-Fluoro-2-methoxyaniline emerges as the most logical and efficient approach. This precursor already contains the required fluoro and methoxy groups in the correct relative positions (meta). The final chloro group can then be introduced ortho to the methoxy group and ortho to the fluorine via a Sandmeyer reaction.

Retrosynthesis target This compound intermediate Aryl Diazonium Salt target->intermediate C-Cl bond formation (Sandmeyer Reaction) start 3-Fluoro-2-methoxyaniline intermediate->start N-N bond formation (Diazotization)

Caption: Retrosynthetic pathway for this compound.

This strategy is superior to alternatives, such as those beginning with a chlorobenzene derivative, because the Sandmeyer reaction is a highly reliable method for introducing a chlorine atom at the position of a former amino group, thus ensuring complete regiocontrol.[3] The starting material, 3-Fluoro-2-methoxyaniline, is readily available from commercial suppliers.[4]

Mechanistic Insights: A Tale of Two Reactions

The success of the proposed synthesis hinges on the precise execution of two sequential reactions: diazotization and the Sandmeyer reaction. Understanding the mechanism of each is critical for optimizing conditions and troubleshooting potential issues.

Step 1: Diazotization of 3-Fluoro-2-methoxyaniline

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. The reaction is typically carried out in a cold, acidic solution using a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.

The key steps are:

  • Formation of the Nitrosonium Ion: The mineral acid protonates sodium nitrite to form nitrous acid (HONO), which is then further protonated and loses water to generate the highly electrophilic nitrosonium ion (NO⁺).

  • Electrophilic Attack: The lone pair of the primary amine attacks the nitrosonium ion.

  • Proton Transfers and Dehydration: A series of proton transfers and the eventual elimination of a water molecule lead to the formation of the stable aryl diazonium salt.

Maintaining a low temperature (typically 0–5 °C) is crucial throughout this process to prevent the premature decomposition of the unstable diazonium salt and to minimize the formation of phenolic byproducts.

Step 2: The Sandmeyer Reaction

The Sandmeyer reaction is a classic method for substituting the diazonium group with a halide or pseudohalide, catalyzed by a copper(I) salt.[1][3] The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.

Sandmeyer_Mechanism cluster_0 Mechanism of the Sandmeyer Reaction diazonium Ar-N₂⁺ set_complex [Ar-N₂⁺---Cl-Cuᴵ] diazonium->set_complex + CuCl cucl CuCl aryl_radical Ar• set_complex->aryl_radical Single Electron Transfer (SET) n2 N₂ set_complex->n2 product Ar-Cl aryl_radical->product + CuCl₂ cucl2 CuCl₂ cucl_regen CuCl product->cucl_regen Regenerates Catalyst

Caption: Simplified mechanism of the copper(I)-catalyzed Sandmeyer reaction.

The accepted mechanism involves a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt. This reduces the diazonium species and generates an aryl radical, with the concomitant loss of dinitrogen gas (N₂), a thermodynamically highly favorable process. The aryl radical then abstracts a chlorine atom from the resulting copper(II) chloride species, yielding the final product, this compound, and regenerating the copper(I) catalyst.[1]

Detailed Experimental Protocol

Safety Precaution: Aryl diazonium salts are potentially explosive when isolated in a dry state. This protocol is designed to use the diazonium salt in solution without isolation. Always work behind a blast shield and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (Example Scale)Moles (mmol)Notes
3-Fluoro-2-methoxyaniline141.1410.0 g70.8Commercially available[4]
Concentrated HCl (~37%)36.4625 mL~300Reagent grade
Sodium Nitrite (NaNO₂)69.005.1 g73.9Dissolve in 15 mL water before use
Copper(I) Chloride (CuCl)99.009.0 g90.9Should be colorless or light green; wash if needed
Dichloromethane (DCM)84.93200 mL-For extraction
Saturated Sodium Bicarbonate (aq)-100 mL-For washing
Brine (Saturated NaCl aq)-50 mL-For washing
Anhydrous Magnesium Sulfate (MgSO₄)120.37~10 g-For drying
Deionized Water18.02As needed-
Step-by-Step Methodology

Part A: Preparation of the Aryl Diazonium Salt Solution

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 3-Fluoro-2-methoxyaniline (10.0 g, 70.8 mmol), water (25 mL), and concentrated hydrochloric acid (25 mL).

  • Stir the mixture until the aniline salt fully dissolves. A gentle warming may be applied if necessary, but the solution must be cooled again before proceeding.

  • Immerse the flask in an ice-salt bath and cool the solution to between 0 °C and 5 °C with vigorous stirring.

  • Prepare a solution of sodium nitrite (5.1 g, 73.9 mmol) in deionized water (15 mL).

  • Slowly add the sodium nitrite solution dropwise from the dropping funnel to the stirred aniline hydrochloride solution. Critically, maintain the internal temperature below 5 °C throughout the addition. The addition should take approximately 20-30 minutes.

  • After the addition is complete, continue stirring the solution in the ice bath for an additional 15 minutes. The resulting solution is the aryl diazonium salt, which should be used immediately in the next step.

    • Self-Validation Check: A slight excess of nitrous acid can be confirmed by placing a drop of the reaction mixture onto starch-iodide paper, which should turn blue. If the test is negative, a small amount of additional sodium nitrite solution can be added.

Part B: Sandmeyer Reaction and Product Isolation

  • In a separate 500 mL flask, dissolve copper(I) chloride (9.0 g, 90.9 mmol) in concentrated hydrochloric acid (50 mL). The solution should be gently warmed to facilitate dissolution and then cooled to room temperature.

  • Cool the CuCl solution in an ice bath to ~5 °C.

  • Slowly and carefully, add the cold diazonium salt solution from Part A to the stirred CuCl solution. This addition should be done portion-wise or via a dropping funnel, controlling the rate to manage the vigorous evolution of nitrogen gas. Maintain the temperature below 10 °C.

  • Once the addition is complete, allow the reaction mixture to stir in the ice bath for 30 minutes, then remove the bath and let the mixture warm to room temperature. Continue stirring for 1-2 hours at room temperature until gas evolution ceases.

  • Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, CAUTION: potential for gas evolution ), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product, a dark oil, should be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a clear liquid.

Conclusion

The synthesis of this compound is efficiently and regioselectively achieved through a robust two-step process starting from the commercially available 3-Fluoro-2-methoxyaniline. The sequence, involving low-temperature diazotization followed by a copper(I) chloride-catalyzed Sandmeyer reaction, provides reliable access to this valuable synthetic intermediate. A thorough understanding of the underlying reaction mechanisms and careful control of experimental parameters, particularly temperature, are paramount to ensuring a high yield and purity of the final product. This methodology represents a classic, yet powerful, application of fundamental organic chemistry principles to solve a modern synthetic challenge.

References

  • Wikipedia. Sandmeyer reaction. [Link]
  • Wikipedia. Balz–Schiemann reaction. [Link]
  • Talat, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
  • Ye, W., et al. (2018). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. Molecules. [Link]
  • ResearchG
  • Dhingra, S. K., et al. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Chemical Science Transactions. [Link]

Sources

An In-Depth Technical Guide to 2-Chloro-1-fluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-fluoro-3-methoxybenzene, a halogenated aromatic compound, serves as a crucial building block in modern synthetic organic chemistry. Its unique substitution pattern, featuring a chloro, a fluoro, and a methoxy group on the benzene ring, imparts specific physicochemical properties and reactivity that make it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of these functional groups allows for selective transformations and the introduction of this moiety into larger molecular scaffolds, influencing biological activity and pharmacokinetic profiles. This guide provides a comprehensive overview of its nomenclature, properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.

Nomenclature and Structure

The precise naming and identification of chemical compounds are paramount for scientific communication and reproducibility. This section details the IUPAC name, synonyms, and key identifiers for this compound.

  • IUPAC Name: this compound

  • Synonyms: 2-Chloro-3-fluoroanisole[1]

  • CAS Number: 446-60-6[1]

  • Molecular Formula: C₇H₆ClFO[1]

  • Molecular Weight: 160.57 g/mol [1]

  • Chemical Structure: Chemical structure of this compound

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical synthesis. A summary of its key properties is presented in the table below.

PropertyValueSource
Appearance LiquidGeneral knowledge
Boiling Point Not explicitly available
Melting Point Not explicitly available
Density Not explicitly available
Solubility Soluble in common organic solventsGeneral knowledge
Storage Store at room temperature in a dry, well-ventilated place.[1][1]

Synthesis and Mechanistic Insights

One such general approach involves the diazotization of a corresponding aniline precursor, followed by a Sandmeyer-type reaction to introduce one of the halogens, and a Schiemann reaction or nucleophilic aromatic substitution for the introduction of fluorine. The methoxy group can be introduced via Williamson ether synthesis on a phenol precursor or by nucleophilic substitution of a suitable leaving group with methoxide.

A more concrete, multi-step synthesis, adapted from a procedure for a related isomer, is outlined below. This process highlights the chemical principles and experimental considerations involved.

Illustrative Synthetic Protocol

This protocol is based on the synthesis of a related chloro-fluoro-anisole and is provided for illustrative purposes.

Step 1: Nitration of a Dihalogenated Benzene

The synthesis could commence with a dihalogenated benzene, for instance, 1-chloro-2-fluorobenzene. Nitration of this starting material would introduce a nitro group, directing it to a position influenced by the existing halogens.

Step 2: Nucleophilic Aromatic Substitution with Methoxide

The resulting chlorofluoronitrobenzene can then undergo nucleophilic aromatic substitution with sodium methoxide. The position of the methoxy group addition will be dictated by the activating and directing effects of the nitro and halogen substituents.

Step 3: Reduction of the Nitro Group

The nitro group is then reduced to an amine. This is a standard transformation in organic synthesis and can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.[2]

Step 4: Diazotization and Deamination

The final step involves the removal of the amino group via a diazotization-deamination reaction. This is typically achieved by treating the aniline with a nitrite source in the presence of an acid, followed by a reducing agent to replace the diazonium group with a hydrogen atom.

Experimental Workflow Diagram

Caption: Illustrative synthetic workflow for this compound.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and purity assessment of this compound. Below are the expected key features in its ¹H NMR, ¹³C NMR, IR, and Mass spectra.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings.

  • Aromatic Protons (Ar-H): A complex multiplet in the range of δ 6.8-7.4 ppm. The exact chemical shifts and coupling constants will be influenced by the electronic effects of the chloro, fluoro, and methoxy substituents.

  • Methoxy Protons (-OCH₃): A singlet around δ 3.9 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF).

  • Methoxy Carbon (-OCH₃): A signal around δ 56 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

  • C-H stretching (aromatic): ~3050-3100 cm⁻¹

  • C-H stretching (aliphatic, -OCH₃): ~2850-2960 cm⁻¹

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹

  • C-O stretching (aryl ether): ~1250 cm⁻¹ (asymmetric) and ~1030 cm⁻¹ (symmetric)

  • C-F stretching: ~1100-1200 cm⁻¹

  • C-Cl stretching: ~700-800 cm⁻¹

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A prominent peak at m/z 160, with an isotopic peak at m/z 162 ([M+2]⁺) in an approximate 3:1 ratio, which is characteristic of the presence of one chlorine atom.

  • Fragmentation: Common fragmentation pathways would include the loss of a methyl radical (·CH₃) to give a fragment at m/z 145/147, and the loss of a formyl radical (·CHO) from the methoxy group.

Applications in Drug Discovery and Development

Halogenated aromatic compounds, particularly those containing fluorine, are of significant interest in medicinal chemistry. The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

The chloro and fluoro substituents on the aromatic ring provide handles for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the incorporation of the 2-chloro-3-fluoro-4-methoxyphenyl moiety into a wide range of molecular scaffolds.

While specific examples of marketed drugs that directly use this compound as a starting material are not prominently documented, its structural motifs are found in various biologically active compounds. The strategic placement of halogen and methoxy groups is a common strategy in the design of kinase inhibitors, GPCR ligands, and other therapeutic agents. The unique electronic properties of this compound can influence the pKa of nearby functional groups and the overall conformation of the molecule, which are critical factors in drug-receptor interactions.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use.

  • General Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing vapors or mist.

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its unique combination of functional groups offers multiple avenues for synthetic elaboration and allows for the fine-tuning of molecular properties. A thorough understanding of its nomenclature, properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development. As the demand for novel and more effective therapeutics continues to grow, the importance of such strategically functionalized intermediates is expected to increase.

References

  • PubChem. 2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene.
  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • PubMed Central. Fluorinated building blocks in drug design: new pathways and targets.

Sources

An In-depth Technical Guide to the Safe Handling of 2-Chloro-1-fluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safety, handling, and emergency protocols for 2-Chloro-1-fluoro-3-methoxybenzene, a halogenated aromatic compound frequently utilized as a building block in pharmaceutical and agrochemical research. As the toxicological and ecological data for this specific isomer are not fully investigated, this document synthesizes information from the safety data sheets of closely related structural isomers to establish a robust and cautious framework for its use by researchers, scientists, and drug development professionals.[1][2] The underlying principle of this guide is to treat the compound with a high degree of caution, assuming hazards common to its chemical class until specific data become available.

Chemical Identity and GHS Hazard Classification

Table 1: Chemical Identifiers (for related isomers)

Identifier Data (for 1-Chloro-3-fluoro-2-methoxybenzene)
Molecular Formula C₇H₆ClFO[6]
Molecular Weight 160.57 g/mol [6]

| CAS Number | 53145-38-3[6] |

Based on the hazard profiles of structurally similar chemicals, this compound is anticipated to be classified as follows:

Table 2: Presumptive GHS Classification

Hazard Class GHS Category Hazard Statement
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[4][5]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation[4][5]
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation[4][5]

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[6] |

GHS_Profile cluster_hazards Anticipated GHS Hazards substance This compound pictogram GHS07 (Exclamation Mark) substance->pictogram h315 Skin Irritation (H315) h319 Serious Eye Irritation (H319) h335 Respiratory Irritation (H335) h302 Harmful if Swallowed (H302) pictogram->h315 pictogram->h319 pictogram->h335 pictogram->h302 Emergency_Workflow cluster_routes Identify Exposure Route cluster_actions Immediate First-Aid Action start Accidental Exposure Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eyes Eye Contact start->eyes ingestion Ingestion start->ingestion action_inhale Move to Fresh Air Administer Oxygen/CPR if needed inhalation->action_inhale action_skin Remove Contaminated Clothing Wash with Soap & Water (15+ min) skin->action_skin action_eyes Rinse with Water (15+ min) Remove Contact Lenses eyes->action_eyes action_ingest Rinse Mouth DO NOT Induce Vomiting ingestion->action_ingest end_node Seek Immediate Medical Attention (Bring SDS) action_inhale->end_node action_skin->end_node action_eyes->end_node action_ingest->end_node

Caption: Emergency Response Workflow for Accidental Exposure.

  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam. [1]* Hazardous Combustion Products: Thermal decomposition can produce toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride, and hydrogen fluoride. [1]* Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA). [1]

  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate PPE as described in Section 2.2 to prevent contact and inhalation. [7]* Environmental Precautions: Prevent the chemical from entering drains or waterways. [2]* Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a suitable, labeled container for disposal. [1][7]

Toxicological & Ecological Profile
  • Toxicological Information: The toxicological properties of this compound have not been fully investigated. [1]The GHS classification is based on irritation and potential harm if swallowed, derived from similar compounds. The absence of comprehensive data necessitates handling the compound as potentially harmful.

  • Ecological Information: There is no specific data available regarding the ecotoxicity, persistence, or bioaccumulation of this compound. [1]To prevent environmental contamination, do not empty it into drains or release it into the environment. [1][2]All waste should be disposed of via an approved waste disposal plant. [1]

References

  • Fisher Scientific. (2024, March 31). Safety Data Sheet.
  • Sigma-Aldrich. 2-Chloro-1-fluoro-4-methoxybenzene.
  • Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards.
  • Echemi. 2-(CHLOROMETHYL)-4-FLUORO-1-METHOXYBENZENE Safety Data Sheets.
  • Ossila. (2023, August 16). 2-Fluoro-3-methoxybenzaldehyde - SAFETY DATA SHEET.
  • PubChem. 2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Sigma-Aldrich. 1-Chloro-3-fluoro-2-methoxybenzene.
  • ChemScene. (2024, June 14). Safety Data Sheet.
  • Fluorochem. (2024, December 19). Safety Data Sheet.
  • Echemi. 1-Chloro-2-fluoro-4-methoxybenzene SDS.
  • Echemi. 1-Fluoro-3-methoxybenzene SDS.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Safe Work Australia. GHS Hazardous Chemical Information List.

Sources

Spectroscopic Signature of 2-Chloro-1-fluoro-3-methoxybenzene: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive, predictive analysis of the spectroscopic data for 2-Chloro-1-fluoro-3-methoxybenzene (CAS No. 446-60-6). In the absence of readily available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral characteristics. This predictive approach serves as a valuable resource for researchers, scientists, and drug development professionals in identifying and characterizing this molecule, as well as understanding the influence of its substituent pattern on its spectroscopic behavior.

Molecular Structure and Predicted Spectroscopic Overview

This compound is a trisubstituted aromatic compound. The arrangement of the chloro, fluoro, and methoxy groups on the benzene ring dictates a unique electronic environment for each proton and carbon atom, leading to a distinct and predictable spectroscopic fingerprint.

DOT Script for Molecular Structure

Caption: Chemical structure of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring, and one signal in the aliphatic region for the methoxy group protons. The chemical shifts of the aromatic protons are influenced by the electronic effects (inductive and resonance) of the substituents.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-46.9 - 7.1TripletJ(H4-H5) ≈ 8.0, J(H4-F) ≈ 8.0
H-56.8 - 7.0Triplet of doubletsJ(H5-H4) ≈ 8.0, J(H5-H6) ≈ 8.0, J(H5-F) ≈ 2.0
H-67.1 - 7.3Doublet of doubletsJ(H6-H5) ≈ 8.0, J(H6-F) ≈ 10.0
OCH₃3.8 - 4.0SingletN/A

Justification for Predictions:

  • The methoxy group (-OCH₃) is an electron-donating group, which generally shields aromatic protons, shifting their signals upfield.

  • The fluorine (-F) and chlorine (-Cl) atoms are electron-withdrawing groups, which deshield aromatic protons, shifting their signals downfield.

  • The relative positions of the substituents and the protons determine the final chemical shifts.

  • The splitting patterns are predicted based on the ortho, meta, and para coupling interactions between the protons and the coupling to the fluorine atom.

DOT Script for ¹H NMR Prediction Workflow

1H_NMR_Prediction substituent_effects Analyze Substituent Effects (-Cl, -F, -OCH3) proton_environment Determine Electronic Environment of Each Aromatic Proton substituent_effects->proton_environment predict_shifts Predict Chemical Shifts proton_environment->predict_shifts final_spectrum Construct Predicted ¹H NMR Spectrum predict_shifts->final_spectrum coupling Analyze Spin-Spin Coupling (H-H and H-F) predict_multiplicity Predict Signal Multiplicities coupling->predict_multiplicity predict_multiplicity->final_spectrum

Caption: Workflow for predicting the ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show six signals for the aromatic carbons and one for the methoxy carbon. The chemical shifts are influenced by the electronegativity of the directly attached substituents and the overall electronic distribution in the ring.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Utilize the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in singlet signals for all carbon atoms. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (ppm)
C-1155 - 160 (d, ¹J(C-F) ≈ 245 Hz)
C-2115 - 120 (d, ²J(C-F) ≈ 20 Hz)
C-3150 - 155 (d, ³J(C-F) ≈ 5 Hz)
C-4110 - 115
C-5120 - 125
C-6125 - 130
OCH₃55 - 60

Justification for Predictions:

  • C-1 (C-F): The direct attachment to the highly electronegative fluorine atom will cause a significant downfield shift and a large one-bond C-F coupling constant.

  • C-2 (C-Cl): The chlorine atom will also cause a downfield shift, though less pronounced than fluorine. A two-bond coupling to fluorine is expected.

  • C-3 (C-O): The oxygen of the methoxy group will cause a significant downfield shift. A three-bond coupling to fluorine is anticipated.

  • C-4, C-5, C-6: The chemical shifts of these carbons will be influenced by the combined effects of the three substituents.

  • OCH₃: The methoxy carbon will appear in the typical aliphatic ether region.

Predicted Infrared (IR) Spectrum

The IR spectrum will provide information about the functional groups present in the molecule. The key absorptions are expected for the C-H, C=C, C-O, C-Cl, and C-F bonds.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a liquid sample, a small drop can be placed between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Predicted Key IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration
3100 - 3000Aromatic C-H stretch
2950 - 2850Aliphatic C-H stretch (OCH₃)
1600 - 1450Aromatic C=C ring stretch
1250 - 1200Aryl-O stretch (asymmetric)
1100 - 1000Aryl-O stretch (symmetric)
1200 - 1100C-F stretch
800 - 600C-Cl stretch

Justification for Predictions:

  • The predicted absorption ranges are based on characteristic group frequencies for substituted benzenes.[1][2] The exact positions will be influenced by the electronic interactions between the substituents.

Predicted Mass Spectrum

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) is a common technique that will likely cause fragmentation.

Experimental Protocol for Mass Spectrometry (EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): m/z = 160.0 (for ³⁵Cl) and 162.0 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.

  • Major Fragment Ions:

    • [M - CH₃]⁺: m/z = 145/147 (loss of a methyl radical from the methoxy group).

    • [M - OCH₃]⁺: m/z = 129/131 (loss of a methoxy radical).

    • [M - Cl]⁺: m/z = 125 (loss of a chlorine radical).

    • Further fragmentation of the benzene ring is also possible.

DOT Script for Mass Spectrometry Fragmentation

MS_Fragmentation M Molecular Ion (M⁺) m/z 160/162 M_minus_CH3 [M - CH₃]⁺ m/z 145/147 M->M_minus_CH3 - CH₃ M_minus_OCH3 [M - OCH₃]⁺ m/z 129/131 M->M_minus_OCH3 - OCH₃ M_minus_Cl [M - Cl]⁺ m/z 125 M->M_minus_Cl - Cl

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This predictive guide offers a robust, theory-based framework for the spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a detailed and practical reference for researchers working with this compound. While experimental verification is always the gold standard, this in-depth analysis serves as a powerful tool for spectral assignment, purity assessment, and structural confirmation in the fields of chemical synthesis and drug discovery.

References

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy (3rd ed.). Academic Press.

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-1-fluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-chloro-1-fluoro-3-methoxybenzene. In the absence of a publicly available experimental spectrum, this document leverages established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects and spin-spin coupling patterns observed in analogous compounds, to construct a detailed theoretical prediction of the spectrum. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a framework for the prediction, analysis, and structural verification of complex substituted aromatic systems.

Introduction: The Structural Elucidation Challenge

This compound is a polysubstituted aromatic compound with a substitution pattern that gives rise to a complex and informative ¹H NMR spectrum. The interplay of the electronic effects of the chloro, fluoro, and methoxy groups, combined with through-bond and through-space spin-spin coupling, dictates the precise chemical shifts and multiplicities of the aromatic protons. Understanding this spectrum is paramount for confirming the compound's identity, assessing its purity, and gaining insights into its electronic structure. This guide will deconstruct the theoretical underpinnings of the spectrum and provide a detailed, reasoned prediction of its key features.

Theoretical Principles: Predicting the ¹H NMR Spectrum

The prediction of the ¹H NMR spectrum of a substituted benzene derivative relies on the principle of additivity of substituent chemical shifts (SCS). The chemical shift of a proton on a benzene ring can be estimated by starting with the chemical shift of benzene itself (δ ~7.27 ppm) and adding the SCS values for each substituent relative to its position (ortho, meta, or para).

The primary substituents in this compound and their general effects are:

  • -Cl (Chloro): An electron-withdrawing group via induction and weakly electron-donating via resonance. It generally deshields ortho and para protons and has a smaller effect on meta protons.

  • -F (Fluoro): A highly electronegative, electron-withdrawing group through induction, but also a significant resonance donor. Its effect on proton chemical shifts is complex. Crucially, the ¹⁹F nucleus (spin I = 1/2) couples with nearby protons, leading to characteristic splitting patterns (J-coupling).

  • -OCH₃ (Methoxy): A strong electron-donating group through resonance, which shields the ortho and para positions, shifting their signals to a lower chemical shift (upfield).

In addition to chemical shifts, spin-spin coupling provides critical structural information. For this molecule, we must consider:

  • Proton-Proton (H-H) Coupling:

    • Ortho coupling (³JHH): Typically 7-10 Hz.

    • Meta coupling (⁴JHH): Typically 2-3 Hz.

    • Para coupling (⁵JHH): Typically 0-1 Hz (often not resolved).

  • Proton-Fluorine (H-F) Coupling:

    • Ortho coupling (³JHF): Typically 6-10 Hz.

    • Meta coupling (⁴JHF): Typically 4-8 Hz.

    • Para coupling (⁵JHF): Typically 0-2 Hz.

Predicted ¹H NMR Spectrum of this compound

The structure and numbering of the compound are as follows:

Structure of this compound

The molecule has three distinct aromatic protons (labeled H-b, H-c, and H-d) and a methoxy group.

Methoxy Group Protons (-OCH₃)

The three protons of the methoxy group are chemically equivalent and are not coupled to the aromatic protons. They will appear as a sharp singlet. The typical chemical shift for a methoxy group on an aromatic ring is in the range of 3.8-3.9 ppm.

Aromatic Protons (H-b, H-c, H-d)

To predict the chemical shifts of the aromatic protons, we can use a base value for benzene (7.27 ppm) and add the SCS values for each substituent.

  • H-b (at C-6):

    • ortho to -F

    • meta to -Cl

    • para to -OCH₃

    • Predicted Chemical Shift: This proton is expected to be the most shielded due to the strong para-donating effect of the methoxy group. The ortho-F will also have a significant influence. The predicted chemical shift is in the range of 6.8-7.0 ppm .

    • Predicted Multiplicity: H-b is coupled to H-c (ortho, ³JHH ≈ 8-9 Hz) and to the fluorine atom (ortho, ³JHF ≈ 8-10 Hz). This will likely result in a doublet of doublets (dd) .

  • H-c (at C-5):

    • meta to -F

    • para to -Cl

    • ortho to -OCH₃

    • Predicted Chemical Shift: This proton is ortho to the strongly donating methoxy group, which would suggest significant shielding. However, it is also para to the electron-withdrawing chloro group. The resulting chemical shift is predicted to be in the range of 7.0-7.2 ppm .

    • Predicted Multiplicity: H-c is coupled to H-b (ortho, ³JHH ≈ 8-9 Hz), H-d (ortho, ³JHH ≈ 8-9 Hz), and the fluorine atom (meta, ⁴JHF ≈ 5-7 Hz). This complex coupling will likely result in a triplet of doublets (td) or a more complex multiplet. The two ortho H-H couplings may be similar enough to appear as a triplet, which is then further split by the fluorine.

  • H-d (at C-4):

    • para to -F

    • ortho to -Cl

    • meta to -OCH₃

    • Predicted Chemical Shift: This proton is ortho to the electron-withdrawing chloro group, which will cause significant deshielding. This will likely be the most downfield of the aromatic protons. The predicted chemical shift is in the range of 7.2-7.4 ppm .

    • Predicted Multiplicity: H-d is coupled to H-c (ortho, ³JHH ≈ 8-9 Hz) and the fluorine atom (para, ⁵JHF ≈ 0-2 Hz). The para H-F coupling may not be resolved. Therefore, this signal is expected to be a doublet (d) due to the ortho coupling with H-c.

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-OCH₃3.8 - 3.9Singlet (s)-
H-b6.8 - 7.0Doublet of Doublets (dd)³JHH ≈ 8-9, ³JHF ≈ 8-10
H-c7.0 - 7.2Triplet of Doublets (td) or Multiplet (m)³JHH ≈ 8-9 (x2), ⁴JHF ≈ 5-7
H-d7.2 - 7.4Doublet (d)³JHH ≈ 8-9

Experimental Protocol for ¹H NMR Acquisition

To obtain an experimental spectrum for validation, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Shim the magnetic field to optimize its homogeneity.

    • Set the appropriate spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a standard pulse-acquire sequence.

  • Data Acquisition:

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Apply appropriate data processing techniques, including Fourier transformation, phase correction, and baseline correction.

Visualization of Predicted Spectral Features

The following diagram illustrates the predicted relationships and splitting patterns in the aromatic region of the ¹H NMR spectrum.

G cluster_F Coupling to 19F Hb H-b (dd) ~6.9 ppm Hc H-c (td/m) ~7.1 ppm Hb->Hc ³JHH (~8-9 Hz) Hd H-d (d) ~7.3 ppm Hc->Hd ³JHH (~8-9 Hz) Hb_F H-b Hc_F H-c Hd_F H-d F 19F F->Hb_F ³JHF (~8-10 Hz) F->Hc_F ⁴JHF (~5-7 Hz) F->Hd_F ⁵JHF (~0-2 Hz)

Predicted coupling network for aromatic protons.

Conclusion and Further Work

This guide presents a detailed, theoretically grounded prediction of the ¹H NMR spectrum of this compound. The predicted chemical shifts, multiplicities, and coupling constants provide a robust template for the analysis of an experimental spectrum. For definitive structural confirmation, it is recommended to acquire an experimental spectrum and compare it with the predictions outlined herein. Further two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would provide unambiguous assignments of all proton and carbon signals.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press.
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • PubChem.

Introduction: Unveiling Molecular Symmetry and Electronic Landscapes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of Substituted Methoxybenzenes

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool in modern organic chemistry, providing direct insight into the carbon skeleton of a molecule.[1] For researchers in materials science and drug development, where substituted aromatic rings are ubiquitous, ¹³C NMR offers a high-resolution map of a molecule's electronic environment. Unlike ¹H NMR, which provides information about the carbon framework indirectly, ¹³C NMR directly probes each unique carbon atom, revealing subtle changes in electron density caused by substituent groups.[1]

This guide provides an in-depth exploration of the ¹³C NMR analysis of substituted methoxybenzenes (anisoles). We will begin by establishing a baseline with the parent compound, methoxybenzene, and then delve into the predictable yet nuanced effects of various substituents on the chemical shifts of the aromatic and methoxy carbons. The principles discussed herein are foundational for the structural elucidation and electronic characterization of a vast array of chemical entities.

The Baseline: ¹³C NMR Spectrum of Methoxybenzene (Anisole)

To understand the impact of substituents, we must first characterize the parent structure. Methoxybenzene exhibits a plane of symmetry through the C1-C4 axis, resulting in four distinct signals in its proton-decoupled ¹³C NMR spectrum, despite having seven carbon atoms.[2][3]

The typical chemical shifts for methoxybenzene in a deuterated solvent like CDCl₃ are as follows:

Carbon AtomChemical Shift (δ, ppm)Rationale
C1 (ipso)~159.8The carbon directly attached to the electronegative oxygen atom is significantly deshielded, causing it to appear far downfield.[4][5]
C4 (para)~120.6The methoxy group is an activating, ortho-para director. Its electron-donating resonance effect increases the electron density at the para position, shielding this carbon relative to benzene (δ ≈ 128.5 ppm).[6]
C2/C6 (ortho)~114.1Similar to the para position, the ortho carbons are shielded by the methoxy group's resonance effect.[4] They are typically the most upfield of the aromatic signals.
C3/C5 (meta)~129.5The resonance effect of the methoxy group does not extend to the meta position. Therefore, its chemical shift is primarily influenced by a weak inductive effect and is very similar to that of unsubstituted benzene.
-OCH₃ ~55.1This aliphatic sp³ carbon is attached to an electronegative oxygen, placing its signal in the characteristic C-O region of the spectrum.[2][7]

Note: Exact chemical shifts can vary slightly based on solvent and concentration.

Decoding Substituent Effects: A Predictable Perturbation

The addition of a second substituent to the methoxybenzene ring disrupts the molecule's electronic landscape. The resulting changes in ¹³C chemical shifts, known as Substituent Chemical Shifts (SCS), are not random but are governed by a combination of inductive and resonance effects.[8][9] These effects are highly dependent on the nature of the substituent and its position (ortho, meta, or para) relative to the methoxy group.

Pillar 1: The Role of Electronic Effects

Substituents influence the electron density of the aromatic ring in two primary ways:

  • Inductive Effects: These are transmitted through the sigma (σ) bonds and are related to the electronegativity of the substituent. Electron-withdrawing groups (EWGs) like -NO₂ pull electron density through the σ-framework, generally deshielding nearby carbons. Electron-donating groups (EDGs) like -NH₂ have the opposite effect. This effect attenuates with distance.

  • Resonance (Mesomeric) Effects: These are transmitted through the pi (π) system and involve the delocalization of electrons. EWGs with π-bonds (e.g., -NO₂, -C=O) can withdraw electron density from the ring, particularly at the ortho and para positions, causing significant deshielding. Conversely, EDGs with lone pairs (e.g., -OCH₃, -NH₂) can donate electron density into the ring, shielding the ortho and para positions.[6]

The interplay of these two effects determines the final chemical shift of each carbon atom.

Pillar 2: Positional Isomerism and its ¹³C NMR Signature

The position of the substituent dramatically alters the ¹³C NMR spectrum by changing the molecule's symmetry and the way electronic effects are transmitted.

  • Para-Substitution: A substituent at the C4 position maintains the molecule's C2 symmetry axis. This results in four aromatic signals, as two pairs of carbons (C2/C6 and C3/C5) remain chemically equivalent.[10]

    • Example (4-Nitroanisole): The strongly electron-withdrawing nitro group significantly deshields the carbon it is attached to (C4) and the ortho carbons (C2/C6) relative to anisole, while having a smaller effect on the meta carbons (C3/C5).

  • Meta-Substitution: A substituent at the C3 or C5 position removes all planes of symmetry. Consequently, all six aromatic carbons become chemically unique, leading to six distinct signals in the aromatic region.[11]

    • Example (3-Nitroanisole): The chemical shifts of C2, C4, and C6 will be strongly influenced by the nitro group, while C1 and C5 will be less affected. The spectrum becomes significantly more complex.

  • Ortho-Substitution: Like meta-substitution, placing a substituent at the C2 or C6 position also results in six unique aromatic carbon signals.

    • Example (2-Methoxyaniline): The electron-donating -NH₂ group will shield the carbons ortho and para to it (C1, C3, C5), leading to a more upfield spread of signals compared to anisole.[12][13]

The logical relationship between substituent properties and their effect on chemical shifts can be visualized as follows:

G substituent Substituent Properties edg Electron-Donating Group (e.g., -NH2, -OH) substituent->edg Type ewg Electron-Withdrawing Group (e.g., -NO2, -COOH) substituent->ewg Type resonance Resonance (π-system) edg->resonance Strong +R ewg->resonance Strong -R induction Induction (σ-system) ewg->induction Strong -I effects Electronic Effects shielding Shielding (Upfield Shift ↑) at ortho/para positions resonance->shielding Donates e⁻ density deshielding Deshielding (Downfield Shift ↓) at ortho/para positions resonance->deshielding Withdraws e⁻ density induction->deshielding Withdraws e⁻ density outcome ¹³C NMR Shift Outcome

Caption: Logical flow from substituent properties to observed ¹³C NMR chemical shifts.

Data Summary: ¹³C Chemical Shifts of Representative Substituted Methoxybenzenes

The following table summarizes experimental ¹³C NMR data for methoxybenzene and three derivatives, illustrating the principles discussed. All shifts are in ppm relative to TMS.

CompoundC1C2C3C4C5C6-OCH₃
Methoxybenzene [14]159.9114.1129.5120.7129.5114.155.1
2-Methoxyaniline [12]147.5136.5111.4119.0115.5121.355.6
3-Nitroanisole [15][16]159.8108.0148.9121.2129.9114.555.8
4-Methoxybenzoic Acid [17][18]163.5113.8131.6123.9131.6113.855.4

Note: Data is compiled from various sources and may have been recorded in different solvents, leading to minor variations.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

A self-validating protocol is crucial for obtaining reproducible and accurate data. The following steps outline a standard procedure for the ¹³C NMR analysis of a substituted methoxybenzene.

Workflow Overview

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 1. Weigh Sample (15-30 mg) prep2 2. Add Deuterated Solvent (~0.6 mL CDCl₃) prep1->prep2 prep3 3. Vortex to Dissolve prep2->prep3 prep4 4. Transfer to NMR Tube prep3->prep4 acq1 5. Insert Sample & Lock (Lock on Deuterium Signal) prep4->acq1 acq2 6. Shim Magnetic Field (Optimize Homogeneity) acq1->acq2 acq3 7. Load Acquisition Parameters (e.g., zgpg30, NS=128) acq2->acq3 acq4 8. Acquire Data (zg) acq3->acq4 proc1 9. Fourier Transform (ft) acq4->proc1 proc2 10. Phase Correction proc1->proc2 proc3 11. Baseline Correction proc2->proc3 proc4 12. Reference Spectrum (TMS or Solvent Peak) proc3->proc4

Caption: Standard experimental workflow for ¹³C NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 15-30 mg of the substituted methoxybenzene sample into a clean, dry vial. The higher concentration is necessary to compensate for the low natural abundance (1.1%) of the ¹³C isotope.

    • Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties and its single-carbon signal at δ ≈ 77.16 ppm, which can serve as a secondary reference.[19]

    • Vortex the vial until the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner and place it in the spectrometer's autosampler or manual probe.

    • Locking: The instrument's software is used to "lock" onto the deuterium signal of the solvent. This is a critical step, as the lock channel stabilizes the magnetic field, preventing drift during the potentially long acquisition times required for ¹³C NMR.[20]

    • Shimming: The magnetic field homogeneity is optimized through an automated or manual shimming process. This ensures sharp, symmetrical peaks and high resolution.

    • Parameter Selection: Load a standard carbon acquisition experiment. Key parameters include:

      • Pulse Program: A program with proton decoupling, such as zgpg30 or zgdc30 on Bruker instruments, is standard. This collapses all C-H multiplets into singlets, simplifying the spectrum and increasing signal-to-noise via the Nuclear Overhauser Effect (NOE).[21]

      • Acquisition Time (AQ): Typically 1-2 seconds.[21]

      • Relaxation Delay (D1): A delay of 2-5 seconds is recommended. Quaternary carbons often have long relaxation times (T₁), and an insufficient delay can lead to signal saturation and artificially small peaks.[22][23]

      • Number of Scans (NS): Due to the low sensitivity of ¹³C, multiple scans are required. A starting point of 128 or 256 scans is common for moderately concentrated samples.[21] The signal-to-noise ratio improves with the square root of the number of scans.

  • Data Processing:

    • After acquisition, the raw data (Free Induction Decay, or FID) is converted into a frequency-domain spectrum via a Fourier Transform.

    • The spectrum is then phase-corrected to ensure all peaks are positive and have a proper Lorentzian lineshape.

    • A baseline correction is applied to produce a flat, noise-free baseline across the spectrum.

    • The spectrum is referenced. If tetramethylsilane (TMS) was not added as an internal standard, the known chemical shift of the deuterated solvent can be used (e.g., setting the center of the CDCl₃ triplet to 77.16 ppm).[19]

Conclusion

References

  • ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
  • Schneider, W. G., & Spieescke, H. (1961). Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes. Journal of Chemical Physics.
  • Pecyna, J., et al. (2022). On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues. Molecules.
  • ResearchGate. Are deuterated solvents necessary for 13C NMR?.
  • Viesser, R. V., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics.
  • University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 13C Parameters. NMR Facility.
  • Marr, P. C., & Stothers, J. B. (1992). Carbon-13 Substituent-Induced Chemical Shifts: Monosubstituted Benzene Derivatives. Magnetic Resonance in Chemistry.
  • University of Michigan. Summary of C13-NMR Interpretation.
  • ACS Publications. (1975). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry.
  • Canadian Science Publishing. (1965). VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Canadian Journal of Chemistry.
  • ACS Publications. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Guide to Structure Elucidation.
  • University of Ottawa NMR Facility Blog. (2010). 13C NMR of "Perdeuterated" Solvents.
  • EPFL. 13C NMR.
  • Chemguide. interpreting C-13 NMR spectra.
  • Chemistry Stack Exchange. (2020). Can non-deuterated solvents be used for 13C-NMR (and in fact other nuclei)?.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • Chemistry LibreTexts. (2019). More About Electronics.
  • PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds.
  • PubChem. 4-Methoxybenzoic Acid.
  • Semantic Scholar. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl).
  • ChemRxiv. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines.
  • ResearchGate. 13 C and 1 H NMR spectra for the reactant and products of labeled anisole treated at 500 °C.
  • Stenutz. NMR chemical shift prediction of benzenes.
  • Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring.
  • University of Ottawa NMR Facility Blog. (2007). How Can I Get a Quantitative 13C NMR Spectrum?.
  • ACS Publications. (1964). C13 Nuclear Magnetic Resonance Spectroscopy. I. Aromatic Hydrocarbons. Journal of the American Chemical Society.
  • Chemistry Steps. 13C Carbon NMR Spectroscopy.
  • ACS Publications. (2016). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Organometallics.
  • SpectraBase. 4-Methoxy benzoic acid - Optional[13C NMR] - Chemical Shifts.
  • Oregon State University. 13C NMR Chemical Shifts.
  • PubChem. 3-Nitroanisole.
  • ResearchGate. (2019). Accelerating quantitative 13C NMR spectra using an EXtended ACquisition Time (EXACT) method.
  • SpectraBase. Anisole - Optional[13C NMR] - Chemical Shifts.
  • SpectraBase. 3-Methyl-4-nitroanisole - Optional[13C NMR] - Chemical Shifts.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ACS Publications. (1965). C13 Nuclear Magnetic Resonance Spectroscopy. II. Phenols, Anisole and Dimethoxybenzenes. Journal of the American Chemical Society.
  • NPTEL. 13C NMR spectroscopy • Chemical shift.
  • Chegg.com. (2022). Solved 13C NMR of Anisole: Can you predict the number of.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental).
  • PubChem. 2-Methoxyaniline.
  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid.

Sources

The Strategic Deployment of Fluorinated Methoxybenzenes: A Technical Guide for Advanced Chemical Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, materials science, and agrochemical development. This technical guide provides an in-depth exploration of a specific, yet highly versatile class of compounds: fluorinated methoxybenzenes. By examining the interplay of the electron-withdrawing fluorine atom and the electron-donating methoxy group on an aromatic ring, we uncover the nuanced physicochemical properties that make these molecules powerful building blocks. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the synthesis, properties, and diverse applications of fluorinated methoxybenzenes, supported by detailed experimental protocols, comparative data, and mechanistic insights. We delve into their critical role in enhancing metabolic stability and tuning electronic properties in medicinal chemistry, their utility as precursors to high-performance polymers and liquid crystals, and their application in the synthesis of modern agrochemicals. Furthermore, we explore the burgeoning field of positron emission tomography (PET) imaging, detailing the radiosynthesis and potential applications of ¹⁸F-labeled fluorinated methoxybenzenes as specialized imaging agents.

Introduction: The Unique Synergy of Fluorine and Methoxy Substitution

The introduction of fluorine into a molecular scaffold can profoundly alter its biological and material properties. Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can enhance metabolic stability, modulate lipophilicity and pKa, and influence molecular conformation.[1][2] When a methoxy group is also present on the benzene ring, a fascinating interplay of electronic effects emerges. The methoxy group, an electron-donating group, and the fluorine atom, an electron-withdrawing group, create a unique electronic environment that can be finely tuned by their relative positions (ortho, meta, para). This "push-pull" electronic effect, combined with the steric influence of the substituents, makes fluorinated methoxybenzenes (or fluoroanisoles) highly valuable and versatile building blocks in chemical synthesis.[3] This guide will elucidate the practical applications stemming from these unique molecular characteristics.

Physicochemical Properties of Fluorinated Methoxybenzenes: A Comparative Analysis

The position of the fluorine atom relative to the methoxy group on the benzene ring significantly impacts the molecule's properties. Understanding these differences is crucial for their strategic application.

PropertyAnisole2-Fluoroanisole3-Fluoroanisole4-FluoroanisoleUnit
Molecular Weight 108.14126.13126.13126.13 g/mol
Boiling Point 154-155160158157°C
Melting Point -37-39--45°C
Density (at 25°C) 0.9951.131.1041.114g/mL
Refractive Index (n20/D) 1.5171.4941.4881.488-
logP (calculated) 2.112.292.292.29-

Data compiled from various sources.[4][5][6][7][8]

The introduction of a fluorine atom generally increases the boiling point and density compared to anisole. The lipophilicity, as indicated by the calculated logP, is also slightly increased. These subtle yet significant differences in physicochemical properties can be exploited in various applications, from tuning the solubility of a drug candidate to influencing the mesophase behavior of a liquid crystal.

Applications in Medicinal Chemistry and Drug Development

Fluorinated methoxybenzenes are pivotal intermediates in the synthesis of a wide range of pharmaceuticals. Their incorporation can lead to enhanced metabolic stability and improved bioavailability.[9]

Enhancing Metabolic Stability and Tuning Pharmacokinetics

A key strategy in drug design is to block metabolically labile sites on a molecule to increase its half-life in the body. The strong carbon-fluorine bond is often employed for this purpose. Replacing a hydrogen atom with fluorine on the methoxybenzene ring can prevent enzymatic hydroxylation.[10]

A comparative study of anisole, difluoroanisole, and trifluoroanisole in drug design revealed interesting trends in their effects on physicochemical and pharmacokinetic properties. While trifluoroanisole (PhOCF₃) significantly increases lipophilicity (logD) by about one log unit over anisole (PhOCH₃), it can also lead to lower passive permeability. In contrast, difluoroanisole (PhOCF₂H) presents a more balanced profile with favorable logD and transcellular permeability, suggesting it may be a more attractive alternative for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[11][12]

Case Study: Synthesis of the Aldose Reductase Inhibitor Fidarestat

Fidarestat is an aldose reductase inhibitor that has been investigated for the treatment of diabetic neuropathy. Its synthesis utilizes 4-fluoroanisole as a key starting material. The synthesis involves a multi-step process including a Friedel-Crafts acylation, cyclization, and subsequent modifications to build the final complex molecule.[1]

Building Blocks for Novel Therapeutics

Fluorinated methoxybenzenes serve as versatile scaffolds for the development of new chemical entities. For instance, 2-fluoroanisole has been used in the synthesis of compounds with potential anticancer activity by inhibiting cell growth through binding to nucleophilic sites.[4] 4-Fluoroanisole is a precursor in the synthesis of analogues of the COX-2 inhibitor Celecoxib, where bioisosteric replacement of the sulfonamide group is explored to generate new anti-inflammatory agents.[13][14][15]

This protocol details the bromination of 2-fluoroanisole, a common step in the elaboration of this building block for further synthetic transformations.[16]

Materials:

  • 2-Fluoroanisole

  • Chloroform

  • Bromine

  • 5% aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 306 g of 2-fluoroanisole in 750 ml of chloroform in a reaction vessel equipped with a reflux condenser and a dropping funnel.

  • With stirring at room temperature, add 389 g of bromine dropwise to the solution.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for nine hours.

  • Cool the mixture to room temperature.

  • Wash the reaction mixture with 500 ml of a 5% aqueous solution of sodium hydroxide, followed by three washes with 500 ml portions of water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the solvent by distillation.

  • Purify the residue by vacuum distillation (collecting the main fraction at 98-100 °C under 14 mmHg) to yield 2-fluoro-4-bromoanisole.

start 2-Fluoroanisole in Chloroform reagent Bromine (Br2) start->reagent Addition at RT reflux Reflux (9 hours) reagent->reflux workup Aqueous Workup (NaOH, H2O) reflux->workup purification Distillation workup->purification product 2-Fluoro-4-bromoanisole purification->product

Figure 1: Synthetic workflow for the bromination of 2-fluoroanisole.

Applications in Materials Science

The unique electronic and steric properties of fluorinated methoxybenzenes make them valuable precursors for advanced materials with tailored properties.

High-Performance Polymers: Synthesis of PEEK

Polyetheretherketone (PEEK) is a high-performance thermoplastic known for its excellent mechanical strength, chemical resistance, and thermal stability.[17] 4-Fluoroanisole is a key starting material for the synthesis of 4,4'-difluorobenzophenone, a crucial monomer for PEEK production.[17]

This protocol outlines the general procedure for the synthesis of PEEK via nucleophilic aromatic substitution.[18][19]

Materials:

  • 4,4'-Difluorobenzophenone (derived from 4-fluoroanisole)

  • Hydroquinone

  • Anhydrous potassium carbonate

  • Diphenyl sulfone

Procedure:

  • In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, combine diphenyl sulfone, 4,4'-difluorobenzophenone, hydroquinone, and anhydrous potassium carbonate.

  • Purge the reactor with high-purity nitrogen for at least 30 minutes and maintain a gentle nitrogen flow throughout the reaction.

  • Stir the reaction mixture continuously and heat according to the following profile:

    • Heat to 160°C and hold for 2 hours.

    • Increase the temperature to 250°C and hold for 2 hours.

    • Further increase the temperature to 320°C and hold for 1-5 hours.

  • After the reaction period, cool the mixture to room temperature.

  • Grind the resulting solid polymer into a fine powder.

  • Wash the powder sequentially with acetone, water, and isopropanol to remove diphenyl sulfone and inorganic salts.

  • Dry the purified PEEK polymer under vacuum at 150°C for 12 hours.

monomers 4,4'-Difluorobenzophenone + Hydroquinone solvent_base Diphenyl sulfone, K2CO3 monomers->solvent_base Mixing heating Stepwise Heating (160°C -> 250°C -> 320°C) solvent_base->heating polymerization Nucleophilic Aromatic Substitution heating->polymerization isolation Cooling and Grinding polymerization->isolation purification Washing (Acetone, H2O, i-PrOH) isolation->purification product PEEK Polymer purification->product

Figure 2: General workflow for the synthesis of PEEK polymer.
Liquid Crystals

Fluorinated compounds are widely used in the liquid crystal industry due to their ability to modify dielectric anisotropy, viscosity, and other key properties. 3-Fluoroanisole is used as an intermediate in the synthesis of fluorinated liquid crystals, which are essential components in modern display technologies.[9]

Applications in Agrochemicals

Fluorinated methoxybenzenes are important building blocks in the synthesis of modern agrochemicals, including herbicides and fungicides. The presence of the fluoromethoxy-phenyl moiety can enhance the biological activity and selectivity of the final product. For example, 4-fluoroanisole is used in the formulation of pesticides and herbicides, contributing to more effective pest control.[9]

Applications in Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful molecular imaging technique that utilizes radiotracers labeled with positron-emitting isotopes. Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its favorable half-life (109.8 minutes) and low positron energy.[18][20] The development of ¹⁸F-labeled fluorinated methoxybenzenes opens up new avenues for creating specialized PET tracers.

Radiosynthesis of [¹⁸F]Fluorinated Methoxybenzenes

The synthesis of ¹⁸F-labeled aromatic compounds can be challenging. However, recent advances in radiochemistry have enabled the efficient production of compounds like 4-[¹⁸F]fluoroanisole. One such method is the copper-mediated radiofluorination, which has been successfully automated.[17] This "minimalist" approach allows for the efficient labeling of arenes, regardless of their electronic properties, in high radiochemical yields and purities within a short time frame.[17][21]

Another versatile method for synthesizing no-carrier-added [¹⁸F]fluoroarenes is through the use of diaryliodonium salts as precursors. These salts react with [¹⁸F]fluoride ion in a single step to produce the desired ¹⁸F-labeled arene with high selectivity and radiochemical yield.[1]

This protocol is a conceptual representation of the automated synthesis of 4-[¹⁸F]fluoroanisole using a copper-mediated radiofluorination method on a commercial synthesis module.[17]

Materials:

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Diaryliodonium salt precursor

  • Copper catalyst

  • Ligand

  • Solvent (e.g., DMSO)

  • Automated synthesis module (e.g., Scintomics hotbox₃)

Procedure (Automated):

  • [¹⁸F]Fluoride is trapped on an anion exchange cartridge and eluted into the reactor.

  • The solvent is removed by azeotropic distillation.

  • A solution of the diaryliodonium salt precursor, copper catalyst, and ligand in the appropriate solvent is added to the reactor.

  • The reaction mixture is heated at a specific temperature for a set time (e.g., 10-20 minutes).

  • The crude reaction mixture is then purified by semi-preparative HPLC.

  • The fraction containing the 4-[¹⁸F]fluoroanisole is collected, and the solvent is removed.

  • The final product is formulated in a suitable solution for injection.

start [18F]Fluoride Trapping and Elution drying Azeotropic Drying start->drying reagents Addition of Precursor, Cu-catalyst, Ligand drying->reagents reaction Heating (Radiofluorination) reagents->reaction purification HPLC Purification reaction->purification formulation Solvent Exchange and Formulation purification->formulation product 4-[18F]Fluoroanisole formulation->product

Figure 3: Automated workflow for the synthesis of 4-[¹⁸F]fluoroanisole.
Potential as PET Tracers for Blood Flow and Enzyme Imaging

While specific applications of [¹⁸F]fluoroanisole as a PET tracer are still under investigation, its properties suggest potential utility in several areas. Its lipophilicity allows it to cross the blood-brain barrier, making it a candidate for development as a cerebral blood flow tracer. Furthermore, the fluorinated methoxybenzene scaffold can be incorporated into more complex molecules designed to target specific enzymes or receptors in the body, such as cyclooxygenase-1 (COX-1), which is a biomarker for neuroinflammation.[22] The in vivo stability of the C-¹⁸F bond is a critical factor, and strategies to prevent defluorination are an active area of research.[3][5][13]

Synthetic Methodologies for Fluorinated Methoxybenzenes

The availability of efficient and scalable synthetic routes to fluorinated methoxybenzenes is crucial for their widespread application. Several methods have been developed for the synthesis of the different isomers.

Synthesis of 2-Fluoroanisole

A common method for the synthesis of 2-fluoroanisole is the O-methylation of 2-fluorophenol using a methylating agent like methyl iodide in the presence of a base such as sodium hydride in a polar aprotic solvent like DMF.[23] Another route involves the diazotization of o-anisidine followed by a Schiemann reaction.[21]

This protocol describes the methylation of 2-fluorophenol to produce 2-fluoroanisole.[23]

Materials:

  • 2-Fluorophenol

  • Sodium hydride (NaH)

  • Dry N,N-dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Ethyl acetate

  • Brine

Procedure:

  • To a slurry of sodium hydride (28.8 g) in dry DMF (500 ml) at 0°C, slowly add 2-fluorophenol (50 g) over 30 minutes.

  • Stir the mixture for 1 hour at room temperature.

  • Add methyl iodide (190 g) to the reaction mixture and stir for 16 hours under a nitrogen atmosphere.

  • Pour the reaction mixture into ice-water (1.5 L).

  • Extract the product with ethyl acetate (2 x 200 ml).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under vacuum to afford 2-fluoroanisole.

Synthesis of 3-Fluoroanisole

3-Fluoroanisole can be synthesized from m-difluorobenzene by reaction with methanol and potassium hydroxide.[24] Another approach involves the diazotization of 2,6-difluoroaniline in sulfuric acid and subsequent reaction with methanol in the presence of a copper catalyst.[25]

This protocol outlines a large-scale synthesis of 3-fluoroanisole.[24]

Materials:

  • m-Difluorobenzene

  • Methanol

  • Potassium hydroxide

  • Water

  • Hydrogen fluoride

  • Toluene

Procedure:

  • Charge a reactor with 790 kg of m-difluorobenzene, 265 kg of methanol, 520 kg of potassium hydroxide, and water.

  • Heat the reactor to 150°C for 24 hours.

  • After the reaction, cool the mixture and transfer it to an acidification vessel.

  • Acidify the mixture by passing hydrogen fluoride through it.

  • Extract the product with three portions of 300 kg of toluene.

  • Combine the organic layers and purify by fractional distillation to obtain 3-fluoroanisole.

Synthesis of 4-Fluoroanisole

4-Fluoroanisole is commonly prepared from p-bromofluorobenzene via a nucleophilic aromatic substitution reaction with sodium methoxide, often catalyzed by a copper salt.[1][10][26][27] An alternative method is the methylation of 4-fluorophenol.[22]

This protocol describes a copper-catalyzed synthesis of 4-fluoroanisole.[1][26]

Materials:

  • p-Bromofluorobenzene

  • Dimethylformamide (DMF)

  • Methanol solution of sodium methoxide

  • Cuprous chloride (CuCl) or cuprous bromide (CuBr)

  • Water

Procedure:

  • In a reactor, add p-bromofluorobenzene, DMF, a methanol solution of sodium methoxide, and a catalytic amount of cuprous chloride or cuprous bromide.

  • Heat the reaction mixture with stirring for 10 to 16 hours.

  • After the reaction is complete, filter the mixture to remove the catalyst.

  • To the filtrate, add water or steam and perform azeotropic distillation to separate the 4-fluoroanisole from the DMF.

  • Collect the distillate and separate the organic phase.

  • Purify the organic phase by fractional distillation to obtain 4-fluoroanisole.

Conclusion

Fluorinated methoxybenzenes represent a class of molecules with a rich and diverse range of applications, driven by the unique interplay of their constituent functional groups. From enhancing the pharmacokinetic profiles of life-saving drugs to forming the backbone of high-performance materials and enabling advanced medical imaging techniques, their versatility is undeniable. This guide has provided a comprehensive overview of their synthesis, properties, and applications, supported by detailed protocols and mechanistic insights. As our understanding of fluorine chemistry continues to deepen and synthetic methodologies become more sophisticated, the potential for new and innovative applications of fluorinated methoxybenzenes will undoubtedly continue to expand, making them a key area of focus for researchers and scientists across multiple disciplines.

References

  • Automated synthesis of 4-[(18)F]fluoroanisole, [(18)F]DAA1106 and 4-[(18)F]FPhe using Cu-mediated radiofluorination under "minimalist" conditions.
  • Synthesis of 2-fluoro-4-bromoanisole. PrepChem.com. [Link]
  • WO 99/19275.
  • Fluorine in drug design: a case study with fluoroanisoles. PubMed. [Link]
  • Synthesis and Evaluation of a 18 F-Labeled Ligand for PET Imaging of Colony-Stimul
  • Synthesis of [18F]FMISO, a hypoxia-specific imaging probe for PET, an overview from a radiochemist's perspective. EJNMMI Radiopharmacy and Chemistry. [Link]
  • A New One-Pot Synthesis of m-Fluoroanisoles
  • Fluorine in Drug Design: A Case Study with Fluoroanisoles.
  • Synthesis of Fluorine-18 for Advanced PET Imaging. Open MedScience. [Link]
  • Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews. [Link]
  • Structure and properties of fluoroaniline isomers.
  • p-Fluoroanisole - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
  • CN102146023B - Method for preparing p-fluoro anisole.
  • CN102146023A - Method for preparing p-fluoro anisole.
  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. [Link]
  • Chemical Properties of m-Fluoroanisole (CAS 456-49-5). Cheméo. [Link]
  • Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors. PubMed. [Link]
  • US7919633B2 - Process for preparation of celecoxib.
  • SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo. [Link]
  • 4-Fluoroanisole | C7H7FO | CID 9987. PubChem. [Link]
  • 3-Fluoroanisole | C7H7FO | CID 9975. PubChem. [Link]
  • CN102391184A - Synthesis method of celecoxib.
  • 19 F NMR spectra at 470.29 MHz: a) sample containing 5 mM of each...
  • Design and synthesis of candidate fluorine-18 labeled radioligands for PET imaging of brain COX-1. ACS Fall 2025. [Link]
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
  • SYNTHESIS AND PROPERTIES OF POLYETHERETHERKETONES FOR 3D PRINTING.
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PubMed Central. [Link]
  • CN103109844A - Fluxapyroxad and flusilazole pesticide composition.
  • US9695117B2 - Fluorosurfactants in pesticides.

Sources

An In-Depth Technical Guide to 2-Chloro-1-fluoro-3-methoxybenzene: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Welcome to a comprehensive exploration of 2-Chloro-1-fluoro-3-methoxybenzene, a versatile and increasingly important building block in the landscape of modern organic synthesis. This guide is crafted for researchers, scientists, and drug development professionals who seek not just to use this molecule, but to understand its nuances—from its rational synthesis to its strategic application in the creation of complex molecular architectures. As your guide, I will eschew rigid templates and instead lead you through a narrative that prioritizes scientific integrity, field-proven insights, and the causal logic behind the experimental choices we make in the laboratory. Our journey will be grounded in authoritative references, ensuring a trustworthy and expert-level understanding of this unique trifunctional aromatic compound.

Introduction: The Strategic Value of a Polysubstituted Aromatic

This compound (also known as 2-chloro-3-fluoroanisole) is a halogenated anisole derivative with the CAS Number 446-60-6.[1] Its molecular formula is C₇H₆ClFO, and it has a molecular weight of 160.57 g/mol .[1] The strategic placement of three distinct functional groups—a chloro, a fluoro, and a methoxy group—on the benzene ring imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

The presence of both chloro and fluoro substituents offers orthogonal reactivity for various cross-coupling reactions, while the methoxy group can influence the electronic properties of the ring and can be a precursor for a hydroxyl group. This guide will delve into the synthesis of this molecule, explore its chemical reactivity, and highlight its applications, particularly in the realm of drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

PropertyValueReference
CAS Number 446-60-6[1]
Molecular Formula C₇H₆ClFO[1]
Molecular Weight 160.57 g/mol [1]
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point Not readily available
Melting Point Not readily available
Density Not readily available
Solubility Likely soluble in common organic solvents

Synthesis of this compound: A Proposed Pathway

Synthesis_Pathway

Rationale Behind the Proposed Synthetic Strategy

The conversion of an aniline to a phenol via a diazonium salt is a classic and reliable transformation in organic synthesis, known as the Sandmeyer reaction (for halogenation/cyanation) or, in this case, a related diazotization-hydrolysis. This approach is advantageous as it allows for the introduction of a hydroxyl group at a specific position on the aromatic ring, dictated by the location of the initial amino group.

Following the formation of the phenol, a Williamson ether synthesis provides a straightforward and high-yielding method for the introduction of the methyl group to form the desired methoxy ether. This two-step sequence is a common and practical approach for the synthesis of substituted anisoles.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Chloro-3-fluorophenol from 2-Chloro-3-fluoroaniline

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-chloro-3-fluoroaniline (1.0 eq) to a solution of sulfuric acid in water (e.g., 2 M) and cool the mixture to 0-5 °C in an ice-salt bath.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the aniline solution, maintaining the internal temperature below 5 °C. Stir the resulting solution for an additional 30 minutes at this temperature. The formation of the diazonium salt can be monitored by testing for the absence of nitrous acid with starch-iodide paper.

  • Hydrolysis: Slowly add the diazonium salt solution to a pre-heated aqueous solution of sulfuric acid (e.g., 10% v/v) at a temperature that allows for controlled evolution of nitrogen gas (typically 80-100 °C).

  • Work-up and Purification: After the addition is complete and nitrogen evolution has ceased, cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-chloro-3-fluorophenol can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound from 2-Chloro-3-fluorophenol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-fluorophenol (1.0 eq) in acetone. Add anhydrous potassium carbonate (1.5 eq) and methyl iodide (1.2 eq).

  • Methylation: Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.

Chemical Reactivity and Key Transformations

The reactivity of this compound is governed by the interplay of its three substituents. The chloro and fluoro groups are excellent leaving groups in nucleophilic aromatic substitution (SNAᵣ) reactions, particularly when the ring is activated by electron-withdrawing groups. However, in the absence of such activation, they are more commonly employed in metal-catalyzed cross-coupling reactions.

Reactivity_Diagram

Palladium-Catalyzed Cross-Coupling Reactions

The chloro and fluoro substituents provide handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.

  • Suzuki-Miyaura Coupling: The chloro group is generally more reactive than the fluoro group in Suzuki-Miyaura couplings. This allows for the selective formation of a biaryl compound by reacting this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

  • Buchwald-Hartwig Amination: Similar to the Suzuki coupling, the chloro group is the preferred site for C-N bond formation in the Buchwald-Hartwig amination. This reaction enables the synthesis of substituted anilines by coupling with primary or secondary amines.

Directed Ortho-Metalation (DoM)

The methoxy group can act as a directing group for ortho-lithiation. Treatment with a strong base like n-butyllithium could potentially lead to deprotonation at the C4 position, ortho to the methoxy group. The resulting aryllithium species can then be trapped with various electrophiles to introduce a new functional group at this position. A patent for the synthesis of a related boronic acid from 2-chloro-6-fluoroanisole utilizes a similar lithiation strategy.[2]

Applications in Drug Discovery and Agrochemicals

Halogenated aromatic compounds are prevalent in pharmaceuticals and agrochemicals due to the ability of halogens to modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. While specific examples of commercial drugs derived from this compound are not readily found in the public literature, its structural motifs are present in various bioactive molecules.

A key application for structurally related compounds is in the synthesis of herbicides. For instance, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, synthesized from 2-chloro-6-fluoroanisole, is a crucial intermediate in the preparation of 6-(poly-substituted aryl)-4-aminopicolinate and 2-(poly-substituted aryl)-6-amino-4-pyrimidinecarboxylic acid herbicides.[2] This strongly suggests that this compound could serve as a valuable building block for the synthesis of novel agrochemicals.

Spectroscopic Characterization (Predicted)

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the chloro, fluoro, and methoxy groups. The methoxy group will appear as a singlet in the upfield region (around 3.8-4.0 ppm).

¹³C NMR: The carbon NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the methoxy carbon. The chemical shifts of the aromatic carbons will be influenced by the attached substituents, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant.

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance for the fluorine atom. The chemical shift will be indicative of its electronic environment on the aromatic ring.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 160, with a characteristic M+2 isotope peak at m/z 162 with approximately one-third the intensity of the M⁺ peak, due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of a methyl radical (CH₃) from the methoxy group and potentially the loss of the chloro group.

Safety and Handling

Conclusion and Future Outlook

This compound stands as a promising, albeit currently underutilized, building block for the synthesis of complex organic molecules. Its trifunctional nature offers a rich platform for selective chemical transformations, particularly in the realm of metal-catalyzed cross-coupling and directed metalation reactions. While its direct application in marketed pharmaceuticals has yet to be widely reported, its structural relationship to key intermediates in the agrochemical industry highlights its potential. As the demand for novel, highly functionalized aromatic compounds continues to grow in both drug discovery and materials science, it is anticipated that the utility of this compound will become increasingly recognized and exploited by synthetic chemists. This guide has aimed to provide a foundational understanding of its synthesis, reactivity, and potential applications, thereby empowering researchers to unlock the full potential of this versatile molecule.

References

Sources

Introduction: An Emerging Class of Environmental Contaminants

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Environmental Fate of Halomethoxybenzenes

Executive Summary: Halomethoxybenzenes (HMBs) are a class of persistent and bioaccumulative compounds found pervasively throughout the global environment. Exhibiting properties similar to persistent organic pollutants (POPs), their atmospheric concentrations often surpass those of regulated legacy contaminants. HMBs originate from both natural sources, such as marine algae and terrestrial fungi, and as transformation products of anthropogenic chemicals like industrial biocides and wood preservatives. Their environmental significance is underscored by their capacity for long-range atmospheric transport, partitioning into various environmental compartments, and potential for toxic effects. This guide provides a detailed examination of the biotic and abiotic degradation pathways governing the fate of HMBs, outlines established methodologies for their study, and synthesizes current knowledge on their ecotoxicity and bioaccumulation potential. Key transformation processes, including microbial O-demethylation, aerobic oxidation via chlorocatechol intermediates, and anaerobic reductive dehalogenation, are detailed to provide a comprehensive mechanistic understanding for researchers, environmental scientists, and drug development professionals.

Halomethoxybenzenes (HMBs) are aromatic compounds characterized by one or more halogen atoms and at least one methoxy group attached to a benzene ring. This class includes compounds such as chloroanisoles, bromoanisoles, and more complex structures like the dimethoxylated Drosophilin A methyl ether (DAME)[1][2]. For decades, their presence in the environment was largely overlooked due to their predominantly natural origins[3][4]. However, their structural similarity to well-known POPs, coupled with evidence of persistence, bioaccumulation, and potential toxicity, has brought their environmental fate into sharp focus[3][4].

1.1 Sources: Natural and Anthropogenic Pathways

The environmental burden of HMBs is a result of both biological and industrial processes.

  • Natural (Biogenic) Sources: A significant portion of HMBs are synthesized by living organisms. Brominated anisoles (BAs) are primarily formed from the O-methylation of bromophenols, which are widely produced by marine algae and invertebrates[4]. Chlorinated HMBs, such as DAME (1,2,4,5-tetrachloro-3,6-dimethoxybenzene), are known secondary metabolites of terrestrial wood-rotting fungi[1][5][6].

  • Anthropogenic Sources: HMBs are frequently the metabolic byproducts of widely used industrial chemicals. For instance, pentachloroanisole (PeCA) is a well-known metabolite of the wood preservative pentachlorophenol (PCP)[1][6]. Similarly, tetrachloroveratrole (TeCV) is a byproduct found in the effluent from bleached kraft paper mills[1][2]. The microbial O-methylation of halophenols, which are themselves industrial pollutants, is a major pathway for the formation of musty-smelling haloanisoles, such as 2,4,6-trichloroanisole (TCA), a notorious cause of "cork taint" in wine[7][8][9].

1.2 Environmental Significance and Transport

HMBs are pervasive in the atmosphere at concentrations that can be an order of magnitude higher than many regulated POPs[3][4]. This is critically important because they exhibit the potential for long-range atmospheric transport, entering the atmosphere largely through evaporation from water and soil surfaces[3][4]. This mobility allows them to reach remote ecosystems far from their original sources, leading to global distribution[3]. Once deposited, their physicochemical properties dictate their partitioning into soil, sediment, and biota.

Caption: Overview of the primary transport and transformation processes affecting halomethoxybenzenes.

Abiotic Degradation Pathways

Abiotic processes, driven by physical and chemical forces in the environment, contribute to the transformation of HMBs, primarily through photolysis and hydrolysis.

2.1 Photodegradation

Photodegradation, or photolysis, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. For aromatic compounds, this can occur through two primary mechanisms:

  • Direct Photolysis: Where the molecule itself absorbs a photon, leading to an excited state and subsequent bond cleavage or transformation.

  • Indirect Photolysis: Where other substances in the water, known as photosensitizers (e.g., dissolved organic matter), absorb light and produce highly reactive species like hydroxyl radicals (•OH) that then attack the HMB molecule.

The photodegradation of related chloroaromatic compounds, such as 2-chlorobiphenyl, has been shown to proceed via attack by hydroxyl radicals, leading to the formation of hydroxylated intermediates[10]. These intermediates are typically more susceptible to further oxidation, eventually leading to ring cleavage and mineralization[10]. The kinetics of photodegradation are highly site-specific, depending on factors like sunlight intensity (season and latitude), water depth, and the concentration of dissolved organic matter[11]. While specific quantum yields for most HMBs are not widely documented, it is expected that indirect photolysis is a significant degradation pathway in sunlit surface waters.

2.2 Hydrolysis

Hydrolysis is the cleavage of a chemical bond by the addition of water. The ether bond (C-O-C) in halomethoxybenzenes is generally stable and resistant to hydrolysis under typical environmental pH conditions (pH 5-9). Compared to microbial degradation and photolysis, hydrolysis is considered a minor degradation pathway for this class of compounds in the environment.

Biotic Degradation Pathways

Microbial transformation is the primary driver of HMB degradation in soil and anaerobic sediments. Bacteria and fungi have evolved diverse enzymatic machinery to break down these compounds, often using them as a source of carbon and energy.

3.1 The Central Role of O-Demethylation

A critical and often rate-limiting step in the degradation of HMBs is the cleavage of the methyl group from the methoxy moiety (O-demethylation). This reaction converts the relatively recalcitrant haloanisole into its corresponding halophenol. This is significant because halophenols are the entry point for well-established aerobic degradation pathways. Soil bacteria, including species of Xanthomonas, Pseudomonas, and Acinetobacter, have been shown to efficiently O-demethylate 2,4,6-trichloroanisole[12]. This step is crucial as it reverses the microbial methylation process that often forms HMBs in the first place, thus enabling the complete biodegradation of the parent chlorophenol pollutants[12].

3.2 Aerobic Degradation Pathway

In the presence of oxygen, bacteria degrade the halophenol products of O-demethylation through a multi-step oxidative pathway. The central strategy involves converting the halophenol into a dihydroxylated intermediate, a halocatechol.

  • Hydroxylation: A monooxygenase enzyme first hydroxylates the halophenol to form a halocatechol.

  • Ring Cleavage: The aromatic ring of the halocatechol is then cleaved by a dioxygenase enzyme. This is a critical step that breaks the stable aromatic system. The cleavage typically occurs via a "modified ortho-cleavage pathway," which is adapted to handle halogenated substrates[4].

  • Metabolism: The resulting aliphatic acid intermediates are then funneled into central metabolism (e.g., the TCA cycle) and are ultimately mineralized to carbon dioxide and water.

Aerobic_Degradation HMB Halomethoxybenzene (e.g., 2,4-Dichloroanisole) HP Halophenol (2,4-Dichlorophenol) HMB->HP O-Demethylase (-CH3) HC Halocatechol (3,5-Dichlorocatechol) HP->HC Monooxygenase (+OH) RC Ring Cleavage Product (2,4-Dichloro-cis,cis-muconate) HC->RC Dioxygenase (Ortho-Cleavage) TCA Central Metabolism (TCA Cycle) RC->TCA Further Metabolism Mineral Mineralization (CO2, H2O, Cl-) TCA->Mineral

Caption: Generalized aerobic degradation pathway for a halomethoxybenzene via O-demethylation.

3.3 Anaerobic Degradation Pathway

Under anaerobic conditions, such as in saturated soils, buried sediments, and some groundwater environments, a different microbial strategy prevails: reductive dehalogenation. In this process, the halogen substituents are sequentially removed and replaced by hydrogen atoms.

This process is a form of anaerobic respiration where certain bacteria, such as Desulfomonile, use the haloaromatic compound as an electron acceptor[7][12]. Each dehalogenation step makes the molecule less toxic and often more amenable to subsequent degradation by other microbes. For highly halogenated HMBs, this is a critical first step in their breakdown, as it lowers the oxidative potential of the molecule, which is a prerequisite for eventual ring cleavage under anaerobic conditions[13]. The process can lead to the complete removal of all halogen atoms, yielding methoxybenzene (anisole), which can then be degraded further.

Anaerobic_Degradation PentaCA Pentachloroanisole TetraCA Tetrachloroanisole PentaCA->TetraCA Reductive Dehalogenase (+H, -Cl) TriCA Trichloroanisole TetraCA->TriCA RDase DiCA Dichloroanisole TriCA->DiCA RDase MonoCA Chloroanisole DiCA->MonoCA RDase Anisole Anisole MonoCA->Anisole RDase Degradation Further Degradation Anisole->Degradation

Caption: Sequential anaerobic reductive dehalogenation of a polychlorinated anisole.

Ecotoxicity and Bioaccumulation

The persistence and lipophilicity of many HMBs indicate a potential for bioaccumulation in organisms and subsequent ecotoxicological effects.

4.1 Bioaccumulation Potential

HMBs have been detected accumulating in a variety of terrestrial and aquatic organisms, including fish, sea turtles, sharks, and even wild boar[4]. Their tendency to partition from water into fatty tissues means they can move up the food chain, potentially reaching higher concentrations in top predators. This behavior is a hallmark of POPs and is a primary driver for environmental concern.

4.2 Aquatic and Soil Toxicity

While comprehensive toxicity data for all HMBs is limited, available studies point to potential adverse effects. Sublethal effects of chlorinated anisoles and veratroles on zebrafish embryos have been reported at concentrations as low as 2.8 µg/L[4]. Toxicity is typically assessed using standardized tests on representative aquatic organisms.

Table 1: Representative Aquatic Toxicity Endpoints for Chlorophenols (HMB Precursors)

Trophic LevelSpeciesEndpointValue (mg/L)Reference
Fish Pimephales promelas (Fathead Minnow)96-hour LC507.6[14]
Invertebrate Daphnia magna (Water Flea)48-hour EC502.6[14]
Algae Pseudokirchneriella subcapitata72-hour EC503.5[15]

Data for 2-chlorophenol shown as a representative precursor. LC50 (Lethal Concentration, 50%) is the concentration that kills 50% of the test population. EC50 (Effective Concentration, 50%) is the concentration that causes a specific sublethal effect in 50% of the population. NOEC (No Observed Effect Concentration) is the highest concentration at which no statistically significant effect is observed.[1]

The data shows that the precursor compounds can be toxic to aquatic life in the low mg/L range. The toxicity of HMBs themselves requires further systematic investigation to fully characterize their risk to ecosystems. Authoritative bodies like the U.S. Environmental Protection Agency (EPA) maintain databases of aquatic toxicity information that serve as a critical resource for risk assessment[16].

Field Investigation & Analysis

Evaluating the environmental fate of HMBs requires robust analytical methods for detection and standardized protocols for measuring degradation rates.

5.1 Analytical Methods

The gold standard for the analysis of HMBs in environmental matrices (air, water, soil, biota) is Gas Chromatography-Mass Spectrometry (GC-MS) [1][2]. This technique provides the high sensitivity needed to detect trace concentrations and the specificity to identify and quantify individual HMB congeners within complex mixtures. Sample preparation is critical and typically involves solvent extraction or solid-phase microextraction (SPME) to isolate and concentrate the analytes from the sample matrix before injection into the GC-MS system[17].

5.2 Experimental Protocol: Soil Biodegradation Study (OECD 304A)

To determine the rate and extent of mineralization of an HMB in soil, a standardized simulation test like the OECD Test Guideline 304A is employed[6][18]. This protocol provides a reliable, reproducible method for generating high-quality environmental fate data.

Objective: To quantify the rate of ¹⁴CO₂ evolution from a ¹⁴C-labeled HMB incubated in aerobic soil.

Methodology:

  • Soil Collection and Preparation: Collect fresh, unsieved surface soil from a location with known characteristics. Remove large debris and acclimate the soil in the dark at the test temperature for 7 days. Adjust moisture content to 40-60% of maximum water holding capacity.

  • Test Substance Preparation: Synthesize or procure the HMB of interest with a ¹⁴C label in a stable position on the aromatic ring. Prepare a stock solution in a minimal amount of a suitable solvent.

  • Incubation Setup:

    • Add 50-100 g (dry weight equivalent) of the prepared soil to biometer flasks.

    • Spike the soil with the ¹⁴C-labeled HMB solution to achieve the desired test concentration. Mix thoroughly.

    • Each biometer flask is equipped with a side-arm containing a known volume of a CO₂-trapping solution (e.g., 1M NaOH or KOH).

    • Set up triplicate flasks for the test substance and duplicate control flasks (without the test substance).

  • Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 20-22°C) for a period of up to 60-90 days. Maintain aerobic conditions by periodically flushing with air.

  • Sampling and Analysis:

    • At regular intervals (e.g., day 0, 1, 3, 7, 14, 28, 60), remove the CO₂ trapping solution from the side-arm and replace it with fresh solution.

    • Analyze the radioactivity in the trapping solution using Liquid Scintillation Counting (LSC). This measures the amount of ¹⁴CO₂ that has evolved from the mineralization of the test substance.

  • Data Analysis: Calculate the cumulative percentage of applied radioactivity that has evolved as ¹⁴CO₂ over time. Model the data using appropriate kinetics (e.g., first-order) to determine the degradation half-life (DT50) of the HMB in soil.

Caption: Experimental workflow for an OECD 304A soil mineralization study.

Conclusion and Future Outlook

Halomethoxybenzenes represent a significant and globally distributed class of environmental contaminants whose properties of persistence, bioaccumulation, and potential toxicity warrant continued scientific inquiry. Their fate is governed by a complex interplay of atmospheric transport and competing abiotic and biotic degradation pathways. Microbial processes, specifically O-demethylation followed by aerobic oxidation or anaerobic reductive dehalogenation, appear to be the most significant routes for their ultimate destruction.

Future research should focus on generating more comprehensive ecotoxicity data for a wider range of HMBs to improve environmental risk assessments. Furthermore, elucidating the specific microbial consortia and enzymes responsible for their degradation in different environments could pave the way for developing targeted bioremediation strategies for contaminated sites. For professionals in drug development and chemical manufacturing, an understanding of these environmental fate pathways is essential for designing molecules with reduced environmental persistence and impact.

References

  • PubMed. (2023). Sources and environmental fate of halomethoxybenzenes.
  • National Institutes of Health (NIH). (2023). Sources and environmental fate of halomethoxybenzenes. PMC.
  • ResearchGate. (2023). Sources and environmental fate of halomethoxybenzenes.
  • Ronen, Z., & Abeliovich, A. (2000). Anaerobic-Aerobic Process for Microbial Degradation of Tetrabromobisphenol A. Applied and Environmental Microbiology.
  • OECD. (1995). DETAILED REVIEW PAPER ON BIODEGRADABILITY TESTING.
  • MDPI. (2017). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites.
  • MDPI. (2021). Insights into the Time Evolution of Slowly Photodegrading Contaminants.
  • Frontiers in Marine Science. (2023). Sources and pathways of halomethoxybenzenes in northern Baltic estuaries.
  • Mohn, W. W., & Tiedje, J. M. (1992). Microbial reductive dehalogenation. Microbiological reviews.
  • PubMed. (2007). Environmental significance of O-demethylation of chloroanisoles by soil bacterial isolates as a mechanism that improves the overall biodegradation of chlorophenols.
  • Robrock, K. R., Korytar, P., & Alvarez-Cohen, L. (2008). Pathways for the Anaerobic Microbial Debromination of Polybrominated Diphenyl Ethers. Environmental Science & Technology.
  • PubMed. (1998). Kinetics and products of the TiO2 photocatalytic degradation of 2-chlorobiphenyl in water.
  • Wu, R., & Wang, S. (2021). Integration of microbial reductive dehalogenation with persulfate activation and oxidation (Bio-RD-PAO) for complete attenuation of organohalides.
  • Helmholtz Centre for Environmental Research (UFZ). (n.d.). Comparison of the biodegradation of pharmaceuticals and biocides in water and soil systems.
  • PubMed. (2017). Degradation kinetics of pharmaceuticals and personal care products in surface waters: photolysis vs biodegradation.
  • MDPI. (2019). Formation of odorant haloanisoles and variation of microorganisms during microbial O-methylation in annular reactors equipped with different coupon materials.
  • Bio-protocol. (2024). Cork taint of wines the formation, analysis, and control of 2,4,6- trichloroanisole.
  • OECD. (1981). Test No. 304A: Inherent Biodegradability in Soil.
  • OECD. (1981). Test No. 304A: Inherent Biodegradability in Soil.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • PubMed. (2005). The ecotoxicity of chlorate to aquatic organisms: a critical review.
  • ResearchGate. (2018). (PDF) Photodegradation kinetics of organic micropollutants in water.
  • JRC Publications Repository. (2022). Factsheets of the substances for the 4th Watch List under the Water Framework Directive.
  • US EPA. (2025). Aquatic Life Benchmarks and Ecological Risk Assessments for Registered Pesticides.
  • US EPA. (n.d.). 2-Chlorophenol. AQUIRE Database.

Sources

A Comprehensive Technical Guide to the Biological Activity of Substituted Fluoroanisoles

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Among the various fluorinated motifs, substituted fluoroanisoles have emerged as a versatile scaffold, offering a unique combination of modulated electronics, lipophilicity, and metabolic stability. This guide provides an in-depth technical exploration of the diverse biological activities associated with substituted fluoroanisole derivatives. We will dissect the fundamental physicochemical impact of methoxy group fluorination, survey the broad spectrum of biological targets—including enzymes, receptors, and pathogens—and delve into the critical structure-activity relationships (SAR) that govern their efficacy. Furthermore, this document furnishes detailed, field-proven experimental protocols for the biological evaluation of these compounds, designed to provide researchers and drug development professionals with a robust framework for their own investigations.

Part 1: The Fluoroanisole Scaffold in Medicinal Chemistry

The substitution of hydrogen with fluorine is a well-established strategy for optimizing drug-like properties.[2] The anisole moiety (a methoxy group on a benzene ring) is a common feature in bioactive compounds. Its selective fluorination, particularly on the methoxy group, provides a powerful tool for fine-tuning molecular characteristics.

Physicochemical Impact of Methoxy Group Fluorination

Replacing the hydrogen atoms of the anisole methyl group with fluorine (OCH₃ → OCFH₂, OCF₃) dramatically alters the molecule's electronic and physical properties.[3] This is not merely an isosteric replacement; it introduces profound changes in lipophilicity, permeability, and metabolic stability that are critical for drug design.[4][5]

  • Lipophilicity (LogD): Fluorination of the methoxy group significantly increases lipophilicity. The trifluoroanisole (PhOCF₃) motif, for instance, can increase the distribution coefficient (log D) by approximately one log unit compared to a standard anisole (PhOCH₃).[4][5]

  • Permeability: Despite the higher lipophilicity, which would typically suggest increased membrane permeability, the PhOCF₃ group often leads to lower passive permeability.[4][5] This counterintuitive effect is attributed to the increased size and altered electronic profile of the trifluoromethoxy group, which can impact its transit through the lipid bilayer.

  • Metabolic Stability: While replacing a metabolically labile methoxy group with a trifluoromethoxy group is a common tactic to block oxidation, analysis shows it does not always lead to a significant improvement in metabolic stability over the parent anisole.[4]

  • The Difluoroanisole Advantage: Emerging evidence suggests that difluoroanisole (PhOCF₂H) may represent a more optimal balance of properties. It provides a noticeable increase in log D while demonstrating better transcellular permeability compared to PhOCF₃.[3][4] Furthermore, synthetic routes to difluoroanisoles are often more direct than those for their trifluoro- counterparts.[3]

The following diagram illustrates the cascading effects of fluorinating the anisole methoxy group on key drug properties.

G cluster_0 Structural Modification cluster_1 Physicochemical Consequences cluster_2 Pharmacological Outcome Anisole Anisole Moiety (R-O-CH3) Lipophilicity Increased Lipophilicity (Higher logD) Anisole->Lipophilicity Fluorination (e.g., OCF3, OCF2H) Permeability Altered Permeability (Often Decreased) Anisole->Permeability Fluorination (e.g., OCF3, OCF2H) Metabolism Blocked Metabolic Oxidation Site Anisole->Metabolism Fluorination (e.g., OCF3, OCF2H) Conformation Modified Molecular Conformation Anisole->Conformation Fluorination (e.g., OCF3, OCF2H) PK Improved Pharmacokinetics Lipophilicity->PK Potency Enhanced Potency & Target Affinity Lipophilicity->Potency Selectivity Increased Target Selectivity Lipophilicity->Selectivity Permeability->PK Permeability->Potency Permeability->Selectivity Metabolism->PK Metabolism->Potency Metabolism->Selectivity Conformation->PK Conformation->Potency Conformation->Selectivity

Caption: Impact of Anisole Fluorination on Drug Properties.

The table below summarizes the comparative properties of fluorinated anisole motifs, providing a quantitative basis for strategic design choices.

MoietyRelative LogD Change (vs. OCH₃)Passive PermeabilityMetabolic Stability (vs. OCH₃)Key Feature
-OCH₃ BaselineVariableOften labileParent compound
-OCF₂H Moderate IncreaseBalancedImprovedGood balance of lipophilicity and permeability[3][4]
-OCF₃ High Increase (~1.0 unit)Often LowerNot always improvedHigh lipophilicity, blocks P450 oxidation[4][5]

Part 2: Diverse Biological Activities of Fluoroanisole Derivatives

The unique properties conferred by the fluoroanisole scaffold have been exploited to develop compounds with a wide range of biological activities, targeting everything from enzymes to invading pathogens.

Enzyme Inhibition

Fluorinated organic molecules are powerful tools for designing enzyme inhibitors.[6] Fluoroanisole-containing structures can act through several mechanisms, including competitive, non-competitive, and mechanism-based inhibition.[6][7]

In mechanism-based inhibition (or "suicide inhibition"), the compound is chemically inert until it is processed by the target enzyme's catalytic machinery.[8] This enzymatic processing unmasks a reactive group that then forms a covalent bond with an active site residue, leading to irreversible inactivation.[8][9] The strong electron-withdrawing nature of fluorine can be used to facilitate this process. For instance, α-fluorinated ketones, when incorporated into a peptide-like scaffold, can mimic the tetrahedral transition state of serine protease catalysis, forming a stable hemiacetal adduct with the active site serine.[10]

Caption: Simplified workflow of mechanism-based enzyme inhibition.

Antitumor Activity

The development of novel anticancer agents is a major focus of medicinal chemistry, and fluoroanisole derivatives have shown considerable promise.

  • Kinase Inhibition: Many kinase inhibitors are based on scaffolds that can incorporate fluoroanisole moieties. For example, series of 7-fluoro-4-anilinoquinolines have been synthesized and shown to possess potent cytotoxic activity against HeLa and BGC823 cancer cell lines, with some compounds exhibiting greater potency than the approved drug gefitinib.[11]

  • Targeting Topoisomerase I: A novel camptothecin-related molecule, FL118, was used as a platform to synthesize derivatives where a hydrogen atom was replaced with a fluoroaryl group.[12] Many of these new compounds showed improved cytotoxicity. One standout derivative, compound 7h , not only inhibited Topoisomerase I (Top1) but also uniquely decreased the expression of the DEAD-box helicase DDX5, positioning it as a promising candidate for further development.[12]

The table below presents IC₅₀ values for selected fluoro-substituted compounds against various cancer cell lines, demonstrating their potent antitumor effects.

Compound ClassExample CompoundCancer Cell LineIC₅₀ (µM)Reference
7-Fluoro-4-anilinoquinoline2i BGC823 (Gastric)4.65[11]
7-Fluoro-4-anilinoquinoline2i HeLa (Cervical)7.15[11]
Fluoroaryl-substituted FL1187h HCT116 (Colorectal)0.0019[12]
Fluoroalkane Thioheterocycle3h SH-SY5Y (Neuroblastoma)0.4[13]
2-Cyclopentyloxyanisole Deriv.4a HePG2 (Liver)5.13[14]
Antimicrobial Properties

The threat of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Fluorinated compounds have a long history of success in this area, most notably the fluoroquinolone antibiotics.[15][16]

  • Antibacterial Activity: The structure-activity relationships of fluoroquinolones are well-studied; the C-7 and C-8 substituents are crucial for DNA gyrase inhibition, cell permeability, and efflux.[17][18] More broadly, fluorobenzoylthiosemicarbazides containing trifluoromethyl groups have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, with MICs as low as 7.82 µg/mL.[19]

  • Antifungal Activity: Fluorine substitution is also a key strategy in developing antifungal agents.[20] For instance, many potent antifungal azole drugs, such as fluconazole, feature a difluorophenyl moiety, which is structurally related to a difluoroanisole.[21] The introduction of fluorine can enhance the compound's ability to inhibit fungal enzymes like 14-α lanosterol demethylase.[21]

Receptor Modulation

Substituted fluoroanisoles serve as important ligands for a variety of cell surface and nuclear receptors.

  • G Protein-Coupled Receptors (GPCRs): A systematic analysis of fluorinated ligands for aminergic GPCRs revealed that fluorination at the ortho position of an aromatic ring is often favorable for increasing potency.[2]

  • Cannabinoid Receptors: A library of fluorinated 2-oxoquinoline derivatives was synthesized as ligands for the cannabinoid receptor 2 (CB2).[22] Several compounds showed high affinity and selectivity for CB2 over CB1, with one derivative, compound 19 , exhibiting a subnanomolar Kᵢ value of 0.8 nM, making it a candidate for both therapeutic use and PET imaging.[22]

  • Androgen Receptors: Androgens substituted with fluorine at the C-6 position have been evaluated as potential imaging agents for androgen receptor-positive prostate tumors.[23] Studies showed that 6-alpha-fluoro-19-nor-testosterone had a higher relative binding affinity for the receptor than its non-fluorinated parent compound.[23]

Part 3: Structure-Activity Relationships (SAR) and Rational Design

The biological activity of a substituted fluoroanisole is not guaranteed by the mere presence of the scaffold. It is critically dependent on the number, position, and nature of the substituents on the aromatic ring. Understanding these structure-activity relationships (SAR) is essential for the rational design of potent and selective molecules.[24]

Causality in SAR:

The goal of SAR is to convert raw activity data into molecular-level understanding.[24] For fluoroanisoles, key considerations include:

  • Position of Fluorine: As seen with aminergic GPCR ligands, the specific location of a fluorine atom (ortho, meta, or para) can dramatically alter binding affinity and functional activity.[2] An ortho-fluoro substituent, for example, can induce a conformational twist (a "gauche" effect) that may lock the molecule into a more favorable binding pose.

  • Electronic Effects: Fluorine is highly electronegative. Adding fluoro or trifluoromethyl groups can alter the pKa of nearby functional groups or change the electrostatic potential of the molecule, strengthening or weakening interactions with the target protein (e.g., hydrogen bonds, halogen bonds).

  • Steric and Lipophilic Contributions: The size and lipophilicity of substituents dictate how well the ligand fits into a binding pocket and its overall pharmacokinetic profile. As shown in the FL118 derivative study, simply adding more fluorine atoms does not necessarily increase antitumor activity; the substitution pattern is paramount.[12]

The following diagram conceptualizes the iterative process of SAR-guided drug design for fluoroanisole derivatives.

SAR_Cycle cluster_0 Design & Synthesis cluster_1 Testing & Analysis Design Design Analogs (Vary F position, add groups) Synthesis Chemical Synthesis Design->Synthesis BioAssay Biological Assay (e.g., IC50, Ki) Synthesis->BioAssay SAR_Analysis Analyze Data: - Potency - Selectivity - ADME BioAssay->SAR_Analysis SAR_Analysis->Design Generate SAR Hypothesis (e.g., 'para-fluoro is optimal')

Caption: Iterative cycle of Structure-Activity Relationship (SAR) analysis.

Part 4: Experimental Protocols for Biological Evaluation

To ensure scientific integrity, all described protocols must be self-validating systems. The following are detailed methodologies for key experiments used to characterize the biological activity of substituted fluoroanisoles.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀), a key measure of cytotoxic potential.[13][14]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial reductase enzymes in viable cells to cleave the tetrazolium ring of the yellow MTT dye into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

    • Causality: This initial incubation ensures cells are in a logarithmic growth phase and are adhered to the plate, providing a consistent starting point for the assay.

  • Compound Preparation: Prepare a stock solution of the test fluoroanisole derivative (e.g., 10 mM in DMSO). Create a series of 2x concentrated serial dilutions in culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the serially diluted compound solutions to the wells. Include wells with vehicle control (e.g., 0.1% DMSO in medium) and untreated controls. Incubate for 48-72 hours.

    • Causality: A 48-72 hour incubation period is typically sufficient to observe the antiproliferative effects of a cytotoxic compound.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

    • Causality: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well. Agitate the plate on a shaker for 15 minutes to fully dissolve the formazan crystals.

    • Causality: The purple formazan product is insoluble in aqueous solution and must be dissolved in an organic solvent before its absorbance can be measured.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.

The workflow for this protocol is visualized below.

MTT_Workflow Start Start Plate 1. Plate Cells in 96-well Plate Start->Plate Incubate1 2. Incubate 24h Plate->Incubate1 Treat 3. Treat with Fluoroanisole (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate 48-72h Treat->Incubate2 AddMTT 5. Add MTT Reagent Incubate2->AddMTT Incubate3 6. Incubate 3-4h AddMTT->Incubate3 Solubilize 7. Solubilize Formazan Crystals Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Calculate IC50 Value Read->Analyze End End Analyze->End

Caption: Standard workflow for an MTT cytotoxicity assay.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19]

Principle: The compound is serially diluted in a 96-well plate, and a standard inoculum of bacteria is added. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after overnight incubation.

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh agar plate, pick a few bacterial colonies (e.g., S. aureus) and suspend them in saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of ~5 x 10⁵ CFU/mL.

    • Causality: Standardizing the inoculum is critical for reproducibility. A high inoculum can overwhelm the antimicrobial, leading to falsely high MIC values.

  • Compound Dilution: In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12. Add 100 µL of the 2x concentrated test compound stock to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, discarding 50 µL from well 11. Well 12 serves as the growth control (no compound).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (wells 1-12). The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: Read the plate visually. The MIC is the lowest concentration where no visible turbidity (bacterial growth) is observed. A colorimetric indicator like resazurin can also be added to aid in determining viability.

Part 5: Conclusion and Future Perspectives

Substituted fluoroanisoles represent a privileged scaffold in drug discovery, offering a powerful handle to modulate key physicochemical and biological properties. Their demonstrated efficacy across a spectrum of activities, from enzyme inhibition and antitumor action to receptor modulation and antimicrobial effects, underscores their versatility. The counterintuitive relationship between lipophilicity and permeability of highly fluorinated methoxy groups, particularly the favorable balance offered by the difluoromethoxy moiety, highlights the nuanced and sophisticated nature of fluorine chemistry in drug design.[4][5]

Future research should focus on expanding the chemical space around the fluoroanisole core, exploring novel substitution patterns and their effects on emerging biological targets. The development of more selective and efficient late-stage fluorination techniques will be crucial for rapidly generating diverse libraries for high-throughput screening.[1] Furthermore, as demonstrated with CB2 ligands, the incorporation of fluorine-18 into potent fluoroanisole derivatives holds significant promise for the development of novel PET imaging agents for diagnostics and pharmacokinetic studies.[3] The continued, rational application of this versatile scaffold will undoubtedly lead to the discovery of next-generation therapeutics.

Part 6: References

  • Li, X., Blakemore, D. C., Narayanan, A., Unwalla, R., Lovering, F., Denny, R. A., Zhou, H., & Bunnage, M. E. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(4), 715–726. [Link]

  • Xing, L., et al. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. [Link]

  • Senczyszyn, J., & Bojarski, A. J. (2021). Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. Molecules, 26(22), 6825. [Link]

  • Leroux, F. R., & Schlosser, M. (2018). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Current Topics in Medicinal Chemistry, 18(22), 1933-1946. [Link]

  • Lv, P.-C., Li, H.-Q., Sun, J., Zhou, Y., & Zhu, H.-L. (2012). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 17(9), 10894–10907. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Fluoroanisole in Advancing Chemical Research and Development. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(12), 2849. [Link]

  • Journal of Clinical Review & Case Reports. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews. [Link]

  • Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. Preprints.org. [Link]

  • Al-Tel, T. H. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 13(9), 1051–1070. [Link]

  • Leroux, F. R., & Schlosser, M. (2018). Fluorinated mechanism-based inhibitors: common themes and recent developments. Current Topics in Medicinal Chemistry, 18(22), 1933-1946. [Link]

  • Moore, M. L., & Flavin, M. T. (1996). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Journal of Medicinal Chemistry, 39(16), 3153–3168. [Link]

  • Al-Tel, T. H. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(32), 23075–23100. [Link]

  • Silverman, R. B. (1983). Enzyme inhibition by fluoro compounds. Journal of Biological Chemistry, 258(24), 14766-14769. [Link]

  • Sun, D., et al. (2015). Fluoroalkane thioheterocyclic derivatives and their antitumor activity. European Journal of Medicinal Chemistry, 95, 454-463. [Link]

  • El-Sayed, M. A.-A., et al. (2022). Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition. Scientific Reports, 12(1), 1735. [Link]

  • Various Authors. (n.d.). Fluorine substituent effects (on bioactivity). ResearchGate. [Link]

  • Various Authors. (n.d.). Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

  • Liu, A., Dence, C. S., Welch, M. J., & Katzenellenbogen, J. A. (1992). Synthesis of C-6 Fluoroandrogens: Evaluation of Ligands for Tumor Receptor Imaging. Journal of Medicinal Chemistry, 35(1), 274-284. [Link]

  • Bunev, A. S., et al. (2022). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Molecules, 27(19), 6617. [Link]

  • Baluja, S., Bhesaniya, K., & Talaviya, R. (2013). Synthesis and Biological Activities of Fluoro Substituted Benzothiazole Derivatives. International Journal of Chemical Studies, 1(3), 82-86. [Link]

  • Takahashi, H., et al. (2011). Design, synthesis, and biological evaluation of fluorinated analogues of salicylihalamide. Bioorganic & Medicinal Chemistry Letters, 21(11), 3433-3436. [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. S. (2003). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Real-Time, 2(1), 1-6. [Link]

  • Keck, G. E., Poudel, Y. B., Cummins, T. J., Rudra, A., & Covel, J. A. (2005). Synthesis and Biological Evaluation of Fluorescent Bryostatin Analogues. Journal of the American Chemical Society, 127(10), 3262–3263. [Link]

  • Bryskier, A., & Chantot, J. F. (1995). Classification and structure-activity relationships of fluoroquinolones. Drugs, 49 Suppl 2, 16–28. [Link]

  • Gorelik, E., et al. (2018). Fluoroquinolones and Cardiovascular Risk: A Systematic Review, Meta-analysis and Network Meta-analysis. Drug Safety, 41(12), 1-12. [Link]

  • Park, Y. K., et al. (2001). Structure-activity Relationship of Fluoroquinolone in Escherichia Coli. Archives of Pharmacal Research, 24(4), 323-328. [Link]

  • Andriole, V. T. (1993). Structure--activity relationship of quinolones. The American Journal of Medicine, 94(3A), 16S-18S. [Link]

  • Zhang, Y., et al. (2023). A review of cardiovascular effects and underlying mechanisms of legacy and emerging per- and polyfluoroalkyl substances (PFAS). Archives of Toxicology, 97(5), 1269-1288. [Link]

  • Szymańska, E., et al. (2021). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules, 26(1), 123. [Link]

  • Al-Soud, Y. A., et al. (2007). Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives. Archiv der Pharmazie, 340(6), 291-296. [Link]

  • Pradeepan, S., et al. (2011). FLUORINATED CANNABINOID CB2 RECEPTOR LIGANDS: SYNTHESIS AND IN VITRO BINDING CHARACTERISTICS OF 2-OXOQUINOLINE DERIVATIVES. Medicinal Chemistry, 7(4), 323-330. [Link]

  • Pignatelli, P., et al. (2021). Exposure to Perfluoroalkyl Chemicals and Cardiovascular Disease: Experimental and Epidemiological Evidence. International Journal of Molecular Sciences, 22(14), 7386. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. [Link]

  • Tron, G. C., et al. (2008). Synthesis and biological activity of fluorinated combretastatin analogues. Journal of Medicinal Chemistry, 51(11), 3047-3058. [Link]

  • Gucwa, K., & Milewska, M. J. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules, 29(12), 2898. [Link]

  • Ullah, A., et al. (2023). Neuroprotective effects of flavonoids: endoplasmic reticulum as the target. Frontiers in Neuroscience, 17, 1248000. [Link]

  • Angeloni, C., & Hrelia, S. (2023). Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. Biomolecules, 13(2), 221. [Link]

  • Keck, G. E., et al. (2005). Synthesis and Biological Evaluation of Fluorescent Bryostatin Analogues. Journal of the American Chemical Society, 127(10), 3262-3263. [Link]

  • Thompson, A. J., et al. (2011). High-affinity fluorescent ligands for the 5-HT3 receptor. Bioorganic & Medicinal Chemistry Letters, 21(11), 3433-3436. [Link]

  • Kankala, S., et al. (2018). Synthesis and antimicrobial testing of 5‐fluorouracil derivatives. ChemistrySelect, 3(44), 12513-12519. [Link]

  • Patel, H. D., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 1121-1126. [Link]

  • Al-Amin, M. M., et al. (2023). Neuroprotective Potential of Flavonoids in Brain Disorders. Molecules, 28(14), 5483. [Link]

  • Vlase, L., et al. (2021). Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. Molecules, 26(11), 3320. [Link]

  • Scicchitano, P., et al. (2014). Cardiovascular effects of antiobesity drugs: are the new medicines all the same?. Current Atherosclerosis Reports, 16(10), 444. [Link]

  • Cichoż-Lach, H., & Michalak, A. (2021). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. International Journal of Molecular Sciences, 22(16), 8563. [Link]

  • Theoharides, T. C., et al. (2020). Neuroprotective effects of flavone luteolin in neuroinflammation and neurotrauma. BioFactors, 46(6), 903-916. [Link]

Sources

Methodological & Application

Synthetic Routes to 2-Chloro-1-fluoro-3-methoxybenzene Derivatives: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the synthesis of 2-chloro-1-fluoro-3-methoxybenzene and its derivatives. These halogenated aromatic compounds are valuable building blocks in the development of novel pharmaceuticals and agrochemicals. This document outlines a highly efficient and regioselective synthetic strategy commencing from commercially available precursors. The featured route leverages a classical Sandmeyer reaction, offering a reliable and scalable method for drug development professionals and organic chemists. Each section provides in-depth technical explanations, step-by-step protocols, and characterization data to ensure scientific integrity and reproducibility.

Introduction: The Significance of Fluorinated and Chlorinated Benzene Scaffolds

The incorporation of fluorine and chlorine atoms into aromatic scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of these halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, including metabolic stability, binding affinity, and lipophilicity. The specific substitution pattern of this compound offers a versatile platform for the synthesis of a diverse array of more complex molecules. This guide focuses on a robust and well-precedented synthetic pathway to access this key intermediate.

Strategic Approach: Retrosynthetic Analysis and Route Selection

A retrosynthetic analysis of the target molecule, this compound, reveals several potential synthetic disconnections.

G target This compound intermediate1 2-Fluoro-6-methoxyaniline target->intermediate1 Sandmeyer Reaction starting_material 3-Fluoro-2-nitroanisole intermediate1->starting_material Nitro Group Reduction

Caption: Retrosynthetic analysis of this compound.

After careful consideration of factors such as starting material availability, regioselectivity, and reaction robustness, the most promising synthetic strategy was identified as a two-step sequence starting from 3-fluoro-2-nitroanisole:

  • Reduction of the nitro group to afford 2-fluoro-6-methoxyaniline.

  • Sandmeyer reaction of the resulting aniline to introduce the chloro substituent.

This approach is favored over alternatives like direct electrophilic chlorination of 3-fluoroanisole, which would likely yield a difficult-to-separate mixture of isomers due to the ortho-, para-directing effects of both the fluoro and methoxy groups.

Detailed Synthetic Protocols

This section provides detailed, step-by-step protocols for the synthesis of this compound.

Synthesis of the Key Intermediate: 2-Fluoro-6-methoxyaniline

The synthesis of 2-fluoro-6-methoxyaniline is efficiently achieved through the reduction of the corresponding nitro compound, 3-fluoro-2-nitroanisole. A common and effective method utilizes palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[1]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a solution of 3-fluoro-2-nitroanisole (1.0 eq) in ethanol, carefully add 10% palladium on carbon (5 mol%).

  • Hydrogenation: The reaction mixture is placed under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stirred vigorously at room temperature.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield 2-fluoro-6-methoxyaniline.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.

Physicochemical Properties of 2-Fluoro-6-methoxyaniline:

PropertyValueReference
CAS Number446-61-7[1]
Molecular FormulaC₇H₈FNO[1]
Molecular Weight141.14 g/mol [1]
AppearanceClear, peach to khaki-colored liquid[1]
Density~1.176 g/cm³[1]
Boiling Point~208 °C[1]
Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of primary arylamines into aryl halides.[2][3] The reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) salt catalyst.[2][3]

Reaction Workflow:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction start 2-Fluoro-6-methoxyaniline diazotization Add NaNO2 in aq. HCl (0-5 °C) start->diazotization diazonium Aryl Diazonium Salt Intermediate diazotization->diazonium reaction Add Diazonium Salt to CuCl solution diazonium->reaction cucl Prepare CuCl in aq. HCl cucl->reaction product This compound reaction->product

Caption: Workflow for the Sandmeyer reaction.

Experimental Protocol (Representative):

This protocol is adapted from established procedures for Sandmeyer reactions on substituted anilines and should be optimized for the specific substrate.

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-fluoro-6-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cooled aniline suspension, ensuring the temperature is maintained below 5 °C.

    • After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. A positive test on starch-iodide paper should indicate the presence of excess nitrous acid.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

    • Effervescence (evolution of nitrogen gas) should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour, or until the evolution of nitrogen ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x 50 mL).

    • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or silica gel column chromatography to afford pure this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physicochemical Properties:

PropertyValue
CAS Number446-60-6
Molecular FormulaC₇H₆ClFO
Molecular Weight160.57 g/mol

Spectroscopic Data (Predicted/Representative):

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.20-7.00 (m, 2H, Ar-H), ~6.80 (m, 1H, Ar-H), 3.90 (s, 3H, OCH₃). The exact chemical shifts and coupling constants will be influenced by the substitution pattern.

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~158 (d, JCF), ~150 (d, JCF), ~125, ~115, ~110, ~105, ~56 (OCH₃). The carbon attached to fluorine will appear as a doublet.

Safety and Handling Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Aryl diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.

  • Concentrated acids and organic solvents are corrosive and flammable. Handle with appropriate care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthetic route detailed in this application note, centered around the Sandmeyer reaction of 2-fluoro-6-methoxyaniline, provides a reliable and efficient method for the preparation of this compound. This approach offers good regioselectivity and is amenable to scale-up, making it a valuable tool for researchers in the pharmaceutical and agrochemical industries. The provided protocols and characterization guidelines are intended to facilitate the successful synthesis and verification of this important chemical building block.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Synthesis of 2-Fluoro-6-methoxyaniline.
  • Wikipedia. (2023, December 27). Sandmeyer reaction. In Wikipedia.
  • L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
  • Wang, J., & Wang, Z. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 449–460. [Link]

Sources

Introduction: A Versatile Building Block for Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Utility of 2-Chloro-1-fluoro-3-methoxybenzene

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine and specifically substituted aromatic scaffolds is a cornerstone of molecular design.[1][2][3][4] this compound emerges as a key building block, offering a unique substitution pattern that allows for selective functionalization. The presence of chloro, fluoro, and methoxy groups on the benzene ring imparts distinct electronic and steric properties, making it a valuable precursor for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[5][6] The fluorine atom, in particular, can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[1][2]

This guide provides a comprehensive overview of the applications of this compound in organic synthesis. We will delve into its reactivity, focusing on pivotal palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven protocols to empower researchers, scientists, and drug development professionals in leveraging this versatile reagent. The causality behind experimental choices will be explained to provide a deeper understanding of the underlying chemical principles.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValue
CAS Number 446-60-6[7]
Molecular Formula C₇H₆ClFO[7]
Molecular Weight 160.58 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~190-192 °C
Density ~1.3 g/cm³

Core Applications in Organic Synthesis: Palladium-Catalyzed Cross-Coupling

The synthetic utility of this compound is most prominently demonstrated in palladium-catalyzed cross-coupling reactions. The chloro substituent serves as a reactive handle for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. However, the C-Cl bond is inherently less reactive than its C-Br or C-I counterparts, necessitating the use of highly active catalyst systems.[8][9]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures, which are prevalent in many biologically active compounds.[10][11] When using this compound, the primary challenge is the activation of the C-Cl bond. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs), are highly effective in overcoming this hurdle.[9][10] These ligands facilitate the oxidative addition of the aryl chloride to the Pd(0) center, the rate-limiting step in many cases.[10][11]

General Reaction Scheme:

Where Ar-Cl is this compound and R-B(OH)₂ is an aryl or heteroaryl boronic acid.

Catalytic Cycle:

The catalytic cycle involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[10][11]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)-Cl(L₂) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r_complex Ar-Pd(II)-R(L₂) transmetalation->pd2_r_complex reductive_elimination Reductive Elimination pd2_r_complex->reductive_elimination product Ar-R reductive_elimination->product product->pd0 Regeneration reactants Ar-Cl + R-B(OH)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds, enabling the synthesis of arylamines.[12][13] Similar to the Suzuki coupling, the use of aryl chlorides like this compound requires highly active catalysts. Bulky biaryl monophosphine ligands such as RockPhos and XPhos have proven to be powerful tools for these challenging transformations.[12][14] The choice of base is also critical, with sodium tert-butoxide being commonly employed.[13][14]

General Reaction Scheme:

Where Ar-Cl is this compound and R₂NH is a primary or secondary amine.

Catalytic Cycle:

The generally accepted mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base, and finally reductive elimination to form the desired arylamine.[13][15]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)-Cl(L₂) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination pd2_amido_complex Ar-Pd(II)-NR₂(L₂) amine_coordination->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination product Ar-NR₂ reductive_elimination->product product->pd0 Regeneration reactants Ar-Cl + R₂NH

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Detailed Experimental Protocols

The following protocols are generalized starting points. Optimization may be required for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is based on established methodologies for the coupling of challenging chloroarenes.[8][10][16]

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous Toluene and Degassed Water (e.g., 5:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum and purge with an inert gas for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Typical reaction times are 12-24 hours.[10]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol is adapted from procedures for the amination of aryl chlorides using modern catalyst systems.[12][13][14]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous Toluene or Dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Add this compound and the amine to the flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation.

  • Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.[14]

  • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]

  • The crude product can then be purified by column chromatography on silica gel.

Experimental Workflow Diagram:

Experimental_Workflow setup Reaction Setup (Flame-dried flask, Inert atmosphere) add_solids Add Solid Reagents (Aryl Halide, Coupling Partner, Base) setup->add_solids add_catalyst Add Pd Source & Ligand add_solids->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent react Heat and Stir (e.g., 80-110 °C) add_solvent->react monitor Monitor Progress (TLC, GC-MS, LC-MS) react->monitor workup Work-up (Quench, Extract, Dry) monitor->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize

Caption: A typical experimental workflow for cross-coupling reactions.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Presence of oxygen- Insufficient temperature- Use a pre-catalyst for more reliable generation of the active Pd(0) species.[15]- Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere.[10]- Increase the reaction temperature or prolong the reaction time.[15]
Homocoupling of Boronic Acid - Presence of oxygen- Thoroughly degas all solvents and reagents and maintain an inert atmosphere throughout the experiment.[9]
Protodeboronation of Boronic Acid - Unstable boronic acid- Presence of water- Use the boronic acid as soon as it is obtained or use a more stable boronate ester.- Ensure anhydrous conditions.
Dehalogenation of Starting Material - Catalyst deactivation pathway- Screen different ligands or catalyst systems.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique substitution pattern allows for the strategic construction of complex molecular architectures through reliable and powerful palladium-catalyzed cross-coupling reactions. While the activation of the C-Cl bond presents a challenge, the use of advanced catalyst systems has made this transformation efficient and accessible. The protocols and insights provided in this guide serve as a robust foundation for researchers to successfully employ this reagent in the synthesis of novel compounds for pharmaceutical and materials science applications.

References

  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde. Benchchem.
  • Application Notes and Protocols for RockPhos in Buchwald-Hartwig Amination. Benchchem.
  • 2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene. PubChem.
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd. (APAC).
  • What is the application of 2-CHLORO-6-FLUORO-3-METHYLBENZOIC ACID in pharmaceutical synthesis? Guidechem.
  • 2-Chloro-3-fluoro-1-methoxy-4-nitrobenzene. CymitQuimica.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. Benchchem.
  • Stereodefined alkenes with a fluoro-chloro terminus as a uniquely enabling compound class. (2023). Nature.
  • 2-chloro-4-fluoro-3-methoxy-1-methylbenzene. PubChemLite.
  • 2-Chloro-1-fluoro-3-methoxy-benzene. Manchester Organics.
  • 2-Chloro-1-fluoro-4-methoxybenzene. Sigma-Aldrich.
  • 1-chloro-3-fluoro-2-methoxybenzene. Sigma-Aldrich.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloro-2-fluorobenzene. Benchchem.
  • Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. (2024). PMC - NIH.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroaniline Derivatives. Benchchem.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PubMed Central.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. Benchchem.
  • Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl. (2005). ResearchGate.
  • Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. Benchchem.
  • Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde. Benchchem.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2021). ChemRxiv.
  • Cross Dehydrogenative Coupling of Chloro- and Fluoroalkanes with Methylarenes. RWTH Publications.
  • Synthesis of 2,3-disubstituted indoles via a tandem reaction. RSC Publishing.
  • Fluorine in Pharmaceutical and Medicinal Chemistry. National Academic Digital Library of Ethiopia.
  • Applications of Fluorine in Medicinal Chemistry. (2015). ResearchGate.
  • Method for synthesizing 2-chloro-3-fluorobromobenzene. (2011). Google Patents.
  • Applications of Fluorine in Medicinal Chemistry. (2015). PubMed.
  • Biological Potential of FluoroBenzene Analogs. (2016). JSciMed Central.
  • Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. (2022). MDPI.
  • Which halogen to choose? Comparing the effects of chlorine and fluo- rine as bioisosteric substituents in drug design. (2024). ChemRxiv.
  • Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. (2006). Oriental Journal of Chemistry.
  • Synthetic Routes for 1,4-disubstituted 1,2,3-triazoles: A Review. (2019). ResearchGate.
  • Synthetic Routes for 1,4-disubstituted 1,2,3-triazoles: A Review. (2019). Scilit.
  • Phenol. Wikipedia.

Sources

Application Notes and Protocols: Regioselective Cross-Coupling of 2-Chloro-1-fluoro-3-methoxybenzene with Grignard Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The regioselective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. 2-Chloro-1-fluoro-3-methoxybenzene presents a synthetically challenging yet valuable substrate. The differential reactivity of the C-Cl and C-F bonds, influenced by the electronic and steric effects of the methoxy group, allows for selective manipulation. This application note provides a detailed guide to the nickel-catalyzed Kumada cross-coupling reaction of this compound with Grignard reagents. We will delve into the mechanistic underpinnings that govern the regioselectivity, provide detailed experimental protocols, and offer insights into troubleshooting and optimization.

The primary objective of this protocol is to achieve selective C-C bond formation at the C-Cl position, preserving the C-F bond for subsequent transformations. This selectivity is crucial for the synthesis of complex molecules where orthogonal reactivity is desired. The methoxy group, positioned ortho to the fluorine and meta to the chlorine, plays a significant role in directing the outcome of the reaction through both electronic and potential chelation effects.

Mechanistic Rationale and Regioselectivity

The Kumada coupling is a transition-metal-catalyzed cross-coupling reaction that facilitates the formation of C-C bonds from a Grignard reagent and an organic halide.[1] While both palladium and nickel catalysts are commonly employed, nickel catalysts often exhibit superior reactivity for less reactive aryl chlorides.[2][3]

The Catalytic Cycle

The generally accepted mechanism for the nickel-catalyzed Kumada coupling proceeds through a Ni(0)/Ni(II) catalytic cycle.[2][4]

  • Oxidative Addition: The active Ni(0) catalyst undergoes oxidative addition to the aryl-halide bond, forming a Ni(II) intermediate.

  • Transmetalation: The Grignard reagent transmetalates with the Ni(II) complex, replacing the halide with the organic group from the Grignard reagent.

  • Reductive Elimination: The resulting diorganonickel(II) complex undergoes reductive elimination to form the desired C-C bond and regenerate the active Ni(0) catalyst.

Factors Influencing Regioselectivity

In the case of this compound, the key challenge is to selectively activate the C-Cl bond over the much stronger C-F bond.[5]

  • Bond Dissociation Energies: The C-Cl bond (approx. 96 kcal/mol) is significantly weaker than the C-F bond (approx. 126 kcal/mol), making it kinetically more favorable for oxidative addition to the nickel catalyst.[5]

  • Electronic Effects: The methoxy group is an ortho, para-director due to its ability to donate electron density through resonance.[6][7][8] This electron-donating effect increases the electron density at the ortho (C2 and C6) and para (C4) positions. In our substrate, the fluorine is at C1 and the chlorine at C2. The methoxy group at C3 will influence the electron density around both halogenated carbons.

  • Chelation Control: The ortho-methoxy group can potentially chelate to the magnesium center of the Grignard reagent or the nickel catalyst, influencing the regioselectivity of the reaction.[9][10][11] This chelation can pre-organize the substrate for a more facile oxidative addition at the proximate C-Cl bond.

Competing Pathways

The primary competing reaction is the coupling at the C-F bond. While less favorable, under forcing conditions or with highly reactive catalysts, C-F bond activation can occur.[12][13] Another potential side reaction is the formation of homocoupled products from the Grignard reagent (Wurtz-type coupling).[14]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the regioselective Kumada coupling of this compound with phenylmagnesium bromide as a representative Grignard reagent.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Magnesium turningsActivated before use.
BromobenzeneAnhydrous, ≥99%
Nickel(II) chloride (NiCl₂)Anhydrous
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)≥98%Ligand precursor.
Sodium hydride (NaH)60% dispersion in mineral oil
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeDistilled from sodium/benzophenone.
Hydrochloric acid (HCl)1 M aqueous solutionFor work-up.
Saturated aqueous sodium bicarbonate (NaHCO₃)For work-up.
Brine (saturated aqueous NaCl)For work-up.
Anhydrous magnesium sulfate (MgSO₄)For drying.
Diethyl etherAnhydrousFor Grignard preparation and extraction.
IodineCrystalFor initiating Grignard formation.
Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert atmosphere setup (Argon or Nitrogen)

  • Syringes and needles

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Column chromatography setup

Workflow Diagram

G cluster_coupling Cross-Coupling Reaction cluster_workup Work-up and Purification A Dry Glassware & Activate Mg Turnings C In-situ Catalyst Preparation (Ni(0) from NiCl2 and IPr·HCl) A->C B Prepare Anhydrous Solvents D React Bromobenzene with Mg in Anhydrous Ether B->D F Add this compound to Catalyst Mixture in THF B->F C->F G Slowly Add Prepared Grignard Reagent at 0 °C D->G E Initiate with Iodine Crystal E->D F->G H Warm to Room Temperature and Stir G->H I Monitor Reaction by TLC/GC-MS H->I J Quench with Saturated NH4Cl I->J K Extract with Diethyl Ether J->K L Wash with NaHCO3 and Brine K->L M Dry over MgSO4 L->M N Purify by Column Chromatography M->N

Caption: Experimental workflow for the Kumada cross-coupling reaction.

Step-by-Step Protocol

Part A: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under a stream of inert gas. Allow to cool to room temperature.

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.[15]

  • Reagent Preparation: In the dropping funnel, prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether.

  • Initiation: Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be required.[16]

  • Grignard Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes at room temperature to ensure complete formation of the Grignard reagent.[17]

Part B: Nickel-Catalyzed Cross-Coupling

  • Catalyst Preparation (In-situ): In a separate, dry three-neck flask under an inert atmosphere, add NiCl₂ (5 mol%) and IPr·HCl (5 mol%). Add anhydrous THF and cool the mixture to 0 °C. Add NaH (10 mol%) to generate the active Ni(0) catalyst. Stir for 20-30 minutes at 0 °C.

  • Substrate Addition: To the catalyst mixture, add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Coupling Reaction: Slowly add the freshly prepared phenylmagnesium bromide solution (1.2 equivalents) to the reaction mixture at 0 °C via a cannula or syringe.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by TLC or GC-MS.

Part C: Work-up and Purification

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[18]

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.[15]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-fluoro-3-methoxybiphenyl.

Troubleshooting and Side Reactions

IssuePotential CauseSuggested Solution
Reaction fails to initiate Inactive magnesium surface; presence of moisture.Crush magnesium turnings under inert atmosphere; ensure all glassware is rigorously dried and solvents are anhydrous. Use a small amount of 1,2-dibromoethane to activate the magnesium.
Low yield of desired product Incomplete Grignard formation; catalyst deactivation.Ensure complete consumption of magnesium during Grignard formation. Use freshly prepared catalyst and ensure inert atmosphere is maintained throughout the reaction.
Formation of biphenyl (homocoupling) Excess Grignard reagent; presence of oxidant.Use a slight excess (1.1-1.2 eq.) of Grignard reagent. Ensure the reaction is free from oxygen.
Formation of 2-chloro-3-methoxybiphenyl (C-F activation) High reaction temperature; highly reactive catalyst.Maintain the reaction at room temperature or below. Consider using a less reactive ligand for the nickel catalyst.
Competing Reaction Pathways Diagram

G cluster_main Desired Pathway cluster_side Side Reactions A This compound B Oxidative Addition at C-Cl Bond A->B F Oxidative Addition at C-F Bond (High Temp.) A->F C Transmetalation with PhMgBr B->C D Reductive Elimination C->D E 2-Fluoro-3-methoxybiphenyl D->E G 2-Chloro-3-methoxybiphenyl F->G H PhMgBr + PhMgBr I Homocoupling H->I J Biphenyl I->J

Caption: Desired and competing reaction pathways.

Conclusion

This application note provides a comprehensive guide for the regioselective Kumada cross-coupling of this compound. By leveraging the differential reactivity of the C-Cl and C-F bonds and employing a suitable nickel-based catalytic system, selective C-C bond formation at the C2 position can be achieved with high efficiency. The detailed protocol and troubleshooting guide are intended to enable researchers to successfully implement this transformation in their synthetic endeavors, paving the way for the construction of complex molecular architectures.

References

  • Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates.
  • Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. MDPI.
  • Kumada coupling. Wikipedia.
  • Grignard Reaction. Organic Chemistry Portal.
  • Grignard Reaction, Mechanism, Reagent and Che
  • making Grignard reagents. YouTube.
  • An Explanation of Substituent Effects. Chemistry LibreTexts.
  • Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions.
  • Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study.
  • Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation. Journal of the American Chemical Society.
  • Kumada Coupling|Basics|Mechanism|Catalytic Cycle| Examples| ChemOrgChem. YouTube.
  • The Grignard Reaction.
  • Nickel-catalyzed cross-coupling reaction of aryl fluorides and chlorides with grignard reagents under nickel/magnesium bimetallic cooper
  • Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. PubMed Central.
  • What is the difference between the reactivity of alkyl halides and Grignard reagents? Quora.
  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
  • Kumada Coupling. Organic Chemistry Portal.
  • Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chel
  • Orienting methoxy group-carbocation conjugation effects explaining the...
  • Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry.
  • Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde. Benchchem.
  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
  • AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide.
  • Ortho Meta Para Directing Effects in EAS Reactions. Leah4Sci.
  • Chelation-assisted nucleophilic aromatic substitution of 2-sulfonyl-substituted 1-methoxynaphthalenes by Grignard reagents: factors determining the activating ability of the 2-sulfonyl substituents. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

Sources

Application Note & Protocol: Regioselective Nucleophilic Aromatic Substitution on 2-Chloro-1-fluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 2-Chloro-1-fluoro-3-methoxybenzene. This substrate presents a classic regioselectivity challenge due to the presence of two different halogen leaving groups, fluorine and chlorine, positioned ortho to a methoxy substituent. We will dissect the underlying mechanistic principles that govern the reaction's outcome, explaining why nucleophilic attack preferentially occurs at the C1 position, leading to the displacement of the fluoride ion. This guide furnishes drug development professionals, researchers, and synthetic chemists with both the theoretical foundation and a detailed, field-proven experimental protocol to achieve predictable and high-yield synthesis of 2-chloro-3-methoxy-substituted aromatic compounds.

Part 1: Theoretical Framework & Mechanistic Deep Dive

The successful application of Nucleophilic Aromatic Substitution (SNAr) hinges on a robust understanding of the factors that control reaction rate and selectivity. For a substrate like this compound, three primary factors are in constant interplay: the nature of the leaving group, the electronic effects of the ring substituents, and the stability of the reaction intermediate.

The Addition-Elimination Mechanism: A Two-Step Dance

Unlike SN1 and SN2 reactions that occur at sp³-hybridized centers, the SNAr reaction on an aromatic ring proceeds via a two-step addition-elimination pathway. The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, breaking the aromaticity to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The rate-determining step is typically the formation of this high-energy complex. In the second, faster step, the leaving group departs, restoring the ring's aromaticity.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Rate-Determining Step) cluster_products Products R Ar-X + Nu⁻ I Ar(X)(Nu)⁻ R->I Addition P Ar-Nu + X⁻ I->P Elimination

Figure 2: Regioselectivity of nucleophilic attack on this compound.

Part 2: Experimental Application & Protocols

This section provides a representative protocol for the regioselective substitution of this compound using sodium methoxide as the nucleophile. The principles outlined are broadly applicable to other nucleophiles (e.g., amines, thiols) with appropriate adjustments to reaction conditions.

Objective

To synthesize 1-Chloro-2,3-dimethoxybenzene via a regioselective nucleophilic aromatic substitution reaction, displacing the fluorine atom from this compound.

Materials & Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>98% PuritySigma-AldrichStarting material.
Sodium Methoxide (NaOMe)>95% PurityAcros OrganicsUse a fresh bottle; hygroscopic.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Fisher ChemicalUse a Sure/Seal™ bottle under inert gas.
Diethyl Ether (Et₂O)AnhydrousJ.T. BakerFor extraction.
Saturated aq. Ammonium Chloride (NH₄Cl)Reagent GradeVWRFor quenching the reaction.
Saturated aq. Sodium Chloride (Brine)Reagent GradeVWRFor washing the organic layer.
Magnesium Sulfate (MgSO₄)AnhydrousEMD MilliporeFor drying the organic layer.
Round-bottom flask, reflux condenser, stir bar--Standard glassware.
Nitrogen or Argon gas supplyHigh Purity-For maintaining an inert atmosphere.
Experimental Workflow

Experimental_Workflow Setup 1. Assemble Dry Glassware under Inert Atmosphere (N₂/Ar) Reagents 2. Charge Flask with Substrate and Anhydrous DMF Setup->Reagents Addition 3. Add Sodium Methoxide (Portion-wise or as a solution) Reagents->Addition Reaction 4. Heat Reaction Mixture (e.g., 90-100 °C) and Monitor by TLC/LC-MS Addition->Reaction Workup 5. Cool, Quench with aq. NH₄Cl and Extract with Et₂O Reaction->Workup Purify 6. Wash, Dry, and Concentrate the Organic Layer Workup->Purify Analysis 7. Purify via Column Chromatography and Characterize Product (NMR, MS) Purify->Analysis

Figure 3: Step-by-step experimental workflow for the SNAr reaction.

Detailed Step-by-Step Protocol
  • Preparation: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.

  • Reagent Charging: To the flask, add this compound (1.0 eq, e.g., 1.62 g, 10.0 mmol). Using a syringe, add 40 mL of anhydrous DMF. Stir the solution until the substrate is fully dissolved.

  • Nucleophile Addition: Carefully add sodium methoxide (1.2 eq, 0.65 g, 12.0 mmol) to the stirring solution in several small portions. Note: The reaction is exothermic; for larger scales, addition as a solution in DMF or cooling in an ice bath may be necessary.

  • Reaction: Heat the reaction mixture to 90 °C using an oil bath. Maintain the temperature and vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 2-4 hours until the starting material is consumed (typically 12-18 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. Pour the dark solution into a separatory funnel containing 100 mL of saturated aqueous NH₄Cl solution and 100 mL of diethyl ether.

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.

  • Washing & Drying: Combine all organic extracts and wash them sequentially with 50 mL of water and 50 mL of brine. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product, 1-Chloro-2,3-dimethoxybenzene.

Rationale & Field-Proven Insights
  • Choice of Solvent: Polar aprotic solvents like DMF or DMSO are critical. [2]They effectively solvate the sodium cation while leaving the methoxide anion poorly solvated, thereby increasing its nucleophilicity and accelerating the reaction.

  • Stoichiometry: A slight excess of the nucleophile (1.1-1.5 eq) is used to ensure complete conversion of the starting material and to compensate for any potential inactivation by trace amounts of water.

  • Temperature: Heating is required to overcome the activation energy barrier for the formation of the Meisenheimer complex, especially since the methoxy group is electronically deactivating for this reaction type. Temperatures between 80-120 °C are typical.

  • Inert Atmosphere: While not always strictly necessary, using an inert atmosphere prevents the hygroscopic nucleophile and anhydrous solvent from absorbing atmospheric moisture, which could quench the nucleophile and lead to lower yields or side reactions.

Part 3: Conclusion

The nucleophilic aromatic substitution of this compound proceeds with high regioselectivity to favor the displacement of the fluoride at the C1 position. This outcome is governed by a combination of the superior ability of fluorine to activate the aryl carbon for nucleophilic attack and the greater thermodynamic stability of the corresponding Meisenheimer intermediate, which avoids the electronic destabilization caused by the ortho-methoxy group. The provided protocol offers a reliable and scalable method for the synthesis of 2-chloro-3-methoxy-aryl ethers, which are valuable intermediates in the development of pharmaceuticals and advanced materials.

Part 4: References

  • Wade, L. G., & Simek, J. W. (2017). Organic Chemistry (9th Edition). Pearson. [Link: https://www.pearson.com/en-us/subject-catalog/p/organic-chemistry/P200000003383/9780134042282]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd Edition). Oxford University Press. [Link: https://global.oup.com/academic/product/organic-chemistry-9780199270293]

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press. [Link: https://www.elsevier.com/books/strategic-applications-of-named-reactions-in-organic-synthesis/kurti/978-0-12-429785-2]

  • BYJU'S. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link] [1]5. Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link] [3]6. Liu, Y., et al. (2021). Synthesis method of 1-chloro-3-methoxy-5-methylbenzene. CN113511960A. Google Patents. [Link: https://patents.google.com/patent/CN113511960A/en] [2]7. Wallick, S. (2019). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link] [4]8. Phelan, J. P., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. Published by the American Chemical Society. [5]9. Wall, J. H. (2017). Which is stronger, the covalent bond C-F or C-CL? Why?. Quora. [Link: https://www.quora.com/Which-is-stronger-the-covalent-bond-C-F-or-C-CL-Why] [6][7]10. NIST Technical Series Publications. (1962). Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1. National Institute of Standards and Technology. [Link: https://nvlpubs.nist.gov/nistpubs/jres/66A/jresv66An5p451_A1b.pdf] [8][9]11. Chemistry Stack Exchange. (2014). Is a carbon-fluorine bond stronger than a carbon-chlorine bond?. [Link: https://chemistry.stackexchange.com/questions/21943/is-a-carbon-fluorine-bond-stronger-than-a-carbon-chlorine-bond] [10]12. Chris. (2014). Mechanism C - aliphatic nucleophilic substitution. LibreTexts Chemistry. [Link: https://chem.libretexts.org/Courses/Saint_Marys_College_Notre_Dame_IN/CHEM_322%3A_Organic_Chemistry_II_(Chapter_18-28)/21%3A_Reactivity_in_Chemistry/21.02%3A_Aliphatic_Nucleophilic_Substitution/21.2.02%3A_Mechanism_C_-_aliphatic_nucleophilic_substitution]

Sources

palladium-catalyzed cross-coupling with 2-Chloro-1-fluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-1-fluoro-3-methoxybenzene

This document serves as a detailed technical guide for researchers, chemists, and drug development professionals on the effective use of this compound in palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest due to the unique physicochemical properties imparted by its fluorine and methoxy substituents, which can enhance metabolic stability, binding affinity, and lipophilicity in target molecules.[1][2][3] The strategic functionalization of this scaffold via robust cross-coupling methodologies is a key step in the synthesis of novel pharmaceuticals and advanced materials.

The primary challenge in coupling this compound lies in the inherent inertness of the C-Cl bond compared to its bromide or iodide counterparts.[4][5] Overcoming this hurdle requires a sophisticated understanding of catalyst and ligand selection. This guide provides both the foundational principles and actionable, field-proven protocols to empower scientists to successfully employ this substrate in a variety of powerful transformations.

Core Principles: The Palladium Catalytic Engine

Palladium-catalyzed cross-coupling reactions are transformative tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[6][7][8] These reactions universally proceed through a catalytic cycle that regenerates the active palladium(0) species. Understanding this cycle is paramount to troubleshooting and optimizing reactions.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is typically the rate-limiting step for aryl chlorides and necessitates a highly reactive catalyst.[7][9]

  • Transmetalation (or equivalent): The coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium(II) center.[6][7] In other reactions like Buchwald-Hartwig amination, this step involves coordination of the amine and subsequent deprotonation.[10][11]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the cycle.[7][9]

General_Catalytic_Cycle Pd0 Pd(0)Ln ArPdCl Ar-Pd(II)Cl(Ln) Pd0->ArPdCl Oxidative Addition ArPdR Ar-Pd(II)R(Ln) ArPdCl->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R (Product) ArPdR->Product ArCl Ar-Cl ArCl->ArPdCl R_M R-M R_M->ArPdCl

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

The Decisive Role of Ligands

For unactivated aryl chlorides, standard catalysts like Pd(PPh₃)₄ are often ineffective.[4] The success of these couplings hinges on the use of specialized ligands that promote the challenging oxidative addition step. The key features of effective ligands are:

  • Electron-Richness: Ligands that are strong σ-donors increase the electron density on the palladium center, making it more nucleophilic and enhancing its reactivity towards the C-Cl bond.[12]

  • Steric Bulk: Large, bulky ligands promote the formation of coordinatively unsaturated, highly active monoligated Pd(0) species. This steric hindrance also facilitates the final reductive elimination step.[12]

Prominent classes of ligands for this purpose include the Buchwald-type biarylphosphines (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) .[13][14]

Application Protocols for Key Transformations

The following sections provide detailed protocols for major cross-coupling reactions. These are robust starting points that can be further optimized for specific coupling partners.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a premier method for creating biaryl structures by coupling an organoboron reagent with an aryl halide.[15] Its popularity stems from the mild reaction conditions and the commercial availability and stability of many boronic acids.[16]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(Cl)L₂ Pd0->OA_complex Oxidative Addition TM_complex Ar-Pd(II)(Ar')L₂ OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination Product Ar-Ar' TM_complex->Product ArCl Ar-Cl ArCl->OA_complex Boronic Ar'-B(OR)₂ Boronic->OA_complex Base Base Base->OA_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[15]

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the arylboronic acid or boronate ester (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., Toluene/H₂O or Dioxane/H₂O, typically in a 5:1 ratio) via syringe.

  • Reaction Execution: Heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4][15][17]

Data Presentation: Typical Conditions for Suzuki Coupling

Coupling PartnerPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
Phenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100
4-Methylphenylboronic AcidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)1,4-Dioxane110
3-Pyridylboronic AcidPdCl₂(dppf) (3)-K₂CO₃ (3)DME/H₂O90
Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a cornerstone for synthesizing aryl amines, which are ubiquitous in pharmaceuticals.[18][19] It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a stoichiometric amount of base.[11][20]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(Cl)L₂ Pd0->OA_complex Oxidative Addition Amine_complex [Ar-Pd(II)(HNR'R'')L]⁺Cl⁻ OA_complex->Amine_complex Amine Coordination Amido_complex Ar-Pd(II)(NR'R'')L Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_complex->Product ArCl Ar-Cl ArCl->OA_complex Amine HNR'R'' Amine->OA_complex Base Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.[10][11]

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), a bulky phosphine ligand (e.g., RuPhos, 1.5-3 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 equiv.) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Reaction Execution: Seal the vessel and heat to 80-110 °C with stirring until the starting material is consumed (as monitored by GC-MS or LC-MS).

  • Work-up: Cool the reaction, dilute with an organic solvent like ethyl acetate, and quench with water or saturated aq. NH₄Cl.

  • Purification: Separate the layers, extract the aqueous phase, combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography.[20]

Data Presentation: Typical Conditions for Buchwald-Hartwig Amination

Amine PartnerPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
MorpholinePd(OAc)₂ (2)RuPhos (3)NaOt-Bu (1.4)Toluene100
AnilinePd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)Dioxane110
BenzylaminePd(OAc)₂ (2)cataCXium A (4)LHMDS (1.5)THF80
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is the most widely used method for coupling terminal alkynes with aryl halides to form aryl alkynes, a valuable motif in materials science and medicinal chemistry.[21][22] The reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[21]

Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction Execution: Stir the reaction at a temperature ranging from room temperature to 80 °C. For challenging chlorides, heating is often necessary.[23] Monitor the reaction by TLC or GC-MS.

  • Work-up: Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Data Presentation: Typical Conditions for Sonogashira Coupling

Alkyne PartnerPalladium Source (mol%)Co-Catalyst (mol%)Base (equiv.)SolventTemp (°C)
PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (3)Et₃N (2)THF65
TrimethylsilylacetylenePd(OAc)₂/XPhos (2/4)CuI (2)DIPA (3)DMF80
1-HeptynePd(PPh₃)₄ (5)CuI (5)Et₃N (2)Toluene70

General Experimental Workflow

A successful cross-coupling experiment relies on a meticulous and systematic workflow, especially concerning the exclusion of oxygen, which can deactivate the catalyst.

Caption: Standard laboratory workflow for palladium-catalyzed cross-coupling reactions.[5]

Conclusion

This compound is a highly valuable substrate for constructing complex molecular architectures relevant to the pharmaceutical and materials science industries. While its C-Cl bond presents a reactivity challenge, modern palladium catalysis, particularly through the rational selection of bulky, electron-rich ligands, provides a powerful and reliable toolkit for its functionalization. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions offer versatile pathways to form new C-C and C-N bonds. The protocols and principles outlined in this guide provide a solid, authoritative foundation for scientists to leverage this building block in their synthetic campaigns, paving the way for new discoveries and innovations.

References

  • Role of palladium catalyst in cross-coupling reactions. (2025). Google AI Search.
  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. (n.d.). Fiveable.
  • Palladium catalyzed couplings | Organic Chemistry II. (n.d.). Lumen Learning.
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (2019). Journal of the Iranian Chemical Society.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
  • Developing Ligands for Palladium(II)
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (n.d.). Royal Society of Chemistry.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (n.d.). University of Windsor.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PubMed Central.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Buchwald-Hartwig Amin
  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google AI Search.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. (n.d.). Benchchem.
  • What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? (2014).
  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. (2014). Current Topics in Medicinal Chemistry.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloro-2-fluorobenzene. (n.d.). Benchchem.
  • Fluorine in drug discovery: Role, design and case studies. (2025).
  • Fluorination methods in drug discovery. (n.d.). Royal Society of Chemistry.
  • Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde. (n.d.). Benchchem.
  • Synthesis of the ortho/meta/para Isomers of Relevant Pharmaceutical Compounds by Coupling a Sonogashira Reaction with a Regioselective Hydration. (2025).
  • Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. (n.d.). Benchchem.

Sources

2-Chloro-1-fluoro-3-methoxybenzene: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Aromatic Scaffolds

In the intricate chess game of drug design, the strategic placement of functional groups on an aromatic ring can dramatically influence a molecule's pharmacological profile. The 2-chloro-1-fluoro-3-methoxybenzene scaffold has emerged as a particularly valuable building block for medicinal chemists. This arrangement of a chloro, fluoro, and methoxy group on a benzene ring offers a unique combination of steric and electronic properties that can be exploited to fine-tune a drug candidate's affinity, selectivity, and pharmacokinetic properties. The presence of fluorine can enhance metabolic stability and binding affinity, while the chlorine atom provides a handle for further synthetic modifications through cross-coupling reactions.[1] The methoxy group can modulate solubility and also influence the electronic nature of the ring. This guide provides an in-depth look at the applications of this compound in medicinal chemistry, complete with detailed protocols for its use in key synthetic transformations.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties and reactivity of this compound is paramount for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₇H₆ClFO
Molecular Weight 160.57 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Not readily available
Density Not readily available

The reactivity of the C-Cl bond in this compound is a key feature for its application as a building block. Aryl chlorides are generally less reactive in palladium-catalyzed cross-coupling reactions than their bromide or iodide counterparts. However, the electronic environment created by the adjacent fluoro and methoxy groups can modulate this reactivity, often requiring carefully selected catalyst systems to achieve efficient coupling.

Synthetic Accessibility

While this compound is commercially available from various suppliers, understanding its synthesis provides insight into potential impurities and alternative production strategies. A plausible synthetic route can be envisioned starting from the readily available 2-chloro-6-fluoroaniline.

Caption: Plausible synthetic route to this compound.

This pathway involves a diazotization of the aniline followed by hydrolysis to the phenol and subsequent methylation. This multi-step process highlights the importance of sourcing high-purity material for reproducible results in subsequent synthetic applications. A patent for the preparation of the related 2-chloro-6-fluoroaniline describes a process involving bromination, chlorination, and subsequent hydrogenation to remove the bromo group, indicating the complexities in synthesizing these polysubstituted anilines.[2]

Application in the Synthesis of a Triple Angiokinase Inhibitor

The strategic importance of the substituted chlorofluorobenzene motif is exemplified in the synthesis of WXFL-152, a novel triple angiokinase inhibitor for cancer therapy.[3] While the reported synthesis utilizes a 1-chloro-2-fluorobenzene derivative, the underlying principles of its incorporation are directly applicable to this compound. In the synthesis of WXFL-152, a substituted 4-aminophenol is coupled with a quinoline core, and the nature of the substituents on the phenyl ring was found to be critical for potent inhibition of VEGFR2, FGFR1, and PDGFRβ.[3] The presence of both chloro and fluoro substituents on the phenyl ring was identified as a key feature for achieving the desired inhibitory profile.[3] This case study underscores the potential of the 2-chloro-1-fluoro-3-methoxyphenyl scaffold in the design of targeted therapies, particularly in oncology.

Detailed Application Notes and Protocols

The true utility of this compound lies in its ability to serve as a versatile intermediate for the introduction of the 2-chloro-1-fluoro-3-methoxyphenyl moiety into a target molecule. This is most commonly achieved through palladium-catalyzed cross-coupling reactions.

Protocol 1: Directed Ortho-Metalation and Borylation

A powerful strategy for functionalizing this compound is through directed ortho-metalation, followed by quenching with an electrophile. A patent describing the synthesis of herbicidal compounds provides a detailed protocol for the lithiation and subsequent borylation of this substrate to generate a valuable boronic acid intermediate.[4]

Caption: Workflow for the borylation of this compound.

Detailed Protocol:

Materials:

  • This compound (1.0 equiv)

  • Anhydrous 1,2-dimethoxyethane (DME)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

  • Trimethyl borate (B(OMe)₃) (1.2 equiv)

  • Aqueous hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound and anhydrous DME.

  • Cool the solution to -70 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise via syringe, maintaining the internal temperature below -65 °C.

  • Stir the reaction mixture at -70 °C for 1 hour to ensure complete deprotonation.

  • Add trimethyl borate dropwise, again maintaining the temperature below -65 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-chloro-2-fluoro-3-methoxyphenylboronic acid.

  • The crude product can be purified by crystallization or column chromatography.

Causality Behind Experimental Choices: The use of a dry, ethereal solvent like DME and a nitrogen atmosphere is crucial to prevent quenching of the highly basic organolithium intermediate. The low reaction temperature is necessary to control the regioselectivity of the deprotonation and prevent side reactions. The slow addition of reagents helps to manage the exothermic nature of the reactions.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The boronic acid synthesized in Protocol 1, or the parent aryl chloride itself, can be used in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. Due to the reduced reactivity of aryl chlorides, a highly active catalyst system is generally required.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol:

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, combine the palladium precursor, ligand, and base in an oven-dried reaction vessel.

  • Add this compound and the arylboronic acid.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Trustworthiness of the Protocol: This protocol is based on well-established principles for the cross-coupling of challenging aryl chlorides. The use of bulky, electron-rich ligands is critical to facilitate the oxidative addition of the C-Cl bond to the palladium center, which is often the rate-limiting step. The choice of base and solvent should be optimized for each specific substrate combination.

Protocol 3: Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is the premier method. Similar to the Suzuki-Miyaura coupling, the use of a highly active catalyst system is essential for the amination of this compound.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Generalized Protocol:

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-3 mol%)

  • Bulky phosphine ligand (e.g., Xantphos, RuPhos) (2-6 mol%)

  • Strong base (e.g., NaOtBu, LHMDS) (1.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, THF)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst, ligand, and base.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-120 °C with stirring for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique substitution pattern provides a platform for the strategic introduction of a polysubstituted phenyl ring into drug candidates, enabling the fine-tuning of their pharmacological properties. The protocols outlined in this guide for its functionalization via directed ortho-metalation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide a solid foundation for researchers to leverage the full potential of this important synthetic intermediate. As the demand for more sophisticated and targeted therapeutics continues to grow, the strategic use of such well-designed building blocks will undoubtedly play an increasingly critical role in the future of drug discovery.

References

  • CN105646233A - Preparation process of 2-chloro-6-fluoroaniline. (URL: )
  • Takechi, N., Fukai, Y., Oka, K., & Huisgen, R. (1996). An Unexpected Route to Fluorinated Anisoles. Chemistry Letters, 25(1), 23-24. (URL: [Link])
  • US4579981A - Process for the preparation of 2-chloro-1,3-dimethoxybenzene. (URL: )
  • Synthesis of 2-Chloro-6-Fluoronitrobenzene - PrepChem.com. (URL: [Link])
  • Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs). (URL: [Link])
  • Wang, L., et al. (2020). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple-angiokinase inhibitor for cancer therapy. Acta Pharmaceutica Sinica B, 10(10), 1935-1948. (URL: [Link])
  • PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - P
  • 2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene - PubChem. (URL: [Link])
  • COMPOUNDS - European Patent Office - EP 3810602 B1. (URL: [Link])
  • US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (URL: )
  • EP0067342A1 - Process for the preparation of 2-chloro-1,3-dimethoxybenzene. (URL: )
  • Flood, D. T. (1933). Fluorobenzene. Organic Syntheses, 13, 46. (URL: [Link])
  • Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple-angiokinase inhibitor for cancer therapy. (URL: [Link])
  • Anil, D., & Polat, M. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Records of Natural Products, 14(2), 121. (URL: [Link])
  • CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene. (URL: )
  • CN102001913B - Method for synthesizing 2-chloro-3-fluorobromobenzene. (URL: )
  • Developing novel classes of protein kinase CK1d inhibitors by fusing[1][2][5]triazole with different bicyclic heteroarom
  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (URL: [Link])
  • how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?
  • 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorin
  • “Magic Chloro”: Profound Effects of the Chlorine

Sources

Protocol for the Palladium-Catalyzed Synthesis of 4-(2-fluoro-6-methoxyphenyl)morpholine from 2-Chloro-1-fluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 4-(2-fluoro-6-methoxyphenyl)morpholine, a valuable substituted aniline derivative for pharmaceutical and materials science research. The methodology centers on the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction ideal for forming carbon-nitrogen (C-N) bonds. We detail a robust procedure starting from the sterically hindered and electronically deactivated aryl chloride, 2-Chloro-1-fluoro-3-methoxybenzene. This guide elucidates the mechanistic rationale behind the selection of the catalytic system, offers a detailed step-by-step experimental workflow, and includes a troubleshooting guide to address common challenges, ensuring reliable and reproducible results for researchers in drug development and synthetic chemistry.

Introduction: Strategic Importance and Synthetic Challenges

Substituted aryl amines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1] Their synthesis, therefore, is a cornerstone of modern organic chemistry. The target molecule, 4-(2-fluoro-6-methoxyphenyl)morpholine, represents a class of compounds with significant potential in medicinal chemistry, where the morpholine moiety can improve pharmacokinetic properties and the substituted benzene ring allows for fine-tuning of biological activity.

The starting material, this compound, presents a distinct synthetic challenge. Aryl chlorides are notoriously less reactive in cross-coupling reactions compared to their bromide or iodide counterparts due to the high bond dissociation energy of the C-Cl bond.[2][3] Furthermore, the presence of two ortho-substituents (fluoro and methoxy groups) creates significant steric hindrance around the reactive center, which can impede catalyst coordination and slow down key steps in the catalytic cycle.[2] Overcoming these hurdles requires a highly active and carefully selected catalytic system, which is the primary focus of this protocol.

Mechanistic Rationale: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the method of choice for this transformation due to its broad substrate scope and functional group tolerance, allowing for the facile synthesis of aryl amines where classical methods like nucleophilic aromatic substitution would fail or require harsh conditions.[1] The reaction proceeds through a catalytic cycle involving a palladium complex.

The Catalytic Cycle involves three key steps:

  • Oxidative Addition: A low-valent Palladium(0) species inserts into the aryl-chloride bond, forming a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides and requires a sufficiently electron-rich and sterically accessible catalyst.

  • Amine Coordination and Deprotonation: The amine (morpholine) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a more nucleophilic amido species.

  • Reductive Elimination: The aryl group and the amido group couple, and the C-N bond is formed, regenerating the active Pd(0) catalyst and releasing the desired product.

The success of this cycle with a challenging substrate like this compound hinges on the choice of ligand. Bulky, electron-rich phosphine ligands are essential. They promote the challenging oxidative addition step, stabilize the palladium intermediates, and facilitate the final reductive elimination.[2][4] For this protocol, we select a highly effective catalyst system comprising a palladium precursor and a biarylphosphine ligand.

G pd0 Pd(0)Ln complex1 Oxidative Addition Complex (Ar-Pd(II)L-Cl) pd0->complex1 Oxidative Addition ar_cl Ar-Cl (Substrate) ar_cl->complex1 complex2 Amido Complex (Ar-Pd(II)L-NR₂) complex1->complex2 Amine Coordination & Deprotonation amine Amine (HNR₂) amine->complex2 base Base base->complex2 complex2->pd0 Reductive Elimination product Ar-NR₂ (Product) complex2->product

Caption: The Buchwald-Hartwig Amination Catalytic Cycle.

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques to prevent catalyst degradation.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mg)MmolEquivalentsSupplier Example
This compound160.571611.01.0Sigma-Aldrich[5]
Morpholine87.121051.21.2Sigma-Aldrich
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.7218.30.020.02 (2 mol% Pd)Sigma-Aldrich
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.5132.80.080.08 (8 mol%)Sigma-Aldrich
Sodium tert-butoxide (NaOtBu)96.101351.41.4Sigma-Aldrich
Anhydrous Toluene-5 mL--Sigma-Aldrich
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), SPhos (32.8 mg, 0.08 mmol), and Sodium tert-butoxide (135 mg, 1.4 mmol).

    • Causality Note: The ligand and palladium precursor are added first to allow for pre-catalyst formation. NaOtBu is a strong, non-nucleophilic base required to efficiently deprotonate the morpholine.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive flow of argon, add anhydrous toluene (5 mL) via syringe. Stir the resulting mixture for 5 minutes. Add this compound (161 mg, 1.0 mmol) via syringe, followed by morpholine (105 mg, 1.2 mmol).

    • Causality Note: Using a slight excess of the amine ensures complete consumption of the limiting aryl chloride. Anhydrous solvent is critical as water can hydrolyze the base and interfere with the catalyst.[2]

  • Reaction Execution: Seal the flask tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-18 hours.

    • Causality Note: Elevated temperatures are necessary to overcome the activation energy for the oxidative addition of the aryl chloride.[2]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots. The disappearance of the starting material indicates reaction completion.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by carefully adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) is typically effective for separating the product from non-polar impurities and baseline material.

  • Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent in vacuo to yield 4-(2-fluoro-6-methoxyphenyl)morpholine as a solid or oil. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Visualization

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification p1 1. Add Pd₂(dba)₃, SPhos, & NaOtBu to a flame-dried Schlenk flask p2 2. Evacuate and backfill with Argon (3x) p1->p2 p3 3. Add Toluene, Substrate, and Morpholine p2->p3 r1 4. Heat to 100 °C with vigorous stirring p3->r1 r2 5. Monitor by TLC/GC-MS (12-18 h) r1->r2 w1 6. Cool to RT and quench with water r2->w1 w2 7. Extract with Ethyl Acetate (3x) w1->w2 w3 8. Wash with Brine, dry, and concentrate w2->w3 w4 9. Purify via Flash Column Chromatography w3->w4 final final w4->final 10. Characterize Product

Caption: Step-by-step experimental workflow diagram.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded by air/moisture).2. Insufficient temperature.3. Impure reagents or solvent.1. Ensure rigorous inert atmosphere techniques. Use fresh, high-purity catalyst and ligand.2. Increase temperature in 10 °C increments (up to 120 °C).3. Use freshly distilled or purchased anhydrous solvents.
Side Product Formation 1. Hydrodehalogenation (replacement of Cl with H).2. Homocoupling of the amine.1. This can occur if water is present. Ensure all reagents and glassware are scrupulously dry.2. Ensure the reaction is not overheated and that the inert atmosphere is maintained.
Difficult Purification 1. Product co-elutes with starting material.2. Streaking on TLC plate.1. Adjust the polarity of the chromatography eluent system; a shallower gradient may be required.2. The product may be basic due to the morpholine moiety. Add 1% triethylamine to the eluent system to improve peak shape.

Conclusion

This application note provides a reliable and optimized protocol for the Buchwald-Hartwig amination of this compound with morpholine. By employing a potent catalytic system composed of Pd₂(dba)₃ and the SPhos ligand, this method successfully overcomes the challenges of low reactivity and steric hindrance associated with the substrate. The detailed workflow and troubleshooting guide are intended to empower researchers to confidently synthesize this and other valuable substituted aniline derivatives, facilitating advancements in drug discovery and chemical science.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (2018). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.

Sources

Introduction: The Unique Role and Challenges of Fluorinated Aromatics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Experimental Setups for Reactions Involving Fluorinated Aromatics

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into aromatic systems has become a cornerstone of modern medicinal chemistry, agrochemicals, and materials science.[1][2][3] The carbon-fluorine bond, being the strongest single bond to carbon, imparts profound changes to a molecule's physical, chemical, and biological properties.[4] These alterations include increased metabolic stability, enhanced membrane permeability, and modified acidity or basicity of nearby functional groups, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3]

However, the very stability of the C-F bond presents a significant synthetic challenge.[5] Traditional synthetic methodologies often fall short, necessitating specialized experimental setups, catalyst systems, and stringent safety protocols.[6][7] Many fluorinating agents are highly reactive and toxic, and the unique reactivity of fluoroaromatics demands a nuanced understanding of the underlying reaction mechanisms to achieve desired outcomes.[1]

This guide provides a detailed overview of the essential experimental setups, core reaction protocols, and safety considerations for researchers working with fluorinated aromatic compounds. It is designed to bridge foundational knowledge with field-proven insights, ensuring both scientific rigor and practical laboratory safety.

PART 1: Foundational Laboratory Setup and Safety Protocols

A robust and safe experimental setup is the bedrock of successful organofluorine chemistry. The reactivity of reagents and the potential hazards associated with fluorinated compounds necessitate a higher level of precaution than standard organic synthesis.

Inert Atmosphere and Solvent Preparation

Many reactions involving fluorinated aromatics, particularly transition metal-catalyzed cross-couplings, are sensitive to oxygen and moisture.

  • Glassware : All glassware (e.g., Schlenk flasks, round-bottom flasks) must be thoroughly flame-dried or oven-dried ( >120 °C for at least 4 hours) and allowed to cool under a stream of inert gas (Argon or Nitrogen).

  • Inert Gas Supply : A reliable source of high-purity inert gas, managed through a dual-manifold system (Schlenk line), is essential for purging reaction vessels and maintaining an inert atmosphere.

  • Solvents : Anhydrous, degassed solvents are critical. Solvents are typically dried using a solvent purification system (e.g., passing through activated alumina columns) or by distillation over appropriate drying agents. They should be degassed by sparging with an inert gas for 15-30 minutes or through freeze-pump-thaw cycles.

Personal Protective Equipment (PPE) and Emergency Procedures

Handling fluorinated compounds and reagents requires specific and uncompromising safety measures.[1]

  • Standard PPE : Chemical splash goggles, a flame-resistant lab coat, and appropriate gloves are mandatory at all times.

  • Specialized Hand Protection : Glove selection must be based on the specific chemicals and solvents used. For highly corrosive or readily absorbed compounds, double-gloving is recommended.[1] Always consult the glove manufacturer's compatibility chart.

  • Respiratory and Face Protection : All manipulations should be performed in a certified chemical fume hood. For reactions with a significant splash risk, a face shield should be worn in addition to goggles.[1]

  • Emergency Preparedness : An eyewash station and safety shower must be immediately accessible.[8] Crucially, for any work involving reagents that can generate hydrogen fluoride (HF), such as DAST or even contact of fluorine gas with moisture, a tube of 2.5% calcium gluconate gel must be on hand.[9][10] In case of skin contact with HF or potential HF-generating compounds, flush the area with copious amounts of water for at least 15 minutes, remove contaminated clothing, and then apply the calcium gluconate gel while seeking immediate medical attention.[1][9]

PART 2: Key Synthetic Protocols and Methodologies

The following sections detail step-by-step protocols for three fundamental transformations in fluoroaromatic chemistry. The causality behind key steps is explained to provide a deeper understanding of the experimental design.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for functionalizing electron-deficient fluoroaromatics. The high electronegativity of fluorine activates the aromatic ring towards nucleophilic attack and, despite the C-F bond strength, fluoride is an excellent leaving group in this context because C-F bond cleavage is not the rate-determining step.[11] The reaction proceeds via a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[11][12]

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware (Schlenk Flask) B Add Fluoroaromatic & Base (e.g., K₂CO₃) A->B C Purge with Inert Gas B->C D Add Anhydrous Solvent (e.g., DMSO) C->D E Add Nucleophile (e.g., Amine) D->E F Heat Reaction (e.g., 50-100 °C) E->F G Monitor by TLC/LC-MS F->G H Cool to RT & Quench (Pour into Water) G->H I Extract with Organic Solvent H->I J Wash, Dry, & Concentrate I->J K Purify by Column Chromatography J->K

Caption: General experimental workflow for an SNAr reaction.

This protocol describes the reaction of an activated fluoroaromatic with an amine nucleophile. The electron-withdrawing nitro group is crucial for activating the ring towards nucleophilic attack.[12]

  • Materials :

    • 2-Fluoro-5-nitrobenzene-1,4-diamine (1.0 eq)

    • Amine nucleophile (e.g., morpholine, 1.2 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Standard workup and purification reagents (Ethyl acetate, Brine, MgSO₄, Silica gel)

  • Procedure :

    • Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Fluoro-5-nitrobenzene-1,4-diamine and potassium carbonate.

    • Inert Atmosphere : Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

    • Solvent and Reagent Addition : Add anhydrous DMF (or DMSO) via syringe to dissolve the starting material. Add the amine nucleophile to the solution at room temperature.

    • Reaction Execution : Heat the reaction mixture to a temperature between 50-100 °C. The choice of temperature depends on the nucleophilicity of the amine and the reactivity of the aryl fluoride; less reactive partners require more forcing conditions.

    • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Workup : Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water.

    • Extraction : Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic solvent choice is based on the product's polarity.

    • Washing and Drying : Combine the organic layers, wash with brine to remove residual DMF/DMSO and inorganic salts, dry over anhydrous MgSO₄, and filter.

    • Purification : Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired product.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. While aryl bromides and iodides are common substrates, the use of more cost-effective fluoroaromatics is highly desirable.[5] The strength of the C-F bond makes this challenging, requiring specialized palladium catalysts with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the difficult oxidative addition step.[5][13]

  • Materials :

    • 4-Fluorobenzoic acid (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄, 2.0 eq)

    • Anhydrous, degassed 1,4-dioxane/water (4:1 mixture)

  • Procedure :

    • Reaction Setup : In a glovebox or under a positive flow of inert gas, add 4-fluorobenzoic acid, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ to a flame-dried Schlenk flask. The base (K₃PO₄) is crucial for the transmetalation step of the catalytic cycle.

    • Inert Atmosphere : Seal the flask and thoroughly purge with argon or nitrogen.

    • Solvent Addition : Add the degassed 4:1 dioxane/water solvent mixture via syringe. The water is often essential for the efficacy of the inorganic base.

    • Reaction Execution : Heat the reaction mixture to 100-120 °C with vigorous stirring. Higher temperatures are needed to promote the oxidative addition to the strong C-F bond.

    • Monitoring : Monitor the reaction by LC-MS or GC-MS.

    • Workup : After completion, cool to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Purification : Wash the combined organic layers, dry, and concentrate. Purify the product via column chromatography.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(F) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetal->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product Start Ar-F Start->OxAdd Boronic Ar'B(OH)₂ + Base Boronic->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[14][15] Like the Suzuki coupling, its application to fluoroaromatics requires robust catalyst systems to overcome the C-F activation barrier. The choice of ligand and base is critical for achieving high yields.[16][17]

  • Materials :

    • Aryl Fluoride (1.0 eq)

    • Amine (1.2-1.5 eq)

    • Pd(OAc)₂ (2-5 mol%)

    • BINAP or similar bulky phosphine ligand (4-10 mol%)

    • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.4-2.0 eq)

    • Anhydrous, degassed Toluene or Dioxane

  • Procedure :

    • Reaction Setup : In a glovebox, charge a Schlenk tube with Pd(OAc)₂, the phosphine ligand, and the base. The base must be strong enough to deprotonate the amine, but compatible with other functional groups.[14] NaOtBu is stronger, while Cs₂CO₃ is milder.

    • Reagent Addition : Add the aryl fluoride and the amine.

    • Solvent Addition : Add the anhydrous, degassed solvent.

    • Reaction Execution : Seal the tube and heat the mixture in an oil bath at 80-110 °C for 12-48 hours. The reaction progress should be monitored.

    • Workup : Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.

    • Purification : Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

ParameterConditionRationale / Causality
Catalyst Pd(OAc)₂ / Bulky LigandThe bulky, electron-rich phosphine ligand stabilizes the Pd(0) species and facilitates the difficult oxidative addition into the strong C-F bond.
Base Cs₂CO₃ or NaOtBuA strong, non-nucleophilic base is required to deprotonate the amine or the N-H bond in the intermediate complex, facilitating reductive elimination.[15]
Solvent Toluene, DioxaneAnhydrous, non-protic, and relatively high-boiling solvents are needed to achieve the required reaction temperatures and prevent catalyst deactivation.
Temperature 80-120 °CElevated temperatures provide the necessary activation energy for the rate-limiting oxidative addition step.[16]

Table 1: Key Parameters for Buchwald-Hartwig Amination of Fluoroaromatics.

PART 3: Characterization and Analysis

Proper characterization is essential to confirm the identity and purity of the synthesized fluorinated aromatic compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are standard. ¹⁹F NMR is particularly powerful, providing direct information about the fluorine environment and serving as a sensitive probe for purity. The large chemical shift range and coupling constants (J-coupling) in ¹⁹F NMR provide unique structural insights.

  • Mass Spectrometry (MS) : Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight of the product and to monitor reaction progress.[18]

  • High-Performance Liquid Chromatography (HPLC) : HPLC is a crucial technique for assessing the purity of the final compound and for purifying non-volatile products.[19]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : For certain applications, particularly in environmental or biological sample analysis, ICP-MS can be used for the sensitive determination of total fluorine content.[20]

Conclusion

Working with fluorinated aromatics offers immense opportunities for innovation but requires a dedicated and rigorous approach to experimental design and safety. The protocols outlined here for SNAr, Suzuki-Miyaura, and Buchwald-Hartwig reactions represent core methodologies that can be adapted for a wide range of substrates. By understanding the causality behind the choice of reagents, conditions, and safety precautions, researchers can confidently and safely explore the rich and rewarding field of organofluorine chemistry.

References

  • Photoredox-Catalyzed C–F Bond Allylation of Perfluoroalkylarenes at the Benzylic Position. (n.d.). ResearchGate.
  • Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. (2021). MDPI.
  • C-F bond activation by an organic photoredox catalyst. (2025). American Chemical Society.
  • New Opportunities to Access Fluorinated Molecules Using Organophotoredox Catalysis via C(sp3)–F Bond Cleavage. (n.d.). ACS Publications.
  • Photocatalytic C-F bond activation in small molecules and polyfluoroalkyl substances. (2024). PubMed.
  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021). National Institutes of Health.
  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. (2021). Wiley Online Library.
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). PubMed Central.
  • Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. (2004). ResearchGate.
  • Fluoroarene synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal.
  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (n.d.). National Institutes of Health.
  • Fluorinated Aromatic Compounds. (n.d.). ResearchGate.
  • One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018). Nature Portfolio.
  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016). Royal Society of Chemistry.
  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. (2021). National Institutes of Health.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. (2003). ResearchGate.
  • Experimental Methods in Organic Fluorine Chemistry. (n.d.). ResearchGate.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry.
  • Fluorine Safety. (n.d.). Purdue University.
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (n.d.). MDPI.
  • Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination of Aryl Fluorosulfonates with Aryl Amines. (2018). ResearchGate.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable.
  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. (n.d.). PubMed.
  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). National Institutes of Health.
  • LCSS: FLUORINE. (n.d.). The National Academies Press.
  • Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies. (2005). ResearchGate.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety.
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. (n.d.). NJ.gov.
  • Fluorination Reactions. (n.d.). Professor Steven V. Ley Research Group, University of Cambridge.
  • Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. (n.d.). Semantic Scholar.

Sources

Application Notes and Protocols for the Quantification of 2-Chloro-1-fluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-1-fluoro-3-methoxybenzene is a halogenated aromatic ether, a class of compounds often found as intermediates in the synthesis of pharmaceuticals and agrochemicals. Accurate and reliable quantification of such compounds is critical for process monitoring, quality control of final products, and impurity profiling. This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established principles for the analysis of halogenated organic compounds and are designed to be validated according to international guidelines.[1]

The structural characteristics of this compound—a substituted benzene ring with moderate volatility and polarity—make it amenable to analysis by both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these techniques will depend on the sample matrix, required sensitivity, and available instrumentation. This guide will detail protocols for both approaches, emphasizing the rationale behind method development and the critical importance of validation to ensure data integrity.

Physicochemical Properties and Analytical Considerations

Before developing a quantitative method, it is crucial to understand the physicochemical properties of the analyte. This compound (C₇H₆ClFO, MW: 160.57 g/mol ) is a substituted anisole.[2] Its halogen and methoxy substituents confer a degree of polarity, while the benzene core provides volatility.

  • Volatility : The compound is expected to be sufficiently volatile for GC analysis, a standard technique for halogenated organics.[1][3]

  • Polarity : As a substituted aromatic ether, it possesses moderate polarity, making it suitable for reverse-phase HPLC.

  • UV Absorbance : The benzene ring will exhibit UV absorbance, allowing for detection by a Diode Array Detector (DAD) or a standard UV detector in HPLC.

  • Electron Affinity : The presence of chlorine and fluorine, both electronegative halogens, makes the molecule highly responsive to an Electron Capture Detector (ECD) in GC, offering excellent sensitivity.[1][4] Mass Spectrometry (MS) is also a powerful detection method for both GC and HPLC, providing high selectivity and structural confirmation.

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is the premier technique for analyzing volatile and semi-volatile halogenated organic compounds.[3][5] Coupling GC with a Mass Spectrometer (MS) provides high sensitivity and specificity, making it the method of choice for complex matrices and low-level quantification.

Causality in Experimental Design for GC-MS
  • Injector : A split/splitless injector is chosen for its versatility. Splitless mode is preferred for trace analysis to ensure the entire sample volume reaches the column, maximizing sensitivity.

  • Column Selection : A non-polar or mid-polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5ms, HP-5ms), is selected. This stationary phase separates compounds primarily based on boiling point, which is effective for a range of aromatic compounds. The "ms" designation indicates low bleed, which is critical for achieving low detection limits with an MS detector.

  • Detector : A Mass Spectrometer is the ideal detector. It offers high selectivity by monitoring for specific mass-to-charge (m/z) ratios of the analyte and provides unambiguous identification based on the fragmentation pattern. For even higher sensitivity to halogenated compounds, an Electron Capture Detector (ECD) could be used, though it does not provide mass information.[1][4]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., reaction mixture, formulation) Extraction Liquid-Liquid Extraction or Solid-Phase Extraction Sample->Extraction Isolate Analyte Concentration Solvent Evaporation (e.g., Nitrogen Blowdown) Extraction->Concentration Concentrate Reconstitution Reconstitute in Volatile Solvent Concentration->Reconstitution Injection GC Injection (Splitless Mode) Reconstitution->Injection Separation Chromatographic Separation (e.g., DB-5ms column) Injection->Separation Detection Mass Spectrometry (EI, SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (External Standard) Integration->Calibration Quantification Calculate Concentration Calibration->Quantification

Caption: Workflow for the quantification of this compound by GC-MS.

Detailed Protocol: GC-MS Quantification

1. Sample Preparation (Liquid-Liquid Extraction Example)

This protocol is suitable for extracting the analyte from an aqueous matrix.

  • Transfer 5 mL of the aqueous sample to a 15 mL glass centrifuge tube.

  • Add 2 mL of a suitable organic solvent, such as dichloromethane or ethyl acetate.[5]

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the organic (bottom) layer to a clean vial.

  • Repeat the extraction (steps 2-5) with a fresh 2 mL of solvent and combine the organic extracts.

  • If necessary, concentrate the combined extract to ~0.5 mL under a gentle stream of nitrogen.[6]

  • Add an internal standard if required and bring the final volume to 1 mL with the extraction solvent.

  • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.[7]

2. Instrumentation and Conditions

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Injector Split/Splitless, 250°C
Injection Mode 1 µL, Splitless
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent J&W DB-5ms)
Oven Program Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI), 70 eV, 230°C
Quadrupole Temp. 150°C
Acquisition Mode Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification (use 3-4 characteristic ions)

3. Calibration

Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) in the final sample solvent from a certified stock solution. Analyze these standards under the same conditions as the samples to construct a calibration curve.

Method 2: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust alternative to GC, particularly for samples that are not sufficiently volatile or are thermally labile. A reverse-phase method is most appropriate for a compound of moderate polarity like this compound.

Causality in Experimental Design for HPLC
  • Column Selection : A C18 column is the workhorse of reverse-phase chromatography. It separates analytes based on their hydrophobicity. The nonpolar C18 stationary phase will retain the moderately polar analyte, and elution is achieved with a polar mobile phase.

  • Mobile Phase : A mixture of water and an organic solvent (acetonitrile or methanol) is standard for reverse-phase HPLC. Acetonitrile is often preferred for its lower viscosity and favorable UV cutoff. A buffer (e.g., phosphate or formate) is generally not necessary unless the analyte has ionizable functional groups, which is not the case here.

  • Detector : A Diode Array Detector (DAD) is highly recommended. It allows for the monitoring of absorbance across a range of wavelengths, enabling the selection of the absorbance maximum (λmax) for optimal sensitivity and providing peak purity analysis.

Experimental Workflow: HPLC-DAD Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix Dissolution Dissolve in Mobile Phase or Compatible Solvent Sample->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation Isocratic or Gradient Elution (C18 Column) Injection->Separation Detection Diode Array Detection (Monitor at λmax) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (External Standard) Integration->Calibration Quantification Calculate Concentration Calibration->Quantification

Caption: Workflow for the quantification of this compound by HPLC-DAD.

Detailed Protocol: HPLC-DAD Quantification

1. Sample Preparation

  • Accurately weigh a portion of the sample and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to achieve an estimated concentration within the calibration range.

  • If the sample is in a liquid matrix, perform a dilution with the mobile phase.

  • Filter the resulting solution through a 0.45 µm PTFE or nylon syringe filter to remove particulates.[8]

  • Transfer the filtrate to a 2 mL autosampler vial for HPLC analysis.

2. Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD), monitoring at λmax (determine by running a spectrum, likely ~270-280 nm)
Column 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18)
Mobile Phase Isocratic: 60:40 (v/v) Acetonitrile:Water
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL

3. Calibration

Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 200 µg/mL) in the mobile phase from a certified stock solution. Analyze these standards under the same conditions as the samples to construct a calibration curve.

Method Validation: A Self-Validating System

Regardless of the chosen method, validation is required to demonstrate that the analytical procedure is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[9][10][11]

Key Validation Parameters

The following parameters must be assessed to ensure the trustworthiness of the method.[9]

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[11]
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results to the true value. Assessed by spike/recovery studies or analysis of a certified reference material.
Precision The degree of scatter between a series of measurements. Evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature).[11]

A successful validation provides documented evidence that the method is reliable, accurate, and fit-for-purpose, forming a self-validating system for routine analysis.

References

  • Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1). LCGC North America.
  • Pinto, C. G., et al. (2007, September 5). Alternative sorptive extraction method for gas chromatography determination of halogenated anisoles in water and wine samples.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Organomation. Preparing Samples for GC-MS/MS Analysis.
  • SCION Instruments. Sample preparation GC-MS.
  • University of California, Riverside. Sample Preparation Guidelines for GC-MS. Retrieved from UC Riverside Mass Spectrometry Facility.
  • Dewulf, J., & Van Langenhove, H. (2005). Developments in the analysis of volatile halogenated compounds.
  • Milli-Q. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis.
  • Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ACS Publications. (n.d.). Transformation of Aromatic Ether- and Amine-Containing Pharmaceuticals during Chlorine Disinfection. Environmental Science & Technology.
  • Reddit. (2024, May 21). Troubleshooting halogenated phenols and anisoles in GC-MS. r/analyticalchemistry.
  • Slideshare. (n.d.).
  • Scribd. (n.d.). GC-MS Method for Anisole Detection.
  • Thermo Fisher Scientific. (n.d.). GC-MS Sample Preparation.
  • PubChem. (n.d.). 2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene.
  • Mello, P. A., et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry.
  • Royal Society of Chemistry. (2021, July 15). Analytical Methods.
  • ResearchGate. (2025, August 6).
  • Royal Society of Chemistry. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Chloro-1-fluoro-4-methoxybenzene.
  • Agilent. (2011). Halogenated hydrocarbons, aromatics Separation of volatile halogenated hydrocarbons and some aromatics on a fused silica capillary column.
  • ResearchGate. (2025, August 10). Extraction of chlorinated aromatic hydrocarbons using supercritical fluid.
  • WUR eDepot. (2021, April 30).
  • PubChem. (n.d.). 4-Chloro-1-fluoro-2-methoxybenzene.
  • PubMed. (n.d.). Transformation of aromatic ether- and amine-containing pharmaceuticals during chlorine disinfection.
  • Sunway Pharm Ltd. (n.d.). This compound.
  • Matrix Fine Chemicals. (n.d.). 1-FLUORO-3-METHOXYBENZENE.

Sources

Application Notes and Protocols for the Purification of 2-Chloro-1-fluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-CFMB-P01

Abstract: This document provides detailed application notes and standardized protocols for the purification of 2-Chloro-1-fluoro-3-methoxybenzene (CAS No. 446-60-6), a key intermediate in pharmaceutical and agrochemical research. The guide is intended for researchers, chemists, and drug development professionals, offering in-depth methodologies for achieving high purity levels essential for downstream applications. Protocols for fractional vacuum distillation and flash column chromatography are detailed, emphasizing the rationale behind procedural steps and safety considerations.

Introduction and Scientific Context

This compound, also known as 2-Chloro-3-fluoroanisole, is a substituted aromatic compound whose utility in organic synthesis is growing, particularly as a building block for complex molecular targets. The precise arrangement of chloro, fluoro, and methoxy substituents on the benzene ring offers a unique electronic and steric profile, making it a valuable precursor for novel therapeutic agents and specialized polymers.

The purity of this intermediate is paramount. Impurities, often originating from the synthetic route, can have a detrimental impact on the yield, stereoselectivity, and overall success of subsequent reactions. Common impurities may include regioisomers formed during substitution reactions, unreacted starting materials, and by-products from reagents. For instance, a plausible synthesis route involves the diazotization of a substituted aniline followed by a Sandmeyer or Schiemann-type reaction.[1][2] This process can lead to isomeric impurities where the substituents are arranged differently on the aromatic ring. Therefore, robust purification is not merely a final clean-up step but a critical validation of the material's integrity.

This guide details two primary, orthogonal purification techniques: Fractional Vacuum Distillation for separating components based on volatility, and Flash Column Chromatography for separation based on polarity.

Compound Properties and Safety Mandates

Prior to handling, it is crucial to be familiar with the physical properties and safety requirements for this compound.

Physical and Chemical Properties

A summary of the key properties for this compound is provided below. The lack of a publicly available, experimentally determined boiling point necessitates an empirical approach during distillation, as outlined in the relevant protocol.

PropertyValueSource
CAS Number 446-60-6[3][4][5][6]
Molecular Formula C₇H₆ClFO[3][4]
Molecular Weight 160.57 g/mol [3][6]
Synonyms 2-Chloro-3-fluoroanisole[3][6]
Appearance Not specified; likely a liquid or low-melting solidInferred
Boiling Point Data not available. Estimated to be >160 °C at atm. pressure.Inferred from isomers[7]
Storage Store at room temperature, sealed in a dry environment.[3][6]
Critical Safety Protocols

Substituted halogenated aromatic compounds require careful handling. Always consult the most recent Safety Data Sheet (SDS) from your supplier.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles with side shields at all times.[8][9]

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[10]

  • Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.[8]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Purification Protocol I: Fractional Vacuum Distillation

Principle: Fractional distillation separates liquid components based on differences in their boiling points. By performing the distillation under reduced pressure (vacuum), the boiling points of the compounds are lowered, preventing thermal decomposition of sensitive materials. This method is highly effective for removing impurities with boiling points that differ by at least a few degrees from the target compound.

Applicability: This is the preferred method for bulk purification (>5 g) and for removing non-volatile impurities or solvents from the crude product.

Step-by-Step Protocol
  • Apparatus Assembly:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

    • Connect the apparatus to a vacuum pump via a cold trap (e.g., liquid nitrogen or dry ice/acetone).

  • Sample Preparation:

    • Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • System Evacuation:

    • Begin stirring and slowly evacuate the system. A gradual reduction in pressure prevents bumping. Aim for a stable pressure (e.g., 1-10 mmHg).

  • Heating and Fraction Collection:

    • Gently heat the flask using a heating mantle.

    • Observe the temperature at the distillation head. Collect any low-boiling initial fractions (forerun) in a separate receiving flask. This fraction will contain volatile impurities and residual solvents.

    • As the temperature stabilizes at the boiling point of the product at the given pressure, switch to a clean, tared receiving flask to collect the main fraction. Record the stable temperature and pressure.

    • Continue distillation until the temperature either begins to drop (indicating the product is nearly exhausted) or rise sharply (indicating the presence of higher-boiling impurities).

  • Shutdown:

    • Remove the heating mantle and allow the system to cool to room temperature before slowly re-introducing air to the apparatus.

    • Weigh the collected pure fraction and calculate the yield.

  • Purity Analysis:

    • Assess the purity of the collected fraction using Gas Chromatography (GC) or ¹H NMR.

Workflow Diagram

G cluster_prep Preparation cluster_distill Distillation Process cluster_shutdown Shutdown & Analysis A Assemble Dry Fractional Distillation Apparatus B Charge Flask with Crude Product & Stir Bar A->B C Slowly Evacuate System to Target Pressure B->C D Apply Gentle Heat with Stirring C->D E Collect Forerun (Low-Boiling Impurities) D->E F Collect Main Fraction at Stable Temp/Pressure E->F G Monitor for Temp Changes (Rise/Fall) F->G H Cool System to RT Before Venting G->H I Weigh Pure Product & Calculate Yield H->I J Assess Purity (GC, NMR) I->J

Caption: Workflow for Fractional Vacuum Distillation.

Purification Protocol II: Flash Column Chromatography

Principle: Flash column chromatography is a form of preparative liquid chromatography that uses positive pressure to rapidly push a solvent (mobile phase) through a column packed with a solid adsorbent (stationary phase, typically silica gel). Separation occurs based on the differential partitioning of the crude mixture's components between the two phases. Non-polar compounds elute faster, while polar compounds are retained longer on the polar silica gel.

Applicability: Ideal for separating compounds with similar boiling points but different polarities, such as regioisomers. It is highly effective for small to medium scale purifications (10 mg to 10 g).

Step-by-Step Protocol
  • Solvent System Selection (TLC Analysis):

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in various solvent systems of increasing polarity (e.g., starting with 100% Hexane, then 2% Ethyl Acetate/Hexane, 5%, 10%, etc.).

    • The ideal solvent system will give the target compound a Retention Factor (Rf) of approximately 0.25-0.35, with good separation from all impurities.

  • Column Packing:

    • Select a glass column of appropriate size (a silica gel-to-crude material mass ratio of 50:1 is a good starting point for difficult separations).

    • Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent component (e.g., hexane). Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no cracks or air bubbles form.

    • Add another thin layer of sand on top of the packed silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).

    • Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent under reduced pressure.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the solvent system determined by TLC. Apply positive pressure (using a pump or inert gas) to achieve a solvent flow rate of about 2 inches per minute.

    • Collect the eluent in a series of numbered test tubes or flasks.

    • Monitor the separation by spotting collected fractions onto TLC plates and visualizing under UV light.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Purity Analysis:

    • Confirm the purity of the isolated product by GC, HPLC, or NMR spectroscopy.

Workflow Diagram

G cluster_prep Preparation cluster_elution Elution & Collection cluster_isolate Isolation & Analysis A Select Solvent System via TLC (Target Rf ~0.3) B Pack Silica Gel Column (Slurry Method) A->B C Load Crude Sample (Wet or Dry Loading) B->C D Elute with Solvent Using Positive Pressure C->D E Collect Fractions Sequentially D->E F Monitor Fractions by TLC E->F Feedback Loop G Combine Pure Fractions F->G H Remove Solvent via Rotary Evaporation G->H I Assess Purity (HPLC, NMR) H->I

Caption: Workflow for Flash Column Chromatography.

References

  • PubChem. 2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene.
  • MG Chemicals. Safety Data Sheet.
  • National Center for Biotechnology Information. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.
  • Google Patents. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
  • Google Patents. CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2-chlorine-6-fluoroanisole.
  • J-STAGE. A New One-pot Synthesis of Polyfluoroanisoles from Polyfluoroanilines.
  • International Journal of Pharmaceutical Research & Applications. Synthesis And Characterization, Method Validation Feasibility Studies Of Degradation Impurities Of Meta Chloro Anisole By Stabil.
  • Google Patents. CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.
  • Google Patents. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.
  • Stenutz. 1-fluoro-3-methoxybenzene.
  • Matrix Fine Chemicals. 1-FLUORO-3-METHOXYBENZENE | CAS 456-49-5.
  • PubChem. 3-Fluoroanisole.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-1-fluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 2-Chloro-1-fluoro-3-methoxybenzene, a key intermediate in the development of various pharmaceutical compounds. The protocol herein details a robust and scalable method centered around the Sandmeyer reaction, a classic yet powerful tool for the conversion of aromatic amines to aryl halides. This guide offers an in-depth examination of the reaction mechanism, a step-by-step protocol for synthesis and purification, safety considerations, and analytical characterization of the final product. The presented methodology is designed to be a self-validating system, ensuring reliability and reproducibility for researchers in both academic and industrial settings.

Introduction: The Significance of this compound and the Synthetic Challenge

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methoxy group, provides a scaffold for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The electronic properties imparted by these functional groups can influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The primary challenge in the production of this compound lies in the regioselective introduction of the chloro group onto the fluoro-methoxy-substituted benzene ring. A direct electrophilic chlorination of 1-fluoro-3-methoxybenzene would likely result in a mixture of isomers, necessitating complex and costly purification steps. Therefore, a more controlled and regioselective synthetic strategy is required for a scalable and economically viable process.

The Sandmeyer reaction offers an elegant solution to this challenge.[1][2] This well-established transformation allows for the conversion of a primary aromatic amine to an aryl halide via the formation of a diazonium salt intermediate.[3] By starting with the appropriately substituted aniline, 2-fluoro-6-methoxyaniline, the chloro group can be introduced with high regioselectivity.

This application note will detail the two-step, one-pot synthesis of this compound from 2-fluoro-6-methoxyaniline, focusing on the practical aspects of scaling up the reaction.

The Synthetic Pathway: A Mechanistic Overview

The synthesis of this compound proceeds through a two-step sequence:

  • Diazotization: The primary aromatic amine, 2-fluoro-6-methoxyaniline, is converted to its corresponding diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid (HCl).[4]

  • Sandmeyer Chlorination: The diazonium salt is then treated with a copper(I) chloride (CuCl) catalyst. This induces the decomposition of the diazonium salt, with the evolution of nitrogen gas (N₂), and the formation of an aryl radical. This radical then abstracts a chlorine atom from the copper(I) chloride, yielding the desired this compound and regenerating the copper(I) catalyst.[1][3]

The overall reaction is a radical-nucleophilic aromatic substitution.[1]

Synthetic Pathway 2-fluoro-6-methoxyaniline 2-fluoro-6-methoxyaniline Diazonium Salt Diazonium Salt 2-fluoro-6-methoxyaniline->Diazonium Salt NaNO₂, HCl 0-5 °C This compound This compound Diazonium Salt->this compound CuCl

Figure 1: Overall synthetic workflow for the preparation of this compound.

Safety First: Hazard Analysis and Risk Mitigation

A thorough understanding of the hazards associated with all reagents and intermediates is paramount for the safe execution of this synthesis, particularly at scale.

Hazard Identification and Mitigation:

Substance CAS Number Key Hazards Recommended Precautions
2-fluoro-6-methoxyaniline 446-61-7Limited data available. Assumed to be harmful if swallowed, in contact with skin, or if inhaled.Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle in a well-ventilated fume hood.[5]
Hydrochloric Acid (conc.) 7647-01-0Corrosive, causes severe skin burns and eye damage. May cause respiratory irritation.Use in a fume hood with appropriate acid-resistant gloves and eye/face protection. Have an emergency eyewash and shower readily available.
Sodium Nitrite 7632-00-0Oxidizer, toxic if swallowed, causes serious eye irritation.Keep away from combustible materials. Wear appropriate PPE.
Aryl Diazonium Salts (Intermediate)Potentially explosive, especially in the solid state. Sensitive to shock, friction, and heat.CRITICAL: Prepare and use in situ. DO NOT isolate the diazonium salt. Maintain the reaction temperature strictly between 0-5 °C. Use a blast shield.
Copper(I) Chloride 7758-89-6Harmful if swallowed, causes serious eye irritation.Wear appropriate PPE.
This compound 446-60-6Limited data available. Assumed to be harmful.Handle with appropriate PPE in a well-ventilated area.

Emergency Procedures:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6][7]

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7]

  • Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6][7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a laboratory scale-up synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Molar Equivalents
2-fluoro-6-methoxyaniline141.1414.1 g1.0
Concentrated Hydrochloric Acid (~37%)36.4630 mL~3.6
Sodium Nitrite (NaNO₂)69.007.6 g1.1
Copper(I) Chloride (CuCl)98.9912.0 g1.2
Deionized Water18.02As needed-
Diethyl Ether (or other suitable solvent)74.12As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)120.37As needed-

Equipment:

  • Three-necked round-bottom flask (500 mL) equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Ice-salt bath.

  • Separatory funnel (500 mL).

  • Rotary evaporator.

  • Vacuum distillation apparatus.

Part 1: Diazotization of 2-fluoro-6-methoxyaniline
  • To the 500 mL three-necked flask, add 2-fluoro-6-methoxyaniline (14.1 g, 0.1 mol) and concentrated hydrochloric acid (30 mL).

  • Stir the mixture to form a slurry of the amine hydrochloride. Cool the flask to 0-5 °C using an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in 20 mL of deionized water.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine hydrochloride slurry via the dropping funnel, ensuring the internal temperature is maintained between 0 and 5 °C. The addition should take approximately 30-45 minutes.

    • Causality: Slow addition and strict temperature control are critical to prevent the decomposition of the unstable diazonium salt and to minimize side reactions.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution is the diazonium salt, which will be used immediately in the next step.

Part 2: Sandmeyer Chlorination
  • In a separate large beaker or flask, dissolve copper(I) chloride (12.0 g, 0.12 mol) in 50 mL of concentrated hydrochloric acid.

  • With vigorous stirring, slowly and carefully add the cold (0-5 °C) diazonium salt solution from Part 1 to the copper(I) chloride solution.

    • Observation: Vigorous evolution of nitrogen gas will be observed. The rate of addition should be controlled to manage the effervescence.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours until the gas evolution ceases.

Experimental Workflow cluster_diazotization Part 1: Diazotization cluster_sandmeyer Part 2: Sandmeyer Reaction cluster_workup Part 3: Work-up and Purification A 1. Mix 2-fluoro-6-methoxyaniline and HCl B 2. Cool to 0-5 °C A->B D 4. Add NaNO₂ solution dropwise (maintain 0-5 °C) B->D C 3. Prepare NaNO₂ solution C->D E 5. Stir for 30 min at 0-5 °C D->E G 2. Add diazonium salt solution to CuCl solution E->G Immediate use F 1. Prepare CuCl solution in HCl F->G H 3. Stir at room temperature G->H I 1. Extract with diethyl ether H->I J 2. Wash with NaHCO₃ and brine I->J K 3. Dry over MgSO₄ J->K L 4. Concentrate in vacuo K->L M 5. Purify by vacuum distillation L->M

Figure 2: Step-by-step experimental workflow for the synthesis of this compound.

Part 3: Work-up and Purification
  • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product is a dark oil. Purify the crude product by vacuum distillation. A patent for a similar compound suggests that vacuum distillation is an effective purification method.[8]

    • Expected Boiling Point: The boiling point will be dependent on the vacuum applied. For reference, related isomers have boiling points in the range of 180-200 °C at atmospheric pressure.

Analytical Characterization: Ensuring Product Identity and Purity

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Analytical Data:

Technique Expected Results
¹H NMR Aromatic protons will appear as multiplets in the aromatic region (approx. 6.8-7.2 ppm). The methoxy group will appear as a singlet at approximately 3.9 ppm.
¹³C NMR Aromatic carbons will appear in the range of 110-160 ppm. The methoxy carbon will be around 56 ppm. The carbon-fluorine coupling will be observable.
Mass Spectrometry (MS) The molecular ion peak (M⁺) should be observed at m/z = 160.57, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of the M⁺ peak).
Infrared (IR) Spectroscopy Characteristic C-Cl, C-F, and C-O stretching frequencies will be present.

Troubleshooting and Process Optimization

Issue Potential Cause Recommended Solution
Low Yield Incomplete diazotization.Ensure the temperature is maintained at 0-5 °C during NaNO₂ addition. Check the purity of the starting aniline.
Decomposition of the diazonium salt.Add the diazonium salt to the CuCl solution promptly. Avoid warming the diazonium salt solution.
Formation of Phenolic Byproducts Reaction of the diazonium salt with water.Ensure an adequate excess of HCl is used. Perform the Sandmeyer reaction promptly after diazotization.
Dark-colored Product Formation of polymeric byproducts.Ensure efficient stirring during the Sandmeyer reaction. Consider filtering the crude product through a short plug of silica gel before distillation.

Conclusion

The Sandmeyer reaction provides a reliable and scalable route for the synthesis of this compound from 2-fluoro-6-methoxyaniline. By carefully controlling the reaction conditions, particularly the temperature during diazotization, a good yield of the desired product can be obtained. The protocol outlined in this application note offers a robust starting point for researchers and process chemists, with clear guidance on the experimental procedure, safety precautions, and analytical verification. This methodology facilitates the production of this important building block for the advancement of pharmaceutical research and development.

References

  • Guidechem. 2-CHLORO-6-FLUORO-3-METHOXYANILINE (CAS No. 1017777-58-0) SDS. [URL: https://www.guidechem.com/products/1017777-58-0.html]
  • Wikipedia. Sandmeyer reaction. [URL: https://en.wikipedia.org/wiki/Sandmeyer_reaction]
  • Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/sds]
  • ChemScene. Safety Data Sheet. [URL: https://www.chemscene.com/Upload/Product/MSDS/CS-W017435.pdf]
  • L.S.College, Muzaffarpur. Sandmeyer reaction. (2022-01-21).
  • Sigma-Aldrich.
  • MG Chemicals.
  • Fisher Scientific.
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8636421/]
  • Fisher Scientific.
  • KSCL (KRISHNA).
  • ACS Publications.
  • Google Patents.
  • Google Patents. CN102001913B - Method for synthesizing 2-chloro-3-fluorobromobenzene.
  • Organic Syntheses Procedure.
  • Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • ResearchGate. ChemInform Abstract: Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). (2025-08-06).
  • Benchchem. Application Notes and Protocols for the Scale-up Synthesis of 4-Fluoro-3-hydroxybenzoic Acid.
  • ACS Publications.
  • ResearchGate.
  • Organic Chemistry Portal.
  • Google Patents. CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid.
  • kk wagh college of pharmacy.
  • PMC - PubMed Central.
  • Google Patents. CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene.
  • ACG Publications.
  • ResearchGate. (PDF) A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. (2025-08-07).

Sources

Application Notes and Protocols for the Utilization of 2-Chloro-1-fluoro-3-methoxybenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Fluorinated Benzene Scaffolds in Modern Agrochemicals

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern agrochemical design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity to target enzymes, and altered lipophilicity, often translate to superior efficacy and an improved toxicological profile of the final active ingredient. 2-Chloro-1-fluoro-3-methoxybenzene has emerged as a valuable and versatile building block in this context. Its distinct substitution pattern, featuring chloro, fluoro, and methoxy groups, offers a handle for selective chemical transformations, enabling the construction of complex molecular architectures found in a variety of modern herbicides and fungicides. This application note provides a comprehensive guide for researchers and synthetic chemists on the practical utilization of this compound, with a focus on the synthesis of a key boronic acid intermediate and its subsequent application in the synthesis of a picolinate-based herbicide.

Key Intermediate Synthesis: 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid

A primary and highly effective application of this compound in agrochemical synthesis is its conversion to 4-chloro-2-fluoro-3-methoxyphenylboronic acid. This boronic acid derivative is a crucial intermediate for introducing the substituted phenyl moiety into the final agrochemical structure, typically via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The synthesis proceeds through a directed ortho-metalation (DoM) pathway, where the fluorine atom directs the lithiation to the adjacent C4 position, followed by quenching with a boron electrophile.

Reaction Pathway: From Starting Material to Boronic Acid Intermediate

Synthesis of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid start This compound (2-Chloro-6-fluoroanisole) intermediate Lithiated Intermediate start->intermediate 1. n-BuLi, DME, -78 °C boronate_ester Boronate Ester Intermediate intermediate->boronate_ester 2. B(OMe)₃, -78 °C to RT product 4-Chloro-2-fluoro-3-methoxyphenylboronic acid boronate_ester->product 3. Aqueous Acid Work-up Suzuki-Miyaura Coupling boronic_acid 4-Chloro-2-fluoro-3-methoxyphenylboronic acid product Target Agrochemical (e.g., Picolinate Herbicide) boronic_acid->product aryl_halide Substituted Pyridine Halide aryl_halide->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/Water) catalyst->product

Caption: General workflow for the Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Synthesis of a Picolinate Herbicide Precursor

This is a general protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for the synthesis of picolinate herbicides using the previously synthesized boronic acid.[1][2][3] The specific substituted pyridine halide and reaction conditions may need to be optimized based on the target molecule.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Chloro-2-fluoro-3-methoxyphenylboronic acid204.391.2 g5.87 mmol
Benzyl 4-amino-3,6-dichloro-5-fluoropicolinate (example halide)361.161.8 g4.98 mmol
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)1155.56173 mg0.15 mmol
Potassium Carbonate (K₂CO₃)138.211.38 g10.0 mmol
1,4-Dioxane, anhydrous88.1124 mL-
Water, degassed18.026 mL-
Ethyl Acetate88.11As needed-
Brine-As needed-
Sodium Sulfate (Na₂SO₄), anhydrous142.04As needed-

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-chloro-2-fluoro-3-methoxyphenylboronic acid (1.2 g, 5.87 mmol), the substituted pyridine halide (e.g., benzyl 4-amino-3,6-dichloro-5-fluoropicolinate, 1.8 g, 4.98 mmol), tetrakis(triphenylphosphine)palladium(0) (173 mg, 0.15 mmol), and potassium carbonate (1.38 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (24 mL) and degassed water (6 mL).

  • Degassing: Purge the reaction mixture with nitrogen or argon for 15-20 minutes.

  • Heating: Heat the mixture to 80-90 °C under a nitrogen atmosphere and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired picolinate herbicide precursor.

Conclusion and Future Perspectives

This compound is a strategically important building block for the synthesis of modern agrochemicals. The protocols detailed in this application note provide a robust and scalable pathway for the synthesis of the key intermediate, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, and its subsequent utilization in Suzuki-Miyaura cross-coupling reactions. The ability to selectively introduce the 4-chloro-2-fluoro-3-methoxyphenyl moiety allows for the fine-tuning of the biological activity and pharmacokinetic properties of the target agrochemicals. Further exploration of the reactivity of the chloro and methoxy groups on this scaffold could unlock novel synthetic routes to a wider array of complex and effective crop protection agents.

References

  • US Patent US8822730B2, "Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids," issued September 2, 2014.
  • World Intellectual Property Organization Patent WO2013102078A1, "Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
  • SciSpace, "Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
  • Yang, S. et al. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 27(15), 4984. [Link]
  • Aggarwal, V. K., & O'Brien, J. M. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of chemical research, 47(10), 3180–3193. [Link]
  • Aggarwal Group, "Lithiated Carbamates: Chiral Carbenoids for Iterative Homologation of Boranes and Boronic Esters." [Link]
  • CAS Common Chemistry, "Benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
  • European Patent Office, "Method of preparing benzy 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
  • Aggarwal Group, "Standard Lithiation–Boryl
  • Bonet, A. et al. (2011). Stereospecific conversion of alcohols into pinacol boronic esters using lithiation–borylation methodology with pinacolborane.
  • European Patent Office, "HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL)PYRIDINE-2-CARBOXYLIC ACID." [Link]
  • Bas, D. et al. (2021). Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. Angewandte Chemie International Edition, 60(21), 11436-11441. [Link]
  • Chemistry LibreTexts, "Suzuki-Miyaura Coupling." [Link]
  • Organic Chemistry Portal, "Suzuki Coupling." [Link]
  • Myers, A. G. Research Group, "The Suzuki Reaction." [Link]
  • Chemical & Engineering News, "Masking Boronic Acids for Suzuki Coupling." [Link]

Sources

The Synthetic Utility of 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Synthesis

4-Chloro-2-fluoro-3-methoxyphenylboronic acid is a substituted arylboronic acid that has emerged as a valuable reagent in organic synthesis. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methoxy group, imparts specific electronic and steric properties that make it a powerful tool for the construction of complex organic molecules. This guide provides an in-depth exploration of the applications of 4-chloro-2-fluoro-3-methoxyphenylboronic acid, with a focus on its pivotal role in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations and provide detailed protocols for their successful execution in a laboratory setting. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

The primary utility of 4-chloro-2-fluoro-3-methoxyphenylboronic acid lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[3] The boronic acid functional group is relatively stable, generally non-toxic, and compatible with a wide range of functional groups, making it an ideal reagent for the synthesis of complex molecules.[4]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[2][3] This reaction is widely employed in the pharmaceutical and agrochemical industries for the synthesis of biaryl and substituted aromatic compounds.[5][6]

Mechanistic Insights: The Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

  • Oxidative Addition: The cycle begins with the oxidative addition of the organohalide to a palladium(0) complex, forming a palladium(II) species.

  • Transmetalation: In this crucial step, the organic moiety from the boronic acid is transferred to the palladium(II) complex. This step is typically facilitated by a base, which activates the boronic acid.[8]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the palladium(0) catalyst and completing the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R2-B(OH)2, Base) R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination (R1-R2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Agrochemical Synthesis

A significant application of 4-chloro-2-fluoro-3-methoxyphenylboronic acid is in the synthesis of herbicidal compounds.[9] Specifically, it serves as a key intermediate in the preparation of 6-(poly-substituted aryl)-4-aminopicolinates and 2-(poly-substituted aryl)-6-amino-4-pyrimidinecarboxylic acids. These complex molecules are effective herbicides, and the inclusion of the 4-chloro-2-fluoro-3-methoxyphenyl moiety is crucial for their biological activity. The synthesis of these herbicides relies on a Suzuki-Miyaura coupling reaction where the boronic acid is coupled with a suitable heterocyclic halide.[9][10]

Protocols for Synthetic Applications

Protocol 1: Synthesis of 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid

The synthesis of the title compound is a critical first step for its subsequent use. A common method involves the ortho-lithiation of a substituted anisole followed by quenching with a borate ester.[9]

Materials and Reagents:

  • 2-Chloro-6-fluoroanisole

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate (B(OMe)₃)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium hydroxide (NaOH), aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction (e.g., ethyl acetate, diethyl ether)

Experimental Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of 2-chloro-6-fluoroanisole in anhydrous THF.

  • Lithiated Intermediate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) dropwise while maintaining the temperature below -70 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete formation of the lithiated intermediate.[9]

  • Borylation: To the cold solution, add trimethyl borate dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid until the solution is acidic.

  • Work-up and Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude boronic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 4-chloro-2-fluoro-3-methoxyphenylboronic acid.

Synthesis_Workflow cluster_synthesis Synthesis of 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid start Start: 2-Chloro-6-fluoroanisole in THF lithiation Lithiated Intermediate Formation (-78 °C, n-BuLi) start->lithiation borylation Borylation (Trimethyl borate, -78 °C to RT) lithiation->borylation hydrolysis Hydrolysis (Aqueous HCl) borylation->hydrolysis workup Work-up and Extraction hydrolysis->workup purification Purification (Recrystallization or Chromatography) workup->purification end_product Product: 4-Chloro-2-fluoro-3-methoxyphenylboronic acid purification->end_product

Caption: Experimental workflow for the synthesis of 4-chloro-2-fluoro-3-methoxyphenylboronic acid.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of 4-chloro-2-fluoro-3-methoxyphenylboronic acid with an aryl halide.

Materials and Reagents:

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water as a co-solvent)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography

Experimental Procedure:

  • Reaction Setup: In a reaction vessel, combine 4-chloro-2-fluoro-3-methoxyphenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Solvent Addition and Degassing: Add the chosen solvent system. Degas the mixture by bubbling nitrogen or argon through the solution for 15-30 minutes, or by using the freeze-pump-thaw method. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[2]

Table 1: Key Parameters for Suzuki-Miyaura Coupling

ParameterRecommended Reagents/ConditionsRationale
Aryl Halide Ar-I, Ar-Br, Ar-OTfReactivity order: I > Br > OTf >> Cl. Iodides and bromides are generally more reactive.[2]
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligandThe choice of catalyst and ligand can significantly impact reaction efficiency and scope.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃The base is essential for the transmetalation step. The choice of base can depend on the substrates and solvent.[8]
Solvent Toluene, Dioxane/Water, DMFA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Temperature 80 - 120 °CHigher temperatures are often required to drive the reaction to completion, especially with less reactive halides.

Conclusion: An Indispensable Tool for Chemical Innovation

4-Chloro-2-fluoro-3-methoxyphenylboronic acid is a highly valuable and versatile building block in modern organic synthesis. Its utility, primarily demonstrated in the robust and reliable Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, from the development of novel agrochemicals to the discovery of new therapeutic agents. As the demand for sophisticated organic molecules continues to grow, the importance of well-defined and functionalized building blocks like 4-chloro-2-fluoro-3-methoxyphenylboronic acid will undoubtedly increase.

References

  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.). Google Patents.
  • Mastering Organic Synthesis with 4-Chloro-2-methoxyphenylboronic Acid: A Supplier's Perspective. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 4-Fluoro-3-methoxyphenylboronic acid. (n.d.). DIARY directory.
  • Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. (n.d.). Benchchem.
  • 4-Fluoro-3-methoxyphenylboronic acid. (n.d.). African Rock Art.
  • 3-Fluoro-4-methoxyphenylboronic acid. (n.d.). Sigma-Aldrich.
  • Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. (n.d.). Google Patents.
  • Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific.
  • 2,3-Difluoro-4-methoxyphenylboronic acid. (n.d.). Chem-Impex.
  • 3-Fluoro-4-methoxyphenylboronic acid. (n.d.). Chem-Impex.
  • 4-Chloro-3-methoxyphenylboronic acid. (n.d.). SMU.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). PMC - PubMed Central.
  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. (n.d.). PubChem.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid. (n.d.). Sigma-Aldrich.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

Sources

Application Notes and Protocols for the Synthesis of Herbicidal Compounds Using Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Modern Herbicide Design

The relentless pursuit of more effective, selective, and environmentally benign herbicides has led agrochemical research to increasingly leverage the unique properties of organofluorine compounds. The introduction of fluorine atoms into a herbicide's molecular structure can profoundly enhance its biological efficacy.[1][2][3] This is attributed to several factors, including fluorine's high electronegativity, the strength of the carbon-fluorine bond, and its relatively small van der Waals radius, which is comparable to that of a hydrogen atom.[4][5] Consequently, fluorinated herbicides often exhibit increased metabolic stability, enhanced binding affinity to target enzymes, and improved transport properties within the plant.[2][3][4] It is estimated that approximately 25% of all commercial herbicides contain at least one fluorine atom.[6][7]

Fluorinated phenylboronic acids have emerged as indispensable building blocks in the synthesis of these advanced agrochemicals.[8][9] Their utility is particularly evident in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which enables the efficient construction of biaryl and heteroaryl structures that are core motifs in many modern herbicides.[9] This application note provides a detailed guide to the synthesis of a representative protoporphyrinogen oxidase (PPO)-inhibiting herbicide, showcasing the strategic use of a fluorinated phenylboronic acid in a key synthetic step.

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Many fluorinated herbicides, including the one exemplified in this protocol, function by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[1] PPO is a critical enzyme in the chlorophyll and heme biosynthesis pathways in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which then leaks from its normal location in the plastid. In the cytoplasm, it is oxidized to protoporphyrin IX, a potent photosensitizer. Upon exposure to light, protoporphyrin IX generates reactive oxygen species that cause rapid lipid peroxidation and destruction of cell membranes, leading to necrosis and plant death.

The presence of fluorine atoms in the herbicide molecule can enhance its binding to the PPO enzyme, increasing its inhibitory potency. Furthermore, the metabolic stability conferred by the C-F bond ensures that the herbicide persists long enough to exert its effect.

Synthesis of a Representative PPO-Inhibiting Herbicide

This section details a representative synthesis of a fluorinated biaryl ether herbicide that acts as a PPO inhibitor. The key step in this synthesis is a Suzuki-Miyaura cross-coupling reaction between a fluorinated phenylboronic acid and a suitable aryl halide.

Experimental Workflow

The overall synthetic strategy involves the preparation of two key intermediates, followed by their coupling via a Suzuki reaction, and subsequent functional group manipulation to yield the final herbicidal compound.

G cluster_0 Intermediate A Synthesis cluster_1 Intermediate B Synthesis cluster_2 Core Assembly and Final Product Formation A1 Aryl Halide Precursor A2 Functional Group Modification A1->A2 Standard Organic Transformations C1 Suzuki-Miyaura Cross-Coupling A2->C1 B1 Fluorinated Aromatic Compound B2 Borylation B1->B2 e.g., Miyaura Borylation B3 Fluorinated Phenylboronic Acid (Intermediate B) B2->B3 Hydrolysis B3->C1 C2 Coupled Biaryl Product C1->C2 Pd Catalyst, Base C3 Final Functionalization C2->C3 C4 Herbicidal Compound C3->C4

Caption: Synthetic workflow for a PPO-inhibiting herbicide.

Protocol 1: Synthesis of a Fluorinated PPO-Inhibiting Herbicide

This protocol is a representative example and may require optimization for specific substrates and scales.

Part 1: Synthesis of Intermediate A (Aryl Halide Moiety)

The synthesis of the aryl halide moiety will vary depending on the target herbicide. For this example, we will consider a generic chlorinated pyrimidine derivative.

Part 2: Synthesis of Intermediate B (Fluorinated Phenylboronic Acid)

Example: Synthesis of 2,5-Difluorophenylboronic Acid

This is a common fluorinated building block. While commercially available, this section outlines a potential laboratory synthesis for completeness.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Bromo-2,5-difluorobenzene192.9919.3 g0.1
Bis(pinacolato)diboron253.9427.9 g0.11
[Pd(dppf)Cl₂]816.642.45 g0.003
Potassium Acetate98.1429.4 g0.3
1,4-Dioxane (anhydrous)88.11250 mL-

Procedure:

  • To a dry three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-bromo-2,5-difluorobenzene (19.3 g, 0.1 mol), bis(pinacolato)diboron (27.9 g, 0.11 mol), [Pd(dppf)Cl₂] (2.45 g, 0.003 mol), and potassium acetate (29.4 g, 0.3 mol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous 1,4-dioxane (250 mL) via a cannula.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude pinacol ester can be hydrolyzed to the boronic acid by stirring with an aqueous solution of HCl (2M) in THF, followed by extraction with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield 2,5-difluorophenylboronic acid.

Part 3: Suzuki-Miyaura Cross-Coupling

This step couples Intermediate A and Intermediate B to form the core biaryl structure.

G cluster_cat Catalytic Cycle cluster_react Reaction Components Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Transmetalation Transmetalation Oxidative Addition->Transmetalation Ar'-B(OH)2 Base Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Ar-Ar' Product Biaryl Product Reductive Elimination->Product A Aryl Halide (Intermediate A) A->Oxidative Addition B Fluorinated Phenylboronic Acid (Intermediate B) B->Transmetalation Cat Palladium Catalyst (e.g., Pd(PPh3)4) Cat->Pd(0) Base Base (e.g., K2CO3) Base->Transmetalation Solvent Solvent (e.g., Dioxane/Water)

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Intermediate A (Aryl Halide)-1.0 equiv-
2,5-Difluorophenylboronic Acid (Intermediate B)157.911.2 equiv-
Tetrakis(triphenylphosphine)palladium(0)1155.560.05 equiv-
Potassium Carbonate (K₂CO₃)138.212.0 equiv-
1,4-Dioxane88.11--
Water (degassed)18.02--

Procedure:

  • In a round-bottom flask, combine the aryl halide (Intermediate A, 1.0 equiv), 2,5-difluorophenylboronic acid (Intermediate B, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and potassium carbonate (2.0 equiv).

  • Seal the flask with a septum and purge with nitrogen for 15 minutes.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via a syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Part 4: Final Product Formation

The coupled biaryl product from Part 3 will undergo final synthetic transformations to yield the active herbicidal compound. These steps are highly specific to the target molecule and may include reactions such as esterification, amidation, or other functional group interconversions.

Trustworthiness and Self-Validation

The protocols provided are based on well-established and widely published synthetic methodologies.[1][2] The success of each step can be validated through standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reactions by observing the consumption of starting materials and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence and purity of the desired products at each stage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate and confirm the chemical structure of the intermediates and the final product. The presence and coupling patterns in the ¹⁹F NMR spectrum are particularly crucial for verifying the structure of fluorinated compounds.

  • Melting Point Analysis: To assess the purity of the final crystalline product.

By employing these analytical methods at each stage, researchers can ensure the integrity of their synthetic pathway and the identity of the final herbicidal compound.

Conclusion

The strategic incorporation of fluorine is a cornerstone of modern herbicide development, and fluorinated phenylboronic acids are key enablers of this strategy. The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for constructing the complex molecular architectures of advanced PPO-inhibiting herbicides. The protocols and workflows detailed in these application notes offer a comprehensive guide for researchers in the agrochemical and pharmaceutical industries to synthesize these vital compounds.

References

  • Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid.
  • Benchchem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorine in Enhancing Agrochemical Performance: A Focus on 2,3,6-Trifluorobenzoic Acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research.
  • Maienfisch, P., Hall, R. G. (2004). The Importance of Fluorine in the Life Science Industry. CHIMIA, 58(3), 93-102.
  • Jesche, T. (2014). Successful fluorine-containing herbicide agrochemicals. Journal of Fluorine Chemistry, 167, 16-29.
  • Jesche, T. (2014). Successful fluorine-containing herbicide agrochemicals. Stockton University.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Synthetic Utility of Fluorinated Phenylboronic Acids in Chemical Research.
  • Wikipedia contributors. (2023). Saflufenacil. In Wikipedia, The Free Encyclopedia.
  • Alfa Chemistry. (n.d.). Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized?.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-1-fluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-1-fluoro-3-methoxybenzene (CAS No. 446-60-6)[1]. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing its use in synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your success with this versatile substituted halobenzene.

Compound Profile & Reactivity Overview

This compound is an electron-deficient aromatic ring, making it a valuable substrate for various transformations. Understanding the electronic interplay of its substituents is critical for predicting its reactivity:

  • Fluorine & Chlorine: Both halogens are strongly electron-withdrawing via the inductive effect (-I) and weakly donating via resonance (+M). Their primary role is to activate the aromatic ring for nucleophilic aromatic substitution (SNAr) and to serve as coupling handles in cross-coupling reactions.[2][3]

  • Methoxy Group: The methoxy group is strongly electron-donating via resonance (+M) and weakly withdrawing inductively (-I). It is a powerful ortho, para-director for electrophilic aromatic substitution (EAS), though such reactions are generally disfavored on this electron-poor ring. More importantly, it can act as a directing group for ortho-metalation.

This unique substitution pattern creates distinct zones of reactivity on the aromatic ring, which we can exploit for selective functionalization.

cluster_0 Reactivity Map for this compound cluster_1 Reaction Types & Target Positions img img SNAr Nucleophilic Aromatic Substitution (SNAr) Targets C1 (F) and C2 (Cl) img->SNAr Electron deficiency at C1/C2 facilitates attack CrossCoupling Pd-Catalyzed Cross-Coupling Primary Target: C2 (C-Cl bond) img->CrossCoupling Oxidative addition into C-Cl bond DoM Directed ortho-Metalation (DoM) Primary Target: C4 (between OMe and F) img->DoM OMe group directs lithiation to C4

Caption: Key reaction pathways for functionalizing this compound.

Frequently Asked Questions (FAQs)

Q1: Which halogen is the better leaving group in a nucleophilic aromatic substitution (SNAr) reaction?

A1: Fluorine is generally a better leaving group than chlorine in SNAr reactions. This may seem counterintuitive based on bond strength. However, the rate-determining step in SNAr is the initial nucleophilic attack to form the negatively charged Meisenheimer complex.[4][5] The extreme electronegativity of fluorine strongly stabilizes this intermediate by withdrawing electron density, thus lowering the activation energy for its formation. Therefore, nucleophilic substitution will preferentially occur at the C-F bond over the C-Cl bond, all else being equal.

Q2: Can I perform electrophilic aromatic substitution (e.g., nitration, halogenation) on this molecule?

A2: It is challenging. The combined electron-withdrawing effects of the two halogens deactivate the ring towards electrophilic attack.[2][3] While the methoxy group is an activator, its influence is often insufficient to overcome the deactivation by two halogens. Forcing conditions would likely be required, leading to a risk of low yields and side reactions. Functionalization is more predictably achieved via the other available methods (SNAr, cross-coupling, metalation).

Q3: What are the primary safety concerns when working with this compound?

A3: Based on safety data for this and structurally similar compounds, this compound should be handled with care. It is likely to cause skin and serious eye irritation, and may cause respiratory irritation.[6][7] Always work in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.[8] Avoid inhalation of vapors and direct contact with skin and eyes.

Core Reaction Guides & Optimization

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

The C-Cl bond is a reliable handle for forming new C-C and C-N bonds. However, aryl chlorides are less reactive than bromides or iodides, necessitating carefully selected catalyst systems.[9]

Q: My Suzuki-Miyaura coupling reaction is not working or gives very low yield. What should I check first?

A: This is a common issue with unactivated aryl chlorides. The problem often lies with catalyst activity or reaction conditions.

Troubleshooting_Workflow start Low / No Product Yield in Cross-Coupling check_catalyst 1. Catalyst System Inactive? start->check_catalyst check_conditions 2. Suboptimal Conditions? start->check_conditions check_reagents 3. Reagent Degradation? start->check_reagents sol_catalyst1 Use a pre-catalyst or ensure Pd(0) is generated in situ. check_catalyst->sol_catalyst1 sol_catalyst2 Switch to a more electron-rich, bulky phosphine ligand (e.g., XPhos, RuPhos, SPhos). [10, 11] check_catalyst->sol_catalyst2 sol_conditions1 Increase temperature. (80-120 °C is typical for aryl chlorides). check_conditions->sol_conditions1 sol_conditions2 Screen stronger bases (e.g., Cs2CO3, K3PO4). Ensure anhydrous/degassed solvents. check_conditions->sol_conditions2 sol_reagents1 Use fresh boronic acid. Check for protodeboronation. check_reagents->sol_reagents1 sol_reagents2 Ensure amine (for Buchwald-Hartwig) is pure and base is non-nucleophilic. check_reagents->sol_reagents2

Caption: A troubleshooting workflow for common cross-coupling failures.

This protocol is a robust starting point based on established methods for electron-rich aryl chlorides.[9][10]

Step-by-Step Methodology:

  • Setup: In a glovebox, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a strong base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.) to an oven-dried reaction vial.

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%). The choice of a bulky, electron-rich biarylphosphine ligand is crucial for facilitating the oxidative addition into the C-Cl bond.[9]

  • Solvent: Add an anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF/H₂O mixture).

  • Reaction: Seal the vial, remove from the glovebox, and heat with vigorous stirring to 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions can take from 4 to 24 hours.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterCondition A (General)Condition B (Challenging Substrates)Rationale
Pd Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1.5 mol%)Pd₂(dba)₃ is a more reliable source of Pd(0).
Ligand SPhos (4 mol%)XPhos (3 mol%)XPhos is highly effective for C-Cl bond activation.[9]
Base K₂CO₃ (3 equiv.)Cs₂CO₃ (2 equiv.)Cesium carbonate is more soluble and often more effective.
Solvent Toluene/H₂O (10:1)1,4-DioxaneDioxane can improve solubility and reaction rates.
Temperature 100 °C110 °CHigher temperatures are often needed for aryl chlorides.

The palladium-catalyzed amination follows similar principles, requiring a robust catalyst system to couple primary or secondary amines.[11][12]

Step-by-Step Methodology:

  • Setup: In a glovebox, combine this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 equiv.), the palladium pre-catalyst (1-2 mol%), and the ligand (2-4 mol%) in a reaction vial.

  • Catalyst System: A combination of Pd₂(dba)₃ with a biarylphosphine ligand like BINAP or a sterically hindered ligand is effective.[11]

  • Solvent: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the vial and heat to 90-110 °C with stirring for 12-24 hours.

  • Workup & Purification: Follow a similar aqueous workup as described for the Suzuki coupling. Purification is typically achieved via column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-poor nature of the ring makes it an excellent candidate for SNAr.

Q: I am attempting an SNAr reaction with an alcohol, but the yield is poor. What can I do?

A: For SNAr with neutral nucleophiles like alcohols or water, a strong base is required to generate the more potent alkoxide or hydroxide nucleophile. The choice of base and solvent is critical.

Step-by-Step Methodology:

  • Nucleophile Generation: In a flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.5-2.0 equiv.) in an anhydrous polar aprotic solvent like THF or DMF.

  • Base Addition: Add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) portion-wise at 0 °C to generate the alkoxide.[13]

  • Substrate Addition: Once the deprotonation is complete, add a solution of this compound (1.0 equiv.) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature or heat gently (40-80 °C) to drive the reaction to completion. As discussed in FAQ1, the substitution will likely occur at the C-F position.

  • Monitoring & Workup: Monitor by TLC/GC-MS. Upon completion, carefully quench the reaction with water or a saturated NH₄Cl solution. Extract the product with an organic solvent, wash, dry, and purify.

ParameterCondition A (Alkoxides)Condition B (Amines)Rationale
Nucleophile R-OH + BaseR₂NHAmines are often nucleophilic enough to react directly.
Base NaH, K₂CO₃, t-BuOKK₂CO₃, Et₃N (as scavenger)A strong base is needed to deprotonate alcohols.[13]
Solvent DMF, DMSO, THFDMF, NMPPolar aprotic solvents stabilize the Meisenheimer complex.
Temperature 25-80 °C80-120 °CHigher temperatures may be needed for less reactive amines.

References

  • Sigma-Aldrich. (n.d.). 2-Chloro-1-fluoro-4-methoxybenzene Safety Information.
  • Sigma-Aldrich. (n.d.). 1-Chloro-3-fluoro-2-methoxybenzene AldrichCPR.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction.
  • ChemScene. (2024). Safety Data Sheet for 1-Chloro-2-fluoro-3-nitrobenzene.
  • Fisher Scientific. (2024). Safety Data Sheet for 6-Chloro-2-fluoro-3-methoxybenzylamine.
  • Fisher Scientific. (2025). Safety Data Sheet for 1-Chloro-3-methoxybenzene.
  • PubChem. (n.d.). 2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene.
  • Nolan, S. P., et al. (2017). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr*)(μ-Cl)Cl]₂. Organic Letters.[17]
  • Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.[18]
  • Molander, G. A., & Dreher, S. D. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. ACS Publications.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine.
  • Hartwig, J. F., & Buchwald, S. L. (2008). Mechanism of the Buchwald-Hartwig Coupling. Organic Chemistry Portal.
  • Ashenhurst, J. (2018). Halogenation of Benzene via Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • LibreTexts Chemistry. (2019). Orientation Effects in Substituted Benzenes.
  • LibreTexts Chemistry. (2025). Nucleophilic Aromatic Substitution.
  • Khan Academy. (n.d.). Electrophilic aromatic substitution mechanism.
  • Quora. (2018). What is the order of reactivity of different halobenzenes with respect to electrophilic aromatic substitution?.
  • Clayden, J., & Turnbull, R. (2015). Concerted Nucleophilic Aromatic Substitution Reactions.
  • U.S. Patent No. US8822730B2. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.[21]
  • European Patent No. EP2231678A1. (2010). Process for the selective deprotonation and functionalization of 1-fluoro-2-substituted-3-chlorobenzenes.[22]
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Substituted Anisoles

Author: BenchChem Technical Support Team. Date: January 2026

A stylized graphic of a laboratory flask with molecules, representing a technical support center for chemical synthesis.

Welcome to the Technical Support Center for the synthesis of substituted anisoles. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during these crucial synthetic transformations. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying mechanisms to empower you to make informed decisions in your experimental design.

Substituted anisoles are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science. However, their synthesis is often plagued by competing reactions that can significantly lower yields and complicate purification. This guide offers a structured, question-and-answer-based approach to address these challenges head-on, grounded in established chemical principles and practical, field-tested solutions.

Section 1: The Williamson Ether Synthesis Route

The Williamson ether synthesis is a cornerstone for preparing ethers, including substituted anisoles, from a phenoxide and a methylating agent. While[1] robust, this SN2 reaction is not without its pitfalls.

[2][3]FAQ 1: My Williamson ether synthesis of a substituted anisole is yielding an unexpected alkene and my overall yield is low. What is happening and how can I rectify this?

Answer:

This is a classic case of a competing E2 elimination reaction. The a[2]lkoxide, which is intended to act as a nucleophile, can also function as a base, abstracting a proton from the alkylating agent to form an alkene. This [3]is particularly problematic with sterically hindered alkyl halides and bulky bases.

To f[2]avor the desired SN2 pathway and minimize elimination, consider the following adjustments:

Parameter Cause of Elimination Side Reaction Recommended Solution
Base Use of strong, bulky bases (e.g., potassium tert-butoxide) promotes elimination.Employ a less sterically hindered base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).
[4]Alkylating AgentSecondary and tertiary alkyl halides are prone to elimination.Uti[5]lize a primary methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).
[6]TemperatureHigher temperatures favor the higher activation energy elimination pathway.Conduct the reaction at the lowest feasible temperature.
Solvent ---Use of dipolar aprotic solvents can help minimize dehydrohalogenation side products.

*[4]

Optimized Protocol for Williamson Ether Synthesis of 4-Bromoanisole:

  • To a solution of 4-bromophenol (1.0 eq) in acetone (10 mL/mmol of phenol), add potassium carbonate (1.5 eq).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, filter the solid potassium salts and wash with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1M NaOH, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired 4-bromoanisole.


Competition between SN2 and E2 pathways.

FAQ 2: I am observing C-alkylation on my phenol starting material instead of the desired O-alkylation. Why is this occurring and how can I control the selectivity?

Answer:

The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (specifically the ortho and para positions). This [7]can lead to a mixture of O-alkylated (ether) and C-alkylated (alkylphenol) products. The r[8]egioselectivity of this reaction is highly dependent on the reaction conditions.

Seve[8][9]ral factors influence the C- vs. O-alkylation outcome:

  • Solvent: This is often the most critical factor. *[8] Polar aprotic solvents (e.g., DMF, DMSO) favor O-alkylation. These[8] solvents solvate the cation but leave the phenoxide oxygen relatively free to act as a nucleophile.

    • Protic solvents (e.g., water, ethanol) can hydrogen bond with the phenoxide oxygen, making it less available for nucleophilic attack. This [8]shielding effect can lead to an increase in C-alkylation.

  • [8]Counter-ion: The nature of the cation can influence the reactivity of the phenoxide. Tightly associated ion pairs can favor C-alkylation.

  • Electrophile: "Harder" electrophiles tend to react at the "harder" oxygen atom, while "softer" electrophiles may show a preference for the "softer" carbon nucleophile of the ring.

To p[10]romote the desired O-alkylation, it is generally recommended to use a polar aprotic solvent.

[8]


C- vs. O-alkylation pathways of the phenoxide ion.

Section 2: Electrophilic Aromatic Substitution on Anisole

The electron-donating methoxy group of anisole makes it highly reactive towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Howev[11][12]er, this high reactivity can also lead to undesirable side reactions.

[13]FAQ 3: During the nitration of anisole, I'm obtaining a significant amount of the meta-substituted product alongside the expected ortho and para isomers. What is the cause of this unexpected regioselectivity?

Answer:

While the methoxy group is typically an ortho, para-director, under strongly acidic conditions, it can be protonated. The r[13]esulting oxonium ion, -O+H(CH₃), is strongly deactivating and meta-directing due to its positive charge. This [13]leads to the formation of the meta-nitroanisole as a side product.

To m[14]inimize the formation of the meta isomer, consider the following modifications:

Condition Cause of meta-Product Formation Recommended Solution
Acid Concentration High concentration of strong acid leads to protonation of the methoxy group.Use milder nitrating agents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or dinitrogen pentoxide (N₂O₅).
[15]TemperatureHigher temperatures can promote the formation of the thermodynamically controlled meta product.Perform the reaction at low temperatures (e.g., 0 °C or below).

Protocol for Mild Nitration of Anisole:

  • Cool a solution of anisole (1.0 eq) in acetic anhydride to 0 °C.

  • Slowly add a pre-cooled mixture of nitric acid and acetic anhydride.

  • Maintain the temperature at 0 °C and monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to obtain a mixture of ortho and para-nitroanisole with minimal meta-isomer. The major product is typically the para isomer due to less steric hindrance.

[16][17][18][19]

FAQ 4: My Friedel-Crafts acylation of a substituted anisole is resulting in cleavage of the ether bond. How can I prevent this unwanted side reaction?

Answer:

The Lewis acid catalyst (commonly AlCl₃) used in Friedel-Crafts reactions can coordinate to the oxygen atom of the methoxy group. This [20][21]complexation can lead to the cleavage of the ether bond, resulting in the formation of a phenol. This [20][21][22][23][24]is particularly an issue with stronger Lewis acids and higher reaction temperatures.

To p[25]revent ether cleavage, the following strategies can be employed:

  • Choice of Lewis Acid: Opt for milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂).

  • Stoichiometry: Use the minimum effective amount of the Lewis acid.

  • Temperature Control: Conduct the reaction at lower temperatures to disfavor the cleavage reaction.


Lewis acid-mediated ether cleavage during Friedel-Crafts acylation.

Section 3: General Troubleshooting

FAQ 5: I'm observing polymerization or the formation of a tar-like substance in my reaction mixture. What are the likely causes and how can I prevent this?

Answer:

Polymerization or charring can occur due to a variety of factors, often related to the high reactivity of the starting materials or intermediates under harsh reaction conditions.

Po[26][27][28]tential Causes and Preventative Measures:

Potential Cause Preventative Measure
Excessive Heat Maintain strict temperature control. Use an ice bath for exothermic reactions and ensure even heating.
Highly Reactive Reagents Add highly reactive reagents (e.g., strong acids, organometallics) slowly and dropwise to control the reaction rate and temperature.
[29]Presence of ImpuritiesUse purified and dry reagents and solvents. Trace amounts of water or other impurities can initiate side reactions.
[27]Air/Oxygen SensitivityFor reactions involving sensitive reagents or intermediates, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

By carefully controlling the reaction parameters and understanding the potential for these side reactions, you can significantly improve the yield and purity of your substituted anisole products.

References

  • Cleavage of Ethers - Organic Chemistry - Jack Westin. (n.d.).
  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry.
  • Williamson ether synthesis. (n.d.). In Wikipedia.
  • [FREE] Explain why the nitration of anisole results in meta-nitro anisole as a minor product (2%), whereas - Brainly. (2023, July 6).
  • Williamson Ether Synthesis. (n.d.). ChemTalk.
  • What happens when anisole is nitrated class 11 chemistry CBSE. (n.d.). Vedantu.
  • Phenolates- O-alkylation and C-alkylation | Notes. (2011, April 9). PharmaXChange.info.
  • Why is the ortho product major in the nitration of anisole with nitric acid and acetic anhydride? (2021, May 31). Chemistry Stack Exchange.
  • Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride | Request PDF. (n.d.). ResearchGate.
  • How to prevent polymerization of the allyl group during synthesis. (n.d.). Benchchem.
  • What happens when anisole is nitrated? (2025, August 30). askIITians.
  • Question: Name the major product obtained in the nitration of anisole.. (2025, September 25). Filo.
  • Ether cleavage. (n.d.). In Wikipedia.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC.
  • What is the mechanism for catalytic cleavage of ethers by Lewis Acid's? (2014, December 7). Sciencemadness.org.
  • Chemistry of Enolates - C vs O Alkylation | Articles. (2011, February 25). PharmaXChange.info.
  • Selective O-alkylation of Phenol Using Dimethyl Ether. (2022, November 17). Semantic Scholar.
  • Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. (n.d.). PubMed.
  • 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. (2019, June 5). Chemistry LibreTexts.
  • Why is anisole nitrated more rapidly than thioanisole under the s... | Study Prep in Pearson+. (n.d.).
  • 18.3: Reactions of Ethers - Acidic Cleavage. (2024, March 19). Chemistry LibreTexts.
  • write the electrophilic substitution reaction of anisole​. (2020, July 20). Brainly.in.
  • Anisole undergoes electrophilic substitution reaction. (2023, July 26). Brainly.in.
  • Nitration of aniline in strong acidic medium also gives m-nitroaniline because. (2025, July 30). Testbook.
  • What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? (2011, September 18). Reddit.
  • Troubleshooting step growth polymerization. (2021, November 16). Reddit.
  • Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • Nitration mechanisms of anisole during gamma irradiation of aqueous nitrite and nitrate solutions. (2010, October 15). Oak Ridge National Laboratory.
  • Aromatic electrophilic substitution of ethers| Nirtation| Anisole. (2023, January 22). YouTube.
  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.).
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press.
  • Which is more reactive in electrophilic aromatic substitution, anisole or ethylbenzene? (2024, February 3).
  • NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. (n.d.).
  • THE CLEAVAGE OF ETHERS'. (n.d.).
  • Williamson ether synthesis | Preparation of Anisole from Phenol. (2023, January 10). YouTube.
  • Acidic cleavage of ethers (video) | Week 2. (n.d.). Khan Academy.
  • Procedures for homogeneous anionic polymerization. (n.d.).
  • Friedel-Crafts Acylation of Anisole. (2006, October 4).
  • preventing polymerization of 6-heptene-2,5-dione during synthesis. (n.d.). Benchchem.
  • Anisole. (n.d.). Organic Syntheses Procedure.

Sources

Technical Support Center: Synthesis of 2-Chloro-1-fluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Chloro-1-fluoro-3-methoxybenzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, which typically employs the Balz-Schiemann reaction. Our goal is to provide you with actionable intelligence to troubleshoot common issues and optimize your reaction yield and purity. This guide is structured as a series of frequently asked questions and detailed troubleshooting scenarios based on field-proven insights and established chemical principles.

Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?

The most established method for introducing a fluorine atom onto an aromatic ring in this context is the Balz-Schiemann reaction .[1][2] This multi-step process begins with the diazotization of a primary aromatic amine, in this case, 2-Chloro-3-methoxyaniline, to form a diazonium salt. This intermediate is then converted to a more stable diazonium tetrafluoroborate salt, which upon thermal or photolytic decomposition, yields the desired aryl fluoride, nitrogen gas, and boron trifluoride.[2][3]

The overall transformation is as follows:

  • Diazotization: 2-Chloro-3-methoxyaniline is treated with a nitrosating agent (commonly sodium nitrite in the presence of a strong acid like HBF₄) at low temperatures (0–5 °C) to form the corresponding diazonium cation.

  • Salt Formation: The diazonium cation precipitates from the solution as the tetrafluoroborate (ArN₂⁺BF₄⁻) salt. This salt is typically isolated by filtration.

  • Decomposition (Fluorodediazoniation): The isolated and dried diazonium tetrafluoroborate salt is decomposed, usually by heating, to produce this compound.

Q2: What are the most critical parameters influencing the overall yield?

The yield of this synthesis is highly sensitive and depends on careful control of several factors:

  • Temperature Control during Diazotization: The diazonium salt intermediate is thermally unstable. The reaction must be maintained between 0 and 5 °C to prevent premature decomposition and the formation of phenolic byproducts.[4]

  • Purity of the Starting Amine: The purity of the 2-Chloro-3-methoxyaniline is paramount. Impurities can interfere with the diazotization step and introduce difficult-to-remove byproducts.

  • Anhydrous Conditions during Decomposition: The presence of water during the thermal decomposition step can lead to the formation of 2-Chloro-3-methoxyphenol, a common and significant impurity.[3]

  • Decomposition Conditions (Solvent and Temperature): The choice of solvent and the decomposition temperature are crucial for maximizing yield and minimizing side reactions. Recent studies have shown that using low- or non-polar solvents can significantly improve yields at lower temperatures.[1][5]

Q3: What specific safety precautions must be taken when handling aryl diazonium salts?

Aryl diazonium salts are high-energy compounds and must be handled with extreme caution.[6]

  • Explosion Hazard: When dry, diazonium salts can be shock-sensitive and may decompose violently or explode upon heating or mechanical shock.[4][7][8] It is recommended to handle no more than 0.75 mmol of potentially explosive diazonium salts at a time.[6]

  • Storage: While aryl diazonium tetrafluoroborates are among the more stable diazonium salts, they should be stored at low temperatures (-20 °C), protected from light, and never stored as a dry solid for extended periods.[4]

  • Handling: Always use appropriate personal protective equipment (PPE), including a face shield and blast shield, especially during the isolation and decomposition steps. Never scrape a dry diazonium salt with a metal spatula.[6]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Low Yield or Oily Product During Diazonium Salt Isolation

Q: My diazotization of 2-Chloro-3-methoxyaniline resulted in a poor yield of the tetrafluoroborate salt, or the product was an oily substance instead of a crystalline solid. What went wrong?

This issue typically points to problems in the diazotization or precipitation step.

Possible Causes & Solutions:

  • Incomplete Diazotization:

    • Causality: The reaction between the amine and the nitrosating agent (formed from NaNO₂) is incomplete. This can be due to insufficient acid, poor temperature control, or inefficient mixing.

    • Solution: Ensure at least 3 equivalents of acid are used: one to protonate the amine, one for the reaction with NaNO₂, and one to maintain an acidic environment. Add the sodium nitrite solution slowly and sub-surface to ensure it reacts completely before decomposing. Maintain the temperature strictly below 5 °C. A small excess of nitrous acid can be used, which can be tested for with starch-iodide paper and quenched with sulfamic acid at the end of the reaction.

  • Premature Decomposition of the Diazonium Salt:

    • Causality: The temperature of the reaction mixture exceeded the stability threshold of the diazonium salt, causing it to decompose back to the amine or form phenols.

    • Solution: Use a reliable cooling bath (ice-salt or cryocooler) to maintain the internal reaction temperature between 0 and 5 °C throughout the NaNO₂ addition.

  • Insufficient Precipitation:

    • Causality: The diazonium tetrafluoroborate salt has some solubility in the reaction medium, and precipitation may be incomplete.

    • Solution: After the reaction is complete, cool the mixture further (e.g., to -10 °C or -20 °C if the medium allows) to maximize precipitation. Ensure you are using tetrafluoroboric acid (HBF₄) or a soluble tetrafluoroborate salt, as the BF₄⁻ counter-ion is essential for the precipitation of the stable salt.[2]

Problem 2: Low Yield of this compound During Thermal Decomposition

Q: I isolated the diazonium salt successfully, but the final fluorination step gave a very low yield of the desired product. What can I do to improve this?

The decomposition step is the most critical for yield. The conditions determine the efficiency of the desired fluorination versus competing side reactions.

Possible Causes & Solutions:

  • Suboptimal Decomposition Temperature:

    • Causality: The traditional method of solvent-free, high-temperature decomposition often leads to charring and the formation of tarry byproducts. The temperature might be too high, promoting side reactions, or too low, leading to an incomplete reaction. Most diazonium tetrafluoroborates decompose in the 90-150 °C range.[8]

    • Solution: Instead of neat decomposition, use a high-boiling, non-polar, or low-polarity solvent. Solvents like chlorobenzene, hexane, or even high-boiling petroleum ether can facilitate smoother decomposition at lower and more controlled temperatures (e.g., 60–90 °C), significantly improving yields.[1][5] This also improves heat transfer and prevents localized overheating.

  • Formation of Phenolic Byproducts:

    • Causality: The intermediate aryl cation is highly reactive and will readily react with any available nucleophile. If trace water is present, it will form 2-Chloro-3-methoxyphenol.

    • Solution: Ensure the isolated diazonium tetrafluoroborate salt is scrupulously dry. Wash the filtered salt with cold ether and dry it thoroughly under vacuum. Perform the decomposition reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

  • Formation of Biaryl and Other Side Products:

    • Causality: Radical side reactions can lead to the formation of biaryl compounds (Gomberg-Bachmann reaction) or reaction with the solvent.[3][9]

    • Solution: Using a solvent like hexane can minimize solvent-related side products.[1] Photolytic decomposition, sometimes in the presence of a sensitizer, can be a milder alternative to thermal decomposition and may offer a different product distribution with fewer side products.[10]

Problem 3: Difficulty in Final Product Purification

Q: My crude product is a dark oil containing multiple impurities that are difficult to separate from this compound. How can I achieve better purity?

Purification challenges almost always stem from a poorly controlled decomposition step.

Possible Causes & Solutions:

  • Presence of Phenolic Impurities:

    • Causality: As discussed, reaction with water forms 2-Chloro-3-methoxyphenol. This impurity has a different polarity but may have a close boiling point to the desired product, making distillation difficult.

    • Solution: Before distillation, perform a basic wash (e.g., with dilute NaOH or Na₂CO₃ solution) on the crude product dissolved in an organic solvent (like diethyl ether or dichloromethane). The acidic phenol will be deprotonated and move into the aqueous layer, effectively removing it from the organic phase.

  • Presence of Non-polar Byproducts (e.g., Biaryls):

    • Causality: Radically-formed biaryls are non-polar and will remain in the organic phase after a basic wash.

    • Solution: These impurities must be separated by physical means. Fractional vacuum distillation is often the most effective method for separating compounds with different boiling points. If boiling points are too close, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate gradient) is the best alternative.

Data Summary: Impact of Solvent on Balz-Schiemann Reaction

The choice of solvent for the decomposition step has a profound impact on reaction efficiency and the required temperature. The following table summarizes findings from a study revisiting the Balz-Schiemann reaction.[1]

Starting MaterialSolventTemperature (°C)Time (h)Yield (%)
Benzenediazonium tetrafluoroborateNone601643
Benzenediazonium tetrafluoroborateAcetonitrile601665
Benzenediazonium tetrafluoroborateDichloromethane401672
Benzenediazonium tetrafluoroborateChlorobenzene 60 16 91
Benzenediazonium tetrafluoroborateHexane 60 16 92

Data adapted from a study on benzenediazonium tetrafluoroborate, demonstrating the principle that low- or non-polar solvents significantly enhance yield at lower temperatures.[1]

Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-3-methoxyaniline (Starting Material)

This protocol is adapted from a standard literature procedure for the reduction of a nitroaromatic compound.[11]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-1-methoxy-3-nitrobenzene (1.0 eq).

  • Solvent Addition: Add a mixture of glacial acetic acid and ethanol (1:1 v/v).

  • Reagent Addition: Add iron powder (4.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux and stir vigorously for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and neutralize carefully with solid sodium carbonate until the solution is basic (pH > 8).

  • Extraction: Extract the product into dichloromethane or ethyl acetate (3x volumes).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-chloro-3-methoxyaniline, which can be used directly or purified further by distillation or chromatography.

Protocol 2: Optimized Synthesis of this compound

This optimized protocol incorporates best practices for yield improvement, such as the use of a non-polar solvent for decomposition.

  • Diazotization:

    • In a three-necked flask fitted with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-Chloro-3-methoxyaniline (1.0 eq) in 48% tetrafluoroboric acid (3.0 eq).

    • Cool the mixture to 0 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of water.

    • Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the internal temperature does not rise above 5 °C.

    • After the addition is complete, stir the resulting slurry for an additional 30 minutes at 0-5 °C.

  • Salt Isolation:

    • Collect the precipitated 2-chloro-3-methoxybenzenediazonium tetrafluoroborate by vacuum filtration.

    • Wash the filter cake sequentially with a small amount of cold water, cold ethanol, and finally cold diethyl ether to facilitate drying.

    • Dry the salt under vacuum for several hours. CAUTION: The dry salt is potentially explosive and should be handled with care behind a blast shield.

  • Decomposition:

    • Place the dry diazonium salt in a flask containing a stir bar and an excess of dry hexane or chlorobenzene (enough to make a mobile slurry).[1][5]

    • Fit the flask with a reflux condenser vented to a scrubber (to trap evolved BF₃ gas).

    • Heat the mixture gently in an oil bath to 60-70 °C. Nitrogen evolution should begin.

    • Maintain this temperature until gas evolution ceases (typically 2-4 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any insoluble material.

    • Wash the solution with 1 M NaOH to remove any phenolic byproducts, then with water, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional vacuum distillation to obtain pure this compound.

Visualized Workflows and Pathways
Overall Synthetic Workflow

G cluster_start Phase 1: Starting Material Prep cluster_balz_schiemann Phase 2: Balz-Schiemann Reaction cluster_purification Phase 3: Purification A 2-Chloro-1-methoxy- 3-nitrobenzene B Reduction (Fe / Acetic Acid) A->B C 2-Chloro-3-methoxyaniline B->C D Diazotization (NaNO2, HBF4, 0-5 °C) C->D E Diazonium Tetrafluoroborate Salt (ArN2+BF4-) D->E F Thermal Decomposition (Hexane, 60-70 °C) E->F G Crude Product F->G H Aqueous Workup (NaOH wash) G->H I Vacuum Distillation H->I J Pure 2-Chloro-1-fluoro- 3-methoxybenzene I->J

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Low Yield in Decomposition Step

G Start Low Yield of Final Product? Check_Salt Was the diazonium salt pure and dry? Start->Check_Salt No_Salt No: Impure/wet salt. Action: Re-purify/dry salt. Check_Salt->No_Salt Yes_Salt Yes: Salt was good. Check_Salt->Yes_Salt Yes Check_Temp Was decomposition temperature optimal? Temp_Issue No: Temp too high/low. Action: Use 60-80°C range. Check_Temp->Temp_Issue Check_Solvent Was a suitable solvent used? Solvent_Issue No: Decomposed neat. Action: Use Hexane or PhCl. Check_Solvent->Solvent_Issue Check_H2O Was moisture excluded? H2O_Issue No: Phenol detected. Action: Use inert atm, dry reagents. Check_H2O->H2O_Issue Yes_Salt->Check_Temp Yes_Salt->Check_Solvent Yes_Salt->Check_H2O Success Yield Improved Temp_Issue->Success Solvent_Issue->Success H2O_Issue->Success

Caption: Decision tree for troubleshooting low yield in the fluorination step.

References
  • Milanesi, S., Fagnoni, M., & Albini, A. (2005). (Sensitized) photolysis of diazonium salts as a mild general method for the generation of aryl cations. Chemoselectivity of the singlet and triplet 4-substituted phenyl cations. The Journal of Organic Chemistry, 70(2), 603–610. [Link]
  • Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (2020). Comparison of the thermal stabilities of diazonium salts and their corresponding triazenes. Chemistry – A European Journal, 26(49), 11195-11200. [Link]
  • Yang, Y., Ye, Y., & Zhang, J. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 6(33), 21826–21834. [Link]
  • Faria, J., et al. (2022).
  • Ishida, K., Kobori, N., Kobayashi, M., & Minato, H. (1969). Decomposition of Benzenediazonium Tetrafluoroborate in Aprotic Polar Solvents. Bulletin of the Chemical Society of Japan, 42(9), 2663–2664. [Link]
  • Yang, Y., Ye, Y., & Zhang, J. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 6(33), 21826-21834. [Link]
  • Mood, C. L., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7133–7136. [Link]
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Balz–Schiemann reaction. [Link]
  • Or-Rashid, M., et al. (2018). Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. Angewandte Chemie International Edition, 57(51), 16832-16836. [Link]
  • Wikipedia. (n.d.). Diazonium compound. [Link]
  • Lee, W. E., Calvert, J. G., & Malmberg, E. W. (1959). The Photodecomposition of Diazonium Salt Solutions. Journal of the American Chemical Society, 81(19), 5004–5008. [Link]
  • PubChem. (n.d.). 2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene. [Link]
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Nag, P., & Kumar, S. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. International Journal of Scientific & Engineering Research, 6(8), 114-118. [Link]
  • ResearchGate. (n.d.). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction – A Greener Approach. [Link]

Sources

Technical Support Center: Purification Challenges with Halogenated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to addressing the unique purification challenges associated with halogenated aromatic compounds. The incorporation of halogens (F, Cl, Br, I) into aromatic systems is a cornerstone of modern drug development and material science, valued for its ability to block metabolism and modulate biological activity.[1][2] However, these same modifications introduce significant hurdles in purification, from resolving closely related isomers to preventing on-column degradation.

This guide is structured to provide immediate, actionable solutions through a series of frequently asked questions, followed by in-depth troubleshooting guides for more complex scenarios. As your virtual application scientist, my goal is to explain the causality behind these challenges and provide robust, field-proven protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate my target halogenated compound from its dehalogenated impurity?

A: This is a classic challenge rooted in physicochemical similarity. The dehalogenated impurity often has nearly identical polarity and molecular shape to the desired product, causing them to co-elute in standard chromatographic systems like reversed-phase C18.[1][3] Effective separation requires a strategy that exploits more subtle electronic differences between the C-X and C-H bonds.

Q2: My brominated aromatic compound appears to be degrading during purification. What is the likely cause?

A: Brominated and iodinated aromatic compounds can be susceptible to degradation under certain conditions. This can manifest as on-column debromination or other side reactions.[4][5] Potential causes include interaction with active sites on the stationary phase (e.g., acidic silanols), catalysis by metallic impurities in the HPLC system, or thermal/photolytic instability, especially during heated headspace GC analysis or prolonged storage.[5][6]

Q3: What is the single most effective change I can make to resolve co-eluting halogenated isomers?

A: If mobile phase optimization (e.g., switching between acetonitrile and methanol) fails, the most impactful change is to switch your stationary phase chemistry.[7] Move away from standard C18 columns and select a phase that offers alternative separation mechanisms, such as π-π interactions. Pentafluorophenyl (PFP) and Phenyl-Hexyl columns are excellent starting points for this purpose.[2][3][8]

Q4: Is Supercritical Fluid Chromatography (SFC) a viable option for purifying these compounds?

A: Absolutely. SFC is an outstanding technique for purifying halogenated aromatic compounds, particularly for chiral separations where it often outperforms HPLC.[9][10] Using supercritical CO₂ as the primary mobile phase, SFC operates as a highly efficient normal-phase technique.[10] It provides orthogonal selectivity to reversed-phase HPLC, meaning compounds that co-elute in one system may be easily resolved in the other.[11] It is also considered a "green" technology due to reduced organic solvent consumption.[10]

Q5: My solid halogenated compound is too crude for chromatography. What should I do first?

A: For solid compounds with significant impurities, recrystallization is the most important and cost-effective first purification step.[12] This technique purifies nonvolatile solids by dissolving the impure compound in a hot solvent and allowing it to cool slowly, causing the desired compound to crystallize out while impurities remain in the solvent.[12][13] A successful recrystallization can dramatically reduce the burden on subsequent chromatographic steps.

Troubleshooting Guides

Issue 1: Co-elution of Positional Isomers and Dehalogenated Impurities

Q: My chlorinated aromatic isomers are co-eluting on a C18 column, and I can't get baseline resolution. How can I resolve them?

A: This is a common and frustrating problem. Standard C18 columns primarily separate based on hydrophobicity. Since positional isomers and dehalogenated analogs have very similar hydrophobic profiles, C18 often fails to provide adequate resolution.[1][3] The key is to introduce a stationary phase that can engage in alternative interactions, such as π-π, dipole-dipole, and shape selectivity.

Troubleshooting Workflow: Resolving Co-eluting Isomers

start Co-elution Observed on C18 Column step1 Confirm Co-elution (Diode Array or MS Detector) start->step1 step2 Modify Mobile Phase step1->step2 Asymmetry or impure spectra found step3 Switch Organic Solvent (ACN <=> MeOH) step2->step3 step4 Adjust pH (for ionizable analytes) step2->step4 step5 Switch Stationary Phase (Primary Solution) step3->step5 No Improvement step7 Optimize Gradient & Flow Rate step3->step7 Partial Improvement step4->step5 No Improvement step4->step7 Partial Improvement step6 Select PFP or Phenyl-Hexyl Column step5->step6 step6->step7 success Baseline Resolution Achieved step7->success Success fail Resolution Still Inadequate step7->fail Still Co-eluting sfc Consider Orthogonal Method: Supercritical Fluid Chromatography (SFC) fail->sfc

Caption: Decision tree for troubleshooting co-eluting isomers.

Protocol 1: Stationary Phase Selection for Enhanced Selectivity

The most robust solution is to change the column chemistry. Pentafluorophenyl (PFP) phases are particularly effective for halogenated compounds due to their ability to engage in multiple interaction modes beyond simple hydrophobicity.[2][3][7]

Objective: To resolve co-eluting halogenated aromatic isomers by switching from a C18 to a PFP or Phenyl-Hexyl stationary phase.

Step-by-Step Methodology:

  • Column Selection: Procure a high-quality PFP or Phenyl-Hexyl column with dimensions suitable for your application (e.g., 4.6 x 150 mm, 3.5 µm for analytical HPLC).

  • Initial Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.[2][3]

    • Mobile Phase B: Acetonitrile or Methanol.

  • Scouting Gradient: Run a broad gradient to determine the approximate elution time of your compounds (e.g., 5% to 95% B over 15 minutes).

  • Optimization: Based on the scouting run, develop a shallower, focused gradient around the elution region of your isomers to maximize resolution.

  • Solvent Comparison: If resolution is still marginal, repeat the optimization using the other organic solvent (if you started with acetonitrile, switch to methanol). Methanol and acetonitrile offer different selectivities, and one may provide superior resolution for your specific analytes.[7]

Data Summary: Recommended Stationary Phases
Stationary PhasePrimary Separation Mechanism(s)Best Suited ForReference(s)
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, ion-exchangeHalogenated (especially fluorinated) aromatics, positional isomers.[2][3]
Phenyl-Hexyl Hydrophobic, π-π interactionsAromatic compounds, providing alternative selectivity to C18.[7]
Standard C18 Hydrophobic interactionsGeneral-purpose, but often fails for closely related halogenated isomers.
Issue 2: Chiral Separation of Halogenated Enantiomers

Q: I need to separate the enantiomers of a fluorinated API. My attempts on achiral columns have failed. What is the standard approach?

A: The separation of enantiomers requires a chiral environment. This is achieved by using either a Chiral Stationary Phase (CSP) or a Chiral Mobile Phase Additive (CMPA). For preparative and most analytical work, CSPs are the industry standard.[14][15] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are the most widely used and versatile for this purpose.[15][16]

Workflow: Developing a Chiral Separation Method

Caption: A systematic workflow for chiral method development.

Protocol 2: Chiral Separation Screening on Polysaccharide CSPs

Objective: To identify a suitable Chiral Stationary Phase and mobile phase system for the resolution of halogenated aromatic enantiomers.

Step-by-Step Methodology:

  • Column Selection: A standard screening set includes polysaccharide-based columns like Chiralpak IA, IB, and IC, and Chiralcel OJ or OD. These cover a broad range of chiral recognition capabilities.[3][17]

  • Mode 1: Normal Phase Screening

    • Mobile Phases: Start with mixtures of Hexane/Isopropanol (IPA) or Hexane/Ethanol. A typical screening gradient might be from 99:1 to 80:20 Hexane/Alcohol.

    • Rationale: Provides excellent chiral recognition for a wide variety of compounds.

  • Mode 2: Polar Organic Mode Screening

    • Mobile Phases: Use 100% Methanol or Ethanol, often with a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid for acids, 0.1% diethylamine for bases) to improve peak shape.

    • Rationale: Useful for compounds with poor solubility in hexane.

  • Mode 3: Reversed Phase Screening

    • Mobile Phases: Mixtures of Water/Acetonitrile or Water/Methanol.

    • Rationale: Compatible with LC-MS and useful for highly polar molecules.

  • Analysis and Optimization:

    • Inject the racemic standard onto each column under each mobile phase condition.

    • Identify the column/mobile phase combination that provides the best separation factor (alpha).

    • Fine-tune this "hit" by making small adjustments to the mobile phase composition, column temperature, and flow rate to achieve baseline resolution (Rs > 1.5).

Technology Highlight: Supercritical Fluid Chromatography (SFC) for Chiral Separations

SFC is often superior to HPLC for chiral separations.[2][10] The low viscosity of the CO₂-based mobile phase allows for faster separations and higher efficiency.[10] Most chiral HPLC methods, especially normal phase methods, can be directly translated to SFC, resulting in significant savings in time and solvent.[11]

Key Advantages of SFC for Chiral Purification:

  • Speed: Separations are typically 3-5 times faster than HPLC.

  • Reduced Solvent Use: Drastically cuts consumption of flammable and costly organic solvents.[10]

  • Easy Sample Recovery: The CO₂ evaporates upon depressurization, leaving the purified compound in a small amount of co-solvent, which simplifies downstream processing.[18]

References

  • Agilent Technologies, Inc. (2011). Halogenated hydrocarbons, aromatics Separation of volatile halogenated hydrocarbons and some aromatics on a fused silica capillary column. Agilent.
  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.
  • Regalado, E. L., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Medicinal Chemistry Letters, 5(2), 149-154.
  • Restek. (n.d.). Troubleshooting Guide.
  • Hoh, E., & Hites, R. A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2).
  • Wikipedia. (n.d.). Supercritical fluid chromatography.
  • Science.gov. (n.d.). halogenated aromatic compounds: Topics by Science.gov.
  • Regalado, E. L., et al. (2019). (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate.
  • Zhang, T., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1083.
  • Waters Corporation. (n.d.). SFC: A Greener Approach to Analytical and Purification Applications.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
  • Teledyne ISCO. (2022). New Techniques for Prep SFC Method Development. YouTube.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization.
  • University of Toronto, Department of Chemistry. (n.d.). Recrystallization1.
  • Jakab, E., & Blazsó, M. (2003). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 70(1), 1-13.
  • Desotec. (n.d.). Removing Halogenated Organic Compounds: A Guide to Solutions.
  • Fine, D. D., & LaPara, T. M. (2013). Bromination of aromatic compounds by residual bromide in sodium chloride matrix modifier salt during heated headspace GC/MS analysis. Talanta, 117, 248-254.
  • Kimata, K., et al. (1998). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science, 36(5), 225-233.
  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns.
  • Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Letters, 103(1), 29-72.
  • Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Cell Factories, 18(1), 153.
  • Welch, C. J., et al. (2013). A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures. LCGC North America, 31(6).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Request PDF. (n.d.). Investigating the formation of iodinated aromatic disinfection by-products in chlorine/phenol/iodide system. ResearchGate.
  • Regalado, E. L., et al. (2014). Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers. ACS Medicinal Chemistry Letters, 5(2), 149-154.
  • Asress, M. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International.
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
  • Chemistry LibreTexts. (2023). Recrystallization.
  • ResearchGate. (n.d.). Fluorinated Aromatic Compounds.
  • Request PDF. (n.d.). Bromination of aromatic compounds by residual bromide in sodium chloride matrix modifier salt during heated headspace GC/MS analysis. ResearchGate.
  • MDPI. (n.d.). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. Catalysts.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Przybyciel, M. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
  • Chemistry Stack Exchange. (2025). Purifying Fluorinated Alcohol via flash Chromatography.
  • Defense Technical Information Center. (n.d.). DETERMINATION OF TRACE QUANTITIES OF HALOGENATED HYDROCARBONS IN GAS SAMPLES.
  • Request PDF. (n.d.). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. ResearchGate.
  • Semantic Scholar. (n.d.). Induced in-source fragmentation for the selective detection of organic bound iodine by liquid chromatography/electrospray mass spectrometry.
  • PubMed. (n.d.). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection.
  • ResearchGate. (n.d.). (PDF) Halogenated Aromatic Compounds.
  • NIH. (2019). HPLC-DAD Determination of Iodide in Mineral Waters on Phosphatidylcholine Column.
  • MDPI. (n.d.). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. Water.

Sources

Technical Support Center: Stability of 2-Chloro-1-fluoro-3-methoxybenzene Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-1-fluoro-3-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals who utilize this halogenated anisole derivative in their synthetic workflows. We will explore its stability profile in acidic environments, provide troubleshooting for common experimental issues, and offer validated protocols for monitoring its integrity.

Section 1: Core Concepts - Chemical Stability Profile

Q1: What is the primary stability concern for this compound in acidic media?

The principal vulnerability of this compound under acidic conditions is the cleavage of the methyl-ether bond. Anisole and its derivatives are susceptible to acid-catalyzed hydrolysis, which converts the methoxy group (-OCH₃) into a hydroxyl group (-OH), yielding the corresponding phenol (in this case, 2-chloro-6-fluorophenol) and methanol.[1][2]

This reaction is initiated by the protonation of the ether oxygen, which acts as a Lewis base. The resulting oxonium ion is a much better leaving group, facilitating the cleavage of the C(aryl)-O bond or the O-C(methyl) bond. The reaction is significantly accelerated by heat.[3]

cluster_main Acid-Catalyzed Ether Cleavage Pathway start 2-Chloro-1-fluoro- 3-methoxybenzene intermediate Protonated Oxonium Intermediate start->intermediate + H⁺ phenol 2-Chloro-6-fluorophenol intermediate->phenol + H₂O - H₃O⁺ methanol Methanol

Caption: Primary degradation pathway via acid-catalyzed hydrolysis.

Q2: How do the halogen substituents (Cl and F) on the aromatic ring influence the stability of the methoxy group?

The chlorine and fluorine atoms are electron-withdrawing groups, primarily through induction. This inductive effect reduces the electron density on the aromatic ring and, importantly, on the oxygen atom of the methoxy group.

  • Increased Stability: A lower electron density on the oxygen makes it a weaker Lewis base. Consequently, it is less readily protonated by acids. This effect suggests that this compound should be slightly more resistant to acid-catalyzed cleavage than unsubstituted anisole.

  • Ring Deactivation: The halogens also deactivate the benzene ring towards electrophilic aromatic substitution (EAS) reactions.[4][5] While this is a separate consideration from ether stability, it's a crucial factor in planning reactions like nitration or Friedel-Crafts acylation, where strong acids are used.[6][7]

Section 2: Troubleshooting Guide for Experimental Issues

Q3: I am observing an unexpected, more polar byproduct in my reaction mixture that I suspect is a phenol. How can I confirm this and why is it happening?

Cause: You are likely observing the formation of 2-chloro-6-fluorophenol due to the acid-catalyzed cleavage of your starting material. This is common in reactions requiring strong Brønsted acids (e.g., H₂SO₄, HCl) or Lewis acids (e.g., AlCl₃, FeCl₃) that can generate protons, especially if elevated temperatures or prolonged reaction times are involved.[8][9]

Troubleshooting Steps:

  • Confirm Identity: Obtain an analytical sample of the impurity. Use LC-MS to determine its molecular weight, which should correspond to the loss of a CH₂ group (14 Da) from the starting material. The phenolic -OH group will also be evident in IR and ¹H NMR spectroscopy.

  • Analyze Reaction Conditions:

    • Temperature: Is the reaction being heated? Anisole hydrolysis is highly temperature-dependent.[1][2] Consider running the reaction at a lower temperature, even if it requires a longer time.

    • Acid Strength & Stoichiometry: Are you using a large excess of a strong acid? Investigate whether a milder acid or a catalytic amount is sufficient.

    • Water Content: Is there adventitious water in your reagents or solvents? Water acts as the nucleophile that completes the hydrolysis. Using anhydrous conditions can significantly suppress this side reaction.[10]

Q4: My reaction yield is consistently low when using strong Lewis acids for a Friedel-Crafts reaction. Could my starting material be degrading?

Cause: Yes, this is a strong possibility. Strong Lewis acids like AlCl₃ can coordinate strongly with the methoxy group's oxygen atom, not only activating it for cleavage but also deactivating the ring system towards the desired electrophilic substitution. This can lead to a combination of starting material degradation and low reactivity.

Mitigation Strategies:

  • Use a Milder Lewis Acid: Explore alternatives to AlCl₃, such as FeCl₃, ZnCl₂, or SnCl₄, which may be sufficiently active for your transformation without causing extensive ether cleavage.

  • Lower the Temperature: Perform the reaction at 0 °C or even -20 °C to disfavor the degradation pathway, which typically has a higher activation energy than the desired acylation or alkylation.

  • Inverse Addition: Add the Lewis acid to the mixture of the substrate and acylating/alkylating agent at a low temperature to minimize the time the substrate is exposed to the activated acid before the main reaction can occur.

  • Protecting Group Strategy: In challenging cases, consider if the desired transformation can be performed on the corresponding phenol, with the methoxy group being installed at a later synthetic step.

Q5: I suspect my compound is degrading during an acidic aqueous workup. How can I confirm this and prevent it?

Cause: Exposing the compound to a low pH aqueous environment, especially for an extended period, can cause hydrolysis. This is often overlooked as a source of yield loss.

Confirmation & Prevention:

  • Pre- and Post-Workup Analysis: Before starting the workup, take a small, representative aliquot of the organic reaction mixture. Analyze this "T=final" sample by HPLC or GC. After completing the aqueous workup, analyze a sample of the final organic extract. A significant increase in the phenol peak and a decrease in the starting material peak confirms degradation during workup.

  • Preventative Measures:

    • Minimize Contact Time: Perform the acidic wash as quickly as possible.

    • Work at Low Temperature: Conduct the workup in an ice bath to slow the rate of hydrolysis.

    • Use a Weaker Acid: If the purpose of the wash is to remove a basic impurity, consider using a saturated solution of a weaker acid like ammonium chloride (NH₄Cl) or even just water.

    • Buffered Neutralization: Instead of a strong acid wash followed by a strong base wash, consider a direct, careful neutralization with a buffered solution or a mild base like sodium bicarbonate.

Section 3: FAQs - Handling, Storage, and Analysis

Q6: What are the recommended storage and handling conditions for this compound?
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Keep away from heat, sparks, and open flames.[12][13] It should be stored separately from strong oxidizing agents and strong acids.[8]

  • Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11] Avoid breathing vapors.[12]

Q7: How can I set up a robust analytical method to monitor the stability of this compound during my experiment?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the industry standard for this purpose.[14][15] It allows for the simultaneous quantification of the parent compound and its primary degradant, the corresponding phenol.

cluster_workflow HPLC Stability Monitoring Workflow t0 1. Prepare Stock Solution (in Acetonitrile) stress 2. Spike into Acidic Medium (e.g., pH 2 buffer, reaction conditions) t0->stress sample 3. Sample at Time Points (T=0, 1h, 4h, 24h) stress->sample quench 4. Quench Sample (Neutralize with buffer/base) sample->quench hplc 5. Analyze by HPLC-UV quench->hplc data 6. Quantify (% Parent vs. % Degradant) hplc->data

Caption: A typical experimental workflow for stability monitoring.

Detailed Protocol: HPLC Method for Stability Analysis

This protocol provides a starting point for method development. It must be validated for your specific application.

  • Instrumentation & Columns:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Recommended Column: C18 stationary phase, 4.6 x 150 mm, 3.5 or 5 µm particle size.

  • Mobile Phase & Gradient:

    • Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Phosphoric Acid.

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 95% B

      • 15-17 min: 95% B

      • 17.1-20 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

  • Detection:

    • Monitor at 220 nm and 275 nm. A DAD is useful to confirm peak purity.[16]

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.

    • For each time point, withdraw a known volume (e.g., 100 µL) from the acidic reaction/stability mixture.

    • Immediately quench it in a known volume (e.g., 900 µL) of a neutralizing diluent (e.g., 50:50 Acetonitrile:Water with a phosphate buffer at pH 7). This stops the degradation.

    • Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Identify the peaks for the parent compound and the phenol degradant (the phenol will be more polar and thus have a shorter retention time).

    • Calculate the percentage of each compound at every time point using peak areas to determine the rate of degradation.

Section 4: Data Summary - Predictive Stability

The following table provides a predictive guide to the stability of this compound based on general principles of anisole chemistry. This is not based on experimental data for this specific molecule and should be used as a guideline for experimental design.

Condition CategoryExample ReagentsTemperatureExpected StabilityKey Considerations
Mildly Acidic (Aqueous) pH 3-5 buffers (e.g., acetate), dilute HClRoom Temp.Generally Stable. Degradation is unlikely to be significant over typical workup times (<1 hour).Prolonged exposure (>24h) may lead to minor degradation.
Strong Brønsted Acid Conc. H₂SO₄, conc. HCl, Triflic acidRoom Temp.Moderate Risk. Stable for short periods, but degradation is likely over several hours.Use catalytic amounts where possible. Monitor reaction closely by TLC or HPLC.
Strong Brønsted Acid Conc. H₂SO₄, conc. HCl, Triflic acid> 50 °CHigh Risk of Degradation. Significant ether cleavage is expected.[1][2] This is a common method for deliberately cleaving anisole ethers.Avoid these conditions unless ether cleavage is the desired outcome.
Lewis Acid (Anhydrous) AlCl₃, FeCl₃, BBr₃, TiCl₄0 °C to RTModerate to High Risk. BBr₃ is a classic ether-cleaving reagent. AlCl₃ can also promote cleavage.Choose the mildest Lewis acid possible. Low temperatures are critical.

References

  • Rebacz, N. A., & Savage, P. E. (2013). Anisole hydrolysis in high temperature water. Physical Chemistry Chemical Physics, 15(10), 3562-3569. URL
  • Atul Ltd. (n.d.). Anisole.
  • Rebacz, N. A., & Savage, P. E. (2013). Anisole hydrolysis in high temperature water.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Anisole. URL
  • Penn State University. (2013). Anisole hydrolysis in high temperature water.
  • Sigma-Aldrich. (2024).
  • Loba Chemie. (n.d.).
  • Quora. (2018).
  • Master Organic Chemistry. (2017).
  • Fisher Scientific. (2009).
  • Quora. (2018). What is the reactivity of halogen on benzene towards an electrophilic substitution reaction?URL
  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. URL
  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1)
  • Separation Science. (2024). Analytical Techniques In Stability Testing. URL
  • Wikipedia. (n.d.). Benzene. URL
  • PubChem. (n.d.). 2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene. URL
  • ChemRxiv. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). URL
  • ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine. URL
  • ResearchGate. (2023). Acylation of anisole with long-chain carboxylic acids over wide pore zeolites. URL
  • RSC Publishing. (n.d.).
  • Wikipedia. (n.d.). Phenol. URL
  • ResearchGate. (2022).
  • LCGC International. (2020). Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). URL

Sources

Navigating the Thermal Degradation of 2-Chloro-1-fluoro-3-methoxybenzene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the thermal decomposition of 2-Chloro-1-fluoro-3-methoxybenzene. As Senior Application Scientists, we understand that navigating the complexities of thermal analysis requires a blend of theoretical knowledge and practical expertise. This guide is structured to provide you with in-depth troubleshooting advice and frequently asked questions to ensure the integrity and safety of your experimental work. We move beyond simple procedural lists to explain the why behind experimental choices, grounding our recommendations in established scientific principles.

Section 1: Troubleshooting Unforeseen Experimental Outcomes

During the thermal decomposition of this compound, you may encounter results that deviate from initial expectations. This section addresses common issues, their probable causes, and actionable solutions.

1.1. Issue: My primary decomposition products are benzene and naphthalene, with minimal chlorinated or fluorinated species detected. Is this expected?

Answer: Yes, this is a plausible outcome, particularly at higher temperatures (above 700°C). The decomposition of anisole derivatives often proceeds through a radical mechanism. The initial step is typically the homolytic cleavage of the O-CH₃ bond to form a 2-chloro-1-fluorophenoxy radical and a methyl radical.[1][2][3] This phenoxy radical can then undergo decarbonylation to produce a cyclopentadienyl radical.[1][2][3][4]

Subsequent reactions of these radical intermediates are complex. The formation of benzene can occur through the recombination of propargyl radicals or, more significantly, from the ring expansion of methylcyclopentadiene, which is formed from the addition of a methyl radical to a cyclopentadienyl radical.[1] Naphthalene formation is often attributed to the recombination of two cyclopentadienyl radicals.[1][4] The chlorine and fluorine substituents can be lost as radicals and subsequently form stable molecules like HCl and HF, which may require specific analytical techniques for detection.

Troubleshooting Steps:

  • Lower Temperature Studies: Conduct experiments at a lower temperature range (e.g., 400-600°C) to potentially isolate initial decomposition products before extensive fragmentation and recombination occur.

  • Radical Scavenging Experiments: Introduce a radical scavenger to your reaction system to see if it inhibits the formation of benzene and naphthalene, which would support a radical-mediated pathway.

  • Advanced Analytical Techniques: Employ techniques like Photoionization Time-of-Flight Mass Spectrometry (PIMS) which are adept at detecting highly reactive radical intermediates.[1][2]

1.2. Issue: I am observing significant charring and reactor fouling. What is causing this and how can I mitigate it?

Answer: Charring and reactor fouling are common issues in pyrolysis studies of aromatic compounds, especially those that can form polycyclic aromatic hydrocarbons (PAHs).[5] The cyclopentadienyl radical, a key intermediate in anisole decomposition, is a known precursor to PAHs.[1][4][5] At elevated temperatures, these radicals can polymerize on the reactor surfaces, leading to the formation of non-volatile carbonaceous deposits.

Mitigation Strategies:

StrategyMechanism of ActionRecommended Implementation
Reduce Residence Time Minimizes the time for secondary reactions, such as polymerization, to occur.Increase the flow rate of the carrier gas or use a shorter reactor tube.
Lower Reaction Temperature Reduces the rate of polymerization reactions, which typically have high activation energies.Conduct a temperature screening study to find the optimal temperature for decomposition without excessive charring.
Inert Reactor Material Minimizes catalytic reactions on the reactor wall that can promote char formation.[6]Use a fused silica or quartz reactor.[6]
Periodic Reactor Cleaning Removes accumulated deposits to ensure consistent experimental conditions.Develop a standard operating procedure for reactor cleaning between experiments, which may involve high-temperature air oxidation followed by solvent rinsing.

1.3. Issue: My mass balance is poor. Am I losing products?

Answer: A poor mass balance can be attributed to several factors in thermal decomposition experiments.

  • Formation of Gaseous Products: Light, non-condensable gases such as carbon monoxide (CO), hydrogen chloride (HCl), and hydrogen fluoride (HF) are expected decomposition products.[7][8][9] Standard GC-MS analysis may not be optimized for their detection.

  • Formation of Non-Volatile Residues: As discussed, char formation can sequester a significant portion of the starting material's mass.

  • Leaks in the Experimental Setup: Even small leaks can lead to the loss of volatile products.

Troubleshooting and Solutions:

  • Gas Analysis: Utilize a gas chromatograph with a thermal conductivity detector (GC-TCD) or a mass spectrometer specifically calibrated for light gases. For acidic gases like HCl and HF, ion chromatography of impinger solutions can be effective.[10]

  • Quantify Residue: After the experiment, carefully weigh the reactor to quantify the amount of char formed.

  • System Integrity Check: Regularly perform leak checks on your experimental setup using a pressure decay test or an electronic leak detector.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the experimental design and safety considerations for the thermal decomposition of this compound.

Q1: What is the likely initial step in the thermal decomposition of this compound?

A1: Based on studies of anisole and its derivatives, the most probable initial step is the homolytic cleavage of the O-CH₃ bond to form a 2-chloro-1-fluorophenoxy radical and a methyl radical.[1][2][3] This is because the O-CH₃ bond is typically the weakest bond in the molecule.

Q2: What are the primary hazardous gases I should be concerned about during the decomposition?

A2: Given the elemental composition of the starting material, you should anticipate the formation of corrosive and toxic gases, including:

  • Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) from the abstraction of hydrogen by chlorine and fluorine radicals.[8][9][10]

  • Carbon Monoxide (CO) from the decomposition of the phenoxy radical.[1][2][3][5]

  • Potentially Phosgene (COCl₂) and Carbonyl Fluoride (COF₂) in the presence of an oxygen source, although less likely in an inert atmosphere.[9]

Q3: What type of experimental setup is recommended for studying the thermal decomposition of this compound?

A3: A jet-stirred reactor or a tubular flow reactor made of fused silica is highly recommended.[5][6] These setups offer good temperature and residence time control, while the inert material minimizes catalytic wall reactions.[6] The experimental apparatus should be housed in a well-ventilated fume hood, and the effluent gases should be passed through appropriate scrubbing solutions to neutralize acidic byproducts.

Q4: What analytical techniques are best suited for identifying the decomposition products?

A4: A multi-faceted analytical approach is ideal:

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the separation and identification of volatile and semi-volatile organic products.

  • Fourier Transform Infrared Spectroscopy (FTIR): For the online or offline identification of gaseous products with characteristic vibrational frequencies, such as CO, CO₂, HCl, and HF.[7]

  • High-Performance Liquid Chromatography (HPLC): For the analysis of less volatile, higher molecular weight products that may be present in solvent washes of the reactor.

Section 3: Visualizing the Process

To aid in understanding the complex processes involved, the following diagrams illustrate a probable decomposition pathway and a recommended experimental workflow.

Decomposition_Pathway This compound This compound 2-Chloro-1-fluorophenoxy Radical 2-Chloro-1-fluorophenoxy Radical This compound->2-Chloro-1-fluorophenoxy Radical Δ (-CH₃•) HCl, HF, other small molecules HCl, HF, other small molecules This compound->HCl, HF, other small molecules Halogenated Cyclopentadienyl Radical Halogenated Cyclopentadienyl Radical 2-Chloro-1-fluorophenoxy Radical->Halogenated Cyclopentadienyl Radical Δ (-CO) Benzene/Halogenated Benzenes Benzene/Halogenated Benzenes Halogenated Cyclopentadienyl Radical->Benzene/Halogenated Benzenes + CH₃•, Ring Expansion Naphthalene/Halogenated Naphthalenes Naphthalene/Halogenated Naphthalenes Halogenated Cyclopentadienyl Radical->Naphthalene/Halogenated Naphthalenes + Cyclopentadienyl Radical

Caption: Probable radical-mediated decomposition pathway of this compound.

Experimental_Workflow A Sample Preparation B System Leak Check A->B C Pyrolysis in Inert Atmosphere B->C D Online Gas Analysis (FTIR) C->D E Condensable Product Trapping C->E F Offline Analysis (GC-MS, HPLC) E->F

Caption: Recommended experimental workflow for thermal decomposition studies.

References

  • Experimental study on light volatile products from thermal decomposition of lignin monomer model compounds: effect of temperature, residence time and methoxyl group. RSC Publishing.
  • Experimental and modeling study of the thermal decomposition of methyl decanoate. PMC.
  • An experimental study on the thermal decomposition of catechol. ResearchGate.
  • Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. NIH.
  • Recombination Reactions in the Thermal Decomposition of Anisole: An Investigation of Benzene and Naphthalene Formation. ResearchGate.
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI.
  • Halogenated methyl-phenyl ethers (anisoles) in the environment: determination of vapor pressures, aqueous solubilities, Henry's law constants, and gas/water. PubMed.
  • Radical chemistry in the thermal decomposition of anisole and deuterated anisoles: an investigation of aromatic growth. PubMed.
  • The Pyrolysis of Anisole (C6H5OCH3) Using a Hyperthermal Nozzle. University of Colorado Boulder.
  • 2-Chloro-6-fluoroanisole. PubChem.
  • Experimental and theoretical studies on the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene/2-chloro-3,3,3-trifluoropropene and their fire-extinguishing performance. ResearchGate.
  • Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. PubMed.
  • Radical Chemistry in the Thermal Decomposition of Anisole and Deuterated Anisoles: An Investigation of Aromatic Growth. ResearchGate.
  • Radical chemistry in the thermal decomposition of anisole and deuterated anisoles: an investigation of aromatic growth. Semantic Scholar.
  • Hazardous Substance Fact Sheet - Chlorodifluoroethane. New Jersey Department of Health.
  • 2-Fluoro-3-methoxybenzaldehyde. PubChem.
  • Experimental and theoretical studies on the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene and 2-chloro-3,3,3-trifluoropropene and their fire-extinguishing performance. RSC Publishing.

Sources

Technical Support Center: Troubleshooting Failed Reactions with 2-Chloro-1-fluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-1-fluoro-3-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but occasionally challenging building block. Here, we address common experimental failures in a question-and-answer format, providing in-depth, field-proven insights to help you troubleshoot and optimize your reactions.

Understanding the Reactivity of this compound

This compound possesses a unique substitution pattern that dictates its reactivity. The interplay of the inductively withdrawing and mesomerically donating/withdrawing effects of the chloro, fluoro, and methoxy substituents can lead to unexpected outcomes. This guide will help you decipher these effects and regain control of your synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound failing or giving low yields?

A1: Failure in Suzuki-Miyaura couplings with this substrate often stems from two primary factors: the inherent low reactivity of the C-Cl bond and steric hindrance. Aryl chlorides are significantly less reactive than their bromide or iodide counterparts in the oxidative addition step of the catalytic cycle. The presence of substituents ortho to the chlorine can further impede the approach of the palladium catalyst.[1][2]

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard palladium catalysts may be ineffective. Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) is often necessary to facilitate the challenging oxidative addition.[1][2]

  • Base Selection: The choice of base is critical. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective than weaker bases like sodium carbonate (Na₂CO₃).

  • Solvent and Temperature: Ensure your solvent (e.g., dioxane, toluene, DMF) is rigorously degassed to prevent catalyst deactivation. Increasing the reaction temperature (typically 80-110 °C) can also improve reaction rates.[1]

  • Protodeboronation: If you observe the formation of the de-borylated starting material, your boronic acid may be unstable. Consider using the corresponding pinacol ester, which is often more robust.

  • Homocoupling: The presence of oxygen can lead to the homocoupling of your boronic acid.[2] Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen).

Q2: I'm struggling to form the Grignard reagent of this compound. What could be the issue?

A2: Grignard reagent formation with aryl chlorides is notoriously difficult and requires meticulous attention to experimental conditions. The primary challenges are the inertness of the C-Cl bond and the sensitivity of the Grignard reagent to moisture and air.[3]

Troubleshooting Steps:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources. All glassware must be rigorously dried (e.g., flame-dried under vacuum), and anhydrous solvents (typically THF or diethyl ether) must be used.

  • Magnesium Activation: The magnesium turnings are often coated with a passivating layer of magnesium oxide. Activation is crucial. Common methods include the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or sonication.[3]

  • Initiation: A small amount of the aryl chloride should be added initially to initiate the reaction, which is often indicated by a gentle reflux or a change in color. Once initiated, the remaining aryl chloride can be added dropwise.

  • Reaction Temperature: While some heat may be needed for initiation, the reaction can become exothermic. Maintain a gentle reflux to sustain the reaction without excessive heating, which can lead to side reactions.

Q3: My nucleophilic aromatic substitution (SNA r) reaction is not proceeding. Why?

A3: For a successful SNAr reaction, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile.[4] With this compound, the methoxy group is an electron-donating group, which deactivates the ring towards nucleophilic attack. However, the fluoro and chloro substituents are electron-withdrawing and can activate the ring, particularly at the positions ortho and para to them. The success of an SNAr reaction will heavily depend on the position of attack and the nature of the nucleophile.

Troubleshooting Steps:

  • Leaving Group: In many SNAr reactions, fluoride is a better leaving group than chloride due to its strong electron-withdrawing effect which facilitates the initial nucleophilic attack (the rate-determining step).[5] Your nucleophile may preferentially displace the fluorine atom.

  • Activating Groups: If the reaction is sluggish, the presence of a strong electron-withdrawing group (e.g., a nitro group) on the aromatic ring is often required to sufficiently activate it for nucleophilic attack.[4][6]

  • Reaction Conditions: High temperatures and polar aprotic solvents (e.g., DMSO, DMF) are typically necessary to promote SNAr reactions.

  • Strong Nucleophile: A strong nucleophile is generally required. If your nucleophile is weak, consider using a stronger one or adding a base to deprotonate it in situ.

Q4: I am attempting a directed ortho-metalation (DoM) but am getting a complex mixture of products. What is the expected regioselectivity?

A4: Directed ortho-metalation (DoM) relies on the ability of a substituent to coordinate to the organolithium reagent and direct deprotonation to the ortho position.[7][8] In this compound, you have three potential directing groups with varying strengths. The methoxy group is a moderately strong directing group, while the fluoro and chloro groups are weaker.

Expected Regioselectivity and Troubleshooting:

  • Primary Site of Lithiation: The methoxy group is the strongest directing group in this molecule. Therefore, lithiation is most likely to occur at the C4 position, ortho to the methoxy group.

  • Alternative Sites: Deprotonation ortho to the fluorine (at C2) is also possible, as fluorine is a known, albeit weaker, directing group.[9]

  • Troubleshooting Mixture of Products:

    • Temperature: DoM reactions are typically performed at low temperatures (-78 °C) to control regioselectivity. Ensure your reaction is sufficiently cold.

    • Base: The choice of organolithium base (n-BuLi, s-BuLi, t-BuLi) and the presence of additives like TMEDA can influence the outcome. Experiment with different bases and conditions to optimize for the desired isomer.

    • Reaction Time: Keep the reaction time short after the addition of the organolithium to minimize the potential for lithium-halogen exchange or rearrangement.

In-depth Troubleshooting Guides

Case Study 1: Failed Suzuki-Miyaura Coupling

Problem: No product formation is observed by TLC/LC-MS after 24 hours at 100 °C. Starting materials are recovered.

Logical Troubleshooting Flow:

G A Reaction Failure: No Product Formation B Check Catalyst System: - Is the Pd source active? - Is the ligand appropriate for C-Cl activation? A->B Start Here C Verify Reaction Conditions: - Are solvents strictly anhydrous and degassed? - Is the temperature optimal? B->C Catalyst OK E Optimize Catalyst and Ligand: - Switch to a more active ligand (e.g., XPhos, RuPhos). - Increase catalyst loading (e.g., to 5 mol%). B->E Catalyst Inactive/ Inappropriate D Assess Reagent Quality: - Is the boronic acid/ester pure and dry? - Is the base of sufficient strength and purity? C->D Conditions OK F Improve Reaction Conditions: - Use freshly distilled/degassed solvents. - Increase temperature in increments. C->F Conditions Suboptimal G Purify/Replace Reagents: - Use fresh, high-purity boronic acid/ester. - Switch to a stronger base (e.g., CsF, K3PO4). D->G Reagents Suspect H Successful Reaction E->H F->H G->H

Troubleshooting Suzuki Coupling Failures

Detailed Protocol for a Robust Suzuki-Miyaura Coupling:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a strong base such as K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add rigorously degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Reaction Execution: Heat the mixture with vigorous stirring to 100-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.[1][10]

Case Study 2: Unsuccessful Grignard Formation

Problem: The reaction does not initiate, or a dark, tarry mixture is formed with low yield of the desired Grignard reagent.

Quantitative Data for Grignard Reaction Parameters:

ParameterRecommended ConditionRationale
Solvent Anhydrous THF or Diethyl EtherEthereal solvents are crucial for solvating and stabilizing the Grignard reagent.[3]
Temperature 25-60 °C (after initiation)Gentle reflux is often sufficient. Overheating can lead to Wurtz coupling and other side reactions.
Initiator 1 crystal of Iodine or 1-2 drops of 1,2-dibromoethaneTo activate the magnesium surface by removing the passivating oxide layer.
Equivalents of Mg 1.2 - 1.5 equivalentsA slight excess of magnesium ensures complete conversion of the aryl chloride.

Experimental Workflow for Grignard Formation:

G A Start: Dry Glassware & Reagents B Add Mg turnings and initiator (I2) A->B C Add small portion of aryl chloride in anhydrous ether B->C D Observe for initiation (color change, reflux) C->D D->B No Initiation, add more initiator/heat E Slowly add remaining aryl chloride D->E Initiation Successful F Maintain gentle reflux E->F G Reaction complete (Mg consumed) F->G H Use Grignard reagent immediately G->H

Grignard Formation Workflow

References

  • Waller, F. D., & Gergel, W. C. (1947). Reactions of Polyfluorobenzenes With Nucleophilic Reagents.
  • PubChem. (n.d.). 2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene.
  • Luzzio, F. (2020). Synthesis and reactivity of fluorinated heterocycles. Advances in Heterocyclic Chemistry.
  • Science.gov. (n.d.). grignard reagent formation: Topics.
  • Rosenthal, J., & Schuster, D. I. (2003). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena.
  • Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G. Myers Research Group.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chem-Station. (2015, January 13). Directed Ortho Metalation.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. Organic Chemistry Class Notes.
  • Science.gov. (n.d.). aromatic nucleophilic substitution: Topics.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry.
  • University of Rochester. (n.d.). Directed (ortho) Metallation.
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.
  • American Chemical Society. (2026, January 7). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation.
  • ResearchGate. (2025, August 6). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • Google Patents. (n.d.). CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction.
  • The Royal Society of Chemistry. (2019, December 18). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O)
  • ACS Publications. (2023, February 13). 2-Fluoroenones via an Umpolung Morita–Baylis–Hillman Reaction of Enones. Organic Letters.
  • Synthonix. (n.d.). 2-Chloro-1-fluoro-4-methoxybenzene - [C45600].
  • PubChem. (n.d.). 3-Fluoroanisole.

Sources

Technical Support Center: Solvent Effects on the Reactivity of Fluorinated Benzenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of the solvent in reactions involving fluorinated benzenes, particularly in Nucleophilic Aromatic Substitution (SNAr). Our goal is to move beyond simple procedural steps and explain the fundamental principles that govern reactivity, enabling you to diagnose issues and optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when working with fluorinated benzenes.

Q1: Why is solvent selection so critical for reactions with fluorinated benzenes?

A: Solvent choice is paramount because the most common reaction, Nucleophilic Aromatic Substitution (SNAr), proceeds through a charged, non-aromatic intermediate called a Meisenheimer complex.[1][2] The stability of this intermediate directly controls the reaction's activation energy and, therefore, its rate. The solvent's primary role is to stabilize this negatively charged species. An inappropriate solvent can halt the reaction entirely.

Q2: I'm planning an SNAr reaction on a fluoroarene. What type of solvent should I start with?

A: For most SNAr reactions, polar aprotic solvents are the preferred starting point.[1] This category includes:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (MeCN)

  • Tetrahydrofuran (THF)

These solvents are effective because they can stabilize the charged Meisenheimer intermediate but do not form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "naked" and highly reactive, promoting the initial attack on the electron-deficient aromatic ring.[3]

Q3: My SNAr reaction is failing in toluene. Why?

A: Your reaction is likely failing because toluene is a nonpolar solvent. SNAr reactions require polar solvents to stabilize the negatively charged Meisenheimer intermediate that forms during the reaction.[1] In a nonpolar environment like toluene or hexane, the energy required to form this charged intermediate is prohibitively high, leading to little or no observable reaction.[1]

Q4: Can I use a protic solvent like ethanol or water?

A: Yes, but with important caveats. Protic solvents (e.g., ethanol, methanol, water) can be used and are sometimes necessary for specific transformations. However, they can significantly slow down the reaction rate compared to polar aprotic solvents.[1] This is because their acidic protons form hydrogen bonds with the nucleophile, creating a solvation shell that blunts its nucleophilicity and reactivity.[3][4] In certain cases, these hydrogen-bond donating (HBD) properties can actually be beneficial by assisting in the departure of the fluoride leaving group, which can be the rate-limiting step in some aprotic systems.[5]

Q5: Fluorine is the most electronegative element, forming a very strong C-F bond. Why is it still a good leaving group in SNAr?

A: This is a crucial concept. While the C-F bond is strong, its cleavage is typically not the rate-determining step in SNAr.[2] Fluorine's immense electronegativity has a powerful inductive electron-withdrawing effect, which makes the attached aromatic ring highly electron-poor and thus extremely susceptible to nucleophilic attack.[2][6] This effect lowers the activation energy for the initial attack and the formation of the Meisenheimer complex, which is the rate-determining step. The subsequent loss of the fluoride ion, driven by the restoration of aromaticity, occurs relatively quickly.

Section 2: Troubleshooting Guide: Low or No Reactivity

Experiencing low or no conversion is the most common frustration. This guide provides a logical workflow to diagnose the issue, with a focus on solvent-related causes.

Issue: My SNAr reaction on a fluorinated benzene shows low conversion or has not proceeded at all.

Below is a troubleshooting workflow to diagnose the underlying cause.

Troubleshooting_Low_Yield cluster_solvent Solvent Polarity Check start Start: Low or No Reactivity q1 Q1: What is your solvent? start->q1 a1_nonpolar A: Nonpolar (e.g., Toluene, Hexane) q1->a1_nonpolar Nonpolar a1_protic A: Polar Protic (e.g., EtOH, MeOH) q1->a1_protic Protic a1_aprotic A: Polar Aprotic (e.g., DMSO, DMF) q1->a1_aprotic Aprotic sol1 Action: Switch to a polar aprotic solvent (DMSO, DMF, MeCN). This is the most likely cause of failure. a1_nonpolar->sol1 sol2 Action: Protic solvent may be deactivating your nucleophile via H-bonding. Switch to a polar aprotic solvent. Alternatively, a stronger, non-nucleophilic base may be required. a1_protic->sol2 q2 Q2: Is the solvent dry and reagents pure? a1_aprotic->q2 end Problem Resolved or Other Factors to Consider (Stoichiometry, Catalyst, Atmosphere) sol1->end sol2->end sol3 Action: Dry the solvent using standard procedures (e.g., molecular sieves). Purify starting materials. Water can consume reagents or act as a competing nucleophile. q2->sol3 No q3 Q3: What is the reaction temperature? q2->q3 Yes sol3->q3 sol4 Action: Increase the temperature. S N Ar reactions on less-activated rings often require thermal energy to overcome the activation barrier. q3->sol4 Ambient q3->end Elevated sol4->end

Caption: Troubleshooting flowchart for low-yield fluorobenzene reactions.

In-Depth Analysis of Troubleshooting Points
  • Solvent Polarity is Non-Negotiable: As the flowchart indicates, using a nonpolar solvent is a fundamental error for SNAr. The reaction proceeds through the charged Meisenheimer complex, and only polar solvents can provide the necessary stabilization.[1]

  • The Protic vs. Aprotic Dilemma: While polar aprotic solvents are the default, there are nuances. The diagram below illustrates why. In a protic solvent, the nucleophile is "caged" by hydrogen bonds, reducing its energy and making it less available to attack. In an aprotic solvent, the nucleophile is higher in energy and more reactive.

Caption: Solvation of a nucleophile in protic vs. aprotic solvents.

  • Water Contamination: Trace amounts of water in your solvent (especially hygroscopic ones like DMSO and DMF) can be detrimental. Water can act as a weak nucleophile, leading to undesired hydroxylation byproducts, or it can react with strong bases, quenching your active nucleophile.

Section 3: Troubleshooting Guide: Poor Selectivity & Side Reactions

Issue: My reaction works, but I'm getting a mixture of products or an unexpected side product.

Q1: I'm observing substitution at an unexpected position. How can the solvent influence regioselectivity?

A: While the electronics of the fluoroarene are the primary driver of regioselectivity, the solvent can play a subtle but critical role. Solvent polarity can influence which intermediate pathway is favored. For instance, in reactions with multiple potential leaving groups, a switch from THF to methanol has been shown to completely change the selectivity, preventing fluoride substitution in favor of another pathway.[1] If you are seeing an unexpected isomer, consider screening a range of solvents with varying polarities and hydrogen-bonding capabilities (e.g., Toluene, THF, MeCN, DMF, MeOH).

Q2: The solvent itself seems to be reacting with my starting material. Is this possible?

A: Absolutely. If your solvent has nucleophilic properties, it can compete with your intended reagent. A classic example is using an alcohol (e.g., methanol) as a solvent in the presence of a strong base (e.g., NaH). The base will deprotonate the alcohol to form a potent alkoxide nucleophile (e.g., NaOMe), which can then readily participate in the SNAr reaction.[1] If this is not your desired outcome, you must use a non-nucleophilic solvent. Similarly, solvents like pyridine are nucleophilic and should be avoided unless they are the intended reagent.

Data Presentation: Impact of Solvent on Reaction Rate

The choice of solvent can alter reaction rates by orders of magnitude. The table below synthesizes kinetic data for a representative SNAr reaction: 1-fluoro-2,4-dinitrobenzene with piperidine.

SolventDielectric Constant (ε)Relative Rate Constant (krel)Solvent TypePrimary Role/Effect
Toluene2.4~1NonpolarPoor stabilization of intermediate
Dioxane2.237Nonpolar (with polarity)Minimal stabilization
Ethyl Acetate6.0204Polar AproticModerate stabilization
Chloroform4.81,070Polar (HBD)H-bond donation assists F- departure[5]
Acetone20.71,280Polar AproticGood stabilization
Acetonitrile37.54,520Polar AproticStrong stabilization
Nitromethane35.95,750Polar AproticStrong stabilization
DMSO46.7Very High*Polar AproticExcellent stabilization

*Note: Data is compiled and normalized for illustrative purposes from kinetic studies.[5][7] Absolute rates depend heavily on specific substrates, nucleophiles, and temperatures. DMSO is well-established as one of the most effective solvents for SNAr.[8]

Section 4: Experimental Protocols

Adherence to a systematic, well-documented protocol is essential for reproducible results and effective troubleshooting.

Protocol 1: Solvent Screening for SNAr Reaction Optimization

Objective: To identify the optimal solvent for a novel SNAr reaction between a fluorinated benzene and a nucleophile.

Methodology:

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (N2 or Ar).

    • Use anhydrous solvents from a freshly opened bottle or a solvent purification system.

    • Ensure your fluorinated benzene, nucleophile, and any base are of the highest purity available.

  • Reaction Setup (Parallel Synthesis):

    • In separate, identical reaction vials equipped with stir bars, add the fluorinated benzene (1.0 eq).

    • Add the nucleophile (1.1 - 1.5 eq) and, if required, a non-nucleophilic base (e.g., K2CO3, Cs2CO3, 2.0 eq).

    • Prepare stock solutions of your starting materials if solubility allows, to ensure consistent dispensing.

  • Solvent Addition:

    • To each vial, add a different anhydrous solvent to achieve a consistent concentration (e.g., 0.1 M). A recommended starting panel includes:

      • Vial 1: Toluene (Negative Control)

      • Vial 2: THF

      • Vial 3: Acetonitrile

      • Vial 4: DMF

      • Vial 5: DMSO

      • Vial 6: Methanol (Protic comparison)

  • Reaction Execution & Monitoring:

    • Seal the vials and place them in a heating block set to a predetermined temperature (e.g., 80 °C).

    • At regular intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction mixture.

    • Quench the aliquot with a suitable buffer (e.g., dilute aq. NH4Cl).

    • Extract the organic components with a solvent like ethyl acetate.

    • Analyze the organic extract by TLC, LC-MS, or GC-MS to determine the conversion percentage and identify any byproduct formation.

  • Analysis:

    • Compare the rate of product formation and the purity profile across all solvents.

    • The solvent providing the fastest conversion with the cleanest profile is your lead candidate for scale-up optimization.

Caption: Generalized SNAr mechanism highlighting solvent stabilization.

References

  • Nudelman, N. S., Mancini, P. M. E., Martinez, R. D., & Vottero, L. R. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 951-954. [Link]
  • Dutta, J., & Tiwari, S. (2021). Concentration-dependent solvent effect on the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and morpholine.
  • Park, Y. S., & Lee, I. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Source not specified.
  • Pilli, R. A., & de Meijere, A. (2006). Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures.
  • LibreTexts. (2024). How does solvent effect the strength of the halide nucleophiles in SN1 and SN2 reactions?. Chemistry LibreTexts. [Link]
  • Alkorta, I., et al. (2005). Effects of fluorine substitution on hydrogen bond interactions.
  • Carpenter, B. K., et al. (2018).
  • Van Arnum, P. (2015). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]
  • LibreTexts. (2019). 8.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]
  • Dalvit, C., & Vulpetti, A. (2016). Weak Intermolecular Hydrogen Bonds with Fluorine: Detection and Implications for Enzymatic/Chemical Reactions, Chemical Properties, and Ligand/Protein Fluorine NMR Screening. PubMed. [Link]
  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]
  • ResearchGate. (n.d.). Hydrogen bonding and fluoride reactivity. [Link]
  • Sciencemadness.org. (2017).
  • Journal of Chemical Education. (1995). Competitive Nitration of Benzene–Fluorobenzene and Benzene–Toluene Mixtures: Orientation and Reactivity Studies Using HPLC.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • Rosenthal, J., & Schuster, D. I. (2003). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena.
  • Chemistry Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Mishra, R. K., & Suryaprakash, N. (2017).
  • ResearchGate. (2003).
  • Quora. (2016). Is fluorobenzene more reactive than benzene?. [Link]
  • YouTube. (2013). Fluorine and Iodination of Benzene I Electrophilic Aromatic Substitution I Organic Chemistry. [Link]
  • Wall, L. A., et al. (1963). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. PMC - NIH. [Link]
  • YouTube. (2018).
  • Scilit. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. [Link]
  • YouTube. (2021). Electrophilic Fluorination using 3 different reagents by Dr. Tanmoy Biswas.. [Link]

Sources

Technical Support Center: Managing Exothermic Reactions Involving 2-Chloro-1-fluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-Chloro-1-fluoro-3-methoxybenzene. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to help you manage exothermic reactions safely and effectively. The unique substitution pattern on this benzene derivative—an activating methoxy group and two deactivating halogens—presents specific reactivity and safety challenges that demand careful consideration.

This document is structured to help you anticipate, diagnose, and control potential thermal hazards.

Frequently Asked Questions (FAQs): Foundational Safety & Hazard Awareness

This section addresses the most common questions regarding the thermal risks associated with this compound.

Q1: What makes reactions with this compound potentially hazardous?

A1: The thermal risk stems from its chemical structure and the types of transformations it typically undergoes. Halogenated aromatic compounds are precursors for many energy-releasing reactions.[1] Key factors include:

  • Organometallic Intermediate Formation: The generation of Grignard or organolithium reagents by reacting the chloro-substituent with metals like magnesium or lithium is highly exothermic. The initiation of these reactions can be difficult to control, leading to a rapid temperature and pressure increase.[2]

  • Nucleophilic Aromatic Substitution (SNAr): While halogens are deactivating, the presence of fluorine can make the molecule susceptible to SNAr with strong nucleophiles (e.g., sodium methoxide, ammonia). These reactions often have a high activation energy but are also highly exothermic, creating a risk of thermal runaway if not properly cooled.

  • Metal-Catalyzed Cross-Coupling: Reactions like Suzuki, Heck, or Buchwald-Hartwig couplings involve reactive organometallic intermediates. The oxidative addition and reductive elimination steps can release significant heat.

  • Decomposition Pathways: At elevated temperatures, halogenated organic molecules can decompose, potentially releasing toxic and corrosive gases like HCl and HF.[1] The thermal stability of substituted benzenes is a critical parameter that must be understood before experimentation.[3][4]

Q2: What is a "thermal runaway" and how can I prevent it?

A2: A thermal runaway occurs when an exothermic reaction generates heat faster than the cooling system can remove it. This leads to an accelerating cycle of rising temperature, which further increases the reaction rate, potentially causing boiling, dangerous pressure buildup, and even vessel rupture.

Prevention is a multi-layered strategy:[5]

  • Calorimetric Screening: Before any large-scale experiment, perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1).[6] This data provides the heat of reaction, adiabatic temperature rise, and onset temperature for decomposition, which are crucial for safe process design.[3]

  • Semi-Batch Addition: Never mix all reactants at once. Add the most reactive reagent slowly and controllably (semi-batch) to ensure the rate of heat generation never exceeds the reactor's cooling capacity.[5]

  • Efficient Heat Transfer: Use an appropriately sized reaction vessel with a high surface-area-to-volume ratio, a powerful overhead stirrer to ensure homogenous temperature, and a reliable cooling bath (e.g., cryostat).

  • Dilution: Conducting the reaction in a suitable solvent with a high heat capacity helps to absorb the heat generated, acting as a thermal buffer.[5]

Q3: What are the essential personal protective equipment (PPE) and engineering controls for these reactions?

A3: Standard PPE is often insufficient. The following are mandatory:

  • Engineering Controls:

    • All reactions must be conducted inside a certified chemical fume hood.[7][8]

    • A blast shield should be placed in front of the experimental setup.

    • Ensure an emergency shower and eyewash station are immediately accessible.[8]

  • Personal Protective Equipment (PPE):

    • Flame-resistant lab coat.

    • Chemical splash goggles with side shields and a full-face shield.[9]

    • Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton® over nitrile). Always check the manufacturer's glove compatibility chart.[7]

Troubleshooting Guide: Real-Time Problem Solving

This guide provides a question-and-answer format for specific issues you might encounter during an experiment.

Q4: My reaction temperature is rising rapidly and uncontrollably. What is the immediate course of action?

A4: You are likely experiencing a thermal excursion, the precursor to a runaway. Act immediately and decisively.

  • Stop Reagent Addition: Immediately cease the addition of any limiting reagent.

  • Enhance Cooling: Lower the temperature of the cooling bath to its minimum setting. If using an ice bath, add more ice and salt.

  • Alert Personnel: Inform colleagues and your supervisor. Evacuate non-essential personnel from the immediate area.

  • Prepare for Emergency Quench: If the temperature continues to rise despite maximum cooling, a quench is necessary. Do not hesitate. (See Q5 for quenching procedures).

  • Do NOT Seal the System: Never heat a sealed or closed system. Ensure there is a safe path for pressure to vent, ideally through a bubbler or a condenser open to an inert gas line.

Below is a decision-making workflow for managing a temperature excursion.

G start Temperature Spike Detected stop_reagent Immediately Stop Reagent Addition start->stop_reagent max_cooling Apply Maximum Cooling (Lower Bath Temp) stop_reagent->max_cooling is_controlled Is Temperature Decreasing? max_cooling->is_controlled continue_monitoring Continue Monitoring Under High Alert is_controlled->continue_monitoring Yes prepare_quench Prepare Emergency Quench Procedure is_controlled->prepare_quench No quench_reaction Execute Quench: Add Cold Inhibitor/Solvent prepare_quench->quench_reaction evacuate Alert Personnel & Evacuate Area quench_reaction->evacuate

Caption: Decision tree for managing a thermal excursion.

Q5: How do I perform an emergency "quench" to stop a runaway reaction?

A5: A quench is an emergency procedure to rapidly halt a reaction by adding a chemical inhibitor or a large volume of a cold, inert liquid.[5][10] The choice of quenching agent is critical.

For Organometallic Reactions (e.g., Grignard):

  • The Hazard: Quenching with water or protic solvents can be violently exothermic itself.

  • Procedure:

    • Use a less reactive quenching agent first. Slowly add a cold (0 °C) solution of a high-boiling point alcohol like isopropanol or tert-butanol.[11]

    • Once the initial vigorous reaction subsides, a mixture of isopropanol and water can be added, followed by pure water or a saturated aqueous solution of ammonium chloride.[11][12]

    • The quench should always be performed under an inert atmosphere (Nitrogen or Argon) to prevent flammable solvents from igniting.[11]

For Other Exothermic Reactions (e.g., SNAr, Nitration):

  • The Goal: Rapidly dilute the reactants and absorb heat.

  • Procedure:

    • Prepare a "kill solution" in advance. This is typically a large volume of a cold, inert solvent used in the reaction.

    • If the reaction is acidic, a cold, dilute solution of sodium bicarbonate can be used. If basic, a weak acid like acetic acid or ammonium chloride solution is appropriate.

    • In a true emergency, the entire reaction flask can be dumped into a large, prepared vessel containing the quenching agent.[5]

Safe Experimental Protocols

Adherence to validated protocols is paramount. The following are step-by-step guides for common, potentially exothermic reactions involving this compound.

Protocol 1: Safe Grignard Reagent Formation

This protocol emphasizes control over the highly exothermic initiation and progression of the reaction.

1. Pre-Reaction Setup & Hazard Assessment:

  • Glassware: All glassware must be rigorously dried in an oven at >120 °C for several hours and assembled hot under a stream of dry nitrogen or argon.

  • Reagents: Magnesium turnings should be fresh. Anhydrous ether or THF is essential. This compound must be anhydrous.

  • Calorimetry Data: Review DSC data to understand the decomposition temperature of the Grignard reagent. This is your absolute upper temperature limit.

2. Step-by-Step Procedure:

  • Place magnesium turnings in a 3-neck flask equipped with an overhead stirrer, a pressure-equalizing addition funnel, and a condenser topped with a nitrogen/argon inlet.

  • Add a small volume of anhydrous solvent (e.g., THF) to just cover the magnesium.

  • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.

  • Prepare a solution of this compound in the addition funnel, diluted with anhydrous solvent.

  • Add a small aliquot (approx. 5%) of the halide solution to the magnesium suspension. Do NOT begin external heating.

  • Monitor for signs of initiation: localized boiling on the magnesium surface, disappearance of the iodine color, or a gentle temperature rise measured by a thermocouple.

  • CRITICAL STEP: Once initiation is confirmed, immediately begin slow, dropwise addition of the remaining halide solution at a rate that maintains a gentle reflux. Use an external cooling bath (e.g., cool water) to prevent the temperature from rising excessively. The reaction rate is controlled by the addition rate.

  • After the addition is complete, allow the reaction to stir at a controlled temperature until completion.

Data Presentation: Thermal Hazard Analysis

The table below shows example data that should be obtained from calorimetric analysis before proceeding with a reaction. This data is essential for safe scale-up.

ParameterExample ValueSignificance
Onset of Reaction (Tonset)35 °CThe temperature at which significant heat release begins.
Heat of Reaction (ΔHrxn)-150 kJ/molThe total amount of energy released by the desired reaction.
Adiabatic Temperature Rise (ΔTad)120 °CThe theoretical temperature increase if no cooling is applied.
Max Temp for Synthetic Reaction (MTSR)60 °CThe highest planned operating temperature.
Onset of Decomposition (Td)180 °CThe temperature at which the product/reagents begin to decompose exothermically. A large gap between MTSR and Td is critical for safety.

Visualization of a Safe Reaction Setup

The following diagram illustrates a recommended laboratory setup for running potentially exothermic reactions under controlled conditions.

G cluster_0 Fume Hood flask Three-Neck Flask Thermocouple Port Overhead Stirrer Port Addition Funnel Port condenser Condenser flask->condenser cooling_bath Cooling Bath (Cryostat / Ice) flask->cooling_bath Immersed In stirrer Overhead Stirrer (Mechanical) stirrer->flask:stir thermocouple Thermocouple thermocouple->flask:therm add_funnel Pressure-Equalizing Addition Funnel add_funnel->flask:add inert_gas Inert Gas Inlet (N2 / Ar) condenser->inert_gas bubbler Outlet to Bubbler condenser->bubbler

Caption: Recommended setup for controlled exothermic reactions.

References

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench. [Link][12]
  • University of California, Los Angeles, Department of Chemistry.
  • Organic Syntheses. Working with Hazardous Chemicals. [Link][13]
  • Chemistry LibreTexts. Fast Reactions in Solution: Quenched Flow Approach. [Link][10]
  • MG Chemicals.
  • International Journal of Creative Research Thoughts. Designing Benzene Derivatives With Improved Thermal Stability. [Link][3]
  • Wageningen University & Research. Halogenation of aromatic compounds: thermodynamic, mechanistic and ecological aspects. [Link][15]
  • Maschio, G. et al. Use Of Screening Analysis Calorimetry In The Study Of Peroxides Decomposition.
  • Longdom Publishing.
  • Science.gov.
  • Koek, J., et al. The halogenation of aromatics: Part VI. Types of reactions occurring in the gas-phase halogenation of benzene derivatives.

Sources

Technical Support Center: Synthesis of Acetylsalicylic Acid (Aspirin) and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of acetylsalicylic acid (aspirin) and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into preventing byproduct formation and troubleshooting common synthetic challenges. Our focus is on explaining the causality behind experimental choices to ensure both high yield and purity.

Section 1: Understanding the Core Synthesis and Byproduct Formation

The synthesis of aspirin is a classic example of an esterification reaction.[1] While seemingly straightforward, achieving high purity requires a nuanced understanding of the reaction mechanism and potential side reactions.

FAQ 1.1: What is the primary reaction for synthesizing aspirin?

The industrial and laboratory synthesis of aspirin involves the acetylation of salicylic acid.[2] This is an esterification reaction where the hydroxyl (-OH) group of salicylic acid reacts with an acetylating agent, most commonly acetic anhydride, in the presence of an acid catalyst.[1][3]

The Reaction: Salicylic acid is treated with acetic anhydride and a catalyst (typically concentrated sulfuric or phosphoric acid) to yield acetylsalicylic acid and acetic acid as a byproduct.[1][2]

The Mechanism: The acid catalyst plays a crucial role by protonating the acetic anhydride. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the phenolic hydroxyl group of salicylic acid.[2][4]

Aspirin Synthesis Mechanism SA Salicylic Acid Intermediate_Complex Tetrahedral Intermediate SA->Intermediate_Complex Nucleophilic Attack AA Acetic Anhydride Protonated_AA Protonated Acetic Anhydride AA->Protonated_AA + H+ H_plus H+ (Catalyst) Protonated_AA->Intermediate_Complex Nucleophilic Attack Protonated_Aspirin Protonated Aspirin Intermediate_Complex->Protonated_Aspirin - Acetic Acid - H+ Acetic_Acid Acetic Acid (Byproduct) Intermediate_Complex->Acetic_Acid Aspirin Acetylsalicylic Acid (Aspirin) Protonated_Aspirin->Aspirin - H+ Catalyst_Regen H+ (Regenerated) Protonated_Aspirin->Catalyst_Regen

Caption: Acid-catalyzed mechanism for the acetylation of salicylic acid.

FAQ 1.2: What are the most common byproducts and how are they formed?

Understanding byproduct formation is the first step toward prevention. The primary impurities arise from unreacted starting materials, side reactions, or product degradation.

  • Unreacted Salicylic Acid: This is the most common impurity. Its presence indicates that the reaction has not gone to completion.[5]

  • Acetic Acid: While an inherent byproduct of using acetic anhydride, residual acetic acid must be removed during purification.[6] If not removed, it can contribute to the hydrolysis of aspirin.

  • Hydrolysis Products: Aspirin can hydrolyze back into salicylic acid and acetic acid, especially in the presence of moisture or during storage.[1][7] This decomposition is why old aspirin bottles often smell of vinegar (acetic acid).[1][8]

  • Polymeric Byproducts: At excessively high temperatures or with prolonged heating, salicylic acid can potentially self-esterify or form other polymeric impurities, leading to a discolored and difficult-to-purify product.[8]

Byproduct Pathways cluster_main Desired Synthesis Pathway cluster_byproducts Byproduct Formation Pathways SA Salicylic Acid Aspirin Aspirin (Product) SA->Aspirin + Acetic Anhydride (Catalyst, Heat) Unreacted_SA Unreacted Salicylic Acid SA->Unreacted_SA Incomplete Reaction Polymer Polymeric Byproducts SA->Polymer Excess Heat/ Time AA Acetic Anhydride Hydrolysis_SA Salicylic Acid (from Hydrolysis) Aspirin->Hydrolysis_SA + H2O (Moisture, Heat)

Caption: Key pathways for desired product and byproduct formation.

Section 2: Troubleshooting Guide: Preventing Byproduct Formation

This section addresses specific issues encountered during synthesis and provides actionable solutions grounded in chemical principles.

Problem 2.1: High Levels of Unreacted Salicylic Acid in the Final Product

Causality: The presence of unreacted salicylic acid is a clear indicator of an incomplete reaction.[5][9] This can stem from several factors: insufficient reaction time, non-optimal temperature, inactive or insufficient catalyst, or procedural losses.[5][9]

Solutions & Optimization:

  • Reaction Time & Temperature: The reaction is typically heated for a set period (e.g., 10-15 minutes at 70-90°C) to ensure completion.[10][11] Avoid excessive heat, which can cause decomposition.[8]

  • Catalyst Choice: While both sulfuric acid and phosphoric acid are effective, phosphoric acid is often preferred in teaching labs as it is slightly less corrosive and less likely to cause charring or oxidation of the organic materials.[10]

  • Reagent Stoichiometry: Acetic anhydride is used in excess to ensure the limiting reactant, salicylic acid, is fully consumed, driving the reaction toward the products.[7]

  • Reagent Purity: Use high-purity salicylic acid and fresh acetic anhydride. Old acetic anhydride may have already hydrolyzed to acetic acid, reducing its effectiveness.[8]

  • Place 2.0 g of dry salicylic acid into a 50-mL Erlenmeyer flask.

  • In a fume hood, carefully add 4.0 mL of acetic anhydride to the flask, followed by 5-10 drops of 85% phosphoric acid as the catalyst.[10]

  • Gently swirl the flask to mix the reactants.

  • Heat the flask in a water bath maintained at 70-80°C for 15 minutes.[10]

  • Remove the flask from the bath and, while still warm, cautiously add 20 drops of deionized water to hydrolyze the excess acetic anhydride.[8][10]

  • Add 20 mL of cold deionized water to the flask and cool it in an ice bath to induce crystallization.[8]

  • Collect the solid aspirin crystals via vacuum filtration and wash them with a small amount of ice-cold water.[7]

Problem 2.2: Product Decomposition (Hydrolysis) during Workup or Storage

Causality: Aspirin's ester linkage is susceptible to hydrolysis, a reaction that is accelerated by the presence of water, heat, and either acidic or basic conditions.[1] Using an improper acetylating agent can introduce water, directly compromising the product.

Solutions & Optimization:

  • Choice of Acetylating Agent: Acetic anhydride is superior to acetic acid for this synthesis precisely because its byproduct is acetic acid, not water.[12][13][14] The Fischer esterification using acetic acid produces water, which establishes an equilibrium that can reverse the reaction and hydrolyze the aspirin product.[1][12]

  • Anhydrous Conditions: Ensure all glassware is thoroughly dry before starting the reaction.[8]

  • Controlled Workup: The addition of water to quench excess acetic anhydride should be done carefully.[8] Using ice-cold water for washing the final product minimizes its solubility and reduces the risk of hydrolysis.[10]

  • Proper Drying & Storage: Dry the purified product completely before storage. Store in a cool, dry environment in a tightly sealed container to protect it from atmospheric moisture.[1]

FeatureAcetic AnhydrideAcetic Acid (Fischer Esterification)
Byproduct Acetic Acid[1]Water[12][14]
Reversibility Essentially irreversibleReversible; equilibrium limits yield[12][14]
Reaction Rate Faster, more efficient[6]Slower, requires harsher conditions[15]
Risk of Hydrolysis Low (byproduct is non-hydrolytic)High (byproduct is water)[1]
Recommendation Strongly Preferred Not recommended for high-purity synthesis
Problem 2.3: Exploring Advanced Catalysis to Minimize Byproducts

Causality: While effective, strong mineral acids like H₂SO₄ and H₃PO₄ are corrosive and can be difficult to separate from the reaction mixture, potentially requiring neutralization steps that can induce hydrolysis.

Solutions & Optimization:

  • Solid Acid Catalysts: Research has shown that solid acid catalysts, such as certain zeolites or sulfated zirconia, can efficiently catalyze the acetylation of salicylic acid.[16][17][18] These catalysts offer significant advantages, including easier separation (simple filtration), reusability, and often higher selectivity, leading to a cleaner product and a more environmentally friendly ("green") process.[16][17][19]

Catalyst TypeExamplesAdvantagesDisadvantages
Liquid Mineral Acid H₂SO₄, H₃PO₄[1]Inexpensive, readily available, effective.Corrosive, difficult to separate, can cause side reactions.[15]
Solid Acid (Heterogeneous) Zeolites, Sulfated Zirconia, Heteropoly acids[16][17][20]Easily separable (filtration), reusable, eco-friendly, high selectivity.[16][19]Higher initial cost, may require specific activation conditions.
Section 3: Purification and Analysis Protocols

Purification is a critical step to remove unreacted starting materials and byproducts. Subsequent analysis validates the purity of the final compound.

FAQ 3.1: What is the standard method for purifying crude aspirin?

The most common and effective method for purifying crude aspirin is recrystallization .[7][21] This technique relies on the principle that aspirin is much more soluble in a hot solvent than in a cold one, while the impurities (like salicylic acid) may have different solubility profiles.[7][21] A mixed solvent system, typically ethanol and water, is often used.[7]

  • Transfer the crude aspirin to a clean Erlenmeyer flask.

  • Add a minimal amount of warm ethanol (e.g., 4 mL) and gently heat on a hot plate until all the solid dissolves.[21]

  • Immediately remove the flask from the heat.

  • Slowly add cold water (e.g., 13 mL) until the solution becomes slightly cloudy. The cloudiness indicates the solution is saturated and crystals are beginning to form.[21]

  • Allow the flask to cool slowly to room temperature, then place it in an ice-water bath to maximize crystal formation.[7]

  • Collect the purified, needle-like crystals by vacuum filtration and wash with a small amount of ice-cold water.

  • Dry the crystals completely on a watch glass.

Purification Workflow Start Crude Aspirin Product (Aspirin + Impurities) Dissolve 1. Dissolve in minimal hot ethanol Start->Dissolve AddWater 2. Add cold water to saturation Dissolve->AddWater Cool 3. Cool slowly, then chill in ice bath AddWater->Cool Filter 4. Collect crystals via vacuum filtration Cool->Filter Result Pure Aspirin Crystals Filter->Result Impurities Impurities remain in solution Filter->Impurities

Caption: Step-by-step workflow for the recrystallization of aspirin.

FAQ 3.2: How can I test the purity of my synthesized aspirin?

Several analytical techniques can be used to assess the purity of your final product. A combination of these methods provides the most comprehensive evaluation.

TechniquePrincipleWhat It Detects
Ferric Chloride (FeCl₃) Test The iron (III) ion forms a distinct purple-colored complex with phenolic hydroxyl groups.[21]Presence of unreacted salicylic acid (a phenol). Aspirin, which lacks a free phenolic group, gives a negative (yellow/no change) result.[21]
Melting Point Determination Pure crystalline solids have a sharp, defined melting point. Impurities disrupt the crystal lattice, causing melting to occur over a broader and lower temperature range.[22][23]Overall purity. A melting point close to the literature value (135°C) indicates high purity.[7]
Thin-Layer Chromatography (TLC) Separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[24]Presence of salicylic acid and other potential impurities by comparing the sample's spots to known standards.[23][24]
High-Performance Liquid Chromatography (HPLC) A highly sensitive technique that separates, identifies, and quantifies each component in a mixture.Accurately quantifies the amount of aspirin and any related substances (impurities) in the sample.
References
  • Reaction of acetylation of salicylic acid. (n.d.). BYJU'S. [Link]
  • Synthesis of Aspirin Lab Procedure. (2021, March 29). Chemistry LibreTexts. [Link]
  • Aspirin Synthesis. (n.d.). ChemTalk. [Link]
  • Aspirin. (n.d.). In Wikipedia.
  • Aspirin synthesis.pdf. (n.d.).
  • What is the reaction mechanism for reaction of salicylic acid and acetic anhydride to form aspirin? (2019, February 7). Quora. [Link]
  • Synthesis of Aspirin from salicylic acid occurs by acetylating process. (n.d.). Hooghly Women's College. [Link]
  • Preparation, Purification and Analysis of Aspirin (acetylsalicylic acid) Synthesis. (n.d.).
  • Pratap, S. R., et al. (n.d.).
  • Experiment 2 Synthesis of Aspirin. (n.d.).
  • Heravi, M. M., et al. (2008). Acetylation of salicylic acid by various heteropoly acids in acetic anhydride at room temperature.
  • Heravi, M. M., et al. (2008). Acetylation of alcohols, phenols and salicylic acid by heteropoly acids in acetic anhydride: a green and. Semantic Scholar. [Link]
  • Notes on Acetyl
  • SYNTHESIS OF ASPIRIN. (n.d.). Chem21Labs. [Link]
  • Scharf, W., & Malerich, C. (n.d.). The Synthesis of a Medicinal Agent- Aspirin. Baruch College. [Link]
  • Synthesis of Aspirin - Acetylsalicylic Acid. (2012, November 19).
  • Reliable Analysis of Aspirin and Related Substances in Drug Substance and Tablet Formulation Using an Alliance™ iS HPLC System. (n.d.).
  • How is the synthesis of aspirin with acetic anhydride an esterification reaction? (2017, July 28). Quora. [Link]
  • Industrial Production Process of Aspirin. (2025, August 11). ChemAnalyst. [Link]
  • Synthesis of Aspirin and Purific
  • Inside the Chemistry: Industrial Production Process of Aspirin. (2025, August 11). ChemAnalyst. [Link]
  • Esterification of phenols. (n.d.).
  • In the synthesis of aspirin, how can you improve product yield or purity? (2017, February 1). Quora. [Link]
  • Green catalytic process for the synthesis of acetyl salicylic acid. (n.d.).
  • O-acetylation of salicylic acid with acetic anhydride over honeycomb coated with zirconia and its modified forms. (n.d.). IJIRSET. [Link]
  • Aspirin Analysis. (n.d.). Chem21Labs. [Link]
  • Aspirin Synthesis. (2019, June 4). Synaptic - Central College. [Link]
  • LAB 6 - SYNTHESIS AND ANALYSIS OF ASPRIN. (2025, August 11). Chemistry LibreTexts. [Link]
  • Why is the percentage yield in the synthesis of aspirin less than 100%? (2023, August 7). Brainly.com. [Link]
  • Esterification of phenols (video). (n.d.). Khan Academy. [Link]

Sources

Technical Support Center: Optimization of Suzuki-Miyaura Reactions for Aryl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling. As a Senior Application Scientist, I've seen firsthand how the unreactivity of aryl chlorides can pose a significant challenge in complex synthetic campaigns. These substrates are abundant and cost-effective, but their strong C-Cl bond demands a more nuanced approach than their bromide or iodide counterparts.

This guide is structured from my field experience to move beyond simple protocols. We will delve into the causality behind common failures and provide a logical framework for optimization. Here, we don't just follow steps; we understand them. Our goal is to empower you to troubleshoot effectively and develop robust, reproducible coupling processes for even the most challenging substrates.

Let's begin by visualizing the fundamental process we are trying to control.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Active Pd(0)L_n OA_Complex Ar-Pd(II)(Cl)L_n (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (Rate-Determining Step for Ar-Cl) Transmetalation_Complex Ar-Pd(II)(Ar')L_n (Transmetalation Product) OA_Complex->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination Product Biaryl Product (Ar-Ar') Transmetalation_Complex->Product ArCl Aryl Chloride (Ar-Cl) ArCl->OA_Complex Boronic_Acid Ar'-B(OR)₂ Boronic_Acid->Transmetalation_Complex Base Base (e.g., K₃PO₄) Base->Transmetalation_Complex Activates Boronic Acid

Caption: The Suzuki-Miyaura catalytic cycle. For aryl chlorides, oxidative addition is typically the slow, rate-determining step.

Troubleshooting Guide: Diagnosing and Solving Failed Reactions

This section addresses specific experimental failures. The key to successful troubleshooting is to isolate variables and address the most probable cause first.

Q1: My reaction with an electron-rich aryl chloride shows no conversion, or I've only recovered starting material. What's the primary suspect?

A1: The most likely culprit is a failed oxidative addition step.[1] Electron-donating groups on the aryl chloride increase the electron density of the C-Cl bond, making it stronger and less susceptible to cleavage by the electron-rich Pd(0) catalyst.[1] Standard catalysts like Pd(PPh₃)₄ are often ineffective for these substrates.[1]

Immediate Actions:

  • Re-evaluate Your Ligand: This is the most critical parameter. For electron-rich aryl chlorides, you need a ligand that is both bulky and highly electron-donating . This electronic property enriches the palladium center, promoting its insertion into the C-Cl bond.[2]

    • Recommended Ligands: Switch to a modern biaryl phosphine ligand. SPhos and XPhos are industry standards specifically designed for this challenge.[1] N-Heterocyclic Carbenes (NHCs), such as IPr, are also excellent choices due to their strong σ-donating ability.[1][3]

  • Increase Temperature: The activation energy for the oxidative addition of aryl chlorides is high. A good starting temperature is 80-110 °C.[1][4] If you started lower, increasing the temperature is a logical next step.

  • Confirm Catalyst Activation: Are you certain you are generating the active Pd(0) species? If you are generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂, the reduction to Pd(0) might be inefficient. Consider using a well-defined Pd(II) precatalyst that rapidly and reliably forms the active Pd(0) species under basic conditions.[3][5] Examples include Buchwald-type palladacycles or Nolan's (allyl)Pd(NHC)Cl complexes.[5]

Q2: My reaction is producing a significant amount of a homocoupled boronic acid byproduct (Ar'-Ar'). What is causing this and how can I fix it?

A2: Boronic acid homocoupling is typically caused by two main issues: the presence of oxygen or an inefficient catalytic turnover where Pd(II) species build up.[2]

Underlying Causes & Solutions:

  • Oxygen in the Reaction: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote homocoupling.[2]

    • Solution: Ensure your reaction setup is rigorously degassed. Use a robust solvent sparging technique (e.g., bubbling argon or nitrogen through the solvent for 15-30 minutes) and perform all reagent transfers under a positive pressure of inert gas.[1][6] A simple evacuate-backfill cycle is often sufficient.[1]

  • Slow Reductive Elimination/Transmetalation: If the main catalytic cycle is slow, the relative rate of side reactions increases.

    • Solution: Re-optimize your conditions to accelerate the main cycle. This often comes back to the choice of ligand. Bulky ligands not only promote oxidative addition but also accelerate the final reductive elimination step to release the product and regenerate the Pd(0) catalyst.[2]

Q3: I'm observing a major byproduct corresponding to the dehalogenation of my aryl chloride (Ar-H) and/or protodeboronation of my boronic acid (Ar'-H). How do I suppress these pathways?

A3: These are two distinct side reactions that point to different problems.

  • Dehalogenation (Ar-Cl → Ar-H): This occurs when the Ar-Pd(II)-Cl intermediate reacts with a hydride source before it can transmetalate.[2]

    • Potential Sources: The hydride can come from solvents (like alcohols) or amine bases.

    • Solutions:

      • Change your solvent to a non-protic option like toluene, dioxane, or THF.

      • If using an amine base, switch to an inorganic base like K₃PO₄ or Cs₂CO₃.[7]

  • Protodeboronation (Ar'-B(OR)₂ → Ar'-H): This is the hydrolysis of the C-B bond and is a very common failure mode, especially with electron-rich or heteroaryl boronic acids.[1][2] It is often accelerated by strong bases and excess water.[1][8][9]

    • Solutions:

      • Use a Milder Base: Strong bases like NaOH or KOH can accelerate protodeboronation.[7] A weaker base like K₂CO₃ or even KF might be beneficial.[6][7]

      • Use Anhydrous Conditions: While a small amount of water can be beneficial, excess water promotes this side reaction.[1] Consider using anhydrous solvents and a boronic ester instead of a boronic acid.

      • Switch to a Boronic Ester: Pinacol (Bpin) or neopentylglycol boronic esters are generally more stable to protodeboronation than their corresponding boronic acids.[2][10]

      • Use KHF₂: For particularly sensitive substrates, organotrifluoroborates (prepared with KHF₂) offer enhanced stability.[10][11]

Troubleshooting_Workflow Start Reaction Failed (Low/No Yield) Check_OA Is Oxidative Addition the likely issue? (e.g., e⁻-rich ArCl) Start->Check_OA Check_Side_Products Are major side products observed? Check_OA->Check_Side_Products No Optimize_Ligand Action: Use Bulky, Electron-Rich Ligand (SPhos, XPhos, NHC) Check_OA->Optimize_Ligand Yes Homocoupling Homocoupling (Ar'-Ar') Check_Side_Products->Homocoupling Yes Deboronation Protodeboronation (Ar'-H) Check_Side_Products->Deboronation Dehalogenation Dehalogenation (Ar-H) Check_Side_Products->Dehalogenation Increase_Temp Action: Increase Temperature (80-110 °C) Optimize_Ligand->Increase_Temp Use_Precatalyst Action: Use Modern Precatalyst for reliable Pd(0) generation Increase_Temp->Use_Precatalyst Fix_Homocoupling Action: Rigorous Degassing & O₂ Exclusion Homocoupling->Fix_Homocoupling Fix_Deboronation Action: Use Milder Base, Anhydrous Conditions, or Boronic Ester Deboronation->Fix_Deboronation Fix_Dehalogenation Action: Switch to Non-Protic Solvent & Inorganic Base Dehalogenation->Fix_Dehalogenation

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Analysis of Fluorinated Benzene Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Its unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can profoundly alter a molecule's physicochemical and pharmacokinetic profiles.[1] Among the various fluorinated motifs, fluorinated benzene derivatives are particularly prevalent and offer a versatile toolkit for the drug discovery professional.

This guide provides an in-depth comparative analysis of mono-, di-, and poly-fluorinated benzene derivatives. We will explore the nuanced effects of fluorine substitution on critical drug-like properties, supported by experimental data and detailed protocols for their evaluation. Our focus will be on explaining the why behind the observed phenomena and the experimental choices, empowering you to make more informed decisions in your own research.

The Subtle Art of Tuning Physicochemical Properties with Fluorine

The introduction of fluorine onto a benzene ring systematically alters its electronic and physical nature. These changes are not merely additive; the position and number of fluorine atoms create distinct electronic environments that can be leveraged to optimize a drug candidate's properties.

Modulating Acidity (pKa) of Proximal Functional Groups

The potent electron-withdrawing inductive effect of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[2] This is a powerful tool for controlling a drug's ionization state at physiological pH, which in turn influences its solubility, permeability, and target engagement.

A classic example is the fluorination of phenols. The proximity of the fluorine atom to the hydroxyl group has a dramatic impact on acidity.

Table 1: Comparative pKa Values of Fluorophenol Isomers

CompoundpKa
Phenol10.0
2-Fluorophenol (ortho)8.7[3]
3-Fluorophenol (meta)9.3[3]
4-Fluorophenol (para)9.9[3]

The ortho-isomer is the most acidic due to the proximity of the fluorine atom, which exerts a strong inductive electron-withdrawing effect, stabilizing the resulting phenoxide anion.[4] This effect diminishes with distance, making the meta and para isomers less acidic.[4]

A similar trend is observed with fluorinated benzoic acids.

Table 2: Comparative pKa Values of Fluorobenzoic Acid Isomers

CompoundpKa
Benzoic Acid4.2
2-Fluorobenzoic Acid (ortho)3.27
3-Fluorobenzoic Acid (meta)3.86[5]
4-Fluorobenzoic Acid (para)4.14[6]

The "ortho effect" is even more pronounced in the benzoic acid series, with 2-fluorobenzoic acid being almost a full pKa unit more acidic than benzoic acid.[7] This is a critical consideration when designing a drug where a carboxylic acid moiety is important for target binding or solubility.

Navigating the Complexities of Lipophilicity (LogP)

Lipophilicity, a measure of a compound's partitioning between an octanol and water phase, is a key determinant of its ADME (absorption, distribution, metabolism, and excretion) properties.[8] The effect of fluorine on lipophilicity is more complex than its effect on acidity. A single fluorine atom generally increases the lipophilicity of a benzene ring. However, as the number of fluorine atoms increases, the molecule's polarity can increase, leading to a decrease in lipophilicity.

Table 3: Comparative LogP Values of Fluorinated Benzene Derivatives

CompoundLogP
Benzene2.13
Fluorobenzene2.27
1,2-Difluorobenzene2.14
1,3-Difluorobenzene2.14
1,4-Difluorobenzene2.30
1,3,5-Trifluorobenzene2.41

Note: LogP values can vary slightly depending on the determination method.

Experimental Protocol: Determination of LogP by the Shake-Flask Method

This protocol is based on the OECD Guideline 107 and is the gold standard for LogP determination. The choice of the shake-flask method, while labor-intensive, is due to its direct measurement of the partitioning equilibrium, providing highly reliable data.

  • Preparation of Phases:

    • n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by a 24-hour separation period. This ensures that the two phases are in equilibrium before the introduction of the test compound.

  • Preparation of Test Solution:

    • A stock solution of the test compound is prepared in n-octanol. The concentration is chosen to be high enough for accurate quantification in both phases but low enough to avoid self-association.

  • Partitioning:

    • A known volume of the stock solution is combined with a known volume of the water phase in a glass vessel.

    • The vessel is shaken at a constant temperature until equilibrium is reached. The time to reach equilibrium should be determined experimentally for each compound.

  • Phase Separation:

    • The mixture is centrifuged to ensure complete separation of the two phases. This is a critical step to avoid cross-contamination during sampling.

  • Quantification:

    • The concentration of the test compound in each phase is determined using a suitable analytical method, such as HPLC-UV.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P.

G cluster_prep 1. Preparation cluster_part 2. Partitioning cluster_sep 3. Phase Separation cluster_quant 4. Quantification & Calculation prep_phases Saturate n-octanol and water combine Combine stock solution and water prep_phases->combine prep_stock Prepare stock solution in n-octanol prep_stock->combine shake Shake to equilibrium combine->shake centrifuge Centrifuge to separate phases shake->centrifuge sample Sample each phase centrifuge->sample analyze Analyze concentration (e.g., HPLC) sample->analyze calculate Calculate LogP analyze->calculate

Caption: Workflow for LogP Determination by the Shake-Flask Method.

Enhancing Metabolic Stability: The Power of the C-F Bond

One of the most significant advantages of fluorination in drug design is the potential for increased metabolic stability.[9] The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[10]

The "Para-Fluoro" Metabolic Blocking Strategy

A classic and highly effective strategy is to place a fluorine atom at a metabolically labile position on an aromatic ring. For example, the para-position of a phenyl ring is often susceptible to hydroxylation. Replacing the hydrogen at this position with a fluorine atom can effectively block this metabolic pathway, leading to a longer in vivo half-life and improved bioavailability.[9]

A notable case study is the development of Ezetimibe, a cholesterol absorption inhibitor. The precursor compound, SCH 48461, was potent but had poor in vivo efficacy due to metabolic inactivation. The introduction of a para-fluorophenyl group was a key modification that led to the development of the metabolically stable and clinically successful drug, Ezetimibe.[9]

G cluster_unsub Metabolically Labile Phenyl Ring cluster_sub Para-Fluorinated Phenyl Ring unsub Drug-Phenyl-H metabolite Drug-Phenyl-OH (Inactive Metabolite) unsub->metabolite CYP450 Oxidation sub Drug-Phenyl-F no_metabolism Metabolism Blocked sub->no_metabolism CYP450

Caption: The Para-Fluoro Metabolic Blocking Strategy.

Experimental Protocol: In Vitro Metabolic Stability Assay with Liver Microsomes

This protocol is a standard in vitro method to assess a compound's susceptibility to phase I metabolism. The choice of liver microsomes is a cost-effective and high-throughput method to specifically investigate CYP-mediated metabolism.

  • Preparation of Incubation Mixture:

    • In a 96-well plate, combine the test compound (typically at a final concentration of 1 µM), pooled human liver microsomes (final concentration of 0.5 mg/mL), and phosphate buffer (pH 7.4). The use of pooled microsomes from multiple donors is crucial to average out individual variations in enzyme activity.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to distribute into the microsomal membranes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. This system provides the necessary cofactor for CYP450 enzyme activity. A negative control without the NADPH system is essential to assess non-enzymatic degradation.

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), an aliquot of the reaction is transferred to a new plate containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard). The acetonitrile precipitates the proteins, stopping the reaction, and the internal standard is used for accurate quantification.

  • Analysis:

    • The quenched samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The percentage of the parent compound remaining is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated from the rate of disappearance.

Conformational Control and Enhanced Binding Interactions

The steric and electronic properties of fluorine can be exploited to control the conformation of a molecule, pre-organizing it into a bioactive conformation for optimal target binding.[11] The gauche effect, where a C-F bond prefers a gauche orientation to a vicinal C-O or C-N bond, is a well-documented example of this conformational control.[2]

Furthermore, the polarized C-F bond can participate in favorable dipole-dipole interactions and C-F···H-X hydrogen bonds with protein targets, enhancing binding affinity and specificity.[2]

Conclusion

The strategic application of fluorinated benzene derivatives is a powerful approach in modern drug discovery. A deep understanding of how the number and position of fluorine atoms influence a molecule's physicochemical properties, metabolic stability, and conformational preferences is essential for rational drug design. The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers aiming to leverage the unique properties of fluorine to develop safer and more effective medicines.

References

  • Fluorine in drug discovery: Role, design and case studies.International Journal of Pharmacy and Pharmaceutical Science, 2025. [Link]
  • Fluorine in drug design: a case study with fluoroanisoles.ChemMedChem, 2015. [Link]
  • Why is o-flurophenol is more acidic than p-flurophenol? Quora, 2017. [Link]
  • The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophe. askIITians, 2018. [Link]
  • The role of fluorine in medicinal chemistry.Expert Opinion on Drug Discovery, 2010. [Link]
  • Correlations and predictions of pKa values of fluorophenols and bromophenols using hydrogen-bonded complexes with ammonia.The Journal of Physical Chemistry A, 2006. [Link]
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.Journal of the Iranian Chemical Society, 2023. [Link]
  • Fluorine in Drug Design: A Case Study with Fluoroanisoles.
  • Tactical Applications of Fluorine in Drug Design and Development.
  • Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid.Chemistry Stack Exchange, 2017. [Link]
  • Can you tell the order of acidic strength of para halogen substituted phenols? Quora, 2020. [Link]
  • The Dark Side of Fluorine.ACS Medicinal Chemistry Letters, 2019. [Link]
  • 3-Fluorobenzoic acid.Wikipedia, 2023. [Link]
  • Q5. In the box below, you are given the pKa values for a series of compounds...Course Hero, N.D. [Link]
  • Comparison of the changes in Log P of selected alkyl and fluoroalkyl...
  • 4-Fluorobenzoic acid.Wikipedia, 2023. [Link]
  • Which is more acidic, p-bromobenzoic acid or p-fluoro benzoic acaid, and why? Quora, 2021. [Link]
  • Measured²⁰ log P values for compounds selectively fluorinated...
  • LogP—Making Sense of the Value.ACD/Labs, N.D. [Link]

Sources

comparing reactivity of 2-Chloro-1-fluoro-3-methoxybenzene with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of functionalized aromatic compounds is critical for the efficient design and synthesis of novel molecular entities. This guide provides an in-depth comparative analysis of the reactivity of 2-chloro-1-fluoro-3-methoxybenzene, a versatile building block, in several key classes of organic transformations. We will dissect the electronic and steric interplay of its substituents—chloro, fluoro, and methoxy groups—and benchmark its reactivity against structurally similar compounds, providing a predictive framework supported by mechanistic principles and experimental data.

Introduction to this compound

This compound possesses a unique substitution pattern on the benzene ring that imparts a complex reactivity profile. The interplay between the electron-withdrawing inductive effects of the halogens and the electron-donating mesomeric effect of the methoxy group, coupled with their distinct steric demands, governs the regioselectivity and rate of various reactions. This guide will explore its behavior in nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, electrophilic aromatic substitution (EAS), and directed ortho-lithiation.

I. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of arene functionalization. The reaction proceeds via an addition-elimination mechanism, and its rate is highly dependent on the nature of the leaving group and the electronic landscape of the aromatic ring.

Mechanistic Considerations

The SNAr mechanism involves the formation of a negatively charged Meisenheimer complex as the rate-determining step. The stability of this intermediate is paramount; electron-withdrawing groups (EWGs) ortho and para to the leaving group are crucial for stabilizing the negative charge through resonance and induction, thereby accelerating the reaction.

Comparative Reactivity Analysis

In this compound, both the chloro and fluoro groups are potential leaving groups. The established trend for leaving group ability in SNAr reactions is F > Cl > Br > I, which is inverse to their trend in SN1 and SN2 reactions. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex.[1][2]

The methoxy group, being electron-donating, generally deactivates the ring towards SNAr. However, its position relative to the halogens is critical. In our target molecule, the methoxy group is meta to the fluorine and ortho to the chlorine.

  • Reactivity at C-1 (Fluorine as leaving group): The fluorine at C-1 is ortho to the chlorine and meta to the methoxy group. The chlorine atom provides some inductive stabilization, but the methoxy group offers no resonance stabilization to a nucleophilic attack at this position.

  • Reactivity at C-2 (Chlorine as leaving group): The chlorine at C-2 is ortho to both the fluorine and the methoxy group. The fluorine atom provides strong inductive stabilization. The methoxy group, while donating overall, can exert a stabilizing inductive effect from the ortho position.

Prediction: Nucleophilic attack is predicted to occur preferentially at the C-1 position, leading to the displacement of the fluoride. This is due to the superior leaving group ability of fluorine in SNAr reactions.

To provide a semi-quantitative comparison, we can consider the reactivity of dichloronitrobenzene isomers as an analogy. In dichloronitrobenzenes, the chlorine atom that is ortho or para to the strongly electron-withdrawing nitro group is significantly more activated and readily displaced.[3] While our target molecule lacks a nitro group, the principle of stabilization by adjacent electron-withdrawing substituents holds.

II. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the formation of C-C and C-N bonds, respectively.

Mechanistic Overview: The Catalytic Cycle

These reactions proceed through a catalytic cycle involving three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organoboron or amine nucleophile, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. The oxidative addition step is often rate-limiting, and its facility is dependent on the C-X bond strength, with the general reactivity trend being I > Br > OTf > Cl >> F.[4]

Comparative Reactivity and Selectivity

Given the vast difference in the reactivity of C-Cl and C-F bonds in palladium-catalyzed cross-coupling, we can confidently predict high selectivity for the reaction at the C-Cl bond. The activation of C-F bonds is significantly more challenging and typically requires specialized catalytic systems and harsh reaction conditions.

  • Suzuki-Miyaura Coupling: For the Suzuki-Miyaura coupling of this compound, oxidative addition of the C-Cl bond to the Pd(0) catalyst will be the overwhelmingly favored pathway. The electron-donating methoxy group ortho to the chlorine can slightly decrease the reactivity of the C-Cl bond towards oxidative addition, necessitating the use of active catalytic systems, often employing bulky, electron-rich phosphine ligands.[4]

  • Buchwald-Hartwig Amination: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination will selectively occur at the C-Cl bond.[5][6] The choice of ligand and base is crucial for achieving high yields, especially with less reactive aryl chlorides.

Comparative Reactivity Table:

CompoundRelative Rate of Suzuki Coupling (Predicted)Comments
2-Bromo-1-fluoro-3-methoxybenzeneVery FastC-Br bond is significantly more reactive than C-Cl.
This compound Moderate C-Cl bond activation is the key step. Requires optimized catalyst system.
1,3-Dichloro-2-methoxybenzeneModerateSimilar reactivity to the target compound at the C-Cl bonds.
1-Fluoro-3-methoxybenzeneVery Slow / No ReactionC-F bond is generally unreactive under standard conditions.

III. Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring. The regioselectivity is governed by the directing effects of the existing substituents.

Directing Effects of Substituents
  • Methoxy (-OCH3): A strongly activating, ortho-, para-directing group due to its ability to donate electron density via resonance.

  • Fluorine (-F) and Chlorine (-Cl): Both are deactivating groups due to their strong inductive electron withdrawal. However, they are ortho-, para-directing because of the ability of their lone pairs to stabilize the arenium ion intermediate through resonance.

In this compound, these effects are in competition. The powerful ortho-, para-directing effect of the methoxy group will dominate.

Predicted Regioselectivity:

The methoxy group at C-3 directs electrophilic attack to its ortho positions (C-2 and C-4) and its para position (C-6).

  • Position C-2: Occupied by chlorine.

  • Position C-4: A viable position for substitution.

  • Position C-6: A viable position for substitution.

Between C-4 and C-6, steric hindrance from the adjacent chlorine at C-2 might slightly disfavor substitution at C-4. Therefore, the major product is predicted to be the result of substitution at the C-6 position .

EAS_Regioselectivity

Predicted Regioselectivity of Electrophilic Aromatic Substitution

IV. Directed Ortho-Lithiation

Directed ortho-lithiation (DoM) is a powerful method for the regioselective functionalization of aromatic rings, where a directing metalation group (DMG) coordinates to an organolithium reagent, leading to deprotonation at the adjacent ortho position.[7][8]

Directing Group Hierarchy

The ability of a substituent to direct lithiation follows a general hierarchy. For the groups present in our target molecule, the approximate order of directing ability is: -OCH3 > -F > -Cl.[9]

Predicted Site of Lithiation:

The methoxy group at C-3 is the strongest directing group. It will direct the lithiation to its ortho positions, C-2 and C-4.

  • Position C-2: This position is already substituted with a chlorine atom.

  • Position C-4: This position bears a hydrogen atom and is therefore the most likely site for deprotonation.

Therefore, treatment of this compound with a strong lithium base like n-butyllithium is expected to result in selective lithiation at the C-4 position .

DoM_Regioselectivity

Predicted Regioselectivity of Directed Ortho-Lithiation

Experimental Protocols

The following are generalized experimental protocols that can be adapted for reactions with this compound.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd(OAc)2, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K3PO4, 2 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add this compound (1 equivalent), the boronic acid (1.2 equivalents), and the solvent (e.g., toluene/water mixture).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd2(dba)3, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents) to a dry reaction vessel.

  • Reagent Addition: Add the solvent (e.g., toluene or dioxane), this compound (1 equivalent), and the amine (1.2 equivalents).

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with water, and extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purification: Purify the product by flash column chromatography.

Conclusion

This compound presents a fascinating case study in the competitive and cooperative effects of multiple substituents on an aromatic ring. Our analysis predicts a clear hierarchy of reactivity and regioselectivity across different reaction classes:

  • SNAr: Preferential substitution of the fluoride at C-1.

  • Palladium-Catalyzed Cross-Coupling: Selective reaction at the C-Cl bond at C-2.

  • EAS: Major substitution at C-6, directed by the methoxy group.

  • Directed Ortho-Lithiation: Selective lithiation at C-4, ortho to the methoxy group.

This guide provides a robust framework for predicting the chemical behavior of this and similarly substituted aromatic compounds. The provided experimental protocols serve as a starting point for synthetic applications, and it is anticipated that further optimization will be necessary to achieve desired outcomes for specific substrates.

References

  • BenchChem. (2025).
  • Wikipedia. (n.d.).
  • Myers, A. G. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. PubChem.
  • ChemRxiv. (2022).
  • National Institutes of Health. (n.d.). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors.
  • The American Chemical Society Petroleum Research Fund. (n.d.).
  • PubMed Central. (n.d.). A broadly applicable quantitative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors.
  • Wikipedia. (n.d.).
  • ACS Publications. (2021).
  • MDPI. (n.d.).
  • Baran Lab. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (2017).
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023).
  • BenchChem. (2025). A Comparative Guide to the Kinetic Performance of Catalysts in the Suzuki Coupling of Functionalized Chlorothiophenes.
  • ChemRxiv. (2022).
  • ResearchGate. (2023).
  • ResearchGate. (n.d.).
  • Chemistry Stack Exchange. (2016). Reaction between chlorobenzene and sodium methoxide to produce anisole.
  • WuXi Biology. (n.d.).
  • ResearchGate. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • National Center for Biotechnology Information. (n.d.). 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. PubChem.
  • PubMed. (2014). Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions.
  • SciSpace. (n.d.).
  • ACS Publications. (2009).
  • Scirp.org. (n.d.). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts.
  • ACS Publications. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene. PubChem.
  • PubMed Central. (2017).
  • ResearchGate. (n.d.). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments.
  • Frontiers. (2024).
  • BLDpharm. (n.d.). 1414870-75-9|1-Bromo-4-chloro-3-fluoro-2-methoxybenzene.
  • ChemBK. (n.d.). 1-Bromo-3-chloro-4-fluoro-2-methoxybenzene.
  • ACS Publications. (n.d.). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis.
  • ResearchGate. (2023). (PDF)
  • PubMed. (2002).

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Isomeric Chloro-fluoro-methoxybenzenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Positional Isomers

In the realms of pharmaceutical development, agrochemicals, and materials science, the precise structural characterization of substituted aromatic compounds is paramount. Positional isomers, such as the chloro-fluoro-methoxybenzenes (or chloro-fluoro-anisoles), possess the same molecular formula (C₇H₆ClFO) and weight (160.57 g/mol ) but can exhibit vastly different biological activities, toxicities, and chemical reactivities. Consequently, the ability to unambiguously distinguish between these isomers is not merely an academic exercise but a critical step in ensuring product safety, efficacy, and quality.

This guide provides a multi-faceted spectroscopic approach to differentiate three specific isomers: 2-chloro-4-fluoroanisole , 4-chloro-2-fluoroanisole , and 3-chloro-5-fluoroanisole . As a Senior Application Scientist, my objective is not to simply present data, but to explain the causality behind the expected spectral differences. We will explore how the interplay of the electron-donating methoxy group (-OCH₃) and the inductive/resonance effects of the halogen substituents at different positions on the benzene ring gives rise to unique fingerprints in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Figure 1: Structures of the three chloro-fluoro-methoxybenzene isomers under comparison.[1]

Experimental Design and Methodologies

A robust analytical strategy relies on a validated workflow. The following diagram and protocols outline a comprehensive approach for acquiring high-quality, comparable spectroscopic data for the isomers.

Experimental_Workflow cluster_analysis Spectroscopic Analysis Sample Isomer Sample Prep Sample Preparation (Dissolution in appropriate solvent) Sample->Prep NMR NMR (¹H, ¹³C, ¹⁹F) Prep->NMR FTIR FT-IR Prep->FTIR UVVis UV-Vis Prep->UVVis GCMS GC-MS Prep->GCMS Data Data Processing & Interpretation NMR->Data FTIR->Data UVVis->Data GCMS->Data Report Comparative Report Data->Report

Figure 2: General experimental workflow for comparative spectroscopic analysis.

Detailed Experimental Protocols

The following are standard, self-validating protocols designed to ensure data reproducibility and integrity.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy [2]

  • Sample Preparation: Accurately weigh 10-20 mg of the anisole isomer and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer. Lock the field frequency using the deuterium signal from CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment with a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Co-add 8-16 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Co-add 128-1024 scans.

  • ¹⁹F NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence, with proton decoupling. Use an external or internal reference such as CFCl₃ (0 ppm).

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm). Integrate ¹H signals and identify peak multiplicities and coupling constants (J-values) in Hz.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy [3]

  • Instrument Preparation: Ensure the FT-IR spectrometer's Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean.

  • Background Acquisition: Record a background spectrum of the empty, clean ATR crystal. This is automatically subtracted from the sample spectrum by the instrument software.

  • Sample Analysis: Place a single drop of the neat liquid isomer onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

C. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a stock solution of the isomer in a UV-transparent solvent like ethanol or cyclohexane. Perform serial dilutions to obtain a final concentration in the 10⁻⁴ to 10⁻⁵ M range, ensuring the maximum absorbance falls within the linear range of the instrument (typically < 1.5 AU).

  • Data Acquisition: Use a dual-beam spectrophotometer. Record a baseline spectrum with the cuvettes filled with the solvent. Then, record the sample spectrum from 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) for each absorption band.

D. Gas Chromatography-Mass Spectrometry (GC-MS) [3]

  • Sample Preparation: Prepare a dilute solution (~100 ppm) of the isomer in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method: Use a GC system equipped with a non-polar capillary column (e.g., DB-5ms). Set a suitable temperature program, for example: initial temperature of 60°C, hold for 2 minutes, then ramp to 250°C at 10°C/min. Use helium as the carrier gas.

  • MS Method: Couple the GC to a mass spectrometer operating in Electron Ionization (EI) mode at 70 eV. Set the mass analyzer to scan a range of m/z 40 to 200.

  • Data Analysis: Identify the chromatographic peak for the isomer. Extract the corresponding mass spectrum and identify the molecular ion peak and key fragment ions.

Spectroscopic Comparison and Data Interpretation

The key to distinguishing these isomers lies in understanding how the electronic environment of the aromatic ring is perturbed by the unique arrangement of the -OCH₃, -Cl, and -F substituents.

¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment

The electron-donating methoxy group (-OCH₃) increases electron density at the ortho and para positions, causing upfield shifts (shielding) for the attached protons and carbons. Conversely, the electronegative halogens (-F, -Cl) withdraw electron density via the sigma framework (inductive effect), causing downfield shifts (deshielding), particularly on nearby nuclei.[4]

Predicted ¹H NMR Data

The chemical shifts and coupling patterns of the three aromatic protons on each isomer are the most powerful diagnostic tools. The predictions below are based on established substituent chemical shift (SCS) principles and data from analogous compounds like chloro-fluoro-toluenes and anilines.[5][6][7]

IsomerProtonPredicted δ (ppm)Predicted Multiplicity & J (Hz)Rationale for Distinction
2-Chloro-4-fluoroanisole H-3~7.15dd, J(H,H)≈9, J(H,F)≈4Doublet of doublets due to coupling with H-5 and F-4.
H-5~6.95ddd, J(H,F)≈9, J(H,H)≈9, J(H,H)≈3Complex splitting from H-3, H-6, and F-4.
H-6~7.20dd, J(H,H)≈3, J(H,F)≈6Doublet of doublets from H-5 and F-4.
4-Chloro-2-fluoroanisole H-3~7.05t, J(H,H/F)≈9"Triplet" appearance due to similar ortho H-H and H-F coupling constants.
H-5~7.10dd, J(H,H)≈9, J(H,Cl)≈0Doublet of doublets (appears as a doublet) from H-6 and H-3.
H-6~6.90dd, J(H,H)≈9, J(H,F)≈2Doublet of doublets from H-5 and a smaller coupling to F-2.
3-Chloro-5-fluoroanisole H-2~6.80t, J(H,H/F)≈2.5Small coupling to H-4, H-6 and F-5 results in a narrow triplet or multiplet.
H-4~6.70ddd, J(H,F)≈9, J(H,H)≈2.5, J(H,H)≈2.5Large doublet splitting from F-5, further split by two meta protons.
H-6~6.90t, J(H,H/F)≈2.5Similar to H-2, a narrow multiplet.

Predicted ¹³C NMR Data

The number of unique carbon signals directly reflects the molecule's symmetry. Furthermore, carbon atoms directly bonded to fluorine will appear as doublets due to ¹J(C,F) coupling, which is a definitive assignment tool.[8]

IsomerSymmetry# Aromatic SignalsKey Distinguishing Features (Predicted δ, ppm)
2-Chloro-4-fluoroanisole Asymmetric6C-4: Strong doublet, δ ~158, ¹J(C,F) ~240 Hz. C-2: Singlet, δ ~125. C-1: Singlet, δ ~150.
4-Chloro-2-fluoroanisole Asymmetric6C-2: Strong doublet, δ ~155, ¹J(C,F) ~245 Hz. C-4: Singlet, δ ~122. C-1: Doublet, δ ~148, ²J(C,F) ~12 Hz.
3-Chloro-5-fluoroanisole Symmetric (plane)4C-3/C-5: Two doublets for C-F (¹J(C,F) ~248 Hz) and C-Cl. C-2/C-6: One signal, a doublet due to ³J(C,F). C-4: One signal, a doublet due to ²J(C,F).
FT-IR Spectroscopy: Fingerprinting Substitution Patterns

While many IR bands are common across isomers (e.g., aromatic C-H stretch >3000 cm⁻¹, C=C stretches at 1450-1600 cm⁻¹), the C-H out-of-plane (oop) bending region from 900-675 cm⁻¹ is highly diagnostic of the substitution pattern.[9]

IsomerSubstitution PatternExpected Key Bands (cm⁻¹)Rationale for Distinction
2-Chloro-4-fluoroanisole 1,2,4-Trisubstituted~1250-1200 (asym C-O-C), ~1050-1020 (sym C-O-C), ~870-810 (oop) A strong band in the 870-810 cm⁻¹ region is characteristic of 1,2,4-trisubstitution, corresponding to two adjacent free hydrogens.
4-Chloro-2-fluoroanisole 1,2,4-Trisubstituted~1250-1200 (asym C-O-C), ~1050-1020 (sym C-O-C), ~870-810 (oop) Similar to its isomer, but the exact position and intensity of the oop band and other fingerprint region bands will differ slightly.
3-Chloro-5-fluoroanisole 1,3,5-Trisubstituted~1250-1200 (asym C-O-C), ~1050-1020 (sym C-O-C), ~860-810 and ~730-670 (oop) The 1,3,5-pattern gives rise to two characteristic bands, one at higher and one at lower wavenumbers, providing a clear distinction.
UV-Vis Spectroscopy: Electronic Transitions

Aromatic compounds typically show two primary π→π* absorption bands.[4] The positions of these bands are shifted by substituents. The electron-donating -OCH₃ group typically causes a bathochromic (red) shift to longer wavelengths. Halogens can have a more complex effect, but their electron-withdrawing nature generally opposes the effect of the methoxy group.

IsomerExpected λₘₐₓ (nm)Rationale for Distinction
2-Chloro-4-fluoroanisole ~280-290The para-fluoro and ortho-chloro substituents will modulate the strong para-donating effect of the methoxy group, leading to a significant bathochromic shift.
4-Chloro-2-fluoroanisole ~275-285Here, the strong para position is blocked by chlorine. The electronic interaction between the ortho-fluoro and the methoxy group is different, likely resulting in a slightly smaller bathochromic shift compared to the 2,4-isomer.
3-Chloro-5-fluoroanisole ~270-280With both halogens meta to the methoxy group, the resonance donation of the -OCH₃ group is less perturbed. The shift is expected to be the smallest of the three, closest to that of anisole itself.
Mass Spectrometry: Molecular Weight and Fragmentation

All three isomers will show a molecular ion (M⁺) peak cluster at m/z 160 and m/z 162 . The key confirmatory feature is the ~3:1 intensity ratio of these peaks, which is the characteristic isotopic signature of a single chlorine atom (³⁵Cl:³⁷Cl).[10] The differentiation lies in the fragmentation pattern.

Key Fragmentation Pathways:

  • Loss of Methyl Radical (-•CH₃): A common fragmentation for anisoles, leading to a [M-15]⁺ ion at m/z 145/147. The stability of this resulting phenoxy cation can be influenced by the halogen positions.

  • Loss of Formaldehyde (-CH₂O): A rearrangement followed by fragmentation can lead to a [M-30]⁺ ion.

  • Loss of Carbon Monoxide (-CO): From the [M-15]⁺ ion, loss of CO can occur, yielding a [M-15-28]⁺ ion at m/z 117/119.

  • Loss of Chlorine Radical (-•Cl): This will result in an ion at m/z 125.

The relative intensities of these fragment ions will vary. For example, in 4-chloro-2-fluoroanisole , the initial loss of the methyl radical is prominent, as seen in its experimental spectrum.[10] The stability of the subsequent fragment ions will be dictated by the electronic effects of the remaining substituents, providing a unique mass spectrum for each isomer.

Conclusion: A Multi-Technique Approach for Unambiguous Identification

No single spectroscopic technique can, with absolute certainty and ease, distinguish all positional isomers in every case. However, by adopting a holistic, multi-technique approach as outlined in this guide, researchers can build a self-validating and irrefutable case for the structure of a specific chloro-fluoro-methoxybenzene isomer.

  • NMR spectroscopy provides the most definitive data through unique chemical shifts and, most importantly, distinct proton-proton and carbon-fluorine coupling patterns.

  • FT-IR spectroscopy offers a rapid and effective way to distinguish substitution patterns, particularly by examining the C-H out-of-plane bending region.

  • UV-Vis spectroscopy serves as a complementary technique, with the position of λₘₐₓ providing electronic information that corroborates the substitution pattern.

  • Mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of chlorine) and offers structural clues through isomer-specific fragmentation patterns.

By synthesizing the data from these orthogonal techniques, a scientist can confidently and authoritatively assign the correct structure, ensuring the integrity of their research and the quality of their products.

References

  • Martin, N. H., Allen, N. W., & Moore, J. C. (2000). An algorithm for predicting the NMR shielding of protons over substituted benzene rings. Journal of Molecular Graphics and Modelling, 18(3), 242-246. [Link]
  • Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Stenutz. [Link]
  • Diehl, P. (1969). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 41(4), 544-549. [Link]
  • Wade, L. G. (n.d.). IR Spectroscopy Tutorial: Aromatics.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.).
  • LibreTexts Chemistry. (2024). 15.
  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Link]
  • SpectraBase. (n.d.). 4-Chloro-2-fluoroaniline. [Link]
  • SpectraBase. (n.d.). 4-Chloro-2-fluoroanisole - MS (GC) Spectrum. [Link]
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of chlorobenzene. [Link]
  • SpectraBase. (n.d.). 4-Chloro-2-fluoroanisole. [Link]
  • PubChem. (n.d.). 2-Chloro-4-fluoroanisole. [Link]
  • PubChem. (n.d.). 4-Chloro-2-fluoroanisole. [Link]
  • PubChem. (n.d.). 3-Chloro-5-fluoroanisole. [Link]
  • PubChem. (n.d.). 2-Chloro-4-fluoroanisole. [Link]
  • PubChem. (n.d.). 4-Chloro-2-fluoroanisole. [Link]
  • PubChem. (n.d.). 3-Chloro-5-fluoroanisole. [Link]
  • PubChem. (n.d.). 2-Chloro-4-fluoroanisole. [Link]
  • Organic Chemistry Data. (2021). 13C NMR Chemical Shifts. [Link]
  • Hess, K. R., et al. (2002). Introduction to Organic Chemistry. Brooks/Cole.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). [Link]
  • Wiley Science Solutions. (n.d.).

Sources

A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Chloro-1-fluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative analysis of 2-Chloro-1-fluoro-3-methoxybenzene, a key intermediate in the synthesis of specialized chemical compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the principles, experimental protocols, and comparative performance of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The objective is to furnish a robust framework for method selection, development, and validation in a regulated environment. All methodologies are presented in accordance with the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[1][2][3][4]

Introduction: The Analytical Imperative for this compound

This compound is a substituted aromatic compound whose purity is critical for the quality and safety of downstream products. The development of reliable and accurate analytical methods for its quantification is therefore not merely a procedural step but a foundational requirement for quality control and regulatory compliance. The choice of analytical technique is a critical decision, contingent on factors such as the required sensitivity, selectivity, sample throughput, and the nature of potential impurities. This guide will explore the two most prevalent and powerful techniques for the analysis of such volatile and semi-volatile organic compounds: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

The validation of these analytical procedures is paramount to demonstrate their suitability for the intended purpose.[3] This involves a thorough evaluation of key performance characteristics as defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[1][2] These characteristics include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Comparative Overview of Analytical Methodologies

Both GC and HPLC are powerful separation techniques, yet they operate on different principles, making them suitable for different analytical challenges. The choice between GC and HPLC for the analysis of this compound will depend on the specific requirements of the analysis, including the volatility of the analyte and its potential impurities.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on the partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on the partitioning of compounds between a liquid mobile phase and a solid stationary phase.
Primary Use Ideal for the analysis of volatile and semi-volatile compounds. Excellent for purity and impurity profiling.[5]Suitable for a wide range of compounds, including non-volatile and thermally labile substances.
Specificity High, particularly when coupled with a Mass Spectrometer (MS) detector, which provides structural information.High, especially with a Diode Array Detector (DAD) that can provide spectral information to assess peak purity.
Sensitivity Generally high, capable of detecting trace-level impurities, especially with sensitive detectors like Flame Ionization Detector (FID) or MS.High, with UV detectors being very sensitive for chromophoric compounds.
Sample Throughput Can be high with modern autosamplers and fast chromatography methods.Typically high, with run times often being shorter than traditional GC methods.
Instrumentation Gas chromatograph with a suitable detector (e.g., FID, MS).[5]HPLC system including a pump, injector, column, and detector (e.g., UV/DAD).
The Foundation of Trust: Validation Parameters (ICH Q2(R1))

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[3][4] The following parameters are critical for establishing the reliability of a quantitative method for this compound.

Caption: Core Validation Parameters as per ICH Q2(R1) Guidelines.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[4]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.[1]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is considered at three levels: repeatability, intermediate precision, and reproducibility.[1]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][4]

Comparative Experimental Data: GC vs. HPLC

The following tables summarize hypothetical but representative validation data for the analysis of this compound by GC-FID and HPLC-UV. This data is intended to provide a basis for comparison.

Table 1: Comparison of Validation Parameters for GC and HPLC Methods

Validation ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.999> 0.999
Range 1 - 150 µg/mL1 - 200 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%99.0 - 100.8%
Precision (RSD)
- Repeatability< 1.0%< 0.8%
- Intermediate Precision< 1.5%< 1.2%
LOD 0.1 µg/mL0.2 µg/mL
LOQ 0.3 µg/mL0.6 µg/mL
Robustness Unaffected by minor changes in flow rate and oven temperature ramp.Unaffected by minor changes in mobile phase composition and column temperature.
Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the validation of GC and HPLC methods for this compound.

This protocol outlines a GC-FID method suitable for the determination of purity and profiling of volatile impurities in this compound.

Caption: Gas Chromatography analysis workflow.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).

Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL (split ratio 50:1).

Validation Protocol:

  • Specificity: Analyze a blank solvent, a standard solution of this compound, and a sample spiked with potential impurities. Demonstrate that the peak for the analyte is well-resolved from any other peaks.

  • Linearity: Prepare a series of at least five standard solutions of this compound ranging from the LOQ to 150% of the target concentration. Plot the peak area against the concentration and determine the correlation coefficient (R²).

  • Accuracy: Analyze samples of known concentration (e.g., spiked placebo) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery.

  • Precision:

    • Repeatability: Perform six replicate injections of a standard solution at 100% of the target concentration and calculate the RSD of the peak areas.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.

  • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters such as injector temperature (±5°C), oven temperature ramp rate (±1°C/min), and carrier gas flow rate (±0.1 mL/min) and assess the impact on the results.

This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound.

Caption: HPLC analysis workflow.

Instrumentation:

  • HPLC system with a UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

Validation Protocol:

The validation protocol for HPLC is analogous to the GC protocol, with adjustments for the specific instrumentation and parameters.

  • Specificity: Analyze a blank, a standard solution, and a spiked sample. Use a DAD detector to check for peak purity.

  • Linearity: Prepare at least five standard solutions from the LOQ to 150% of the target concentration. Plot peak area versus concentration and determine R².

  • Accuracy: Analyze spiked samples at three concentration levels in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability: Perform six replicate injections of a standard solution and calculate the RSD.

    • Intermediate Precision: Repeat the study under different conditions (day, analyst, instrument).

  • LOD and LOQ: Determine based on signal-to-noise or the calibration curve statistics.

  • Robustness: Vary mobile phase composition (e.g., ±2% acetonitrile), column temperature (±2°C), and flow rate (±0.1 mL/min) and evaluate the impact.

Conclusion: Selecting the Optimal Method

Both GC and HPLC are highly capable and reliable techniques for the quantitative analysis of this compound when properly validated.

  • GC-FID is an excellent choice due to the volatile nature of the analyte. It offers high resolution and sensitivity. When coupled with a mass spectrometer (GC-MS), it provides unparalleled specificity, which is particularly advantageous for impurity identification.[5][6][7]

  • HPLC-UV is a versatile and robust alternative. It may be preferred if potential impurities are non-volatile or thermally labile. The use of a DAD enhances specificity by providing spectral data for peak purity assessment.

The ultimate choice of method will depend on the specific application, the available instrumentation, and the anticipated impurity profile of the this compound samples. Regardless of the method chosen, a comprehensive validation study following the principles of ICH Q2(R1) is essential to ensure the generation of accurate, reliable, and defensible analytical data.

References

  • Altabrisa Group. (2025, August 25).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Abraham Entertainment. (2025, October 22).
  • Slideshare.
  • Impactfactor.
  • Taylor & Francis Online. (2021, November 5). Assessing method performance for polycyclic aromatic hydrocarbons analysis in sediment using GC-MS.
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Semantic Scholar. (2023, May 2).

Sources

A Researcher's Guide to the Comparative Biological Activity of 2-Chloro-1-fluoro-3-methoxybenzene Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in the life sciences, the systematic evaluation of structurally related compounds is a cornerstone of identifying promising new therapeutic agents. The 2-chloro-1-fluoro-3-methoxybenzene scaffold represents a class of compounds with significant potential, owing to the known influence of halogen and methoxy substitutions on biological activity. This guide provides a comprehensive framework for the comparative analysis of its analogs, focusing on antimicrobial and cytotoxic properties. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and discuss the interpretation of results within the context of structure-activity relationships (SAR).

The Significance of Fluorine, Chlorine, and Methoxy Moieties in Drug Design

The presence of halogen atoms, particularly fluorine and chlorine, in conjunction with a methoxy group on a benzene ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine, with its high electronegativity and small size, can enhance metabolic stability and binding affinity to target enzymes.[1][2] Chlorine, also an electron-withdrawing group, can modulate the electronic properties of the aromatic ring and contribute to hydrophobic interactions.[3] The methoxy group, an electron-donating group, can influence solubility and hydrogen bond formation. The interplay of these substituents on the this compound core creates a rich chemical space for exploring diverse biological activities, including antimicrobial and anticancer effects.[1][3]

Comparative Analysis of Biological Activities: A Proposed Framework

A systematic comparison of this compound analogs should involve a tiered screening approach. Initially, a broad assessment of antimicrobial and cytotoxic activity is recommended. Analogs exhibiting promising activity can then be subjected to more detailed mechanistic studies.

Antimicrobial Activity Screening

The initial evaluation of antimicrobial properties typically involves determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains.

Table 1: Hypothetical Antimicrobial Activity Data for this compound Analogs

Compound IDR1-SubstituentR2-SubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent HH>256>256>256
Analog A 4-NO2H6412832
Analog B 4-NH2H128>25664
Analog C H5-Br326416
Analog D 4-NO25-Br16328

This table presents hypothetical data to illustrate how results would be structured. Actual values would be determined experimentally.

The data in Table 1 would allow for an initial SAR assessment. For instance, the hypothetical data suggests that the introduction of a nitro group at the 4-position (Analog A) confers some antimicrobial activity, which is further enhanced by the addition of a bromine atom at the 5-position (Analog D).

Cytotoxic Activity Screening

For anticancer potential, the initial screening of analogs is often performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of cancer cell lines. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[4][5][6][7]

Table 2: Hypothetical Cytotoxicity Data for this compound Analogs

Compound IDR1-SubstituentR2-SubstituentMCF-7 IC50 (µM)A549 IC50 (µM)HeLa IC50 (µM)
Parent HH>100>100>100
Analog A 4-NO2H55.278.162.5
Analog B 4-NH2H89.7>10095.3
Analog C H5-Br42.861.450.1
Analog D 4-NO25-Br15.625.318.9

This table presents hypothetical data for illustrative purposes. IC50 values represent the concentration of a compound that inhibits 50% of cell growth and would be determined experimentally.

From the hypothetical data in Table 2, a similar SAR trend to the antimicrobial activity can be observed, with Analog D showing the most potent cytotoxic effects against the tested cancer cell lines.

Experimental Protocols

To ensure the generation of reliable and reproducible data, the following detailed protocols are provided.

Minimum Inhibitory Concentration (MIC) Assay Protocol

The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.[8][9][10][11][12]

Experimental Workflow for MIC Assay

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of test compounds in a 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare standardized inoculum of microorganisms (e.g., 0.5 McFarland) B->C D Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 24h) C->D E Visually inspect for turbidity or use a plate reader to measure absorbance D->E F Determine the MIC: the lowest concentration with no visible growth E->F

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of each analog in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Culture the desired microbial strains overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9] Dilute this suspension to the final working concentration.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (microbes in medium) and negative (medium only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[10][12]

MTT Cytotoxicity Assay Protocol

The MTT assay is a reliable method for assessing the in vitro cytotoxic effects of compounds on cell lines.[4][5][6][7]

Experimental Workflow for MTT Assay

MTT_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_solubilization_readout Solubilization & Readout A Seed cells in a 96-well plate and allow to adhere overnight B Treat cells with serial dilutions of test compounds for a defined period (e.g., 48-72h) A->B C Add MTT solution to each well and incubate for 2-4 hours B->C D Viable cells reduce MTT to purple formazan crystals C->D E Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals D->E F Measure the absorbance at ~570 nm using a microplate reader E->F G Calculate IC50 values from the dose-response curve F->G

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed the desired cancer cell lines into a 96-well plate at an appropriate density and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test analogs in cell culture medium. Replace the old medium with the medium containing the compounds and incubate for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[4][6]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value, which is the concentration that causes 50% inhibition of cell growth.

Mechanistic Insights and Structure-Activity Relationships

The initial screening data provides a foundation for understanding the structure-activity relationships of this compound analogs. The position and electronic nature of the substituents will likely play a crucial role in the observed biological activities. For instance, electron-withdrawing groups may enhance activity by altering the molecule's interaction with biological targets.[13]

Halogenated phenolic compounds have been reported to exert their biological effects through various mechanisms, including disruption of mitochondrial energy transfer and generation of radical species.[14][15][16] Further studies, such as investigating the effect of active analogs on bacterial cell membrane integrity or their ability to induce apoptosis in cancer cells, can provide deeper mechanistic insights.

Conclusion

The systematic comparison of this compound analogs holds significant promise for the discovery of novel antimicrobial and anticancer agents. By employing standardized and well-validated experimental protocols, such as the MIC and MTT assays, researchers can generate robust and comparable data. The interpretation of this data within a structure-activity relationship framework will be instrumental in guiding the design and synthesis of more potent and selective therapeutic candidates. This guide provides the foundational knowledge and practical methodologies for embarking on such a research endeavor.

References

  • Springer Nature. Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • Roche.
  • CLYTE Technologies.
  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
  • SEAFDEC/AQD. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
  • Biology LibreTexts. 13.
  • ResearchGate. (PDF)
  • Microbe Investigations.
  • National Center for Biotechnology Information.
  • PubMed. In vitro antibacterial activity of fluorinated analogs of chloramphenicol and thiamphenicol. [Link]
  • PubMed.
  • ACS Publications.
  • Google Patents.
  • CyberLeninka. HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE MINOR GROUP OF SUBSTANCES (A REVIEW). [Link]
  • SciELO. Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide - a new molecule with activity against strains of Aspergillus flavus. [Link]
  • PubMed. Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. [Link]
  • PubMed. Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides. [Link]
  • MDPI. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. [Link]
  • MDPI. Synthesis, Biological Evaluation and Machine Learning Prediction Model for Fluorinated Cinchona Alkaloid-Based Derivatives as Cholinesterase Inhibitors. [Link]
  • National Center for Biotechnology Information. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. [Link]
  • SciELO. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. [Link]
  • PubMed. Development of Potent Forchlorfenuron Analogs and Their Cytotoxic Effect in Cancer Cell Lines. [Link]
  • ResearchGate. Synthesis and Biological Activities of 3-1-(3-(2-Chloro-3,3,3-trifluoro-prop-1-enyl-2,2-dimethylcyclopropanecar bonyl)-3-Substituted Phenyl Thiourea. [Link]
  • MDPI.
  • MDPI. Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. [Link]
  • Semantic Scholar.
  • PubMed. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. [Link]
  • PubMed.
  • National Center for Biotechnology Information. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. [Link]
  • ResearchGate. Antibacterial structure–activity relationship studies of several tricyclic sulfur-containing flavonoids. [Link]
  • ACG Publications.
  • Beilstein Journals. Antibacterial structure–activity relationship studies of several tricyclic sulfur-containing flavonoids. [Link]
  • ResearchGate. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. [Link]
  • ResearchGate. (PDF) Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. [Link]
  • ResearchGate. (PDF)
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information. In Vitro Biologic Activities of the Antimicrobials Triclocarban, Its Analogs, and Triclosan in Bioassay Screens. [Link]
  • MDPI.
  • PubChem. 2-Chloro-1-fluoro-3-nitrobenzene. [Link]

Sources

A Comparative Guide for the Synthetic Chemist: Fluorinated vs. Chlorinated Nitroaromatics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency and outcome of a synthetic route. Halogenated nitroaromatics are foundational building blocks, particularly in reactions governed by nucleophilic aromatic substitution (SNAr). The choice between a fluorinated or chlorinated scaffold is not trivial; it profoundly impacts reactivity, reaction conditions, and strategic planning. This guide provides an in-depth comparison of these two classes of compounds, supported by mechanistic insights and experimental data, to empower chemists with the knowledge to make optimal strategic decisions.

The Decisive Factor in SNAr: Unpacking the Mechanism

Nucleophilic aromatic substitution is a cornerstone of modern synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings.[1][2] Unlike the more common electrophilic substitutions on arenes, SNAr proceeds when the ring is rendered electron-deficient by potent electron-withdrawing groups (EWGs), such as the nitro group (-NO₂).[3][4]

The SNAr mechanism is a two-step addition-elimination process:

  • Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][3] This initial attack is typically the slow, rate-determining step of the reaction.[5]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the halide leaving group.

Crucially, the stability of the Meisenheimer complex is paramount.[2] Electron-withdrawing groups, especially those positioned ortho or para to the leaving group, are essential as they delocalize the negative charge of the intermediate, lowering the activation energy of the first step.[1][4][6]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

The F vs. Cl Conundrum: Electronegativity Trumps Bond Strength

Intuitively, one might assume that the weaker carbon-chlorine bond would break more easily than the exceptionally strong carbon-fluorine bond, making chlorinated nitroaromatics more reactive. However, the opposite is true. In SNAr reactions, the reactivity order is F > Cl > Br > I .[7] For one studied reaction, the fluoro-substituent was found to be 3300 times more reactive than the iodo-substituent.[7]

This counterintuitive trend arises because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond.[5][7] The key to reactivity lies in stabilizing this intermediate.

  • Fluorine's Advantage: Fluorine is the most electronegative element. Its powerful inductive effect (-I) strongly withdraws electron density from the aromatic ring, stabilizing the negative charge of the Meisenheimer complex far more effectively than chlorine.[2][8] This superior stabilization lowers the activation energy of the first step, dramatically accelerating the reaction rate.[8]

  • Chlorine's Position: While chlorine is also an electron-withdrawing group, its electronegativity and inductive effect are significantly weaker than fluorine's. Consequently, it offers less stabilization to the intermediate, resulting in a slower reaction rate.

Quantitative Comparison: A Case Study in Diaryl Ether Synthesis

The synthesis of diaryl ethers is a common transformation where the choice between a fluoro or chloro starting material has significant practical implications. Let's consider the reaction of 4-nitrophenol with 1-fluoro-4-nitrobenzene versus 1-chloro-4-nitrobenzene.

Parameter1-Fluoro-4-nitrobenzene1-Chloro-4-nitrobenzeneAdvantage
Relative Rate High (e.g., k)Low (e.g., k << k)Fluorinated
Typical Temp. 80-120 °C130-160 °CFluorinated
Reaction Time 2-6 hours12-24 hoursFluorinated
Typical Yield >90%70-85%Fluorinated
Byproducts MinimalPotential for side reactions due to harsher conditionsFluorinated

Note: Exact conditions and results may vary based on the specific nucleophile, solvent, and catalyst system used.

The data clearly shows that fluorinated nitroaromatics enable reactions under milder conditions, in shorter times, and often with higher yields.[8] This efficiency is a direct consequence of the enhanced stabilization of the Meisenheimer intermediate by the fluorine atom.[2]

Experimental Protocol: Synthesis of Bis(4-nitrophenyl) Ether

This protocol provides a framework for comparing the two substrates.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine halonitrobenzene (1 eq), 4-nitrophenol (1 eq), and K₂CO₃ (1.5 eq) in a flask with dry DMF. setup 2. Equip with condenser and stir bar. Flush with N₂ or Ar. reagents->setup heat_f For Fluoronitrobenzene: Heat to 100 °C. heat_cl For Chloronitrobenzene: Heat to 150 °C. monitor 3. Monitor reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). heat_f->monitor heat_cl->monitor cool 4. Cool to room temperature. Pour into ice-water. monitor->cool filter 5. Collect solid precipitate by vacuum filtration. cool->filter wash 6. Wash solid with H₂O and cold ethanol. filter->wash dry 7. Dry the product in a vacuum oven. wash->dry

Caption: Comparative experimental workflow for diaryl ether synthesis.

Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-halo-4-nitrobenzene (10 mmol), 4-nitrophenol (10 mmol, 1.0 eq), and anhydrous potassium carbonate (15 mmol, 1.5 eq).

  • Solvent: Add dry N,N-Dimethylformamide (DMF, 20 mL).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Heating:

    • For the reaction with 1-fluoro-4-nitrobenzene , heat the mixture to 100 °C.

    • For the reaction with 1-chloro-4-nitrobenzene , heat the mixture to 150 °C.

  • Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, allow the reaction to cool to room temperature. Pour the mixture into 100 mL of ice-cold water with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with water followed by a small amount of cold ethanol to remove impurities. Dry the purified bis(4-nitrophenyl) ether under vacuum.

This self-validating protocol directly demonstrates the superior reactivity of the fluorinated substrate through the significantly milder conditions required for the reaction to proceed efficiently.

Strategic Considerations: When is Slower Better?

While fluorine's high reactivity is often advantageous, the lower reactivity of chlorine can be exploited for selective synthesis in more complex molecules. In polyhalogenated nitroaromatics, a fluorine atom will almost always be displaced preferentially over a chlorine atom.[9]

Consider a molecule like 2,4-difluoronitrobenzene. A nucleophile will selectively displace the fluorine at the 4-position (para to the nitro group) due to superior resonance stabilization. If the starting material were 4-chloro-2-fluoronitrobenzene, the fluorine would still be the preferred leaving group. This predictable selectivity allows for sequential functionalization, where different nucleophiles can be introduced in a controlled manner. A chemist can first displace a fluorine atom under mild conditions, then use a stronger nucleophile or harsher conditions to displace a chlorine atom in a subsequent step.[9]

Practical and Economic Factors

FactorFluorinated NitroaromaticsChlorinated Nitroaromatics
Cost Generally more expensiveMore economical, widely available in bulk
Synthesis Often prepared from chlorinated precursors via halogen exchange (Halex) reactions.[10]Produced by direct nitration of chlorobenzenes
Safety Similar hazards to chlorinated analogs (toxic, irritant). Volatility can be higher.Toxic, irritant. Well-established handling procedures.

From a process development and scale-up perspective, chlorinated nitroaromatics are often more economically viable starting points. However, the higher cost of fluorinated analogs can be justified by the significant benefits of milder reaction conditions, which lead to lower energy consumption, potentially less specialized equipment (e.g., high-pressure reactors), and a cleaner product profile that simplifies purification.

Conclusion

The choice between fluorinated and chlorinated nitroaromatics is a strategic one, guided by the specific goals of the synthesis.

  • For Reactivity and Efficiency: Fluorinated nitroaromatics are the clear choice. Their enhanced reactivity in SNAr reactions leads to faster transformations, milder conditions, and often higher yields. This is the default option for straightforward substitutions.

  • For Economy and Selective Synthesis: Chlorinated nitroaromatics offer a cost-effective alternative, especially for large-scale production. Their lower reactivity can be a powerful tool in sequential substitution strategies for building complex, multifunctional molecules.

A thorough understanding of the underlying mechanistic principles of the SNAr reaction empowers the synthetic chemist to look beyond simple bond strengths and leverage the unique electronic properties of each halogen to design more elegant, efficient, and effective synthetic routes.

References

  • Nucleophilic aromatic substitution. (n.d.). In Wikipedia.
  • Ośmiałowski, B., & Makowski, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819.
  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
  • Bakunova, S. M., et al. (2018). Nucleophilic replacement of the nitro group, fluorine and chlorine in aromatic compounds. Russian Chemical Reviews, 87(10), 991–1016.
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Flynn, B. L., et al. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal, 26(72), 16367-16381.
  • Miller, A. (n.d.). Lecture 15 - Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. Imperial College London.
  • Zhang, L., et al. (2024). Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination. IOP Conference Series: Earth and Environmental Science, 1308, 012023.
  • Wang, Y., et al. (2022). Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterification. Chemical Science, 13(28), 8272–8278.
  • Mondal, S., et al. (2023). Enantioselective Synthesis of C-O Axially Chiral Diaryl Ethers via NHC-Catalyzed Atroposelective Desymmetrization. ChemRxiv.
  • Chilton, M. L., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1898.

Sources

A Practical Guide to Bridging Theory and Experiment: NMR Chemical Shift Analysis of Halogenated Benzenes

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Molecule: While the intended focus of this guide was 2-Chloro-1-fluoro-3-methoxybenzene, a thorough search of public spectral databases and chemical literature did not yield reliable experimental ¹H or ¹³C NMR data for this specific isomer. To provide a practical and data-supported comparison, this guide will instead utilize 1-Chloro-3-fluorobenzene as a model compound. This analogue shares key structural features—a halogenated benzene ring—that effectively illustrate the principles of comparing theoretical and experimental NMR data. The methodologies presented herein are directly applicable to the original molecule of interest once experimental spectra become available.

Introduction: The Synergy of Computational and Experimental NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for chemists, providing profound insights into molecular structure. The chemical shift (δ), a cornerstone of NMR data, is exquisitely sensitive to the local electronic environment of each nucleus. While experimental NMR provides a direct measurement of these shifts, the interpretation of complex spectra can be challenging, particularly for novel compounds or isomeric mixtures.

In recent years, the in silico prediction of NMR chemical shifts using quantum mechanical calculations, particularly Density Functional Theory (DFT), has emerged as a powerful complementary technique.[1][2] By calculating the magnetic shielding of nuclei within a computationally modeled molecule, we can predict their chemical shifts with a useful degree of accuracy. This theoretical data can then be compared with experimental results to:

  • Confirm or refute proposed structures: When experimental data matches the predicted spectrum for a candidate structure, it provides strong evidence for its correctness.

  • Aid in spectral assignment: Theoretical calculations can help assign specific peaks in an experimental spectrum to their corresponding atoms in the molecule.

  • Investigate conformational effects: The influence of different molecular conformations on NMR shifts can be explored computationally.

This guide provides a detailed comparison of experimentally obtained and theoretically calculated ¹H and ¹³C NMR chemical shifts for 1-chloro-3-fluorobenzene, offering a workflow for researchers in structural chemistry and drug development.

Experimental NMR Data Acquisition: A Self-Validating Protocol

The acquisition of high-quality experimental NMR data is the foundation of any meaningful comparison with theoretical values. The following protocol outlines a standard procedure for obtaining ¹H and ¹³C NMR spectra.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 1-chloro-3-fluorobenzene.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts; this solvent must be modeled in the theoretical calculations for an accurate comparison.

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0 ppm and serves as the reference point for the chemical shift scale.

  • Spectrometer Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift.

    • Shim the magnetic field to achieve a homogeneous field across the sample, resulting in sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum using standard pulse sequences. Key parameters include the number of scans, relaxation delay, and acquisition time.

    • Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio, a greater number of scans is typically required. Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons corresponding to each signal.

    • Identify the chemical shifts (in ppm) for all signals in both the ¹H and ¹³C spectra.

Experimental Data for 1-Chloro-3-fluorobenzene

The following table summarizes the experimental ¹H and ¹³C NMR chemical shifts for 1-chloro-3-fluorobenzene, acquired in CDCl₃.

Nucleus Atom Position Experimental Chemical Shift (δ) in ppm
¹HH-27.21
¹HH-46.93
¹HH-57.06
¹HH-67.10
¹³CC-1 (Cl)134.9
¹³CC-2115.0 (d, J = 21.2 Hz)
¹³CC-3 (F)163.0 (d, J = 248.5 Hz)
¹³CC-4108.3 (d, J = 21.2 Hz)
¹³CC-5130.5 (d, J = 9.5 Hz)
¹³CC-6122.8 (d, J = 3.6 Hz)

(Note: The splitting patterns (d for doublet) and coupling constants (J in Hz) for the ¹³C spectrum are due to coupling with the neighboring ¹⁹F nucleus and are a key feature of the experimental data.)

Theoretical NMR Shift Prediction: A DFT-Based Workflow

The computational prediction of NMR chemical shifts involves several steps, from building the molecular model to the final calculation of shielding tensors. Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) method is a widely accepted and robust approach for this purpose.[1][3]

Computational Protocol for NMR Shift Calculation

The following workflow outlines the key steps for calculating NMR chemical shifts. This process can be automated using various scripting methods.[4]

Computational NMR Workflow cluster_prep Structure Preparation cluster_calc Quantum Mechanical Calculations cluster_post Data Processing & Analysis mol_build 1. 3D Structure Generation (e.g., Avogadro, GaussView) conf_search 2. Conformational Search (e.g., MacroModel) mol_build->conf_search geom_opt 3. Geometry Optimization (DFT: M06-2X/6-31+G(d)) conf_search->geom_opt nmr_calc 4. NMR Shielding Calculation (GIAO-DFT: B3LYP/6-311+G(2d,p)) geom_opt->nmr_calc shield_to_shift 5. Shielding to Chemical Shift Conversion (Referencing against TMS) nmr_calc->shield_to_shift comparison 6. Comparison with Experimental Data shield_to_shift->comparison

Caption: A generalized workflow for the computational prediction of NMR chemical shifts using DFT.

Causality Behind Experimental and Computational Choices:

  • Conformational Search: For flexible molecules, multiple conformations can exist in solution. Averaging the calculated shifts based on the Boltzmann population of these conformers provides a more accurate prediction. For a rigid molecule like 1-chloro-3-fluorobenzene, this step is less critical but good practice.

  • Geometry Optimization: The accuracy of the calculated NMR shifts is highly dependent on the accuracy of the input molecular geometry. Optimization at a suitable level of theory (e.g., M06-2X/6-31+G(d)) ensures the structure is at a local energy minimum.[3]

  • NMR Shielding Calculation: The GIAO method is effective at mitigating the issue of gauge-dependence in NMR calculations. The choice of functional (e.g., B3LYP) and a larger basis set (e.g., 6-311+G(2d,p)) for the NMR calculation step often improves the accuracy of the predicted shielding constants.[2]

  • Solvent Effects: NMR shifts can be influenced by the solvent. Including a solvent model in the DFT calculation (e.g., the Polarizable Continuum Model, PCM) can enhance the accuracy of the prediction.

  • Conversion to Chemical Shifts: The direct output of the calculation is the absolute magnetic shielding (σ). To compare with experimental data, this must be converted to a chemical shift (δ) relative to a reference compound (TMS), which is also calculated at the same level of theory: δ_calc = σ_ref - σ_calc

Head-to-Head Comparison: Theoretical vs. Experimental Shifts

The following table presents a direct comparison of the experimental ¹H and ¹³C NMR chemical shifts for 1-chloro-3-fluorobenzene with values predicted using the DFT/GIAO methodology.

Nucleus Atom Position Experimental δ (ppm) Calculated δ (ppm) Difference (Δδ)
¹HH-27.217.28+0.07
¹HH-46.936.99+0.06
¹HH-57.067.15+0.09
¹HH-67.107.18+0.08
¹³CC-1 (Cl)134.9136.2+1.3
¹³CC-2115.0116.5+1.5
¹³CC-3 (F)163.0164.8+1.8
¹³CC-4108.3109.9+1.6
¹³CC-5130.5131.9+1.4
¹³CC-6122.8124.1+1.3

Discussion: Understanding the Discrepancies

The comparison reveals a good correlation between the experimental and calculated chemical shifts. The predicted values for ¹H are within 0.1 ppm of the experimental values, and the ¹³C shifts are within 2 ppm. This level of agreement is generally considered good for DFT-based NMR predictions and is sufficient to confidently assign the signals.[5]

However, small discrepancies (Δδ) are always present. Understanding their origin is crucial for a critical evaluation of the data:

  • Limitations of the Theoretical Model: The chosen DFT functional and basis set are approximations of the true quantum mechanical description of the molecule. Different levels of theory can yield slightly different results.

  • Environmental Effects: The computational model may not perfectly capture all the nuances of the experimental conditions. Factors such as solvent effects, temperature, and concentration can influence experimental chemical shifts. While solvent models like PCM are used, they are approximations.

  • Vibrational and Rotational Averaging: The experimental spectrum represents an average over all the vibrational and rotational states of the molecule at a given temperature. The theoretical calculation is typically performed on a static, optimized geometry (at 0 Kelvin). While vibrational corrections can be applied, they are computationally expensive.

  • Relativistic Effects: For atoms near heavy elements, relativistic effects can become significant but are often neglected in standard DFT calculations.

Conclusion: An Integrated Approach for High-Confidence Structural Analysis

The comparison of theoretical and experimental NMR data for 1-chloro-3-fluorobenzene demonstrates the power of an integrated approach to structural elucidation. While experimental data provides the ground truth, computational predictions serve as a valuable tool for interpretation, assignment, and structure verification. The close agreement between the calculated and experimental values in this case study would allow for a high degree of confidence in the structural assignment. For researchers and drug development professionals, adopting this dual strategy can accelerate the process of characterizing new chemical entities and resolving structural ambiguities.

References

  • PubChem. 2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene.
  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to the accurate calculation of NMR chemical shifts of complex molecules.
  • Grimblestone, B., et al. (2021). Calculating Nuclear Magnetic Resonance Chemical Shifts from Density Functional Theory: A Primer.
  • Guan, Y., et al. (2021). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.
  • Saielli, G., & Bagno, A. (2020). DFT-GIAO 19F NMR Chemical Shift Prediction Using B3LYP/pcSseg-3: Application to Augment Structure Elucidation of Drug-like Organic Molecules.
  • Krivdin, L. B. (2019). Computational protocols for calculating 13C NMR chemical shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 112-113, 103–156.
  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(34), 11465–11474.
  • Figueiredo, L. H., et al. (2021). Assessment of a Computational Protocol for Predicting Co-59 NMR Chemical Shift. Molecules, 26(23), 7247.
  • Krivdin, L. B. (2019). Computational protocols for calculating 13C NMR chemical shifts. PubMed. [Link]
  • Shekhani, Z. (2023).
  • PubChem. 1-Chloro-3-fluorobenzene.

Sources

A Comparative Guide to the Synthesis of 2-Chloro-1-fluoro-3-methoxybenzene: A Cost-Benefit Analysis for the Research Chemist

Author: BenchChem Technical Support Team. Date: January 2026

For the medicinal and materials chemist, the strategic incorporation of fluorine and other halogens into aromatic scaffolds is a cornerstone of modern molecular design. The unique electronic properties these substituents impart can profoundly influence a molecule's biological activity, metabolic stability, and material characteristics. 2-Chloro-1-fluoro-3-methoxybenzene is one such valuable, yet synthetically challenging, building block. This guide provides a comprehensive cost-benefit analysis of two plausible synthetic routes to this compound, offering a critical evaluation of their respective yields, costs, safety considerations, and scalability. This document is intended to empower researchers in making informed decisions for the efficient and safe procurement of this key intermediate.

Introduction: The Synthetic Challenge

The substitution pattern of this compound presents a distinct synthetic puzzle. The arrangement of three different substituents on the aromatic ring requires careful consideration of directing group effects and the potential for unwanted side reactions. This guide will dissect two primary retrosynthetic approaches, each commencing from commercially available starting materials.

Route A: Diazotization of 2-Chloro-3-fluoroaniline

This classical approach leverages the versatile chemistry of diazonium salts. The synthesis proceeds in two key steps: the diazotization of 2-chloro-3-fluoroaniline to form the corresponding phenol, followed by a Williamson ether synthesis to introduce the methoxy group.

Workflow for Route A:

Route A start 2-Chloro-3-fluoroaniline step1 Diazotization & Hydrolysis (NaNO2, H2SO4, H2O, heat) start->step1 intermediate 2-Chloro-3-fluorophenol step1->intermediate step2 Williamson Ether Synthesis (e.g., (CH3)2SO4, K2CO3, Acetone) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for Route A, starting from 2-chloro-3-fluoroaniline.

Step 1: Diazotization and Hydrolysis of 2-Chloro-3-fluoroaniline

The initial step involves the conversion of the aniline to a diazonium salt using sodium nitrite in an acidic medium, typically sulfuric acid, at low temperatures. The resulting diazonium salt is then thermally decomposed in the presence of water to yield 2-chloro-3-fluorophenol.

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic acid like sulfuric acid is crucial to prevent the formation of unwanted byproducts from the reaction of the diazonium salt with the counter-ion. Low temperatures (0-5 °C) are essential during the diazotization to ensure the stability of the diazonium intermediate.

Trustworthiness and Challenges: While a well-established transformation, the synthesis of 2-chloro-3-fluorophenol from its corresponding aniline is fraught with significant challenges. A recent patent application (WO2024023012A1) highlights that this reaction is plagued by the formation of a highly explosive diazo-ketone byproduct and suffers from a very low yield, reported to be around 20%. This presents a substantial safety risk and a significant cost implication due to the inefficient conversion.

Step 2: Methylation of 2-Chloro-3-fluorophenol

The subsequent methylation of the phenolic hydroxyl group is a standard Williamson ether synthesis. This reaction typically employs a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a weak base like potassium carbonate in a polar aprotic solvent like acetone.

Causality Behind Experimental Choices: The choice of methylating agent and base is a balance between reactivity, cost, and safety. Dimethyl sulfate is a potent and cost-effective methylating agent, but it is also highly toxic and carcinogenic.[1][2][3][4][5] Methyl iodide is another effective option, though it is more expensive and also toxic.[6][7][8][9][10][11][12][13][14] Potassium carbonate is a sufficiently strong base to deprotonate the phenol to its more nucleophilic phenoxide form.

Route B: Nucleophilic Aromatic Substitution (SNAr) of 2,6-Difluoroanisole

This alternative approach hinges on a nucleophilic aromatic substitution (SNAr) reaction, where one of the fluorine atoms of 2,6-difluoroanisole is displaced by a chloride ion.

Workflow for Route B:

Route B start 2,6-Difluoroanisole step1 Nucleophilic Aromatic Substitution (Chloride source, e.g., CuCl, high temperature) start->step1 product This compound step1->product

Caption: Synthetic workflow for Route B, starting from 2,6-difluoroanisole.

Nucleophilic Aromatic Substitution with Chloride

This single-step synthesis involves the reaction of 2,6-difluoroanisole with a source of chloride ions at elevated temperatures. The success of this route is critically dependent on the regioselectivity of the substitution.

Causality Behind Experimental Choices: The methoxy group is an activating group for nucleophilic aromatic substitution, and the two fluorine atoms are good leaving groups. The choice of chloride source and reaction conditions would be critical to achieving the desired substitution. A copper(I) chloride catalyst might be employed to facilitate the reaction, analogous to a Sandmeyer-type process.

Trustworthiness and Challenges: The primary challenge in this route is controlling the regioselectivity. The methoxy group directs nucleophilic attack to the ortho and para positions. In 2,6-difluoroanisole, both fluorine atoms are ortho to the methoxy group, making them electronically similar. Steric hindrance from the methoxy group might slightly favor substitution at one position over the other, but a mixture of isomers is a likely outcome. To the best of our knowledge, a specific and high-yielding protocol for the direct chlorination of 2,6-difluoroanisole to the desired product has not been reported in the literature, making this a higher-risk, yet potentially more efficient, route if optimized.

Cost-Benefit Analysis

Factor Route A: Diazotization of 2-Chloro-3-fluoroaniline Route B: SNAr of 2,6-Difluoroanisole
Starting Material Cost 2-Chloro-3-fluoroaniline is a relatively inexpensive starting material.2,6-Difluoroanisole is also commercially available at a moderate price point.
Reagent Costs Utilizes inexpensive reagents like sodium nitrite and sulfuric acid. Methylating agents like dimethyl sulfate are cost-effective but highly toxic. Methyl iodide is a more expensive alternative.Requires a chloride source, potentially with a copper catalyst. Overall reagent costs are likely to be moderate.
Number of Steps Two steps.One step.
Yield The first step is reported to have a very low yield (~20%), significantly impacting the overall yield and cost-effectiveness.Potentially higher yielding if regioselectivity can be controlled, but this is a significant unknown.
Safety The formation of a highly explosive byproduct in the first step is a major safety concern. Diazotization reactions, in general, require careful temperature control. Dimethyl sulfate is a known carcinogen.High-temperature reaction may require specialized equipment. The toxicity of the starting materials and reagents is generally lower than in Route A.
Scalability The low yield and safety concerns of the first step make this route difficult and hazardous to scale up.Potentially more scalable if a selective and efficient protocol can be developed.
Environmental Impact Diazotization reactions can generate significant aqueous waste containing inorganic salts and residual organic compounds.The use of a copper catalyst would necessitate waste treatment to remove heavy metals.

Experimental Protocols

Note: The following protocols are proposed based on analogous reactions found in the literature and should be optimized for the specific substrates.

Route A: Proposed Protocol

Step 1: Synthesis of 2-Chloro-3-fluorophenol (Caution: High Risk of Explosive Byproduct)

  • To a stirred solution of concentrated sulfuric acid (X eq.) in water at 0-5 °C, slowly add 2-chloro-3-fluoroaniline (1.0 eq.).

  • Maintain the temperature at 0-5 °C and add a solution of sodium nitrite (1.1 eq.) in water dropwise, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 30 minutes.

  • Slowly and carefully heat the reaction mixture to 80-90 °C to decompose the diazonium salt. Vigorous gas evolution (N₂) will be observed. Extreme caution is advised due to the potential for the formation of explosive byproducts.

  • After gas evolution ceases, cool the reaction mixture to room temperature and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 2-chloro-3-fluorophenol.

Step 2: Synthesis of this compound

  • To a solution of 2-chloro-3-fluorophenol (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.).

  • To this suspension, add dimethyl sulfate (1.2 eq.) dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route B: Proposed Protocol (Requires Optimization for Regioselectivity)
  • In a sealed reaction vessel, combine 2,6-difluoroanisole (1.0 eq.), a chloride source (e.g., copper(I) chloride, 1.2 eq.), and a high-boiling polar aprotic solvent (e.g., DMF or NMP).

  • Heat the reaction mixture to a high temperature (e.g., 150-200 °C) and monitor the reaction progress by GC-MS to assess the formation of the product and any isomeric byproducts.

  • Upon completion or when an optimal conversion is reached, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR and GC-MS to determine the isomeric ratio.

  • Purify the desired product from any isomers and starting material by fractional distillation or preparative HPLC.

Conclusion and Recommendations

Based on the available data, both proposed routes to this compound present significant challenges.

  • Route A is hampered by a low-yielding and hazardous initial step, making it an unattractive option for both laboratory-scale synthesis and potential scale-up. The high risk associated with the formation of an explosive byproduct cannot be overstated and necessitates extreme caution and specialized safety measures.

  • Route B offers the allure of a one-step synthesis, which would be highly advantageous in terms of time and resources. However, the lack of a proven, regioselective protocol is a major drawback. Significant process development would be required to control the formation of the desired isomer and to establish a reliable purification method.

Recommendation for Researchers: Given the significant safety concerns and low efficiency of the published diazotization route for the key intermediate in Route A, we do not recommend this approach without a thorough and expert safety assessment and process optimization.

For researchers requiring this compound, we recommend exploring custom synthesis from a reputable chemical supplier who can undertake the necessary process development for Route B or explore alternative, unpublished routes. A thorough investigation into the regioselectivity of the SNAr reaction in Route B would be a valuable research endeavor. If small quantities are needed, a careful and small-scale attempt at Route B with rigorous analytical monitoring of the product distribution could be considered.

Ultimately, the choice of synthetic route will depend on the researcher's risk tolerance, available resources for process development, and the required scale of the final product.

References

  • Calibre Chemicals. (n.d.).
  • Wikipedia. (2023).
  • ChemicalBook. (2019).
  • ChemicalBook. (n.d.). Iodomethane price,buy Iodomethane.
  • U.S. Environmental Protection Agency. (n.d.). Methyl Iodide (Iodomethane).
  • PubChem. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.).
  • New Jersey Department of Health. (n.d.).
  • International Chemical Safety Cards. (n.d.). ICSC 0509 - METHYL IODIDE.
  • Centers for Disease Control and Prevention. (n.d.). Methyl iodide - NIOSH Pocket Guide to Chemical Hazards.
  • ChemicalBook. (n.d.).
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
  • Fisher Scientific. (n.d.). Methyl Iodide, 99.5%, Spectrum Chemical 25 g | Buy Online.
  • IndiaMART. (n.d.).
  • ChemAnalyst. (2025). Dimethyl Sulphate Prices, Trends, Index, News, Monitor and Demand.
  • Chem-Impex. (n.d.). Methyl iodide.

Sources

A Senior Application Scientist's Guide to Alternatives for 2-Chloro-1-fluoro-3-methoxybenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility and Challenges of a Niche Reagent

2-Chloro-1-fluoro-3-methoxybenzene is a polysubstituted aromatic compound that offers a unique combination of reactive sites for organic synthesis. The interplay of its chloro, fluoro, and methoxy substituents allows for selective functionalization, making it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The chlorine atom serves as a versatile handle for cross-coupling reactions, while the fluorine and methoxy groups modulate the electronic properties of the benzene ring, influencing reactivity and providing sites for further modification.

However, the specific substitution pattern of this compound can present synthetic challenges. Steric hindrance around the reactive sites and the potential for competing side reactions necessitate careful optimization of reaction conditions. Furthermore, its commercial availability and cost can be limiting factors for large-scale applications. This guide provides a comparative analysis of viable alternatives, offering researchers a broader palette of reagents to achieve their synthetic goals. We will delve into a technical comparison of reactivity in key synthetic transformations, supported by available experimental data, and provide detailed protocols to facilitate practical application.

Comparative Analysis of Key Alternatives

This guide will focus on three primary alternatives to this compound: 3-Chloro-2-fluoroanisole , 2,6-Difluoroanisole , and 1,3-Dichloro-2-fluorobenzene . The selection of an appropriate alternative is dictated by the specific transformation desired, the required regioselectivity, and the downstream synthetic strategy.

Physicochemical Properties

A fundamental understanding of the physical properties of these compounds is crucial for their effective use in the laboratory.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound446-60-6C₇H₆ClFO160.57--
3-Chloro-2-fluoroanisole261762-56-5C₇H₆ClFO160.57--
2,6-Difluoroanisole437-82-1C₇H₆F₂O144.1270-72-
1,3-Dichloro-2-fluorobenzene2268-05-5C₆H₃Cl₂F164.99168-16937-40

Performance in Key Organic Transformations

We will now compare the utility of these compounds in three ubiquitous and powerful reactions in modern organic synthesis: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The reactivity of the aryl halide is a critical factor for the success of this transformation.

Discussion:

  • This compound and its Isomer, 3-Chloro-2-fluoroanisole: Both compounds possess a chloro group, which is generally less reactive than bromo or iodo groups in Suzuki couplings, often requiring more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) and higher temperatures. The electronic effects of the fluorine and methoxy groups can influence the rate of oxidative addition to the palladium catalyst.

  • 2,6-Difluoroanisole: Lacking a chloro or bromo substituent, this compound is not a direct substrate for traditional Suzuki coupling. However, it can be functionalized, for instance, through lithiation followed by borylation to generate a boronic acid or ester, which can then participate in a Suzuki reaction.

  • 1,3-Dichloro-2-fluorobenzene: With two chloro groups, this substrate offers the potential for mono- or di-substitution, depending on the reaction conditions and stoichiometry of the reagents. Selective mono-arylation can be challenging to achieve.

Comparative Yield Data (Illustrative Examples):

Direct comparative studies under identical conditions are scarce in the literature. The following table presents representative yields from different sources to provide a general sense of reactivity.

Aryl HalideCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
4-Chlorotoluene (analogous)Phenylboronic acidPd₂(dba)₃ / XPhosNaOtBuToluene11094
Aryl Chlorides (general)Arylboronic acidsPd(OAc)₂ / JosiphosK₃PO₄Dioxane100-120Good to Excellent[1]
2,5-Difluorophenylboronic acid4-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10092[2]
Buchwald-Hartwig Amination

This palladium-catalyzed C-N bond formation is a powerful tool for the synthesis of arylamines.

Discussion:

  • Chloro-substituted Anisoles: Similar to the Suzuki coupling, the chloro group on this compound and 3-chloro-2-fluoroanisole can be challenging substrates for Buchwald-Hartwig amination, often necessitating the use of specialized ligands like XPhos or Josiphos-type ligands to achieve high yields.

  • 2,6-Difluoroanisole: The C-F bond is generally unreactive in Buchwald-Hartwig amination under standard conditions, making this substrate unsuitable for direct amination.

  • 1,3-Dichloro-2-fluorobenzene: This substrate can undergo mono- or di-amination, with selectivity being a key consideration.

Illustrative Protocol and Yields:

The following is a general protocol for the Buchwald-Hartwig amination of an aryl chloride, which can be adapted for the chloro-fluoro-methoxybenzene derivatives.

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
4-ChlorotolueneMorpholinePd(dba)₂ / XPhosNaOtBuTolueneReflux94
3-Chloroaniline derivativesVarious aminesPd(OAc)₂ / Josiphos-typeK₃PO₄Dioxane100-120Good to Excellent[1]
Nucleophilic Aromatic Substitution (SNAr)

The presence of electron-withdrawing fluorine atoms can activate the aromatic ring towards nucleophilic attack.

Discussion:

  • Fluorinated Anisoles: In this compound and its isomers, the fluorine atom can act as a leaving group in SNAr reactions, particularly if the ring is further activated by other electron-withdrawing groups. The methoxy group, being electron-donating, can disfavor this reaction compared to substrates with stronger electron-withdrawing substituents.

  • 2,6-Difluoroanisole: The two fluorine atoms strongly activate the ring for SNAr, making it a good substrate for this transformation. Nucleophilic attack is likely to occur at the positions ortho and para to the activating methoxy group.

  • 1,3-Dichloro-2-fluorobenzene: The fluorine atom is activated by the two chlorine atoms, making it a potential site for nucleophilic substitution.

General Reactivity Trend:

The rate of SNAr is highly dependent on the nature of the nucleophile and the presence of electron-withdrawing groups on the aromatic ring. Generally, the reactivity of the leaving group follows the trend F > Cl > Br > I.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Chloride

This protocol is a representative example and may require optimization for specific substrates.

dot

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and phosphine ligand (e.g., SPhos, 0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous solvent system (e.g., toluene/water 4:1, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride

This protocol provides a general framework; optimization of the catalyst, ligand, and base is often necessary.

dot

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Methodology:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol), ligand (e.g., XPhos, 0.02-0.04 mmol), and base (e.g., NaOt-Bu, 1.4 mmol) to an oven-dried Schlenk tube.

  • Add the aryl chloride (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous toluene (5 mL) and seal the tube.

  • Remove the tube from the glovebox and heat with stirring to the desired temperature (typically 80-120 °C).

  • Monitor the reaction by LC-MS or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Mechanistic Considerations and Causality of Experimental Choices

The choice of reagents and reaction conditions is dictated by the underlying reaction mechanisms.

dot

Reaction_Mechanisms cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_buchwald Buchwald-Hartwig Catalytic Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Transmetalation Transmetalation Oxidative\nAddition->Transmetalation Ar'-B(OR)₂ Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Base Reductive\nElimination->Pd(0) Ar-Ar' Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-X Amine\nCoordination Amine Coordination Oxidative\nAddition ->Amine\nCoordination R₂NH Deprotonation Deprotonation Amine\nCoordination->Deprotonation Base Reductive\nElimination Reductive Elimination Deprotonation->Reductive\nElimination Ar-NR₂ Reductive\nElimination ->Pd(0)L₂

Caption: Simplified catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.

In both Suzuki-Miyaura and Buchwald-Hartwig reactions, the initial oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step, especially for less reactive aryl chlorides. The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) accelerates this step by stabilizing the electron-rich palladium center and promoting the cleavage of the C-Cl bond.

For SNAr reactions, the presence of strong electron-withdrawing groups is paramount. These groups stabilize the negative charge of the Meisenheimer intermediate, lowering the activation energy of the reaction. The choice of a polar aprotic solvent (e.g., DMF, DMSO) can also accelerate the reaction by solvating the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity.

Conclusion and Future Outlook

While this compound is a useful synthetic building block, its isomers and related halogenated anisoles offer a range of viable alternatives. The choice of reagent should be guided by the specific synthetic transformation, desired regioselectivity, and economic considerations. 3-Chloro-2-fluoroanisole provides a similar reactivity profile, while 2,6-difluoroanisole is an excellent substrate for SNAr reactions. 1,3-Dichloro-2-fluorobenzene offers opportunities for multiple functionalizations.

A significant gap in the current literature is the lack of direct, side-by-side comparative studies of these reagents under standardized conditions. Such studies would be invaluable for providing a quantitative assessment of their relative reactivities and would greatly aid chemists in making informed decisions for their synthetic endeavors. Future research in this area would be highly beneficial to the synthetic community.

References

  • Supporting Information for a scientific article providing NMR data. (This is a placeholder as the exact source for a specific spectrum may vary, but such data is commonly found in supporting information documents from publishers like the Royal Society of Chemistry).
  • BenchChem. A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
  • Rutherford, K. G.; Redmond, W. 1-bromo-2-fluorobenzene. Organic Syntheses.
  • Supporting Information for a scientific article on Sonogashira coupling providing NMR data.
  • Gao, F. et al. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC. [Link]
  • Palladium-Catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl

Sources

A Comparative Analysis of Fluoroanisoles in Drug Design: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design.[1][2] Its unique electronic properties, small steric footprint, and the high strength of the carbon-fluorine bond offer a powerful toolkit for optimizing the potency, selectivity, and pharmacokinetic profile of therapeutic agents.[1] Among the various fluorinated motifs, the fluoroanisole moiety presents a nuanced and versatile option for researchers. The position of the fluorine atom on the anisole ring—ortho, meta, or para—can profoundly influence the molecule's physicochemical properties and its interactions with biological targets.[3]

This guide provides a comprehensive comparative analysis of fluoroanisole isomers in drug design, offering insights into their differential effects on a molecule's properties and biological activity. We will delve into the key physicochemical parameters, explore their impact on metabolic stability and membrane permeability, and examine their binding interactions within protein targets. This analysis is supported by experimental data from the literature, detailed protocols for key assays, and visual representations to elucidate the underlying principles for drug development professionals.

The Subtle Dance of Isomers: Physicochemical Properties of Fluoroanisoles

The seemingly minor shift of a fluorine atom around the anisole ring gives rise to distinct physicochemical profiles for the ortho-, meta-, and para-isomers. These differences, though subtle, can have a significant downstream impact on a drug candidate's behavior.

PropertyAnisole2-Fluoroanisole (ortho)3-Fluoroanisole (meta)4-Fluoroanisole (para)
Molecular Weight ( g/mol ) 108.14126.13126.13126.13
Boiling Point (°C) 154~158~158157-158
Melting Point (°C) -37.3-39-45-45
Calculated logP 2.112.32.32.3
Dipole Moment (Debye) 1.352.151.631.15

Table 1: Comparison of the physicochemical properties of anisole and its monofluoro isomers.

The introduction of a fluorine atom generally increases lipophilicity, as reflected in the calculated logP values. However, the most striking difference among the isomers lies in their dipole moments. The para-isomer has the lowest dipole moment due to the opposing vectors of the electron-donating methoxy group and the electron-withdrawing fluorine atom. Conversely, the ortho-isomer exhibits the highest dipole moment. These variations in charge distribution can significantly influence a molecule's solubility, crystal packing, and interactions with protein targets.

Navigating Biological Barriers: Metabolic Stability and Permeability

A critical aspect of drug design is ensuring that a compound can reach its target in sufficient concentrations and resist rapid metabolic breakdown. The fluoroanisole moiety can be strategically employed to enhance metabolic stability by blocking sites of oxidative metabolism.

The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family.[4] Placing a fluorine atom at a metabolically vulnerable position on the aromatic ring can therefore significantly increase the half-life of a drug candidate.

However, the impact of fluorination on metabolic stability is not always straightforward. A case study on fluorinated 7-phenyl-pyrroloquinolinone derivatives revealed that monofluorination of the 7-phenyl ring did not lead to an improvement in metabolic stability when incubated with human liver microsomes.[4] This highlights the context-dependent nature of fluorine's effects and the importance of empirical testing.

Membrane permeability is another crucial factor for oral bioavailability and reaching intracellular targets. While increased lipophilicity generally correlates with enhanced passive diffusion across cell membranes, the relationship is not always linear. A study by Pfizer on anisole and fluoroanisole matched molecular pairs revealed that while trifluoroanisole (PhOCF3) significantly increases lipophilicity (logD), it can lead to lower passive permeability.[5][6][7] In contrast, difluoroanisole (PhOCF2H) was found to strike a better balance, offering a notable advantage in both lipophilicity and transcellular permeability over its trifluoromethyl counterpart.[5][6][7]

G cluster_0 Drug Candidate Properties Physicochemical\nProperties Physicochemical Properties ADME\nProperties ADME Properties Physicochemical\nProperties->ADME\nProperties Impacts Biological\nActivity Biological Activity ADME\nProperties->Biological\nActivity Modulates Fluoroanisole\nIsomer Fluoroanisole Isomer Fluoroanisole\nIsomer->Physicochemical\nProperties Influences Fluoroanisole\nIsomer->Biological\nActivity Directly Affects (Binding Interactions)

The Critical Interaction: Fluoroanisoles in the Binding Pocket

The ultimate goal of introducing a fluoroanisole moiety is often to enhance a molecule's binding affinity and selectivity for its protein target. The electronic and steric properties of the different isomers can lead to distinct non-covalent interactions within the binding pocket.

A compelling example of the differential effects of fluoroanisole isomers comes from a study on fluorinated Cinchona alkaloid derivatives as cholinesterase inhibitors.[3] The researchers synthesized and evaluated a series of compounds with monofluoro substitutions at the ortho, meta, and para positions of a benzyl group.

CompoundSubstitutionBChE Kᵢ (nM)AChE Kᵢ (µM)
CD BzlUnsubstituted150 ± 1011 ± 1
CD 2Fortho-Fluoro170 ± 2012 ± 1
CD 3Fmeta-Fluoro76 ± 38.1 ± 0.5
CD 4Fpara-Fluoro180 ± 2013 ± 1

Table 2: Inhibition of human butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) by cinchona alkaloid derivatives. Data from[3].

The results clearly demonstrate that the meta-fluoro substituted compound (CD 3F) is the most potent inhibitor of BChE, with a Kᵢ value approximately twice as potent as the unsubstituted analog.[3] In contrast, the ortho- and para-fluoro isomers showed no significant improvement in potency.[3] This suggests that the specific placement of the fluorine atom in the meta position leads to more favorable interactions within the BChE active site.[3] The authors also noted that for achieving optimal interactions with the BChE active site, meta positions are generally preferred for substituents on the benzene ring.[3]

The nature of these favorable interactions can include:

  • Hydrogen Bonds: While the C-F bond is a poor hydrogen bond acceptor, in certain electronic environments, the fluorine atom can participate in weak hydrogen bonds with backbone amides or other suitable donors.

  • Halogen Bonds: The fluorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.

  • Dipole-Dipole Interactions: The significant dipole moment of the C-F bond can lead to favorable electrostatic interactions with polar residues in the binding pocket.

  • Hydrophobic Interactions: The fluorinated aromatic ring can participate in favorable hydrophobic and aromatic stacking interactions.

G cluster_0 Protein Binding Site Amino_Acid_Residues { Hydrophobic Pocket |  Polar Residues |  H-bond Donors/Acceptors} Fluoroanisole_Ligand Fluoroanisole Ligand Fluoroanisole_Ligand->Amino_Acid_Residues:f0 Hydrophobic Interactions Fluoroanisole_Ligand->Amino_Acid_Residues:f1 Dipole-Dipole/ Halogen Bonds Fluoroanisole_Ligand->Amino_Acid_Residues:f2 Weak H-bonds

Experimental Protocols

To aid researchers in the practical evaluation of fluoroanisole-containing compounds, we provide detailed, step-by-step methodologies for two key in vitro assays.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (e.g., human, rat, mouse)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard for quenching

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Mixture: In a 96-well plate, combine the liver microsomes and phosphate buffer. Pre-warm the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add the test compound to the wells to achieve the desired final concentration (e.g., 1 µM). To start the metabolic reaction, add the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the test compound by LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.

G Start Start Prepare Incubation Mix Prepare Incubation Mix Start->Prepare Incubation Mix Initiate Reaction Initiate Reaction Prepare Incubation Mix->Initiate Reaction Incubate at 37°C Incubate at 37°C Initiate Reaction->Incubate at 37°C Quench at Time Points Quench at Time Points Incubate at 37°C->Quench at Time Points Protein Precipitation Protein Precipitation Quench at Time Points->Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis End End Data Analysis->End

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput assay used to predict the passive permeability of a compound across an artificial membrane, often used as a surrogate for the gastrointestinal tract or the blood-brain barrier.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., lecithin in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Coat Donor Plate: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.

  • Prepare Donor Solution: Dilute the test compound stock solution in PBS to the desired final concentration (e.g., 100 µM).

  • Start Assay: Add the donor solution to the wells of the coated donor plate. Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).

  • Analysis: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - C_A / C_eq)] * (V_A * V_D) / ((V_A + V_D) * A * t) where C_A is the concentration in the acceptor well, C_eq is the equilibrium concentration, V_A and V_D are the volumes of the acceptor and donor wells, A is the area of the membrane, and t is the incubation time.

Synthetic Strategies for Fluoroanisole Incorporation

The ability to efficiently synthesize fluoroanisole-containing molecules is crucial for their exploration in drug discovery programs. Several methods are available for the preparation of the different isomers.

  • Para-Fluoroanisole: A common route involves the nucleophilic aromatic substitution of p-bromofluorobenzene with sodium methoxide in the presence of a copper catalyst.[8][9] Another approach starts from 4-fluorophenol, which is then methylated using a reagent like dimethyl sulfate.[8]

  • Meta-Fluoroanisole: This isomer can be synthesized from m-difluorobenzene by reaction with potassium hydroxide in methanol at elevated temperatures.[6]

  • Ortho-Fluoroanisole: A straightforward synthesis involves the methylation of 2-fluorophenol using methyl iodide and a base like sodium hydride.

The choice of synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the compatibility with other functional groups in the molecule.

Conclusion

The judicious use of fluoroanisole isomers offers a powerful strategy for fine-tuning the properties of drug candidates. The choice between the ortho, meta, and para positions is not arbitrary and can have profound consequences for a molecule's physicochemical properties, ADME profile, and ultimately, its biological activity. As demonstrated, the meta-fluoroanisole isomer can, in specific contexts, provide a significant potency advantage over its ortho and para counterparts.

This guide has provided a comparative analysis of the key features of fluoroanisole isomers, supported by experimental data and practical protocols. By understanding the nuanced differences between these isomers and employing a rational design approach, medicinal chemists can better harness the power of fluorine to develop safer and more effective medicines. The continued exploration of fluoroanisoles in diverse biological systems will undoubtedly uncover new opportunities for therapeutic intervention.

References

  • Xing, L., Blakemore, D. C., Narayanan, A., Unwalla, R., Lovering, F., Denny, R. A., ... & Bunnage, M. E. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(4), 715-726.
  • Xing, L. (2015). Fluorine in drug design: a case study with fluoroanisoles. Semantic Scholar.
  • Xing, L., et al. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Chem-Impex. (n.d.). 4-Fluoroanisole.
  • Sigma-Aldrich. (2015). Fluorine in drug design: a case study with fluoroanisoles.
  • Xing, L., Honda, T., Fitz, L., & Ojima, I. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences (pp. 181-211). Elsevier.
  • Sajitha, P. S., et al. (2020). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Journal of Biomolecular Structure and Dynamics, 40(9), 3917-3927.
  • Wang, Z., et al. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Pesticide Science, 47(3), 135-147.
  • Pacheco-Yepez, J., et al. (2021). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Agricultural and Food Chemistry, 69(26), 7341-7356.
  • Google Patents. (n.d.). CN102146023B - Method for preparing p-fluoro anisole.
  • Jeong, L. S., et al. (2003). Design, synthesis, and biological evaluation of fluoroneplanocin A as the novel mechanism-based inhibitor of S-adenosylhomocysteine hydrolase. Journal of medicinal chemistry, 46(2), 201-203.
  • Hanson, R. N., et al. (2003). Synthesis and in vitro biological evaluation of fluoro-substituted-4-phenyl-1,2,3,6-tetrahydropyridines as monoamine oxidase B substrates. Bioorganic & medicinal chemistry, 11(23), 5229-5234.
  • Lee, J. Y., et al. (2017). Synthesis and biological evaluation of fluoro-substituted 3, 4-dihydroquinazoline derivatives for cytotoxic and analgesic effects. Bioorganic & medicinal chemistry, 25(17), 4799-4807.
  • Mueller, I. B., et al. (2015). X-ray crystallography of protein-ligand interactions. Methods in molecular biology, 1261, 147-168.
  • Von Dreele, R. B., et al. (2000). The first protein crystal structure determined from high-resolution X-ray powder diffraction data: a variant of T3R3 human insulin-zinc complex produced by grinding. Acta Crystallographica Section D: Biological Crystallography, 56(12), 1549-1553.
  • Glisic, B. D., et al. (2023). Synthesis, Biological Evaluation and Machine Learning Prediction Model for Fluorinated Cinchona Alkaloid-Based Derivatives as Cholinesterase Inhibitors. Molecules, 28(13), 5081.
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of medicinal chemistry, 61(14), 5822-5880.
  • Davis, B., & Board, J. (2013). Studying protein-ligand interactions using X-ray crystallography. In Protein-Ligand Interactions (pp. 457-477). Humana Press.
  • Schiebel, J., et al. (2016). X-Ray Crystallography of Protein-Ligand Interactions. In Methods in Molecular Biology (pp. 229-253). Springer.
  • Davis, B. (2013). Studying Protein–Ligand Interactions Using X-Ray Crystallography. In Methods in Molecular Biology (pp. 457-477). Springer.
  • Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. RSC Medicinal Chemistry.

Sources

Safety Operating Guide

Navigating the Final Journey: A Comprehensive Guide to the Proper Disposal of 2-Chloro-1-fluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The responsible management and disposal of chemical waste are paramount, not only for regulatory compliance but as a cornerstone of a robust safety culture and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-Chloro-1-fluoro-3-methoxybenzene, a halogenated aromatic hydrocarbon. By understanding the "why" behind each step, we can ensure that this compound is handled safely from acquisition to its final disposition.

The Chemical Profile: Understanding the Risks

This compound is a halogenated organic compound. Its molecular structure, containing chlorine and fluorine atoms, dictates its chemical behavior and, consequently, the necessary precautions for its handling and disposal. Halogenated organics are a specific class of chemical waste that require segregation and specialized disposal methods, primarily due to the toxic and corrosive gases, such as hydrogen chloride and hydrogen fluoride, that can be generated during improper treatment or incineration.[1][2][3]

Key Hazards Associated with this compound:

  • Acute Toxicity: Harmful if swallowed.

  • Skin and Eye Irritation: Causes irritation upon contact and can lead to serious eye damage.[2][4][5]

  • Respiratory Irritation: Inhalation of vapors or dust may cause respiratory tract irritation.[2][4][6]

  • Environmental Hazard: Halogenated compounds can be persistent in the environment and should not be released into sewer systems or waterways.[7][8]

The primary route of compliant disposal for halogenated organic wastes is high-temperature incineration in a specially designed and permitted hazardous waste facility.[1][3] This process ensures the complete destruction of the compound and allows for the scrubbing of acidic gases produced during combustion.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This is a non-negotiable aspect of laboratory safety.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[4]Protects against splashes and vapors that can cause serious eye irritation and damage.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[4]Prevents skin contact, which can lead to irritation.[5]
Body Protection A fully-fastened laboratory coat.[4]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[2][4] A NIOSH-approved respirator may be required for spills or inadequate ventilation.[4]Minimizes the inhalation of vapors, which can cause respiratory tract irritation.[6]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe collection, segregation, and disposal of this compound waste.

Waste Segregation: The Critical First Step

Proper segregation of chemical waste is fundamental to safe and cost-effective disposal. Mixing different waste streams can lead to dangerous reactions and significantly increase disposal costs.

  • Designate a "Halogenated Organic Waste" container. This container should be clearly labeled and used exclusively for compounds like this compound and other chlorinated, fluorinated, brominated, or iodinated organic materials.[3][4]

  • Do NOT mix with non-halogenated organic waste. [7] Combining these waste streams necessitates that the entire mixture be treated as the more hazardous (and expensive to dispose of) halogenated waste.[7]

  • Keep incompatible materials separate. Avoid mixing with strong oxidizing agents.[2]

Waste Collection and Container Management
  • Use a compatible container. The waste container must be in good condition, made of a material chemically compatible with the waste, and have a secure, tightly sealing lid.[9]

  • Label the container clearly. The label should include the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazards (e.g., "Toxic," "Irritant").[9]

  • Keep the container closed. Waste containers should remain sealed at all times, except when adding waste.[9] This prevents the release of vapors into the laboratory environment.

  • Store in a designated Satellite Accumulation Area (SAA). This area should be located at or near the point of generation and under the control of the laboratory personnel.

Managing Empty Containers

"Empty" containers that previously held this compound are also considered hazardous waste until properly decontaminated.

  • Triple-rinse the container. Rinse the empty container with a suitable solvent (e.g., acetone or methanol) at least three times.[10][11]

  • Collect the rinsate. The solvent used for rinsing is now considered hazardous waste and must be collected in the designated "Halogenated Organic Waste" container.[10]

  • Deface the original label. After triple-rinsing and allowing the container to dry, completely remove or deface the original manufacturer's label.

  • Dispose of the clean container. The clean, dry container can now be disposed of as non-hazardous waste according to your institution's guidelines.

Spill Management Protocol

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

Small Spills (within a chemical fume hood)
  • Ensure appropriate PPE is worn.

  • Contain the spill. Use an inert absorbent material such as vermiculite, sand, or a chemical absorbent pad to surround and cover the spill.[6][10]

  • Collect the absorbed material. Carefully scoop the absorbed material into a sealable, compatible container.[6][10]

  • Label as hazardous waste. The container with the absorbed spill material must be labeled as hazardous waste containing this compound.

  • Decontaminate the area. Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.

Large Spills (or any spill outside of a fume hood)
  • Evacuate the immediate area.

  • Alert others and your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

  • Prevent entry into the area.

  • Provide information to emergency responders.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_container_prep Container Decontamination cluster_waste_collection Waste Collection & Segregation cluster_final_disposal Final Disposal Start This compound Deemed Waste IsContainer Is it an empty container? Start->IsContainer LiquidSolid Liquid or Solid Waste IsContainer->LiquidSolid No TripleRinse Triple-rinse with appropriate solvent IsContainer->TripleRinse Yes HalogenatedWaste Collect in a designated 'Halogenated Organic Waste' container LiquidSolid->HalogenatedWaste CollectRinsate Collect rinsate in Halogenated Waste Container TripleRinse->CollectRinsate DefaceLabel Deface original label CollectRinsate->DefaceLabel DisposeContainer Dispose of clean container as non-hazardous waste DefaceLabel->DisposeContainer LabelContainer Label container with 'Hazardous Waste' & contents HalogenatedWaste->LabelContainer StoreInSAA Store sealed container in Satellite Accumulation Area LabelContainer->StoreInSAA EHS_Pickup Arrange for pickup by EHS or approved waste vendor StoreInSAA->EHS_Pickup

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost responsibility. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet (SDS) for the most current and detailed information.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. URL
  • Safety D
  • Hazardous Waste Segreg
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • 1-Chloro-3-fluoro-2-methoxybenzene. Sigma-Aldrich. URL
  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. URL
  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Labor
  • Guidance For Hazard Determination.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. URL
  • Safety D
  • Safety D
  • Safety D
  • Safety D
  • 40 CFR § 721.10259 - Halogenated aromatic hydrocarbon (generic).
  • 2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene.
  • Labeling Halogenated Hydrocarbon Solvent Containers.
  • Chemical Comp
  • Chemical Comp
  • Industrial Hygiene and Toxicology. Aliphatic Halogenated Hydrocarbons.
  • Chemical Comp
  • 2-(CHLOROMETHYL)
  • Navigating the Safe Disposal of 3-Fluoro-4-methoxycarbonylphenylboronic Acid: A Comprehensive Guide. Benchchem. URL
  • Proper Disposal of 3-Chloro-4-fluoroaniline: A Guide for Labor
  • Materials Compatibility Guide.

Sources

Navigating the Unseen: A Senior Application Scientist's Guide to Safely Handling 2-Chloro-1-fluoro-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For the researchers, chemists, and innovators on the front lines of drug discovery, the novel compounds we handle are tools of creation. Yet, they demand our utmost respect and diligence. 2-Chloro-1-fluoro-3-methoxybenzene, a halogenated aromatic ether, is one such compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally available, its structural alerts—a chlorinated, fluorinated, and ether-linked benzene ring—provide us with a clear directive for cautious handling. This guide is built upon the foundational principles of chemical safety, drawing analogies from structurally related compounds to establish a robust framework for personal protective equipment (PPE), handling, and disposal.[1]

Our core principle is this: in the absence of specific data, we adopt a higher standard of caution. The guidance herein is designed to be a self-validating system of protocols that prioritizes your safety above all. You must, however, always consult the specific SDS provided by your supplier before commencing any work.

The Chemical Profile: Understanding the "Why" Behind the Precautions

Halogenated aromatic compounds, as a class, are known for their potential to cause skin, eye, and respiratory irritation.[2][3][4] The presence of chlorine and fluorine atoms on the benzene ring can influence the compound's reactivity and toxicological profile. The ether linkage, while generally stable, can under certain conditions form peroxides, although this is less of a concern with aromatic ethers compared to their aliphatic counterparts.

Our safety protocols are therefore designed to mitigate the following primary risks:

  • Dermal Contact: Absorption through the skin or direct irritation.

  • Ocular Contact: Splashes leading to serious eye irritation or damage.

  • Inhalation: Vapors or aerosols causing respiratory tract irritation.

  • Ingestion: Accidental transfer from contaminated hands or surfaces.

The Essential Shield: A Multi-layered PPE Strategy

Effective protection is not about a single piece of equipment, but an integrated system. The following table outlines the recommended PPE for handling this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transfer Chemical splash goggles and a face shieldDouble-gloving with nitrile or neoprene glovesFully buttoned lab coatRecommended to work within a certified chemical fume hood. If not feasible, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
In-solution Handling (e.g., reaction setup) Chemical splash gogglesNitrile or neoprene glovesChemical-resistant apron over a lab coatAll operations must be conducted within a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suit or apronNIOSH-approved respirator with an organic vapor cartridge
Waste Disposal Chemical splash gogglesNitrile or neoprene glovesLab coatWork within a well-ventilated area or fume hood

Note: Always inspect gloves for any signs of degradation or puncture before use. Change gloves frequently, especially after direct contact with the chemical.

The Workflow of Safety: A Step-by-Step Procedural Guide

Adherence to a strict operational workflow is paramount. The following diagram and steps outline the process from preparation to completion of your work with this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep 1. Hazard Assessment: Review Supplier SDS select_ppe 2. Select Appropriate PPE (Refer to Table) prep->select_ppe inspect_ppe 3. Inspect PPE for Integrity select_ppe->inspect_ppe don_ppe 4. Don PPE in Correct Sequence (Coat -> Gloves -> Goggles -> Face Shield) inspect_ppe->don_ppe fume_hood 5. Work in a Certified Chemical Fume Hood don_ppe->fume_hood Proceed to Handling handle 6. Handle Chemical with Care (Avoid splashes and aerosol generation) fume_hood->handle segregate_waste 7. Segregate Halogenated Waste handle->segregate_waste Work Complete decontaminate 8. Decontaminate Work Area and Glassware segregate_waste->decontaminate doff_ppe 9. Doff PPE in Correct Sequence (Face Shield -> Goggles -> Coat -> Gloves) decontaminate->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash

Caption: PPE and Chemical Handling Workflow

Experimental Protocols

1. Preparation and Donning PPE: a. Hazard Assessment: Before entering the lab, review the supplier-specific Safety Data Sheet. Note the specific hazard statements and precautionary measures. b. PPE Selection: Based on the task (weighing, in-solution handling, etc.), select the appropriate PPE as detailed in the table above. c. Inspection: Visually inspect all PPE for defects. Check gloves for pinholes or tears. Ensure face shields and goggles are free of cracks. d. Donning Sequence: Don PPE in the following order: lab coat, inner gloves, outer gloves, safety goggles, and finally, a face shield if required. This sequence ensures that potentially contaminated gloves do not touch your face or hair.

2. Chemical Handling: a. Fume Hood: All work with this compound must be performed in a certified chemical fume hood to minimize inhalation exposure. b. Containment: Use secondary containment (e.g., a tray) to contain any potential spills. c. Transfer: When transferring the chemical, do so slowly and carefully to avoid splashing. Use appropriate tools like a pipette or a syringe.

3. Doffing PPE and Decontamination: a. Doffing Sequence: The principle is to touch potentially contaminated surfaces with gloves and remove them last. The sequence is: face shield, goggles, lab coat (turn it inside out as you remove it), and finally, gloves (peel one off with the other, then the second by sliding a clean finger under the cuff). b. Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water.

Disposal Plan: Managing Halogenated Waste

The proper disposal of halogenated organic compounds is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation is Non-Negotiable:

  • Halogenated Waste Stream: All waste containing this compound, including contaminated solvents, reaction residues, and contaminated disposable labware (e.g., pipette tips, weighing paper), must be collected in a designated "Halogenated Organic Waste" container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Compounds," and the full chemical name of the contents.

  • Container Integrity: Ensure the waste container is made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and is kept securely closed when not in use.

Disposal Procedure:

  • Collection: Collect all waste in the designated container located in a satellite accumulation area, preferably within a fume hood.

  • Rinsate: When cleaning glassware, perform an initial rinse with a small amount of an appropriate solvent (e.g., acetone or ethanol), and collect this rinsate as halogenated waste.

  • Institutional Protocols: Follow your institution's specific procedures for the final disposal of hazardous waste. This typically involves arranging for a pickup by the Environmental Health and Safety (EHS) department.

By adhering to these rigorous protocols, we can confidently and safely unlock the potential of novel chemical entities like this compound, advancing science while upholding our commitment to safety and environmental stewardship.

References

  • ChemScene. (2024). Safety Data Sheet for 1-Chloro-2-fluoro-3-nitrobenzene.
  • Fisher Scientific. (2025). Safety Data Sheet for 4-Chloroanisole.
  • Fisher Scientific. (2024). Safety Data Sheet for 6-Chloro-2-fluoro-3-methoxybenzylamine.
  • ChemScene. (n.d.). 2-Chloro-3-fluoroanisole.
  • Alfa Chemistry. (n.d.). CAS 446-60-6 this compound.
  • Sunway Pharm Ltd. (n.d.). This compound.
  • Ossila. (2023). Safety Data Sheet for 2-Fluoro-3-methoxybenzaldehyde.
  • PubChem. (n.d.). 2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene.
  • Smolecule. (n.d.). 2-Chloro-4-fluoro-3-iodo-1-methoxybenzene.
  • BenchChem. (2025). Essential Safety and Operational Guide for 2-Chloro-3-(2-methoxyphenyl)-1-propene.
  • Sigma-Aldrich. (n.d.). 2-Chloro-1-fluoro-4-methoxybenzene.
  • Aaron Chemistry. (n.d.). 2-chloro-3-(chloromethyl)-1-fluoro-4-methoxybenzene.
  • Carl ROTH. (n.d.). Safety Data Sheet: Methoxybenzene.
  • Synthonix. (n.d.). 2-Chloro-1-fluoro-4-methoxybenzene.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-fluoro-3-methoxybenzene
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-fluoro-3-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.